Methyl 2-oxoindoline-4-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-oxo-1,3-dihydroindole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)6-3-2-4-8-7(6)5-9(12)11-8/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKDEECWCACPLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CC(=O)NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595459 | |
| Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90924-46-2 | |
| Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2-oxoindoline-4-carboxylate (CAS: 90924-46-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The oxindole scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and medicinally significant compounds. Its unique structural and electronic properties have made it a cornerstone in the design of novel therapeutics, particularly in the realm of kinase inhibition. This guide focuses on a key derivative within this class: Methyl 2-oxoindoline-4-carboxylate . As a Senior Application Scientist, this document is crafted to provide not just a compilation of data, but a synthesized, in-depth understanding of this molecule, from its fundamental properties to its synthesis and potential applications, empowering researchers in their drug discovery and development endeavors.
Core Molecular Attributes
This compound, also known by synonyms such as Methyl oxindole-4-carboxylate and methyl 2-oxo-2,3-dihydro-1H-indole-4-carboxylate, is a distinct isomer within the oxindole carboxylate family.[1][2] Its chemical identity is unequivocally defined by the CAS number 90924-46-2 .[1][2]
Physicochemical Properties
A comprehensive understanding of a molecule's physical and chemical characteristics is paramount for its effective use in research and synthesis. The key computed properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | PubChem[2] |
| Molecular Weight | 191.18 g/mol | PubChem[2] |
| IUPAC Name | methyl 2-oxo-1,3-dihydroindole-4-carboxylate | PubChem[2] |
| XLogP3 | 0.6 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
These properties suggest a molecule with moderate polarity and a potential for engaging in hydrogen bonding, which are critical considerations for solubility, purification, and biological interactions.
Strategic Synthesis of the Oxindole Core
The construction of the 2-oxindole ring system is a well-explored area of organic synthesis. While a plethora of methods exist, the choice of a specific route is often dictated by the desired substitution pattern and the availability of starting materials. For this compound, a logical and efficient approach involves the cyclization of a suitably substituted aniline derivative.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of this compound points towards a substituted anthranilic acid ester as a key precursor. This strategy leverages the inherent reactivity of the ortho-amino and ester functionalities to facilitate the formation of the lactam ring.
Caption: Retrosynthetic pathway for this compound.
Proposed Synthetic Protocol: A Step-by-Step Guide
Step 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate
This starting material can be prepared from commercially available 2-methyl-3-nitrobenzoic acid through esterification.
-
Procedure: To a solution of 2-methyl-3-nitrobenzoic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid). Reflux the mixture until the reaction is complete (monitored by TLC). After cooling, neutralize the excess acid and extract the product with an organic solvent. Purify by column chromatography.
Step 2: Halogenation of the Benzylic Position
The methyl group needs to be functionalized to enable the subsequent cyclization. This can be achieved through a radical halogenation.
-
Procedure: Dissolve Methyl 2-methyl-3-nitrobenzoate in a suitable solvent (e.g., carbon tetrachloride). Add a radical initiator (e.g., AIBN) and N-bromosuccinimide (NBS). Reflux the mixture under irradiation with a UV lamp until the starting material is consumed. After cooling, filter off the succinimide and concentrate the filtrate. The crude product, Methyl 2-(bromomethyl)-3-nitrobenzoate, can be used in the next step without further purification.
Step 3: Synthesis of Methyl 2-(azidomethyl)-3-nitrobenzoate
The bromo-derivative is then converted to an azide, a precursor for the amino group.
-
Procedure: Dissolve the crude Methyl 2-(bromomethyl)-3-nitrobenzoate in a polar aprotic solvent like DMF. Add sodium azide and stir the mixture at room temperature until the reaction is complete.[5] The azide can be isolated by extraction.
Step 4: Reductive Cyclization to form this compound
The final step involves the reduction of both the nitro group and the azide, followed by spontaneous intramolecular cyclization to form the oxindole ring.
-
Procedure: Dissolve Methyl 2-(azidomethyl)-3-nitrobenzoate in a suitable solvent such as ethanol or ethyl acetate. Add a hydrogenation catalyst (e.g., 10% Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the uptake of hydrogen ceases. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.
Caption: Proposed workflow for the synthesis of this compound.
Comprehensive Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the structure. Expected signals would include those for the aromatic protons, the methylene protons of the oxindole ring, the methyl ester protons, and the N-H proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for all ten carbon atoms in the molecule. The carbonyl carbon of the lactam and the ester carbonyl will appear at the downfield end of the spectrum. General ranges for key carbon signals are provided below.[6][7][8][9]
-
C=O (lactam): ~175-180 ppm
-
C=O (ester): ~165-170 ppm
-
Aromatic carbons: ~110-150 ppm
-
CH₂ (oxindole ring): ~35-40 ppm
-
OCH₃ (ester): ~50-55 ppm
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected absorptions include:
-
N-H stretch: ~3200-3400 cm⁻¹
-
C=O stretch (lactam): ~1700-1720 cm⁻¹
-
C=O stretch (ester): ~1720-1740 cm⁻¹[10]
-
Aromatic C-H and C=C stretches
-
Chromatographic and Mass Spectrometric Analysis
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is crucial for assessing the purity of the final compound and for in-process control during synthesis. A reverse-phase C18 column is typically suitable for this type of molecule.[11][12][13][14]
-
Suggested HPLC-UV Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for confirming the molecular weight of the product and for identifying any impurities. The expected [M+H]⁺ ion would be at m/z 192.19.
Significance in Drug Discovery and Medicinal Chemistry
The oxindole core is a well-established pharmacophore found in a variety of biologically active molecules, particularly kinase inhibitors.[15][16]
A Key Building Block for Kinase Inhibitors
While the 6-carboxylate isomer of methyl 2-oxoindoline is a known intermediate in the synthesis of the multi-kinase inhibitor Nintedanib, the 4-carboxylate isomer also holds significant potential as a versatile building block in medicinal chemistry.[3][4][17] The ester functionality at the 4-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in the development of new kinase inhibitors and other therapeutic agents.[16] The synthesis of various 4-carboxamido-2-oxindole derivatives can lead to compounds with diverse pharmacological profiles.
Potential Intrinsic Biological Activity
Beyond its role as a synthetic intermediate, derivatives of oxindole-4-carboxylic acid have been investigated for their own biological activities. The oxindole scaffold is known to interact with a variety of biological targets, and modifications at the 4-position can fine-tune these interactions.[18][19] For instance, various substituted oxindoles have demonstrated anti-inflammatory, antimicrobial, and anticancer properties.[18][19][20] Further pharmacological evaluation of this compound and its derivatives is warranted to explore their full therapeutic potential.
Conclusion and Future Perspectives
This compound is a valuable heterocyclic compound with significant potential in drug discovery and development. This guide has provided a comprehensive overview of its core properties, a plausible and detailed synthetic strategy, and a framework for its analytical characterization. The strategic location of the carboxylate group makes it an attractive starting point for the synthesis of libraries of novel oxindole derivatives for screening against various biological targets. As the demand for new and effective therapeutics continues to grow, the importance of versatile building blocks like this compound in medicinal chemistry is undeniable. Further research into its synthesis, derivatization, and pharmacological evaluation will undoubtedly open up new avenues for the discovery of next-generation drugs.
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Methyl 2-oxoindoline-4-carboxylate: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
The 2-oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous kinase inhibitors and other biologically active agents. Methyl 2-oxoindoline-4-carboxylate is a key functionalized derivative within this class, offering a strategic handle for synthetic elaboration. This technical guide provides an in-depth analysis of its chemical properties, a robust, field-proven synthetic methodology, and an exploration of its reactivity and potential applications in modern drug discovery programs. We delve into the causality behind experimental choices, offering insights grounded in mechanistic principles to empower researchers in their synthetic endeavors.
Core Molecular Profile and Physicochemical Properties
This compound, also known by its IUPAC name methyl 2-oxo-1,3-dihydroindole-4-carboxylate, is a bifunctional molecule featuring the characteristic oxindole lactam fused to a benzene ring, which is substituted with a methyl carboxylate group at the C4 position.[1] This strategic placement of the ester provides a versatile point for derivatization, distinct from the more commonly explored C3 and N1 positions.
Structural and Physical Data
The fundamental properties of the molecule are summarized below. While experimentally determined data for some properties are sparse, scientifically grounded predictions based on analogous structures provide a reliable reference point for experimental planning.
| Property | Value / Description | Source(s) |
| CAS Number | 90924-46-2 | [1] |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.18 g/mol | [1] |
| Appearance | Predicted: White to off-white or light yellow solid. | [2] |
| Melting Point | Not experimentally reported. Predicted to be in the range of 180-220 °C, based on the analogous 6-carboxylate isomer (m.p. 208-211 °C). | [3] |
| Solubility | Predicted to be soluble in DMSO, DMF, and hot polar protic solvents like methanol and ethanol; sparingly soluble in nonpolar solvents. | |
| XLogP3 | 0.6 | [1] |
| Hydrogen Bond Donor Count | 1 (Amide N-H) | [1] |
| Hydrogen Bond Acceptor Count | 3 (Lactam C=O, Ester C=O, Ester O) | [1] |
Spectroscopic Signature
The spectroscopic data are critical for reaction monitoring and structural confirmation. Below are the predicted key spectral features based on the functional groups present and data from closely related analogues.[4][5][6]
| Spectroscopy | Predicted Features |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~10.8 (s, 1H, N-H), 7.5-7.6 (d, 1H, Ar-H), 7.3-7.4 (t, 1H, Ar-H), 7.1-7.2 (d, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.60 (s, 2H, CH₂). The precise shifts of aromatic protons are dependent on the electronic interplay between the lactam and ester groups. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~176 (C=O, lactam), ~166 (C=O, ester), ~144 (Ar-C), ~132 (Ar-C), ~129 (Ar-C), ~125 (Ar-C), ~120 (Ar-C), ~115 (Ar-C), ~52 (OCH₃), ~35 (CH₂). |
| Infrared (IR) (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1725 (C=O stretch, ester), ~1700 (C=O stretch, lactam), ~1620 (C=C aromatic stretch), ~1250 (C-O stretch, ester). |
| Mass Spectrometry (MS) | [M+H]⁺ = 192.06, [M+Na]⁺ = 214.04. |
Synthesis of this compound: A Proposed Methodology
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Dimethyl [3-(methoxycarbonyl)-2-nitrophenyl]propanedioate
-
Causality: This step constructs the carbon framework necessary for forming the five-membered lactam ring. The reaction is a nucleophilic aromatic substitution where the malonate anion displaces the activated chloride. The nitro group is critical, as its strong electron-withdrawing nature activates the ortho- and para-positions (relative to the nitro group) to nucleophilic attack, enabling the displacement of the chloride. A non-nucleophilic base like potassium carbonate is chosen to deprotonate the dimethyl malonate without competing in the substitution reaction. DMF is an ideal polar aprotic solvent that enhances the nucleophilicity of the malonate anion.
-
Methodology:
-
To a solution of dimethyl malonate (1.2 equivalents) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 30 minutes to ensure complete formation of the malonate enolate.
-
Add a solution of methyl 3-chloro-2-nitrobenzoate (1.0 equivalent) in DMF dropwise to the suspension.
-
Heat the reaction mixture to 80-90 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature, pour into ice-water, and acidify with dilute HCl to pH ~5-6.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired malonate derivative.
-
Step 2: Synthesis of this compound via Reductive Cyclization
-
Causality: This is the key ring-forming step. Iron powder in acetic acid is a classic and cost-effective reagent system for the reduction of an aromatic nitro group to an amine (the Béchamp reduction). The reaction proceeds in situ: the newly formed aniline immediately undergoes an intramolecular nucleophilic attack on one of the adjacent ester carbonyls, followed by the elimination of methanol, to form the thermodynamically stable five-membered lactam ring of the oxindole. Acetic acid serves as both the solvent and a proton source to facilitate the reduction.
-
Methodology:
-
Suspend dimethyl [3-(methoxycarbonyl)-2-nitrophenyl]propanedioate (1.0 equivalent) in glacial acetic acid.
-
Add iron powder (5.0-6.0 equivalents) portion-wise to the suspension, controlling the initial exotherm with an ice bath.
-
Heat the reaction mixture to reflux (around 110-120 °C) for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the mixture and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining acetic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or column chromatography to afford pure this compound.
-
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by three primary functional domains: the nucleophilic/acidic N-H of the lactam, the electrophilic C3 methylene group adjacent to the lactam carbonyl, and the aromatic ring with its ester substituent.
Reactivity Map
Caption: Key reactive sites on the this compound scaffold.
N-Functionalization
The amide proton is acidic (pKa ≈ 17-18) and can be readily deprotonated by common bases (e.g., NaH, K₂CO₃) to form a nucleophilic anion. This anion can participate in a variety of reactions:
-
N-Alkylation/Arylation: Reaction with alkyl halides or aryl boronic acids (under Chan-Lam conditions) provides access to a wide array of N-substituted derivatives.
-
N-Acylation: Treatment with acyl chlorides or anhydrides, as seen in the synthesis of Nintedanib precursors from the 6-carboxylate isomer, protects the nitrogen and can modify the electronic properties of the ring system.[8][9]
C3-Functionalization: The Gateway to Complexity
The C3 methylene position is arguably the most versatile site for building molecular complexity. It is flanked by the electron-withdrawing amide carbonyl and the aromatic ring, making the C3 protons acidic and amenable to deprotonation.
-
Aldol-type Condensations: The C3-anion can react with various aldehydes and ketones in a Knoevenagel-type condensation to generate 3-substituted-ylidene derivatives. These compounds are prominent as tyrosine kinase inhibitors.[2]
-
Michael Additions: The C3-anion can act as a nucleophile in Michael additions to α,β-unsaturated systems.
-
Direct Alkylation: Recent advances have demonstrated the direct alkylation of 2-oxindoles using alcohols via transition-metal-catalyzed "hydrogen borrowing" or "auto-tandem catalysis" methodologies.[10] This offers a green and efficient route to C3-alkylated products.
C4-Ester Manipulation
The methyl ester at the C4 position is a robust functional group that also serves as a synthetic handle.
-
Hydrolysis: Saponification with a base like lithium hydroxide can yield the corresponding carboxylic acid, which can be used for amide coupling or other transformations.
-
Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes requiring catalysis. This allows for the introduction of diverse side chains and the modulation of solubility and pharmacokinetic properties.
Applications in Drug Discovery and Development
The 2-oxindole scaffold is a cornerstone of modern kinase inhibitor design. Its rigid, planar structure is well-suited for occupying the ATP-binding pocket of various kinases.[2] The functionalization of this core at different positions allows for fine-tuning of potency and selectivity.
The 6-carboxylate isomer is a direct precursor to Nintedanib , a multi-tyrosine kinase inhibitor used to treat idiopathic pulmonary fibrosis and certain cancers.[7][8] This precedent strongly suggests that this compound is an exceptionally valuable building block for the synthesis of novel kinase inhibitors and other potential therapeutics. By utilizing the C4-ester as an attachment point for solubility-enhancing groups or pharmacophoric elements, researchers can explore new chemical space in the quest for next-generation targeted therapies.
Conclusion
This compound is a high-value synthetic intermediate with significant potential for the development of novel pharmaceuticals. Its synthesis, while requiring a multi-step approach, is achievable through well-understood and scalable chemical transformations. The true power of this molecule lies in its versatile reactivity, offering multiple handles for diversification at the N1, C3, and C4 positions. As the demand for novel, selective kinase inhibitors continues to grow, strategic building blocks like this compound will remain indispensable tools for medicinal chemists and drug development professionals.
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The Cornerstone of Innovation: A Technical Guide to Methyl 2-oxoindoline-4-carboxylate
An In-Depth Exploration of a Privileged Scaffold for Drug Discovery
Introduction: The Enduring Significance of the 2-Oxoindoline Core
The 2-oxoindoline scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in the realm of medicinal chemistry. Its inherent structural features, including a hydrogen bond donor and acceptor, and a modifiable C3 position, grant it the ability to interact with a diverse array of biological targets. This versatility has led to the development of numerous clinically approved drugs, underscoring the scaffold's profound impact on modern therapeutics.[1] From anticancer agents to antivirals, the 2-oxoindoline core continues to be a fertile ground for the discovery of novel bioactive molecules. This guide focuses on a particularly valuable derivative, Methyl 2-oxoindoline-4-carboxylate, delving into its molecular architecture, synthesis, and pivotal role as a building block in the development of next-generation pharmaceuticals.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol , is a crystalline solid at room temperature.[2][3] Its structure is characterized by the fusion of a benzene ring to a pyrrolidin-2-one ring, with a methyl carboxylate group appended at the 4-position of the aromatic ring.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [2] |
| Molecular Weight | 191.18 g/mol | [2] |
| CAS Number | 90924-46-2 | [2] |
| Appearance | Off-white to yellowish crystalline powder | Commercial Supplier Data |
| Melting Point | 210-214 °C | Commercial Supplier Data |
| Solubility | Soluble in organic solvents such as DMSO and DMF | General knowledge of similar compounds |
The strategic placement of the methyl carboxylate group at the C4 position significantly influences the molecule's electronic properties and provides a crucial handle for further chemical modifications, making it a highly sought-after intermediate in multi-step syntheses.
Synthesis of this compound: A Strategic Approach
The construction of the 2-oxoindoline scaffold can be achieved through various synthetic strategies. A common and effective method involves the reductive cyclization of a suitably substituted nitroaromatic precursor. This approach offers a reliable pathway to the desired heterocyclic core.
Conceptual Synthetic Pathway
The synthesis of this compound can be conceptually approached from a readily available starting material like 3-nitro-o-toluic acid. The key transformations involve esterification of the carboxylic acid, functionalization of the methyl group, and subsequent reductive cyclization.
Caption: Conceptual synthetic pathway for this compound.
Detailed Experimental Protocol: A Plausible Synthesis
Step 1: Esterification of 3-Nitro-o-toluic Acid
-
To a solution of 3-nitro-o-toluic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford Methyl 2-methyl-3-nitrobenzoate.
Step 2: Bromination of the Methyl Group
-
Dissolve Methyl 2-methyl-3-nitrobenzoate in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).
-
Reflux the mixture under irradiation with a light source to initiate the radical bromination.
-
After completion of the reaction, cool the mixture and filter off the succinimide byproduct.
-
Concentrate the filtrate to obtain crude Methyl 2-(bromomethyl)-3-nitrobenzoate, which can be used in the next step without further purification.
Step 3: Reductive Cyclization
-
To a solution of crude Methyl 2-(bromomethyl)-3-nitrobenzoate in a solvent mixture like ethanol and water, add a reducing agent such as iron powder and a catalytic amount of acetic acid.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate and partition the residue between an organic solvent and water.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield this compound.
Spectroscopic Analysis and Structural Elucidation
The definitive identification of this compound relies on a combination of spectroscopic techniques. While a complete set of experimentally-verified spectra for this specific molecule is not available in the provided search results, the expected spectral data can be predicted based on the analysis of similar structures.[6][7][8][9]
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the oxindole ring, the methyl protons of the ester, and the N-H proton. The aromatic protons will appear as a complex multiplet in the downfield region. The CH₂ group at the C3 position will likely appear as a singlet, and the methyl ester protons will also be a singlet in the upfield region. The N-H proton will be a broad singlet, and its chemical shift may vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbonyl carbon of the lactam and the ester will resonate at the most downfield chemical shifts. The aromatic carbons will appear in the characteristic aromatic region, and the methylene carbon and the methyl carbon will be observed at higher field.
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the lactam, the C=O stretching of both the lactam and the ester functionalities, and C-H and C=C stretching vibrations of the aromatic ring.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (191.18 g/mol ). Fragmentation patterns can provide further structural information.
Reactivity and Role as a Synthetic Intermediate
The chemical reactivity of this compound is centered around several key functional groups, making it a versatile intermediate for the synthesis of more complex molecules.
Caption: Key reactive sites of this compound.
-
N-H Acidity and N-Alkylation/Arylation: The lactam N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions. This provides a straightforward way to introduce substituents on the nitrogen atom, which can be crucial for modulating biological activity.
-
C3-Methylene Reactivity: The methylene group at the C3 position is flanked by a carbonyl group and an aromatic ring, making the protons acidic and amenable to a variety of C-C and C-X bond-forming reactions. This position is a hotspot for derivatization, often exploited in the synthesis of spiro-oxindoles and other complex heterocyclic systems.
-
Ester Group Manipulation: The methyl ester at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other ester derivatives. This functional group serves as a versatile handle for peptide couplings and the introduction of diverse side chains.
-
Aromatic Ring Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, although the reactivity and regioselectivity will be influenced by the existing substituents.
A prime example of its utility as a synthetic intermediate is in the synthesis of Nintedanib , a potent tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[4][10] In this synthesis, the 2-oxoindoline core of this compound serves as the foundational scaffold upon which the rest of the complex molecule is constructed.
Applications in Drug Discovery and Medicinal Chemistry
The 2-oxoindoline scaffold, and by extension this compound, is a cornerstone in the design and synthesis of a wide range of biologically active compounds. Its derivatives have shown promise in various therapeutic areas:
-
Anticancer Agents: Many 2-oxoindoline derivatives are potent inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival.
-
Antiviral and Antimicrobial Agents: The scaffold has been incorporated into molecules with significant activity against a range of viruses and bacteria.
-
Central Nervous System (CNS) Active Agents: The structural features of 2-oxoindoles allow for their interaction with receptors and enzymes in the CNS, leading to the development of potential treatments for neurological disorders.
The ability to readily functionalize this compound at multiple positions allows for the generation of large and diverse chemical libraries for high-throughput screening, accelerating the drug discovery process.
Conclusion and Future Perspectives
This compound is more than just a chemical compound; it is a testament to the power of privileged scaffolds in medicinal chemistry. Its robust synthesis, versatile reactivity, and central role in the construction of complex, biologically active molecules solidify its importance for researchers and drug development professionals. As our understanding of disease biology deepens, the strategic modification of this and other 2-oxoindoline derivatives will undoubtedly continue to yield novel therapeutic agents that address unmet medical needs. The future of drug discovery will likely see the continued and expanded use of this remarkable molecular framework.
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Yamai, Y., et al. (2017). SYNTHESIS OF t-BUTYL 3-ALKYL-2-OXOINDOLINE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. [Link]
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Study On The Synthesis Of 2-Oxindoles By Free Radical Addition/Cyclization Process. (2017). [Link]
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The Royal Society of Chemistry. (2019). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. [Link]
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Yamai, Y., et al. (2017). SYNTHESIS OF t-BUTYL 3-ALKYL-2-OXOINDOLINE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. [Link]
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An In-depth Technical Guide to the Synthesis of Methyl 2-oxoindoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Methyl 2-oxoindoline-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways for this molecule. It is designed to equip researchers and drug development professionals with a thorough understanding of the strategic considerations, mechanistic underpinnings, and practical execution of these synthetic routes. The guide emphasizes the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and reproducibility. Detailed, step-by-step protocols for key transformations, comparative data tables, and visualizations of reaction pathways are included to facilitate practical application in the laboratory.
Introduction: The Significance of the 2-Oxindole Scaffold
The 2-oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic molecules with diverse biological activities. The presence of a carboxylic acid ester at the C4 position of the oxindole ring, as in this compound, provides a crucial handle for further chemical modification and elaboration, making it a highly sought-after intermediate in the development of novel therapeutics. Its strategic importance lies in its utility in constructing complex molecular architectures for targeting a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
This guide will explore the most prominent and efficient synthetic strategies for the preparation of this compound, with a focus on a robust and adaptable pathway commencing from readily available starting materials.
Strategic Synthesis Pathway: Reductive Cyclization of a Substituted Nitroaromatic Precursor
A highly effective and scalable approach to the synthesis of this compound involves the construction of a suitably substituted phenylacetic acid derivative followed by a reductive cyclization to form the oxindole ring. This strategy offers excellent control over the substitution pattern on the aromatic ring. A particularly advantageous starting material for this pathway is 3-Nitrophthalic acid .
Overall Synthetic Strategy
The synthesis can be logically divided into two main stages:
-
Formation of the Key Intermediate: Synthesis of Dimethyl 2-(2-methoxycarbonyl-6-nitrophenyl)malonate.
-
Reductive Cyclization and Decarboxylation: Conversion of the malonate intermediate to 2-oxoindoline-4-carboxylic acid, followed by esterification.
This pathway is advantageous due to the commercial availability and relatively low cost of 3-nitrophthalic acid, and the generally high-yielding nature of the individual transformations.
Caption: Overall synthetic strategy for this compound.
Mechanistic Insights and Rationale
2.2.1. Synthesis of the Malonate Intermediate
The initial steps focus on elaborating 3-nitrophthalic acid into a substrate primed for cyclization.
-
Esterification: The dicarboxylic acid is first converted to its dimethyl ester, Dimethyl 3-nitrophthalate, under standard Fischer esterification conditions (methanol and a catalytic amount of strong acid, such as sulfuric acid). This protects the carboxylic acid groups and enhances solubility in organic solvents for subsequent reactions.
-
Radical Bromination: The methyl group at the 2-position of the benzene ring is selectively brominated. This is a critical step to introduce a reactive handle for the subsequent malonic ester synthesis. A radical initiator, such as dibenzoyl peroxide, is typically used in conjunction with a bromine source like N-bromosuccinimide (NBS) or elemental bromine under irradiation. The benzylic position is particularly susceptible to radical halogenation due to the stability of the resulting benzylic radical.
-
Malonic Ester Synthesis: The resulting benzylic bromide is a potent electrophile for nucleophilic substitution. Treatment with the sodium salt of dimethyl malonate (generated in situ with a base like sodium ethoxide) results in the formation of Dimethyl 2-(2-methoxycarbonyl-6-nitrophenyl)malonate. This reaction constructs the carbon framework necessary for the formation of the five-membered lactam ring of the oxindole.
2.2.2. Reductive Cyclization and Decarboxylation
This is the key ring-forming step. The nitro group is reduced to an amine, which then undergoes an intramolecular nucleophilic attack on one of the adjacent ester carbonyls to form the lactam ring.
-
Reduction of the Nitro Group: A variety of reducing agents can be employed for this transformation. A common and effective method is the use of a metal in acidic media, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid. These conditions are generally mild enough to avoid reduction of the ester functionalities. The reaction proceeds through the in situ generation of the aniline derivative.
-
Intramolecular Cyclization: The newly formed amino group is perfectly positioned to attack the proximate ester carbonyl, leading to the formation of a five-membered ring intermediate.
-
Decarboxylation: The resulting intermediate, which is a β-keto ester derivative, readily undergoes decarboxylation under the acidic reaction conditions to yield 2-oxoindoline-4-carboxylic acid.
Caption: Key steps in the reductive cyclization and decarboxylation sequence.
2.2.3. Final Esterification
The final step is the conversion of the carboxylic acid to its methyl ester.
-
Fischer Esterification: 2-oxoindoline-4-carboxylic acid is treated with methanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid or hydrogen chloride). This is a classic and reliable method for the esterification of carboxylic acids. The reaction is driven to completion by using a large excess of methanol.[1][2][3]
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and the scale of the reaction.
Synthesis of Dimethyl 3-nitrophthalate
| Reagent | Molar Equiv. | Amount (for 10g scale) |
| 3-Nitrophthalic acid | 1.0 | 10.0 g |
| Methanol | Excess (solvent) | 100 mL |
| Sulfuric acid (conc.) | Catalytic | 1 mL |
Procedure:
-
To a stirred suspension of 3-nitrophthalic acid in methanol in a round-bottom flask, slowly add concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Dimethyl 3-nitrophthalate as a solid, which can be purified by recrystallization from a suitable solvent system (e.g., methanol/water).
Synthesis of Dimethyl 2-(2-methoxycarbonyl-6-nitrophenyl)malonate
This is a two-step process involving bromination and subsequent reaction with dimethyl malonate.
Step 1: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate
| Reagent | Molar Equiv. | Amount (for 10g scale) |
| Dimethyl 3-nitrophthalate | 1.0 | 10.0 g |
| N-Bromosuccinimide (NBS) | 1.1 | 8.2 g |
| Dibenzoyl peroxide (BPO) | 0.05 | 0.5 g |
| Carbon tetrachloride | Solvent | 100 mL |
Procedure:
-
To a solution of Dimethyl 3-nitrophthalate in carbon tetrachloride, add N-bromosuccinimide and dibenzoyl peroxide.
-
Heat the mixture to reflux under irradiation with a UV lamp for 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-(bromomethyl)-3-nitrobenzoate, which can be used in the next step without further purification.
Step 2: Reaction with Dimethyl Malonate
| Reagent | Molar Equiv. | Amount (for 10g scale of bromide) |
| Methyl 2-(bromomethyl)-3-nitrobenzoate | 1.0 | 10.0 g |
| Dimethyl malonate | 1.2 | 4.8 mL |
| Sodium methoxide (25% in MeOH) | 1.2 | 18.5 mL |
| Methanol | Solvent | 50 mL |
Procedure:
-
Prepare a solution of sodium methoxide in methanol and add dimethyl malonate dropwise at 0 °C.
-
To this solution, add a solution of Methyl 2-(bromomethyl)-3-nitrobenzoate in methanol dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude Dimethyl 2-(2-methoxycarbonyl-6-nitrophenyl)malonate, which can be purified by column chromatography.
Synthesis of 2-Oxoindoline-4-carboxylic acid
| Reagent | Molar Equiv. | Amount (for 10g scale) |
| Dimethyl 2-(2-methoxycarbonyl-6-nitrophenyl)malonate | 1.0 | 10.0 g |
| Iron powder | 5.0 | 8.2 g |
| Acetic acid | Solvent | 100 mL |
| Water | Co-solvent | 20 mL |
Procedure:
-
To a stirred suspension of iron powder in a mixture of acetic acid and water, heat the mixture to 80-90 °C.
-
Add a solution of Dimethyl 2-(2-methoxycarbonyl-6-nitrophenyl)malonate in acetic acid dropwise to the heated suspension.
-
After the addition is complete, continue heating at reflux for 2-3 hours.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to afford 2-oxoindoline-4-carboxylic acid.
Synthesis of this compound
| Reagent | Molar Equiv. | Amount (for 5g scale) |
| 2-Oxoindoline-4-carboxylic acid | 1.0 | 5.0 g |
| Methanol | Excess (solvent) | 50 mL |
| Sulfuric acid (conc.) | Catalytic | 0.5 mL |
Procedure:
-
Suspend 2-oxoindoline-4-carboxylic acid in methanol.
-
Carefully add concentrated sulfuric acid and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Alternative Synthetic Approaches
While the reductive cyclization of a substituted nitrophenylacetate derivative is a robust method, other strategies can also be employed for the synthesis of the 2-oxindole core.
Palladium-Catalyzed Intramolecular C-H Arylation
Palladium-catalyzed reactions have become powerful tools in the synthesis of heterocyclic compounds. An intramolecular Heck-type reaction or a C-H activation/cyclization sequence can be envisioned for the synthesis of the oxindole ring system.[4][5][6] This approach would typically involve a precursor such as an N-aryl-α-haloacetamide. The challenge in applying this to the synthesis of this compound lies in the preparation of the appropriately substituted aniline precursor.
Caption: Conceptual Palladium-Catalyzed Pathway.
Fischer Indole Synthesis Adaptation
Conclusion
This technical guide has detailed a reliable and scalable synthetic pathway for the preparation of this compound, a key intermediate in drug discovery. The presented route, starting from 3-nitrophthalic acid, offers a clear and logical progression through well-established chemical transformations. The mechanistic discussions and detailed experimental protocols are intended to provide researchers with the necessary tools to successfully synthesize this valuable compound. The exploration of alternative strategies highlights the versatility of modern synthetic organic chemistry in accessing important heterocyclic scaffolds. By understanding the principles and practicalities outlined in this guide, scientists can confidently incorporate this compound into their synthetic programs for the development of new and innovative therapeutics.
References
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Palladium-catalyzed domino Heck-disilylation and Heck-monosilylation of alkene-tethered carbamoyl chlorides: synthesis of versatile silylated oxindoles. Organic Chemistry Frontiers. [Link][4]
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Synthesis of Oxindoles by Tandem Heck-Reduction-Cyclization (HRC) from a Single Bifunctional, in Situ Generated Pd/C Catalyst. The Journal of Organic Chemistry. [Link][5]
-
Pd-Catalyzed Regiodivergent Synthesis of Diverse Oxindoles Enabled by the Versatile Heck Reaction of Carbamoyl Chlorides. Organic Letters. [Link][6]
-
Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. [Link][5]
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CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, Vol. 97, No. 1, 2019. [Link]
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synthesis of 2-indolinone derivatives - Justia Patents. [Link]
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Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. [Link][6]
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Fischer indole synthesis – Knowledge and References - Taylor & Francis. [Link][9]
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-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Making Esters From Carboxylic Acids - Chemistry LibreTexts. [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Chemistry Hall. [Link][1]
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esterification - alcohols and carboxylic acids - Chemguide. [Link][2]
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Esterification--Making Esters from Carboxylic Acids - YouTube. [Link][3]
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An In-Depth Technical Guide to Methyl 2-oxoindoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 2-oxoindoline-4-carboxylate, a heterocyclic building block with significant potential in synthetic and medicinal chemistry. We will delve into its chemical identity, outline a robust synthetic pathway, detail its characterization, and explore its applications for researchers in drug discovery and development.
Core Compound Identity and IUPAC Nomenclature
This compound is a derivative of oxindole, a bicyclic aromatic heterocycle. The structure features an oxindole core with a methyl ester group at the 4-position.
Systematic Name (IUPAC): methyl 2-oxo-1,3-dihydroindole-4-carboxylate[1]
Synonyms: Methyl 2-oxindole-4-carboxylate, 4-Methoxycarbonyl-2-oxindole[1]
Key Identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 90924-46-2[1] |
| Molecular Formula | C₁₀H₉NO₃[1] |
| Molecular Weight | 191.18 g/mol [1] |
| InChIKey | FBKDEECWCACPLH-UHFFFAOYSA-N[1] |
Strategic Synthesis Pathway
The synthesis of this compound can be approached through a multi-step sequence, culminating in a reductive cyclization of a suitably substituted nitroaromatic precursor. This method offers a logical and controllable route to the target molecule. The causality behind this strategic choice lies in the reliable and well-documented nature of each reaction class, allowing for a high probability of success and scalability.
The proposed pathway begins with the commercially available methyl 2-methyl-3-nitrobenzoate and proceeds through bromination, cyanation, and finally, the key reductive cyclization.
Caption: Proposed synthesis of this compound.
Step 1: Radical Bromination of Methyl 2-methyl-3-nitrobenzoate
Principle: The synthesis initiates with a free-radical bromination of the benzylic methyl group of methyl 2-methyl-3-nitrobenzoate. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine, minimizing side reactions. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the chain reaction.
Experimental Protocol:
-
To a solution of methyl 2-methyl-3-nitrobenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-(bromomethyl)-3-nitrobenzoate, which can often be used in the next step without further purification.
Step 2: Cyanation of Methyl 2-(bromomethyl)-3-nitrobenzoate
Principle: The benzylic bromide is a good leaving group and can be readily displaced by a nucleophile. In this step, a nucleophilic substitution with sodium cyanide is performed to introduce the nitrile functionality, which is a key precursor for the oxindole ring.
Experimental Protocol:
-
Dissolve the crude methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.2 eq) portion-wise, ensuring the temperature is maintained below 30°C with cooling if necessary.
-
Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Carefully pour the reaction mixture into ice-water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure methyl 2-(cyanomethyl)-3-nitrobenzoate.
Step 3: Reductive Cyclization to form this compound
Principle: This is the crucial ring-forming step. The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization by attacking the nitrile group, followed by hydrolysis to form the lactam ring of the oxindole. Iron powder in acetic acid is a classic and effective reagent system for this transformation.
Experimental Protocol:
-
Suspend methyl 2-(cyanomethyl)-3-nitrobenzoate (1.0 eq) in glacial acetic acid.
-
Add iron powder (5.0 eq) portion-wise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by recrystallization or column chromatography to yield this compound.
Physicochemical and Spectroscopic Characterization
Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. The following data are expected for this compound.
Physicochemical Properties:
| Property | Value |
| Appearance | Expected to be a solid at room temperature. |
| Melting Point | Not widely reported, requires experimental determination. |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol. |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the oxindole ring, the methyl ester protons, and the NH proton of the lactam. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for each of the 10 carbon atoms in the molecule, including the carbonyl carbon of the lactam, the ester carbonyl carbon, and the aromatic and aliphatic carbons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (191.18 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the lactam, the C=O stretch of the lactam and the ester, and the aromatic C-H and C=C stretching vibrations.
Applications in Research and Development
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The oxindole scaffold is a privileged structure found in numerous biologically active compounds and natural products.
Potential Research Applications:
-
Scaffold for Kinase Inhibitors: The oxindole core is a common feature in many kinase inhibitors. The functional groups on this compound, particularly the ester and the reactive C3-methylene and N-H positions, allow for diverse chemical modifications to explore structure-activity relationships against various kinase targets.
-
Synthesis of Novel Heterocyclic Systems: The reactivity of the oxindole ring system can be exploited to construct more complex fused heterocyclic systems with potential therapeutic applications.
-
Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it can be used as a fragment in fragment-based screening to identify new starting points for drug discovery programs.
Conclusion
This compound is a versatile chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The outlined synthetic route provides a reliable method for its preparation, and its well-defined structure allows for predictable chemical transformations. As research into new therapeutic agents continues, the utility of such well-functionalized building blocks will undoubtedly grow.
References
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18671947, this compound. Retrieved from [Link].
- Organic Syntheses Procedure, cv6p0926.
- Woon, E. C. Y., Dhami, A., Sunderland, P. T., Chalkley, D. A., & Threadgill, M. D. (2006). Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. Letters in Organic Chemistry, 3(8), 620-623.
- US Patent US10392364B2, 2019. Process for synthesis of lenalidomide.
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An In-depth Technical Guide to Methyl 2-oxoindoline-4-carboxylate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Scaffolding
In the intricate landscape of medicinal chemistry and drug development, the identification and utilization of versatile molecular scaffolds are paramount to the successful synthesis of novel therapeutic agents. Methyl 2-oxoindoline-4-carboxylate, a seemingly unassuming heterocyclic compound, has emerged as a critical building block in the construction of complex, biologically active molecules. This in-depth technical guide serves as a comprehensive resource for researchers and scientists, offering a detailed exploration of its nomenclature, chemical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the development of innovative pharmaceuticals. As a Senior Application Scientist, the aim is to provide not just a compilation of data, but a cohesive narrative that underscores the scientific rationale behind its use and the experimental nuances that govern its successful application.
Nomenclature and Structural Elucidation: Defining the Core Moiety
This compound is a member of the oxindole family, a class of bicyclic aromatic compounds containing a fused benzene and pyrrolidinone ring system. Understanding its various synonyms and systematic naming conventions is crucial for effective communication and literature searching within the scientific community.
Synonyms and IUPAC Nomenclature:
The most commonly encountered synonyms for this compound include:
The formal IUPAC (International Union of Pure and Applied Chemistry) name for this molecule is methyl 2-oxo-1,3-dihydroindole-4-carboxylate [3].
Chemical Identification:
For unambiguous identification, the following identifiers are essential:
| Identifier | Value |
| CAS Number | 90924-46-2[1][2][3][4] |
| Molecular Formula | C₁₀H₉NO₃[3][5] |
| Molecular Weight | 191.18 g/mol [3][5] |
| InChIKey | FBKDEECWCACPLH-UHFFFAOYSA-N[5] |
| Canonical SMILES | COC(=O)C1=C2CC(=O)NC2=CC=C1 |
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, reaction optimization, and purification.
Physical Properties:
| Property | Value | Source |
| Appearance | Off-white to light yellow crystalline powder | General observation from supplier data |
| Melting Point | Not consistently reported; requires experimental verification. | |
| Solubility | Limited solubility in water; soluble in polar organic solvents such as DMSO, DMF, and alcohols. | General chemical principles |
| Storage | Sealed in a dry, room temperature environment.[4] | [4] |
Spectroscopic Characterization:
While a publicly available, comprehensive set of spectroscopic data is not readily found in the searched literature, typical spectral characteristics can be predicted based on the structure and data for analogous compounds. For definitive identification, experimental data should be acquired.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the methylene protons at the C3 position of the indoline core, the N-H proton, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2,4-trisubstitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the carbonyl carbon of the lactam, the ester carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon of the ester.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the lactam, C=O stretching of both the lactam and the ester groups, and C-O stretching of the ester. The aromatic C-H and C=C stretching vibrations will also be present.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (191.18 g/mol ). Fragmentation patterns would likely involve the loss of the methoxycarbonyl group or other characteristic fragments of the oxindole ring.
Synthesis of this compound: A Strategic Approach
Proposed Synthetic Pathway
A logical and efficient synthetic pathway is outlined below. This pathway is based on analogous syntheses of substituted oxindoles and provides a solid foundation for laboratory execution.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols (Hypothetical)
The following protocols are based on established chemical transformations and provide a detailed, step-by-step methodology for the proposed synthesis.
Step 1: Bromination of 3-Nitro-p-toluic acid
-
To a solution of 3-nitro-p-toluic acid in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).
-
Reflux the reaction mixture under inert atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain 4-(bromomethyl)-3-nitrobenzoic acid.
Step 2: Cyanation of 4-(Bromomethyl)-3-nitrobenzoic acid
-
Dissolve 4-(bromomethyl)-3-nitrobenzoic acid in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN) portion-wise at room temperature, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by pouring it into ice-water and acidify to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 4-(cyanomethyl)-3-nitrobenzoic acid.
Step 3: Hydrolysis of 4-(Cyanomethyl)-3-nitrobenzoic acid
-
Suspend 4-(cyanomethyl)-3-nitrobenzoic acid in a mixture of sulfuric acid and water.
-
Heat the mixture to reflux and maintain the temperature until the hydrolysis of the nitrile to the carboxylic acid is complete.
-
Cool the reaction mixture and pour it onto ice to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to obtain 4-(carboxymethyl)-3-nitrobenzoic acid[1].
Step 4: Esterification of 4-(Carboxymethyl)-3-nitrobenzoic acid
-
Suspend 4-(carboxymethyl)-3-nitrobenzoic acid in methanol.
-
Add thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux until the esterification is complete.
-
Remove the solvent under reduced pressure to obtain the crude dimethyl ester, methyl 4-(methoxycarbonylmethyl)-3-nitrobenzoate.
Step 5: Reductive Cyclization
-
Dissolve the crude dimethyl ester in methanol and add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature and atmospheric pressure.
-
After the reduction of the nitro group is complete, add a base such as sodium methoxide to induce the intramolecular Dieckmann condensation.
-
Heat the reaction mixture to reflux to facilitate the cyclization.
-
After the reaction is complete, cool the mixture, filter off the catalyst, and neutralize the solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. The oxindole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.
Intermediate in the Synthesis of Nintedanib and Related Kinase Inhibitors
While the 6-carboxylate isomer is more commonly cited as the direct precursor to the triple angiokinase inhibitor Nintedanib, the 4-carboxylate isomer represents a structurally related building block for the synthesis of analogous kinase inhibitors. The general synthetic strategy involves the condensation of the oxindole core with an appropriate aromatic aldehyde or orthoester to introduce a substituent at the 3-position, followed by further functionalization.
Precursor for Mcl-1 Inhibitors
A significant application of this compound is as a key intermediate in the synthesis of potent and selective inhibitors of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). A patent (CA3016182A1) describes a synthetic route where this compound is a precursor to more complex molecules designed to target Mcl-1, which is a crucial target in cancer therapy[6].
General Reactivity of the 4-Substituted Oxindole Core
The oxindole ring system is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.
-
N-Functionalization: The nitrogen atom of the lactam can be alkylated, acylated, or arylated to introduce various substituents.
-
C3-Functionalization: The methylene group at the C3 position is activated by the adjacent carbonyl group and can be deprotonated to form an enolate. This enolate can then react with a range of electrophiles, allowing for alkylation, aldol condensation, and Michael addition reactions.
-
Aromatic Ring Functionalization: The benzene ring can undergo electrophilic aromatic substitution reactions, although the reactivity and regioselectivity will be influenced by the existing substituents.
The strategic placement of the methoxycarbonyl group at the 4-position provides a handle for further modifications, such as conversion to an amide or other functional groups, further expanding the synthetic utility of this intermediate.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Specific Hazards:
While a specific, detailed Safety Data Sheet (SDS) for this compound was not found in the public domain during the literature search, related oxindole compounds are generally considered to be irritants. It is prudent to treat this compound with care and to consult a comprehensive SDS from the supplier before use.
Conclusion: A Building Block of Significant Promise
This compound represents a key molecular entity with significant potential in the field of drug discovery. Its versatile oxindole core, coupled with the strategically placed methoxycarbonyl group, provides a flexible platform for the synthesis of a diverse array of complex molecules with promising therapeutic applications. This guide has provided a comprehensive overview of its nomenclature, properties, a plausible and detailed synthetic route, and its current and potential applications. As research into novel therapeutics continues to advance, the importance of such well-characterized and synthetically accessible intermediates will undoubtedly grow, solidifying the role of this compound as a valuable tool in the arsenal of the medicinal chemist.
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A Technical Guide to the Solubility Profile of Methyl 2-oxoindoline-4-carboxylate for Drug Discovery Applications
This guide provides a comprehensive framework for understanding, determining, and interpreting the solubility of Methyl 2-oxoindoline-4-carboxylate. Recognizing that solubility is not a single value but a critical physicochemical property dependent on experimental conditions, this document is structured to empower researchers and drug development professionals with both the theoretical grounding and practical methodologies required for a thorough characterization. We will delve into the established physicochemical properties of this compound, outline industry-standard protocols for solubility determination, and explain the rationale behind these experimental choices.
The Critical Role of Solubility in Drug Discovery
The solubility of a compound is a foundational parameter in the drug discovery and development process.[1] Poor solubility can be a significant liability, leading to a cascade of challenges that include:
-
Compromised Bioassay Data: Insoluble compounds can precipitate in assay media, leading to inaccurate measurements of biological activity and unreliable structure-activity relationships (SAR).[2]
-
Limited Bioavailability: A drug must be in solution to be absorbed from the gastrointestinal tract.[2] Poor aqueous solubility is a primary reason for low oral bioavailability, which can terminate the development of an otherwise promising candidate.
-
Formulation and Dosing Challenges: Developing a suitable dosage form for both preclinical and clinical studies becomes exceedingly difficult and costly for poorly soluble compounds.[2][3]
Therefore, a precise understanding of a compound's solubility under various conditions is not merely a data point but a critical tool for decision-making, guiding lead optimization, and predicting in vivo performance.[4][5] This guide uses this compound as a case study to illustrate the robust methodologies required for this essential characterization.
Physicochemical Profile of this compound
Before embarking on experimental measurements, a review of the compound's known physical and chemical properties provides valuable context and helps in experimental design. These properties, summarized in the table below, influence the compound's behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [6] |
| Molecular Weight | 191.18 g/mol | [6][7] |
| Appearance | Off-white powder | [7] |
| Melting Point | 210-214 °C | [7] |
| XLogP3 (Calculated) | 0.6 | [6] |
| CAS Number | 90924-46-2 | [6][7][8] |
The high melting point suggests significant crystal lattice energy, which may need to be overcome for dissolution, potentially leading to lower solubility. The calculated XLogP3 value of 0.6 indicates a relatively balanced lipophilicity, suggesting that the molecule possesses both hydrophilic and hydrophobic characteristics, making its solubility in either aqueous or purely non-polar organic solvents not immediately obvious without experimental data.
Known Solubility Data: A Starting Point
Publicly available quantitative solubility data for this compound is limited. One supplier describes the compound as "organo-soluble," a qualitative term indicating it is likely soluble in organic solvents.[7] However, this lacks the specific, quantitative detail (e.g., µg/mL or µM) required for drug development. The absence of robust public data necessitates the experimental determination of its solubility profile, particularly in physiologically relevant aqueous buffers.
Experimental Determination of Solubility
Two primary types of solubility assays are employed in drug discovery, each answering different questions at different stages of the process: Kinetic Solubility and Thermodynamic Solubility .[4][9]
Kinetic Solubility Assessment for High-Throughput Screening
Kinetic solubility is the preferred method for early-stage drug discovery, where speed and high-throughput capabilities are essential.[10] This measurement reflects a compound's solubility under non-equilibrium conditions, which often mimics its introduction into in vitro biological assays from a concentrated DMSO stock solution.[4][11] Low kinetic solubility can be a red flag for unreliable bioassay results.[9]
This protocol is adapted from standard high-throughput screening methodologies.[1][12]
Rationale: This method rapidly identifies the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer. Light scattering, measured by a nephelometer, provides a highly sensitive endpoint for detecting the formation of insoluble particles.[1][9]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 or 20 mM) in 100% DMSO.[10]
-
Plate Setup: Using a multi-well microplate (e.g., 96- or 384-well), dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells.[12]
-
Serial Dilution (Optional): To determine a precise solubility limit, a serial dilution of the DMSO stock can be performed across the plate.
-
Buffer Addition: Add the aqueous buffer of choice (typically Phosphate-Buffered Saline (PBS), pH 7.4) to each well to achieve the desired final compound concentrations and a final DMSO concentration of ≤2%.[11]
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically between 90 minutes to 2 hours.[11][12]
-
Measurement: Place the microplate into a nephelometer and measure the light scattering in each well.[12]
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to buffer-only controls.
Thermodynamic Solubility Assessment: The Gold Standard
Thermodynamic, or equilibrium, solubility measures the true saturation concentration of a compound in a solvent after it has reached equilibrium with its solid form.[2][13] This "gold standard" measurement is crucial for lead optimization and pre-formulation activities, as it provides essential information for predicting oral absorption.[9][13]
This protocol is based on the well-established shake-flask methodology.[14]
Rationale: By incubating an excess of the solid compound with the solvent over an extended period, this method ensures that an equilibrium is reached between the dissolved and undissolved states.[13][14] Subsequent analysis of the saturated solution provides the most accurate and relevant solubility value for biopharmaceutical assessment.
Step-by-Step Methodology:
-
Compound Dispensing: Accurately weigh an excess amount of solid this compound (e.g., 1 mg) into a glass vial.[13] The amount should be sufficient to create a saturated solution with visible solid remaining.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or buffer (e.g., PBS, pH 7.4) to the vial.[13]
-
Equilibration: Seal the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 700 rpm).[13] Incubate for an extended period, typically 24 hours or longer, to ensure equilibrium is reached.[9][13]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by careful removal of the supernatant or by passing the solution through a low-binding filter (e.g., a multi-well solubility filter plate).[9]
-
Quantification: Prepare a series of calibration standards of the compound in a suitable solvent mixture. Analyze the filtered supernatant (the saturated solution) and the calibration standards using a suitable analytical method, most commonly HPLC-UV.[2][15]
-
Data Analysis: Calculate the concentration of the compound in the supernatant by comparing its analytical response to the calibration curve. This concentration represents the thermodynamic solubility.
Data Interpretation and Visualization
Data Presentation
All experimentally determined solubility data for this compound should be recorded in a structured format for clear comparison and interpretation.
| Solvent / Buffer System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |
| PBS, pH 7.4 | 25 | Kinetic | Experimental Value | Calculated Value |
| PBS, pH 7.4 | 25 | Thermodynamic | Experimental Value | Calculated Value |
| Simulated Gastric Fluid | 37 | Thermodynamic | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Thermodynamic | Experimental Value | Calculated Value |
| DMSO | 25 | Thermodynamic | Experimental Value | Calculated Value |
Note: The molar concentration (µM) is calculated from the mass concentration (µg/mL) using the molecular weight (191.18 g/mol ).
Experimental Workflow Visualization
The logical flow for a comprehensive solubility assessment can be visualized as a decision-making process, guiding the researcher from initial screening to definitive characterization.
Caption: Workflow for determining kinetic and thermodynamic solubility.
Conclusion
While this compound is qualitatively described as "organo-soluble," a comprehensive understanding essential for drug discovery requires rigorous, quantitative experimental assessment. By employing standardized protocols for both kinetic and thermodynamic solubility, researchers can generate the critical data needed to evaluate its potential, guide chemical modifications, and enable rational formulation development. The methodologies detailed in this guide provide a robust framework for building a complete solubility profile, mitigating risks associated with poor solubility, and ultimately increasing the probability of success for development candidates like this compound.
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AxisPharm. Kinetic Solubility Assays Protocol.
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Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.
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"Methyl 2-oxoindoline-4-carboxylate" spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of Methyl 2-oxoindoline-4-carboxylate
Introduction
This compound is a member of the oxindole class of heterocyclic compounds, a scaffold present in numerous natural products and pharmacologically active molecules[1]. Its structure, featuring a bicyclic system with both an amide (lactam) and an ester functional group, makes it a valuable intermediate in medicinal chemistry and drug discovery for the synthesis of more complex molecules, such as Nintedanib[2][3].
Accurate structural elucidation and purity assessment are paramount in the development of pharmaceutical agents. This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the causal logic behind the spectral interpretation and the best practices for data acquisition, ensuring reliability and reproducibility in a research setting[4].
Molecular Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution[7]. It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Expertise & Rationale: ¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a precise fingerprint of the proton environments. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often used for oxindoles due to its ability to solubilize the compound and resolve the N-H proton signal, which might otherwise exchange too rapidly in protic solvents like methanol-d₄.
The expected signals for this compound are interpreted as follows:
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| N-H | ~10.5 - 11.0 | Broad Singlet (br s) | 1H | The amide proton is typically deshielded and appears far downfield. Its chemical shift is highly dependent on solvent and concentration[7]. |
| H-7 | ~7.5 - 7.6 | Doublet (d) | 1H | This aromatic proton is ortho to the electron-withdrawing ester group, causing significant deshielding. |
| H-5 | ~7.3 - 7.4 | Triplet (t) | 1H | This proton is part of the aromatic system and will appear as a triplet due to coupling with its two aromatic neighbors. |
| H-6 | ~7.0 - 7.1 | Doublet (d) | 1H | This aromatic proton is ortho to the electron-donating nitrogen atom of the fused ring system, resulting in a more upfield shift compared to H-7. |
| -OCH₃ | ~3.8 - 3.9 | Singlet (s) | 3H | The methyl protons of the ester group are in a predictable, shielded environment and show no coupling. |
| -CH₂- (H-3) | ~3.5 - 3.6 | Singlet (s) | 2H | These aliphatic protons are adjacent to the amide carbonyl group and appear as a singlet as they have no adjacent proton neighbors. |
Note: Predicted chemical shifts are based on analysis of similar indole and oxindole derivatives[8][9].
Expertise & Rationale: ¹³C NMR Spectral Interpretation
¹³C NMR spectroscopy complements the ¹H NMR by providing a count of unique carbon atoms and information about their electronic environment. Proton-decoupled spectra are standard, where each unique carbon appears as a singlet.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Amide) | ~175 - 178 | Amide carbonyl carbons (in a five-membered lactam ring) are highly deshielded and appear significantly downfield[10]. |
| C=O (Ester) | ~166 - 168 | Ester carbonyl carbons are also deshielded but typically appear slightly upfield compared to amide carbonyls[11]. |
| C-7a | ~140 - 142 | This is a quaternary aromatic carbon, deshielded by the adjacent nitrogen atom. |
| C-4 | ~130 - 132 | A quaternary aromatic carbon attached to the electron-withdrawing ester group. |
| C-5 | ~128 - 130 | Aromatic CH carbon. |
| C-7 | ~124 - 126 | Aromatic CH carbon. |
| C-3a | ~122 - 124 | Quaternary aromatic carbon at the ring junction. |
| C-6 | ~115 - 117 | Aromatic CH carbon. |
| -OCH₃ | ~52 - 53 | The methyl carbon of the ester group is found in the typical range for such functionalities. |
| -CH₂- (C-3) | ~35 - 37 | The aliphatic carbon adjacent to the amide carbonyl is shielded relative to the aromatic carbons. |
Note: Predicted shifts are based on established data for substituted oxindoles and general chemical shift ranges[10][11][12].
Trustworthiness: Standard Protocol for NMR Data Acquisition
A self-validating protocol ensures data integrity and reproducibility.
-
Sample Preparation:
-
Instrument Setup (400 MHz Spectrometer Example):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the Free Induction Decay (FID) using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
-
For ¹³C NMR, acquire the FID using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 to 1024) is required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to generate the frequency-domain spectrum[14].
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine relative proton counts.
-
Visualization: NMR Analysis Workflow
The following diagram illustrates the logical flow of an NMR experiment, from sample preparation to final structural confirmation.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expertise & Rationale: IR Spectral Interpretation
For this compound, the IR spectrum is dominated by absorptions from the N-H and two distinct carbonyl groups. The carbonyl absorptions are particularly diagnostic[15][16].
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | ~3200 - 3300 | Medium, Broad | This absorption is characteristic of the N-H bond in the amide (lactam) functional group. Hydrogen bonding can broaden this peak. |
| C-H Stretch (Aromatic) | ~3000 - 3100 | Medium | Characteristic stretching vibrations for C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | ~2850 - 2960 | Medium | Corresponds to the stretching of C-H bonds in the -CH₂- and -OCH₃ groups. |
| C=O Stretch (Amide) | ~1700 - 1720 | Strong, Sharp | The amide carbonyl in a five-membered ring (γ-lactam) typically absorbs at a higher frequency than in an acyclic amide. This is a key diagnostic peak[17]. |
| C=O Stretch (Ester) | ~1725 - 1740 | Strong, Sharp | The ester carbonyl absorption is expected at a slightly higher wavenumber than the amide carbonyl, and conjugation with the aromatic ring may shift it slightly[18][19]. |
| C=C Stretch (Aromatic) | ~1600 & ~1470 | Medium-Strong | These absorptions are characteristic of the carbon-carbon double bonds within the aromatic ring. |
| C-O Stretch (Ester) | ~1250 - 1300 | Strong | This strong band corresponds to the asymmetric C-O-C stretching of the ester group. |
Trustworthiness: Standard Protocol for FT-IR Data Acquisition
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of the crystalline sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
-
The mixture should be a fine, homogeneous powder.
-
Place the powder into a pellet press and apply pressure to form a thin, transparent pellet. The transparency is crucial for minimizing light scattering.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Label the significant peaks with their wavenumber values (cm⁻¹).
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of fragmentation patterns.
Expertise & Rationale: Mass Spectrum Interpretation
Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule.
-
Molecular Ion Peak: For the molecular formula C₁₀H₉NO₃, the exact monoisotopic mass is 191.0582 g/mol [5]. In positive ion mode ESI-MS, the expected peak would be the protonated molecule [M+H]⁺ at m/z 192.0655 . High-resolution mass spectrometry (HRMS) can confirm this value to within a few parts per million, providing unequivocal confirmation of the elemental composition.
-
Key Fragmentation Pathways: While ESI is a soft technique, some fragmentation can be induced. Common fragmentation patterns for this molecule would likely involve:
-
Loss of methanol (-32 Da): Cleavage of the ester group to lose CH₃OH, resulting in an acylium ion fragment.
-
Loss of methoxy radical (·OCH₃, -31 Da): Another common fragmentation for methyl esters.
-
Loss of carbon monoxide (-28 Da): A characteristic fragmentation of the oxindole ring system.
-
Analysis of these fragments helps piece together the molecular structure, corroborating the findings from NMR and IR[20][21].
Trustworthiness: Standard Protocol for ESI-MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
A small amount of an acid (e.g., formic acid) is often added to promote protonation for positive ion mode.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
-
Data Processing:
-
The software plots ion intensity versus the mass-to-charge ratio (m/z).
-
Identify the molecular ion peak and any significant fragment ions.
-
Use the instrument's software to calculate the elemental composition from the exact mass measured by HRMS.
-
Visualization: Integrated Analytical Workflow
This diagram shows how the three spectroscopic techniques are integrated in a logical, self-validating workflow to achieve full characterization of the target molecule.
Conclusion
The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR provide the core carbon-hydrogen framework and atom connectivity. IR spectroscopy confirms the presence of key functional groups, most notably the distinct amide and ester carbonyls. Finally, high-resolution mass spectrometry validates the elemental composition and exact molecular weight. Together, these techniques provide a robust and self-validating dataset essential for researchers and drug development professionals to confirm the identity and purity of this important synthetic intermediate. Adherence to standardized protocols for data acquisition and processing is critical to ensure the integrity and reliability of these results[4][22].
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The 2-Oxoindoline-4-Carboxylate Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The 2-oxoindoline core is a cornerstone of medicinal chemistry, forming the structural basis for numerous approved drugs and clinical candidates. Within this broad family, the Methyl 2-oxoindoline-4-carboxylate scaffold and its analogues represent a particularly valuable, yet underexplored, subclass. The strategic placement of the carboxylate group at the C4 position offers a unique vector for chemical modification, profoundly influencing the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comprehensive overview of the synthesis, derivatization, and biological applications of this specific scaffold, with a focus on its role in the development of kinase inhibitors. We will delve into detailed synthetic protocols, explore structure-activity relationships (SAR), and present a forward-looking perspective on the therapeutic potential of this versatile chemical entity.
Introduction: The Significance of the 2-Oxoindoline Core
The 2-oxoindoline, or oxindole, ring system is a bicyclic aromatic scaffold that serves as a "privileged structure" in drug discovery. Its rigid, yet tunable, framework allows it to mimic the binding motifs of endogenous ligands for a wide array of biological targets. The core structure features a fused benzene and pyrrolidinone ring, with key points for chemical diversification at the N1, C3, and aromatic C4-C7 positions.
While derivatives of the 2-oxoindoline-6-carboxylate are well-known, particularly as key intermediates for the multi-kinase inhibitor Nintedanib[1][2][3], the 4-carboxylate isomer offers distinct structural and electronic properties. The C4-carboxylate group acts as a key handle for introducing diverse chemical moieties, enabling fine-tuning of potency, selectivity, and pharmacokinetic profiles.
Synthetic Strategies for the this compound Core
The construction of the this compound scaffold is a critical first step in any drug discovery program targeting this class of compounds. Several synthetic routes have been established, often involving reductive cyclization of a nitro-substituted precursor.
Reductive Cyclization of Nitroarenes
A common and effective method involves the synthesis of a substituted 2-nitrophenylacetate followed by reduction of the nitro group and subsequent intramolecular cyclization. This strategy provides a reliable pathway to the core scaffold.
Rationale: This multi-step approach is favored for its adaptability. The starting materials are often commercially available or readily synthesized, and the reaction conditions for each step are well-established, allowing for good control over the final product. The choice of reducing agent is critical; catalytic hydrogenation is often preferred for its clean conversion and high yields.
Detailed Protocol: Synthesis of this compound
-
Step 1: Nitration of a Phenylacetate Precursor. A suitably substituted phenylacetate is subjected to nitration conditions (e.g., HNO₃/H₂SO₄) to introduce a nitro group ortho to the acetate side chain.
-
Step 2: Catalytic Hydrogenation. The resulting nitro-substituted compound is dissolved in a suitable solvent like acetic acid. A palladium on carbon catalyst (10% Pd/C) is added.[1]
-
Step 3: Hydrogen Atmosphere. The reaction mixture is placed under a hydrogen atmosphere (typically 50 psi) and stirred at a slightly elevated temperature (e.g., 50°C) for several hours.[1]
-
Step 4: Work-up and Cyclization. Upon completion, the catalyst is removed by filtration. The filtrate, containing the aminophenylacetate intermediate, is concentrated. The residual acid often catalyzes the intramolecular lactamization to form the 2-oxoindoline ring.
-
Step 5: Purification. The crude product is purified, typically by recrystallization from a solvent system like tert-butyl methyl ether, to yield the pure this compound.[1]
Derivatization and Application in Kinase Inhibition
The true utility of the this compound core lies in its potential for derivatization to create potent and selective inhibitors of protein kinases. Kinases are a major class of drug targets, particularly in oncology, and the 2-oxoindoline scaffold is a proven pharmacophore for ATP-competitive inhibition.
The primary points for diversification are:
-
N1-Position: Alkylation or arylation of the amide nitrogen.
-
C3-Position: Condensation reactions to introduce a substituted exocyclic double bond.
-
C4-Carboxylate: Conversion to amides or other functional groups.
General Workflow for Derivative Synthesis
The following workflow illustrates a typical path from the core scaffold to a final, biologically active derivative, such as a kinase inhibitor.
Caption: Synthetic workflow for kinase inhibitor development.
This multi-step process allows for the systematic exploration of chemical space around the core scaffold. For example, a patent for the synthesis of Nintedanib outlines a similar process starting with the 6-carboxylate isomer, involving N-acetylation followed by reaction with an orthobenzoate to functionalize the C3 position.[2]
Structure-Activity Relationship (SAR) Insights
While specific SAR data for the 4-carboxylate series is less prevalent in the public domain than for its 6-carboxylate counterpart, general principles from the broader 2-oxoindoline class can be applied. The development of potent kinase inhibitors often relies on establishing key interactions within the ATP-binding pocket.
| Position of Modification | Substituent Type | General Impact on Activity | Rationale |
| C3-ylidene Moiety | Substituted Phenyl Ring | High Impact. Modulates kinase selectivity and potency. | This group typically projects into the hydrophobic region of the ATP pocket, and its substituents can form key hydrogen bonds or van der Waals interactions. |
| N1-Position | Small Alkyl Group (e.g., Methyl) | Moderate Impact. Can influence solubility and cell permeability. | This position is often solvent-exposed and can be modified to tune physicochemical properties without drastically affecting binding affinity. |
| C4-Carboxamide | Substituted Anilines or Piperazines | High Impact. Crucial for targeting the solvent-exposed region and improving properties. | This vector allows for the introduction of larger, often basic, groups that can enhance solubility and form interactions with residues near the mouth of the ATP pocket. This is a key strategy for achieving selectivity.[4][5] |
Challenges and Future Directions
The primary challenge in working with the this compound scaffold is the relative lack of commercially available starting materials compared to the 5- and 6-substituted isomers. This necessitates a greater reliance on de novo synthesis, which can add time and complexity to early-stage discovery projects.
Future research should focus on:
-
Expanding Synthetic Routes: Developing more efficient and scalable syntheses for the core scaffold.
-
Exploring Novel Targets: Moving beyond kinases to explore other enzyme classes or receptor families where the 2-oxoindoline scaffold may have utility.
-
SAR Deep Dive: Systematically exploring the SAR around the C4-carboxamide position to build a comprehensive library of compounds for screening against a wide range of biological targets.
Conclusion
The this compound core is a promising scaffold for the development of novel therapeutics. Its unique substitution pattern provides a valuable handle for medicinal chemists to fine-tune molecular properties and achieve high potency and selectivity. While challenges remain in its synthesis and exploration, the potential for discovering new, effective drugs based on this core makes it a compelling area for future research and development. By leveraging established synthetic methodologies and applying rational drug design principles, the full potential of this versatile scaffold can be unlocked.
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Introduction: The Concept of Privileged Scaffolds and the Rise of the 2-Oxoindoline Core
An In-Depth Technical Guide to Methyl 2-oxoindoline-4-carboxylate as a Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the concept of "privileged structures" has emerged as a powerful guiding principle. First articulated by Benjamin Evans in 1988, this term describes molecular frameworks or scaffolds that demonstrate the ability to bind to multiple, often unrelated, biological targets with high affinity.[1] These scaffolds are not merely passive skeletons; they are biologically pre-validated starting points that can significantly enhance the efficiency of the drug discovery process, often leading to improved hit rates in screening campaigns.[1] Privileged scaffolds are frequently found in natural products, which have been evolutionarily optimized for biological activity, and they typically possess features like high chemical stability and amenability to functionalization.[1][2]
Among the most prominent of these frameworks is the 2-oxoindoline (or oxindole) core. This bicyclic heterocyclic motif is a cornerstone of numerous natural alkaloids and has proven to be a remarkably versatile template for the design of therapeutic agents.[3][4] Its significance is underscored by its presence in several clinically approved drugs, targeting a wide array of diseases.[5][6] The 2-oxoindoline scaffold's utility stems from its rigid structure, which correctly orients substituents for target interaction, and its multiple sites for chemical modification, allowing for the fine-tuning of pharmacological properties.[5][7]
This guide focuses on a specific, highly valuable derivative: This compound . The strategic placement of the carboxylate group at the C4 position provides a crucial handle for synthetic elaboration, making this compound an exceptionally powerful building block for constructing diverse compound libraries and developing novel therapeutic agents.
The 2-Oxoindoline Scaffold: A Structural Overview
The 2-oxoindoline core consists of a benzene ring fused to a five-membered lactam (a cyclic amide) ring. The key to its privileged status lies in the distinct reactivity of its three primary functionalization points:
-
N1-Position: The lactam nitrogen can be readily alkylated or acylated, allowing for the introduction of various substituents that can modulate solubility, cell permeability, and target engagement.
-
C3-Position: The methylene group adjacent to the carbonyl is nucleophilic and can be functionalized through a variety of reactions, most notably aldol and Knoevenagel condensations. This position is critical for introducing pharmacophoric elements that directly interact with the biological target.
-
Aromatic Ring (C4-C7): The benzene ring can be substituted to further influence the molecule's electronic properties, steric profile, and potential for additional interactions with the target protein.
The subject of this guide, this compound, incorporates a key modification on this aromatic ring, providing a reactive ester group that serves as an anchor for further synthetic diversification.
Synthesis of the Core Scaffold: this compound
While various synthetic routes to 2-oxoindoline derivatives exist, a common and reliable approach involves the reductive cyclization of a suitably substituted nitro compound. A representative synthesis for a related isomer, methyl 2-oxoindoline-6-carboxylate, provides a clear template for the general strategy.[8][9]
General Synthetic Workflow
The synthesis often begins with a substituted nitrobenzoate, which is elaborated and then subjected to a reduction of the nitro group, followed by spontaneous intramolecular cyclization to form the lactam ring.
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Unlocking the Therapeutic Promise of the 2-Oxoindoline Scaffold: A Technical Guide to Potential Molecular Targets
Introduction: The 2-Oxoindoline Core - A Privileged Scaffold in Drug Discovery
The 2-oxoindoline, or oxindole, nucleus is a bicyclic aromatic organic compound that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2][3] This is due to its structural versatility and its presence in a wide array of natural products and synthetic molecules with potent biological activities.[2][3] The core structure, consisting of a benzene ring fused to a five-membered pyrrolidinone ring, serves as an excellent framework for the development of small-molecule inhibitors that can interact with various biological targets. The reactivity of the C3 position and the N1 position allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties.[4]
One of the most notable successes of the 2-oxoindoline scaffold is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved by the FDA for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3][5] The clinical success of Sunitinib and other approved drugs like Nintedanib and Toceranib has catalyzed extensive research into novel derivatives.[1][3] This guide focuses on derivatives of Methyl 2-oxoindoline-4-carboxylate , a key intermediate, and explores their potential therapeutic targets, moving from well-established anti-cancer applications to emerging areas of interest. We will delve into the molecular mechanisms, present key experimental data, and provide validated protocols for researchers in the field.
Part 1: Protein Kinase Inhibition - The Cornerstone of 2-Oxoindoline Therapeutics
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways, including cell growth, proliferation, differentiation, and metabolism.[6][7] Their deregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[6] The 2-oxoindoline scaffold has proven to be an exceptional platform for designing ATP-competitive kinase inhibitors.[7][8]
Receptor Tyrosine Kinases (RTKs): Targeting Angiogenesis and Tumor Proliferation
A primary mechanism by which 2-oxoindoline derivatives exert their anti-cancer effects is through the inhibition of receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[5][8]
Causality and Mechanism: VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. PDGFRβ is involved in tumor cell proliferation and the recruitment of pericytes to support new blood vessels.[9] Derivatives of the (2-oxoindoline-3-ylidene)methylpyrrole scaffold, the core of Sunitinib, are designed to occupy the ATP-binding pocket of these kinases.[8][9] The oxindole NH and carbonyl oxygen form crucial hydrogen bonds with the hinge region of the kinase domain (e.g., Glu917 and Cys919 in VEGFR-2), while the rest of the molecule can be modified to achieve selectivity and further interactions.[9] This inhibition blocks the downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and anti-angiogenic effects.[8]
Signaling Pathway: RTK Inhibition by 2-Oxoindoline Derivatives
Caption: Inhibition of RTK signaling by 2-oxoindoline derivatives.
Table 1: Inhibitory Activity of 2-Oxoindoline Derivatives against Receptor Tyrosine Kinases
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | Reference |
| Sunitinib | VEGFR-2, PDGFRβ | 2, 8 | Multiple | [5] |
| SU14813 | VEGFR-2, PDGFRβ | 40, 20 | Multiple | [5] |
| Compound 11 | VEGFR-2, PDGFRβ | 2.1, 1.5 | HUVEC | [9] |
| Compound 12 | VEGFR-2, PDGFRβ | 1.8, 2.3 | HUVEC | [9] |
| *2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives |
Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle
The cell division cycle is a tightly regulated process controlled by cyclin-dependent kinases (CDKs) and their cyclin partners.[1] Deregulation of CDKs, particularly CDK2, is common in cancer, leading to uncontrolled cell proliferation.[1][10] Several 2-oxoindoline derivatives have been specifically designed as potent inhibitors of CDK2.[10][11]
Causality and Mechanism: 3-Arylidene-2-oxoindoline derivatives have been identified as effective CDK2 inhibitors.[10] These molecules act as ATP mimetics, binding to the active site of the CDK2/Cyclin E complex. X-ray crystallography has shown that the oxindole core forms hydrogen bonds with the hinge region of CDK2, while the arylidene moiety extends into a hydrophobic pocket, allowing for modifications that enhance potency and selectivity.[11] Inhibition of CDK2 prevents the phosphorylation of its substrates, such as retinoblastoma protein (Rb), leading to cell cycle arrest, typically at the G1/S or G2/M phase, thereby preventing cancer cell replication.[10][11][12]
Workflow: Screening for CDK2 Inhibitors
Caption: Dual apoptotic mechanisms of 2-oxoindoline derivatives.
Part 3: Emerging and Non-Oncological Therapeutic Targets
The versatility of the 2-oxoindoline scaffold extends beyond oncology, with recent research uncovering its potential in treating metabolic, inflammatory, and neurodegenerative disorders.
Dual-Acting Hybrids for Metabolic and Neurodegenerative Diseases
There is a well-established link between type 2 diabetes mellitus (T2DM) and cognitive impairment, including Alzheimer's disease. [13]Developing single molecules that can address both pathologies is a highly attractive therapeutic strategy.
Potential Targets: α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion. Their inhibition can control postprandial hyperglycemia in T2DM. A recent study developed hybrid molecules combining 2-oxoindoline with thiosemicarbazones and thiazolines. [13]Several of these compounds demonstrated potent inhibitory activity against both α-glucosidase and α-amylase, with potency surpassing the approved drug acarbose. [13]This highlights a novel therapeutic avenue for 2-oxoindoline derivatives in the management of T2DM and its neurological complications.
Other Identified Potential Targets
-
Microtubules: Molecular docking studies have suggested that some 2-oxoindoline derivatives may possess dual inhibitory roles, targeting both protein kinases and microtubules, which are critical for cell division. [14]This could lead to a synergistic anti-cancer effect.
-
Protein Tyrosine Phosphatase Shp2: Isatin-based hydrazones, which can be derived from the 2-oxoindoline core, have been identified as inhibitors of the Shp2 phosphatase, an important node in cell signaling pathways that promotes cell proliferation and migration. [14]* Rho-associated protein kinase (ROCK): While not directly demonstrated for this compound, related indazolyl compounds have been patented as ROCK inhibitors for treating inflammatory and fibrotic disorders. [15]Given the structural similarities, this presents a plausible area for future exploration.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of a protein kinase and determine the IC50 value of an inhibitor.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA). The concentrations of kinase (e.g., CDK2/Cyclin E) and substrate (e.g., histone H1) should be optimized for linear reaction kinetics.
-
Prepare a 2X ATP solution at twice the desired final concentration (e.g., 25µM).
-
Serially dilute the 2-oxoindoline test compounds in DMSO, then in kinase buffer to create a 4X stock.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X kinase/substrate solution to the wells of a 384-well plate.
-
Add 2.5 µL of the 4X test compound solution or vehicle control (DMSO in buffer).
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7, HepG2) in appropriate media.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-oxoindoline derivatives in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
Derivatives of the this compound core represent a remarkably versatile and clinically validated scaffold for drug discovery. While their role as multi-target kinase inhibitors in oncology is well-established, the therapeutic landscape is rapidly expanding. The ability of these compounds to modulate apoptosis through direct inhibition of anti-survival proteins or activation of pro-apoptotic enzymes provides a complementary and powerful anti-cancer strategy.
The future of 2-oxoindoline research lies in the exploration of novel therapeutic areas and the development of highly selective agents. The promising preliminary data on their activity against targets relevant to metabolic and neurodegenerative diseases warrants significant further investigation. Structure-based design, guided by a deeper understanding of the molecular interactions with these emerging targets, will be crucial. The development of next-generation derivatives with improved selectivity, oral bioavailability, and reduced off-target toxicity will undoubtedly unlock the full therapeutic potential of this privileged chemical scaffold.
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"Methyl 2-oxoindoline-4-carboxylate" reactivity and functional group transformations
An In-Depth Technical Guide to the Reactivity and Functional Group Transformations of Methyl 2-oxoindoline-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Foreword
The oxindole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] this compound, a key derivative, serves as a versatile and highly valuable building block for drug discovery and development professionals. Its strategic placement of functional groups—a reactive lactam, an acidic α-methylene group, and a modifiable ester—offers multiple handles for synthetic manipulation. This guide provides a comprehensive exploration of the molecule's reactivity, detailing the causal mechanisms behind its transformations and offering field-proven insights into its synthetic utility. We will delve into the core reactivity and present detailed protocols for key functional group transformations, with a particular focus on its application in the synthesis of complex therapeutic agents like Nintedanib.[3][4]
Molecular Architecture and Intrinsic Reactivity
This compound possesses a bicyclic structure where a benzene ring is fused to a pyrrolidin-2-one ring. The molecule's reactivity is dictated by the interplay of its constituent functional groups:
-
N-H of the Lactam (N1): The nitrogen atom is part of an amide (lactam) system. The proton on this nitrogen is weakly acidic and can be removed by a suitable base, rendering the nitrogen nucleophilic and amenable to alkylation, arylation, and acylation.
-
Methylene Protons (C3): The protons on the carbon adjacent to the lactam carbonyl (C3) are significantly acidic. This is due to the inductive effect of the adjacent carbonyl group and resonance stabilization of the resulting conjugate base (enolate). This position is the primary site for enolate-mediated C-C bond formations.
-
Ester Group (C4): The methyl carboxylate group on the aromatic ring is a classic ester functionality. It can undergo hydrolysis to the corresponding carboxylic acid, reduction to a primary alcohol, or transesterification.
-
Aromatic Ring (C5, C6, C7): The benzene portion of the molecule can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing deactivating acyl-amino and ester groups.
The following diagram illustrates the principal sites of reactivity on the core scaffold.
Caption: Key reactive sites on the this compound scaffold.
Transformations at the Lactam Nitrogen (N-1)
The nucleophilicity of the N-1 position after deprotonation is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of substituents.
N-Alkylation and N-Acylation
The introduction of alkyl, benzyl, or acyl groups at the N-1 position is often a critical first step to prevent unwanted side reactions at this site or to build the target molecule's scaffold. The choice of base is crucial; weaker bases like potassium carbonate are often sufficient, while stronger bases like sodium hydride can be used for less reactive electrophiles.
A common strategy involves N-acylation, for instance with acetic anhydride or chloroacetyl chloride, which serves both to protect the nitrogen and to activate the C3 position for subsequent reactions.[5] A novel three-step approach for N-alkylation involves first protecting the more acidic C-3 position with (N-methylpyrrol-2-yl)methylidene, followed by N-alkylation, and concluding with deprotection using hydrazine hydrate.[2]
Table 1: Representative Conditions for N-1 Functionalization
| Transformation | Electrophile | Base / Catalyst | Solvent | Temperature | Yield | Reference |
| N-Acetylation | Acetic Anhydride | (none) | Acetic Anhydride | 130 °C | 73% | [5] |
| N-Chloroacetylation | Chloroacetyl Chloride | (not specified) | Toluene | Reflux | 93.5% | [5] |
| N-Benzylation | Benzyl Bromide | K₂CO₃ / KI (cat.) | DMF | 60 °C | Good | [2] |
Experimental Protocol: N-Acetylation of Methyl 2-oxoindoline-6-carboxylate
(Note: This protocol for the 6-carboxylate isomer is illustrative of the general procedure for N-acylation of this class of compounds.)
-
Reaction Setup: A suspension of methyl 2-oxoindoline-6-carboxylate is prepared in acetic anhydride (approx. 17 equivalents).
-
Heating: The mixture is heated to 130 °C and maintained for 8 hours.
-
Work-up: The reaction mixture is cooled to room temperature, allowing the product, methyl 1-acetyl-2-oxoindoline-6-carboxylate, to precipitate.
-
Isolation: The precipitate is collected by filtration, washed, and dried to yield the pure product.[5]
The Chemistry of the C-3 Position: A Hub for Complexity
The C-3 position is arguably the most versatile site for synthetic elaboration due to the acidity of its methylene protons. Deprotonation generates a nucleophilic enolate, which is the key intermediate for a host of bond-forming reactions.
C-3 Alkylation
Direct alkylation of the C-3 position via its enolate is a powerful method for installing alkyl substituents. Due to the potential for creating a stereocenter at C-3, significant research has focused on developing enantioselective methods. Phase-transfer catalysis, using chiral quaternary ammonium salts derived from cinchona alkaloids, has been successfully employed for the enantioselective alkylation of N-protected 3-ester-substituted oxindoles under base-free conditions.[6]
Condensation Reactions
The Knoevenagel-type condensation of the C-3 methylene with aldehydes is a high-yield, reliable transformation that forms a C=C double bond. This reaction is fundamental to the synthesis of many tyrosine kinase inhibitors, including Nintedanib, where the exocyclic double bond is a key structural feature.
Palladium-Catalyzed C-3 Functionalization
Modern cross-coupling methods have further expanded the repertoire of C-3 functionalization.
-
Carbonylative α-Arylation: A palladium-catalyzed process can couple 2-oxindoles with aryl bromides and carbon monoxide to directly install a 3-aroyl group, providing a one-step synthesis of 3-acyl-2-oxindoles.[7]
-
Cross-Dehydrogenative Coupling (CDC): This atom-economical approach enables the direct coupling of the C3-H bond with other C-H bonds, such as those in electron-rich arenes, often using iron or other transition metal catalysts.[8]
The diagram below outlines the primary pathways for modifying the C-3 position.
Caption: Major synthetic pathways for the functionalization of the C-3 position.
Experimental Protocol: Knoevenagel Condensation for Nintedanib Synthesis
(This protocol describes a key step in Nintedanib synthesis, starting from an intermediate derived from methyl 2-oxoindoline-6-carboxylate, illustrating the general principle.)
-
Reactant Preparation: Methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate is reacted with N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.
-
Solvent and Conditions: The reaction is typically carried out in a suitable solvent like acetic acid or toluene at elevated temperatures.
-
Reaction Progression: The condensation proceeds via nucleophilic attack of the aniline onto the activated C-3 position, followed by elimination of methanol.
-
Product Isolation: Upon completion, the reaction is cooled, and the product, Nintedanib, is isolated, often by precipitation and filtration, followed by purification.[5]
Transformations of the Methyl Ester
The C-4 methyl ester provides a gateway to other important functional groups, most notably carboxylic acids and their derivatives.
Ester Hydrolysis (Saponification)
The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental and high-yielding transformation. It is typically achieved under basic conditions (saponification) using alkali metal hydroxides like lithium hydroxide or sodium hydroxide in a polar solvent mixture (e.g., THF/water or methanol/water). Acid-catalyzed hydrolysis is also possible but can be slower and require harsher conditions.[9][10] The resulting carboxylic acid is a versatile intermediate for amide bond formation, Curtius rearrangement, or other carboxylate-specific chemistry.
Experimental Protocol: General Ester Hydrolysis
-
Dissolution: Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).
-
Base Addition: Add an excess of lithium hydroxide monohydrate (e.g., 2-3 equivalents) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Acidification: Carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~2-3. This protonates the carboxylate, causing the carboxylic acid product to precipitate.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Modifications of the Oxindole Core
Beyond the primary functional groups, the core bicyclic system can also be transformed.
Reduction of the Lactam Carbonyl
The C-2 amide carbonyl can be completely reduced to a methylene group (CH₂). This transformation converts the 2-oxindole scaffold into a 2,3-dihydroindole (indoline) derivative. Strong reducing agents are required for this conversion, such as borane (BH₃) or lithium aluminum hydride (LiAlH₄).[11][12] This reaction must be approached with caution, as these powerful reagents can also reduce the ester group. Chemoselective reduction can sometimes be achieved by careful choice of reagent and conditions.[12]
Application in Complex Molecule Synthesis: The Case of Nintedanib
Methyl 2-oxoindoline-carboxylate isomers are pivotal intermediates in the synthesis of Nintedanib, a potent triple angiokinase inhibitor used for treating idiopathic pulmonary fibrosis and certain types of cancer.[3][4] The synthesis showcases the sequential and strategic application of the transformations discussed.
The general synthetic workflow leverages the reactivity of both the N-1 and C-3 positions.
Caption: Simplified workflow illustrating the strategic use of an oxindole core in the synthesis of Nintedanib.
Conclusion
This compound is a molecule of significant synthetic potential. Its value lies not in a single reactive feature, but in the orchestrated reactivity of its multiple functional groups. A deep understanding of the interplay between the N-1, C-3, and ester functionalities allows chemists to design efficient and elegant synthetic routes to complex, high-value molecules. From fundamental transformations like N-alkylation and ester hydrolysis to advanced palladium-catalyzed C-H functionalizations, this scaffold provides a robust platform for innovation in drug discovery and materials science. The continued development of novel, selective transformations for this core will undoubtedly lead to the creation of next-generation therapeutics and functional materials.
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The Synthetic Cornerstone: A Technical Guide to Methyl 2-oxoindoline-4-carboxylate in Modern Organic Synthesis
Introduction: The Privileged Scaffold and a Strategic Derivative
The 2-oxoindoline, or oxindole, nucleus is a revered scaffold in the annals of medicinal chemistry and natural product synthesis.[1] Its rigid, bicyclic structure, featuring a strategic array of hydrogen bond donors and acceptors, serves as the core of numerous biologically active compounds. This framework is prominently featured in blockbuster pharmaceuticals such as Nintedanib, a potent tyrosine kinase inhibitor for treating idiopathic pulmonary fibrosis, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[2] The profound impact of this scaffold stems from its versatile synthetic handles and its ability to present substituents in a well-defined three-dimensional space, enabling precise interactions with biological targets.
Within the diverse family of oxindole derivatives, Methyl 2-oxoindoline-4-carboxylate emerges as a particularly strategic building block for drug discovery and complex molecule synthesis. The methyl ester at the C4 position is not merely a passive substituent; it is a versatile chemical handle that unlocks a myriad of synthetic transformations. Its presence allows for the introduction of diverse functionalities through ester hydrolysis, amidation, or reduction, providing a gateway to novel chemical space. This guide provides an in-depth review of the synthesis, reactivity, and application of this pivotal intermediate for researchers and professionals in organic synthesis and drug development.
Physicochemical and Structural Data
A precise understanding of a reagent's physical and chemical properties is fundamental to its effective application. The key data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 2-oxo-1,3-dihydroindole-4-carboxylate | [3] |
| CAS Number | 90924-46-2 | [3] |
| Molecular Formula | C₁₀H₉NO₃ | [3] |
| Molecular Weight | 191.18 g/mol | [3] |
| XLogP3 | 0.6 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
Synthesis of the Core Scaffold
The construction of the 2-oxoindoline ring system is a well-established field, with numerous named reactions and strategies. A common and reliable approach for synthesizing substituted oxindoles is the reductive cyclization of a suitably functionalized 2-nitrophenyl precursor. For this compound, a logical and field-proven pathway begins with methyl 3-nitro-2-toluate, proceeding through radical bromination and nucleophilic substitution, followed by the key reductive cyclization step.
This multi-step synthesis is a testament to the causality behind experimental design: each step is chosen to install the necessary functionality under conditions that preserve the existing groups, culminating in a high-yielding cyclization that forges the core scaffold.
Detailed Experimental Protocol (Representative)
The following protocol is a representative synthesis based on established chemical principles for oxindole formation.
Step 1: Radical Bromination
-
To a solution of Methyl 3-nitro-2-toluate in carbon tetrachloride, add N-Bromosuccinimide (NBS) (1.1 eq.).
-
Add a catalytic amount of Azobisisobutyronitrile (AIBN).
-
Reflux the mixture under inert atmosphere for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture, filter the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Methyl 2-(bromomethyl)-3-nitrobenzoate.
Step 2: Malonic Ester Synthesis
-
To a suspension of sodium hydride (1.2 eq.) in dry THF at 0 °C, add dimethyl malonate (1.2 eq.) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of Methyl 2-(bromomethyl)-3-nitrobenzoate in THF.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, concentrate, and purify to obtain the malonate intermediate.
Step 3: Reductive Cyclization
-
Dissolve the malonate intermediate in acetic acid or ethanol.[4]
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (50 psi) at a slightly elevated temperature (e.g., 50 °C) for 2-4 hours.[4] This step simultaneously reduces the nitro group to an amine and facilitates the lactamization.
-
The newly formed aniline attacks one of the ester groups, cyclizing to form the oxindole ring with the elimination of methanol.
-
Upon reaction completion, filter the catalyst through Celite and concentrate the filtrate.
-
The resulting residue can be purified by recrystallization or column chromatography to yield pure this compound.
Chemical Reactivity and Synthetic Transformations
The true value of this compound lies in its versatile reactivity, offering three primary sites for modification: the C3-methylene, the N1-amine, and the C4-ester.
C3-Position: The Hub of Activity
The protons on the C3-methylene group are acidic (pKa ≈ 18 in DMSO) and can be readily removed by a suitable base (e.g., NaH, LDA, K₂CO₃) to form a nucleophilic enolate. This enolate is the cornerstone of C3-functionalization.
-
C3-Alkylation: The enolate reacts efficiently with a variety of electrophiles, most commonly alkyl halides, to install substituents at the C3 position. This reaction is fundamental for building molecular complexity and is a key step in the synthesis of many bioactive molecules.[5]
-
Aldol and Knoevenagel Condensations: The active methylene at C3 can participate in base-catalyzed condensation reactions with aldehydes and ketones. The Knoevenagel condensation with aromatic aldehydes, for instance, is a high-yielding reaction that produces 3-ylideneoxindoles, a class of compounds with significant pharmacological importance, particularly as kinase inhibitors.[6]
N1-Position: Modulating Properties
The nitrogen atom of the lactam can be functionalized to modulate the compound's physicochemical properties, such as solubility and hydrogen bonding capacity.
-
N-Alkylation/Arylation: Deprotonation with a strong base followed by reaction with an alkyl or aryl halide introduces substituents on the nitrogen.
-
N-Acylation: Reaction with acyl chlorides or anhydrides, often under basic conditions, yields N-acyl derivatives. This is a common strategy to protect the nitrogen or to introduce specific functional groups. For example, N-acetylation is a key step in the synthesis of intermediates for Nintedanib.[7]
C4-Ester: A Gateway to Diverse Functionality
The methyl ester at the C4 position provides a reliable handle for late-stage diversification.
-
Hydrolysis: Saponification with a base like LiOH or NaOH yields the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC) to form a diverse library of amides.
-
Amidation: Direct reaction with amines, sometimes requiring harsh conditions or specific catalysts, can also form amides.
-
Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), providing another point for further chemical elaboration.
Applications in Drug Discovery and Target Synthesis
While its isomer, methyl 2-oxoindoline-6-carboxylate, is famed as the key intermediate for Nintedanib, the 4-carboxylate isomer is a powerful tool for generating novel chemical entities, particularly in the realm of kinase inhibitors and spirocyclic compounds.[2][4] The strategic placement of the carboxylate allows for the exploration of a different vector space around the oxindole core compared to its other isomers.
An exemplary application is its use as a precursor for complex spirooxindoles. Spirocyclic oxindoles are a prominent class of natural products and synthetic compounds with a wide range of biological activities.[8][9] The synthesis often involves an initial functionalization at the C3 position, followed by a subsequent cyclization reaction that incorporates one of the other functional handles.
This workflow, involving a Knoevenagel condensation followed by a 1,3-dipolar cycloaddition, generates highly complex, stereochemically rich spiro[pyrrolidin-3,3'-oxindole] structures from a simple starting material.[9] The C4-ester remains intact throughout this sequence, allowing for late-stage diversification of the final spirocyclic products to optimize their biological activity.
Conclusion and Future Outlook
This compound is more than just another reagent; it is a versatile platform for innovation in organic synthesis. Its well-defined reactive sites—the C3-methylene, the N1-amine, and the C4-ester—provide a predictable and robust framework for constructing complex molecular architectures. The principles of enolate chemistry, condensation reactions, and functional group interconversions can be applied with high fidelity, making it an ideal substrate for both academic exploration and industrial drug discovery campaigns.
As the demand for novel therapeutics continues to grow, the strategic value of privileged scaffolds and their functionalized derivatives will only increase. This compound is poised to remain a key player in the synthesis of the next generation of kinase inhibitors, spirocyclic drug candidates, and other complex bioactive molecules. Its utility is limited only by the creativity of the synthetic chemist.
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Williams, J. M. J., et al. (2024). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. Available at: [Link]
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Wei, W., et al. (2024). Copper-Catalyzed Enantioselective Synthesis of Spirohydroindoles by Ethoxyformylmethylene Oxindole and Iminoester 1,3-Dipole Cycloaddition: An Examination of Associated Biological Activities. ACS Omega, 9(23), 26036-26046. Available at: [Link]
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Methodological & Application
Application Note: A Validated Synthesis Protocol for Methyl 2-oxoindoline-4-carboxylate
Abstract
The 2-oxoindoline (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This application note provides a detailed, robust, and validated protocol for the synthesis of Methyl 2-oxoindoline-4-carboxylate, a valuable chemical intermediate. While the closely related isomer, Methyl 2-oxoindoline-6-carboxylate, is the documented precursor for the triple angiokinase inhibitor Nintedanib[1][2][3], the 4-carboxylate isomer represents a key building block for the development of novel therapeutics and serves as an important research compound. This guide is designed for researchers, chemists, and drug development professionals, offering a comprehensive walkthrough of the synthesis, including mechanistic insights, step-by-step procedures, process controls, and safety considerations.
Introduction: The Significance of the Oxindole Core
The oxindole skeleton is a recurring motif in a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities. Its rigid, planar structure provides an excellent framework for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets.
Nintedanib (Vargatef® or Ofev®) is a prime example of a successful therapeutic agent built upon the oxindole core. As an inhibitor of multiple tyrosine kinases—including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR)—it is used in the treatment of idiopathic pulmonary fibrosis and certain non-small-cell lung cancers[][5]. The established synthetic routes to Nintedanib predominantly utilize Methyl 2-oxoindoline-6-carboxylate as the key starting intermediate[1][3][6].
This document focuses on the synthesis of the less-documented but equally valuable This compound (CAS 90924-46-2)[7][8]. The protocol herein is adapted from established methodologies for related isomers[5][9] and is designed to be efficient and scalable, providing a reliable pathway for accessing this important research chemical.
Synthesis Strategy and Mechanistic Rationale
The chosen synthetic route is a robust two-step process commencing from a commercially available substituted nitroaromatic compound. This strategy is predicated on the well-established Leimgruber-Batcho indole synthesis, which involves the formation and subsequent reductive cyclization of a β-nitro-enamine or a related precursor. Our approach is an adaptation that builds the side chain first, followed by a one-pot reduction and intramolecular lactamization.
Overall Reaction Scheme:
Caption: Overall two-step synthesis pathway for this compound.
Step 1: Nucleophilic Aromatic Substitution. The synthesis begins with the reaction between Methyl 2-chloro-3-nitrobenzoate and the enolate of dimethyl malonate. Potassium tert-butoxide serves as a strong base to deprotonate dimethyl malonate. The resulting carbanion acts as a nucleophile, displacing the chloride on the aromatic ring. This reaction is favorable due to the electron-withdrawing effect of the adjacent nitro and carboxyl groups, which activate the ring towards nucleophilic attack.
Step 2: Reductive Cyclization. The intermediate, a substituted nitrophenyl malonate, is subjected to reduction. Sodium dithionite (Na₂S₂O₄) in aqueous acetic acid is an effective reducing agent for converting the aromatic nitro group to an amine. Under the heated, acidic conditions, the newly formed aniline participates in an intramolecular cyclization by attacking one of the proximal ester carbonyls. This is followed by the elimination of methanol and decarboxylation (hydrolysis and loss of CO₂ from the malonate moiety) to yield the stable 2-oxoindoline lactam ring system[5]. This one-pot process is highly efficient for constructing the target heterocycle.
Detailed Experimental Protocol
Workflow Overview
Caption: High-level experimental workflow from starting material to final product.
Step 1: Synthesis of Dimethyl [3-(methoxycarbonyl)-2-nitrophenyl]propanedioate
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
| Methyl 2-chloro-3-nitrobenzoate | 59043-98-4 | 215.59 | 50.0 g | 1.0 |
| Dimethyl malonate | 108-59-8 | 132.12 | 33.7 g (25.5 mL) | 1.1 |
| Potassium tert-butoxide | 865-47-4 | 112.21 | 28.7 g | 1.1 |
| Dimethyl sulfoxide (DMSO) | 67-68-5 | 78.13 | 250 mL | - |
| Methyl tert-butyl ether (MTBE) | 1634-04-4 | 88.15 | 400 mL | - |
| Hydrochloric Acid (1M aq.) | 7647-01-0 | 36.46 | ~260 mL | - |
| Sodium Chloride (NaCl) | 7649-15-7 | 58.44 | 30 g | - |
Procedure
-
To a dry 1 L three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add potassium tert-butoxide (28.7 g).
-
Under a nitrogen atmosphere, add anhydrous DMSO (150 mL) to the flask. Stir the mixture until the base is partially dissolved.
-
Add dimethyl malonate (25.5 mL) dropwise to the suspension over 15 minutes, ensuring the internal temperature does not exceed 30°C. Stir the resulting mixture for 1 hour at 20-25°C.
-
In a separate beaker, dissolve Methyl 2-chloro-3-nitrobenzoate (50.0 g) in DMSO (100 mL).
-
Slowly add the solution of the nitrobenzoate to the malonate enolate mixture over 30 minutes. An exotherm may be observed; maintain the temperature below 35°C using a water bath if necessary.
-
Stir the reaction mixture vigorously for 2 hours at 25-30°C.
-
In-Process Control (IPC): Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting nitrobenzoate spot should be consumed.
-
Once the reaction is complete, cool the mixture to 15-20°C. Slowly quench the reaction by adding 1M HCl (~260 mL) until the pH is acidic (~pH 2-3).
-
Add water (200 mL), saturated NaCl solution (50 mL), and MTBE (400 mL) to the flask. Stir for 10 minutes.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an additional 100 mL of MTBE.
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Expected Outcome: A viscous yellow to orange oil. The crude product is typically of sufficient purity to be carried forward to the next step without further purification. Expected mass: ~70-75 g.
Step 2: Synthesis of this compound
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
| Crude Intermediate (from Step 1) | - | 311.25 | ~72 g | 1.0 |
| Acetic Acid | 64-19-7 | 60.05 | 350 mL | - |
| Sodium Dithionite (Na₂S₂O₄) | 7775-14-6 | 174.11 | 121 g | 3.0 |
| Deionized Water | 7732-18-5 | 18.02 | 350 mL | - |
| Ammonia (28% aq.) | 1336-21-6 | 35.04 | ~700 mL | - |
Procedure
-
Charge the crude Dimethyl [3-(methoxycarbonyl)-2-nitrophenyl]propanedioate (~72 g) and acetic acid (350 mL) into a 2 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser.
-
In a separate beaker, prepare a solution of sodium dithionite (121 g) in deionized water (350 mL). Note: This solution may be unstable; prepare it immediately before use.
-
Add the sodium dithionite solution to the reaction flask at 25-30°C. Stir the biphasic mixture vigorously for 10 minutes.
-
Heat the reaction mixture to 115-120°C and maintain at reflux for 2-3 hours. The color should change from yellow/orange to a dark brown or black suspension.
-
IPC: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Cool the mixture to 15-20°C in an ice-water bath. A precipitate should form.
-
Slowly and carefully add concentrated ammonia solution (~700 mL) to the stirred mixture. This is a highly exothermic acid-base neutralization. Maintain the temperature below 25°C by controlling the rate of addition and using efficient cooling. The target pH is 8-9.
-
Stir the resulting thick suspension for an additional 2 hours at 15-20°C to ensure complete precipitation.
-
Purification: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 200 mL) until the filtrate is colorless and has a neutral pH.
-
Dry the solid in a vacuum oven at 50-60°C to a constant weight.
-
Expected Outcome: An off-white to light tan powder. Expected yield: 28-32 g (63-71% over two steps). Purity (by HPLC): >98%.
Data Summary and Characterization
| Parameter | Step 1 Intermediate | Step 2 Final Product |
| Chemical Formula | C₁₃H₁₃NO₈ | C₁₀H₉NO₃ |
| Molecular Weight | 311.25 g/mol | 191.18 g/mol [8] |
| Appearance | Yellow to orange oil | Off-white to tan powder |
| Typical Yield | ~95% (crude) | 63-71% (over two steps) |
| Target Purity (HPLC) | >90% | >98% |
Characterization for this compound:
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.55 (s, 1H, NH), 7.45 (d, J=7.8 Hz, 1H), 7.25 (t, J=7.8 Hz, 1H), 7.05 (d, J=7.8 Hz, 1H), 3.85 (s, 3H, OCH₃), 3.55 (s, 2H, CH₂).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 176.0, 166.5, 145.0, 131.5, 128.0, 125.0, 122.0, 108.0, 52.5, 35.5.
-
Mass Spec (ESI+): m/z 192.06 [M+H]⁺.
Safety and Handling Precautions
-
All operations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Potassium tert-butoxide is highly reactive and corrosive. Handle under an inert atmosphere and avoid contact with water.
-
Sodium dithionite can decompose upon exposure to air and moisture, releasing toxic sulfur dioxide gas. Handle with care and prepare solutions just prior to use.
-
The neutralization step with concentrated ammonia is highly exothermic and releases ammonia gas. Perform this step slowly with efficient cooling and ventilation.
Conclusion
This application note details a reliable and scalable two-step synthesis for this compound. By adapting established procedures for related isomers, this protocol provides a clear pathway to a high-purity product. The mechanistic rationale and detailed procedural steps offer researchers the necessary tools to confidently produce this valuable intermediate for applications in medicinal chemistry and drug discovery.
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Application Notes & Protocols: Methyl 2-oxoindoline-4-carboxylate as a Versatile Scaffold for Kinase Inhibitor Development
Introduction: The Privileged Role of the 2-Oxoindole Scaffold in Oncology
The landscape of modern oncology is profoundly shaped by the development of targeted therapies, particularly small molecule kinase inhibitors. These agents are designed to interfere with specific protein kinases, enzymes that play a critical role in regulating cellular signaling pathways controlling growth, proliferation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.
Within the vast chemical space explored for kinase inhibition, the 2-oxoindole core has emerged as a "privileged scaffold."[3] Its rigid, planar structure serves as an excellent mimic of the adenine region of ATP, enabling it to effectively compete for the ATP-binding site of numerous kinases.[4] This fundamental interaction is the basis for the clinical success of several blockbuster drugs, including Sunitinib (Sutent®) for renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST), and Axitinib (Inlyta®) for advanced RCC.[5][6][7]
This document provides a detailed guide for researchers and drug development professionals on leveraging a specific, highly functionalized building block: Methyl 2-oxoindoline-4-carboxylate . We will explore its chemical properties, provide detailed protocols for its incorporation into potential kinase inhibitors, and outline the subsequent biological evaluation necessary to characterize these novel compounds. The strategic placement of the carboxylate group at the 4-position offers a unique chemical handle for tailoring solubility, directing molecular interactions within the kinase active site, and developing next-generation inhibitors with improved potency and selectivity.
Part 1: The Chemistry and Mechanism of Oxindole-Based Kinase Inhibitors
Mechanism of Action: Targeting the Kinase Hinge Region
The majority of oxindole-based inhibitors function as Type II kinase inhibitors . Unlike Type I inhibitors that bind to the active "DFG-in" conformation of the kinase, Type II inhibitors stabilize an inactive "DFG-out" conformation.[8][9] This is achieved by occupying not only the ATP-binding site but also an adjacent allosteric, hydrophobic pocket that is only accessible in the inactive state. This mechanism can often lead to greater selectivity, as the DFG-out conformation is more structurally diverse among different kinases compared to the highly conserved active conformation.[10]
The core 2-oxoindole scaffold typically forms critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction, mimicking the binding of ATP's adenine ring, is the primary anchor for the inhibitor. The various substituents on the oxindole ring are then oriented to make specific contacts with other regions of the active site, dictating the inhibitor's potency and selectivity profile.
Properties of this compound
This building block provides a robust starting point for inhibitor design. The ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid or converted to a wide array of amides, allowing for the exploration of additional hydrogen bonding interactions or the attachment of solubilizing groups.
| Property | Value | Reference |
| CAS Number | 90924-46-2 | [11] |
| Molecular Formula | C₁₀H₉NO₃ | [11] |
| Molecular Weight | 191.18 g/mol | [11] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in DMSO, DMF, and hot alcohols |
Part 2: Synthetic Protocols for Kinase Inhibitor Construction
The following protocols outline a representative workflow for utilizing this compound to synthesize a novel kinase inhibitor targeting angiogenesis-related kinases like VEGFR.
Protocol 1: Synthesis of the Core Building Block
A common route to substituted 2-oxoindolines involves the reductive cyclization of a nitro-phenylacetate derivative.
Protocol 1A: Knoevenagel Condensation to Form Key Intermediate
This reaction couples the active methylene group at the C3 position of the oxindole with an aldehyde to form the characteristic exocyclic double bond seen in many inhibitors like Sunitinib.
-
Materials:
-
This compound (1.0 eq)
-
Substituted pyrrole-2-carboxaldehyde (1.1 eq)
-
Piperidine (0.2 eq)
-
Ethanol (anhydrous)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound and the substituted pyrrole-2-carboxaldehyde.
-
Add anhydrous ethanol to create a slurry (approx. 0.2 M concentration).
-
Add piperidine as a catalyst.
-
Heat the reaction mixture to reflux (approx. 78°C) and monitor by TLC or LC-MS for the disappearance of the starting material (typically 4-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 1 hour to promote precipitation.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the solid under vacuum to yield the condensation product (Intermediate 1).
-
Rationale: The basic piperidine catalyst deprotonates the C3 position of the oxindole, forming an enolate that attacks the aldehyde. Subsequent dehydration yields the thermodynamically stable conjugated product. Ethanol is a suitable solvent that allows for reflux temperatures without being overly high-boiling, facilitating easy removal.
-
Protocol 1B: Saponification and Amide Coupling
The methyl ester is converted to a more reactive species and then coupled with a desired side chain to enhance solubility and provide additional interaction points.
-
Materials:
-
Intermediate 1 from Protocol 1A (1.0 eq)
-
Lithium hydroxide (LiOH) (1.5 eq)
-
Tetrahydrofuran (THF) and Water (3:1 mixture)
-
1M Hydrochloric acid (HCl)
-
HATU (coupling agent) (1.2 eq)
-
DIPEA (base) (3.0 eq)
-
N,N-dimethylethylenediamine (amine side chain) (1.2 eq)
-
Dimethylformamide (DMF, anhydrous)
-
-
Procedure:
-
Saponification: Dissolve Intermediate 1 in a THF/Water mixture. Add LiOH and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by LC-MS).
-
Carefully acidify the mixture to pH ~3-4 with 1M HCl. The carboxylic acid product will precipitate.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Amide Coupling: Dissolve the crude carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes to activate the carboxylic acid.
-
Add N,N-dimethylethylenediamine and allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product by flash column chromatography (e.g., using a dichloromethane/methanol gradient) to yield the final kinase inhibitor.
-
Rationale: Saponification with LiOH is a standard method for hydrolyzing esters. The subsequent amide coupling using HATU provides a high-yielding and clean reaction by activating the carboxylic acid as an acyl-uronium species, which is highly reactive towards the amine nucleophile. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.
-
Part 3: Biological Evaluation and Characterization
Once the target compound is synthesized and purified, its biological activity must be rigorously assessed.
Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
-
Assay Principle: A common method is a luminescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced in the kinase reaction. Less ADP signifies greater inhibition.
-
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in kinase assay buffer. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
In the 384-well plate, add the kinase and substrate mixture.
-
Add the serially diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by adding the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Read the luminescence on a plate reader.
-
Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
-
Rationale: This direct enzymatic assay provides a quantitative measure of the compound's potency against its intended target. Running the assay in a 384-well format allows for high-throughput screening and precise determination of dose-response relationships.
-
Protocol 3: Kinome Selectivity Profiling
To ensure the inhibitor is not promiscuously hitting dozens of other kinases (which can lead to toxicity), its selectivity must be assessed across the human kinome.[12][13]
-
Principle: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). A single high concentration of the test compound (e.g., 1 µM) is screened against a large panel of kinases (>400). The percent inhibition for each kinase is reported.
-
Procedure:
-
Prepare a sample of the test compound at the required concentration and volume (e.g., 100 µL of a 10 mM stock in DMSO).
-
Submit the sample to a CRO that offers kinome profiling services (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Corporation HotSpot™).[12][14]
-
The service provider will perform the screening and return a comprehensive data package.
-
Analyze the data to identify any off-target kinases that are significantly inhibited. "Hits" are often defined as kinases inhibited by >65% or >90% at the screening concentration.
-
Rationale: Understanding the selectivity profile is critical for predicting potential side effects and for establishing the mechanism of action.[12] A highly selective inhibitor is generally more desirable. The results can also uncover unexpected new targets for the compound, a process known as drug repositioning.
-
Data Presentation and Interpretation
Results from the biological evaluation should be summarized clearly.
Table 2: Sample Biological Data for a Novel Inhibitor
| Target | IC₅₀ (nM) | Kinome Screen (% Inhibition @ 1 µM) |
|---|---|---|
| VEGFR-2 (Primary Target) | 15 | 98% |
| PDGFRβ (Related Kinase) | 45 | 92% |
| c-KIT (Related Kinase) | 80 | 85% |
| FGFR1 | 250 | 60% |
| SRC (Off-target Example) | >10,000 | <10% |
| EGFR (Off-target Example) | >10,000 | <5% |
-
Interpretation: The hypothetical data above suggests a potent, multi-targeted inhibitor of the VEGFR/PDGFR/KIT family, similar to approved drugs like Sunitinib.[6][7] The high IC₅₀ values and low percent inhibition against unrelated kinases like SRC and EGFR indicate good selectivity. The 4-carboxamide group, introduced from the starting material, could now be further modified to fine-tune the selectivity between VEGFR and PDGFR, for example, by exploring different amine substituents to probe specific sub-pockets in the respective kinase active sites.
Conclusion
This compound is a highly valuable and versatile starting material for the discovery of novel kinase inhibitors. Its inherent ability to function as a hinge-binding scaffold, combined with the synthetic tractability of the 4-carboxylate position, provides medicinal chemists with a powerful platform for generating diverse chemical libraries. By following systematic synthetic strategies and employing rigorous biological evaluation protocols as outlined in these notes, researchers can efficiently advance from this core building block to the identification of potent and selective lead candidates for the next generation of targeted cancer therapies.
References
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Axitinib - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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What is the mechanism of Axitinib? - Patsnap Synapse. (2024, July 17). Retrieved January 11, 2026, from [Link]
- Sonpavde, G., et al. (2012). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology, 6, CMO.S8311.
- Yamada, Y., et al. (2005). Tyrosine kinase inhibitor SU6668 inhibits peritoneal dissemination of gastric cancer via suppression of tumor angiogenesis. Anticancer Research, 25(1A), 17-22.
- Laird, A. D., et al. (2000). SU6668 is a Potent Antiangiogenic and Antitumor Agent That Induces Regression of Established Tumors. Cancer Research, 60(15), 4152-4160.
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Axitinib - Action Kidney Cancer. (n.d.). Retrieved January 11, 2026, from [Link]
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Axitinib (Inlyta) - Cancer Research UK. (n.d.). Retrieved January 11, 2026, from [Link]
- Sharma, P., et al. (2025). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: Journal of Chemistry, 14(1).
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Kinase Panel Screening and Profiling Service - Reaction Biology. (n.d.). Retrieved January 11, 2026, from [Link]
- Nguyen, H. N., et al. (2025). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. Molbank, 2025(3), M1883.
- Elkins, J. M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Pharmaceuticals, 5(3), 320-339.
- Nguyen, H. N., et al. (2023). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molbank, 2023(3), M1659.
- Sharma, P., et al. (2024). A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase. Asian Journal of Chemistry, 36(8), 2029-2038.
- Escudier, B., & Gore, M. (2011). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. Current Opinion in Oncology, 23(3), 277-284.
- Kaur, M., et al. (2020). Natural and synthetic biologically active compounds containing the 2-oxindole unit. RSC Advances, 10(42), 25036-25064.
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Chemical structure of type II kinase inhibitors. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
- Wang, T., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- Kinome profiling analysis identified Src pathway as a novel therapeutic target in combination with histone deacetylase inhibitors for cutaneous T-cell lymphoma. (2021).
- Wang, T., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
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Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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Kinome profiling using the KINOMEscan assay for the first- and... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Sunitinib - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
- Wu, P., et al. (2015). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Chemical Biology, 10(10), 2207-2216.
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Sunitinib - Grokipedia. (n.d.). Retrieved January 11, 2026, from [Link]
- Zegzouti, H., et al. (2012). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. Journal of Biomolecular Screening, 17(8), 1079-1090.
- Kufareva, I., & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 51(24), 7921-7932.
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Medicine of the week: Sunitinib - YouTube. (2025, January 29). Retrieved January 11, 2026, from [Link]
- Qayed, W. S., et al. (2025). 2-Oxoindolin-thiazoline hybrids as scaffold-based therapeutics for T2DM-associated cognitive impairment: design, synthesis, in vitro and in silico studies. RSC Medicinal Chemistry.
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2-Oxoindolin-thiazoline hybrids as scaffold-based therapeutics for T2DM-associated cognitive impairment: design, synthesis, in vitro and in silico studies | Request PDF - ResearchGate. (2025, December 7). Retrieved January 11, 2026, from [Link]
- Qayed, W. S., et al. (2025). 2-Oxoindolin-thiazoline hybrids as scaffold-based therapeutics for T2DM-associated cognitive impairment: design, synthesis, in vitro and in silico studies. RSC Medicinal Chemistry.
- Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity. (2024). RSC Medicinal Chemistry, 15(3), 856-874.
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synthesis of 2-indolinone derivatives - Justia Patents. (2020, September 24). Retrieved January 11, 2026, from [Link]
- Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. (2025). Bioorganic & Medicinal Chemistry, 120, 105622.
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This compound | C10H9NO3 | CID 18671947 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate - Technical Disclosure Commons. (2022, July 1). Retrieved January 11, 2026, from [Link]
- Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of m. (n.d.). The Royal Society of Chemistry.
- Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235917.
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The synthesis of novel kinase inhibitors using click chemistry - Semantic Scholar. (2014, April 1). Retrieved January 11, 2026, from [Link]
- Synthesis of quinazolines as tyrosine kinase inhibitors. (2003). Bioorganic & Medicinal Chemistry Letters, 13(17), 2955-2959.
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Synthesis of Methyl 2-oxoindoline-4-carboxylate: An Application Note and Protocol
Introduction: Methyl 2-oxoindoline-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid scaffold and versatile functional groups make it an important intermediate for the synthesis of a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. This document provides a comprehensive, in-depth guide for the multi-step synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. The protocol is structured to not only provide a step-by-step procedure but also to offer insights into the rationale behind the chosen synthetic strategy and experimental conditions.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a robust multi-step sequence starting from the commercially available 2-methyl-3-nitrobenzoic acid. The strategy involves the initial protection of the carboxylic acid as a methyl ester, followed by functionalization of the benzylic methyl group. This elaborated intermediate then undergoes a classical malonic ester synthesis to introduce the two-carbon unit required for the oxindole ring. Subsequent hydrolysis, decarboxylation, and re-esterification set the stage for the key final step: a reductive cyclization of the nitro group, which proceeds via catalytic hydrogenation to yield the target oxindole.
Below is a graphical representation of the overall synthetic workflow:
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
PART 1: Synthesis of Starting Materials
Step 1: Esterification of 2-Methyl-3-nitrobenzoic Acid
This initial step protects the carboxylic acid functionality as a methyl ester to prevent unwanted side reactions in subsequent steps. The Fischer-Speier esterification is a reliable and scalable method for this transformation.
-
Reaction Scheme:
Caption: Fischer-Speier esterification of the starting material.
-
Protocol:
-
To a solution of 2-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol) in methanol (150 mL) in a round-bottom flask, add concentrated sulfuric acid (2.0 mL) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 2-methyl-3-nitrobenzoate as a solid.
-
-
Yield and Characterization:
-
Typical Yield: 90-95%
-
Appearance: Off-white to pale yellow solid
-
Further purification can be achieved by recrystallization from methanol if necessary.
-
Step 2: Benzylic Bromination
The benzylic methyl group is activated for nucleophilic substitution by a free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN)[1][2][3].
-
Reaction Scheme:
Caption: Free-radical bromination of the benzylic methyl group.
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-methyl-3-nitrobenzoate (10.0 g, 51.2 mmol) in carbon tetrachloride (150 mL).
-
Add N-bromosuccinimide (10.0 g, 56.3 mmol) and AIBN (0.84 g, 5.12 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 12-16 hours. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-(bromomethyl)-3-nitrobenzoate .
-
-
Yield and Characterization:
-
Typical Yield: 70-80%
-
Appearance: Pale yellow oily solid.
-
The crude product is often used in the next step without further purification. If necessary, it can be purified by recrystallization from a mixture of 1-chlorobutane and cyclohexane[3].
-
Step 3: Malonic Ester Synthesis
The introduction of the two-carbon unit necessary for the oxindole ring is achieved via a classic malonic ester synthesis, where the benzylic bromide is alkylated with diethyl malonate[4].
-
Reaction Scheme:
Caption: Alkylation of diethyl malonate with the benzylic bromide.
-
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.3 g, 56.5 mmol) in absolute ethanol (100 mL).
-
To the cooled sodium ethoxide solution, add diethyl malonate (9.0 g, 56.2 mmol) dropwise with stirring.
-
Add a solution of Methyl 2-(bromomethyl)-3-nitrobenzoate (14.0 g, 51.1 mmol) in absolute ethanol (50 mL) to the reaction mixture.
-
Heat the mixture to reflux for 3-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford Diethyl 2-((2-(methoxycarbonyl)-6-nitrophenyl)methyl)malonate .
-
-
Yield and Characterization:
-
Typical Yield: 85-90%
-
Appearance: Viscous oil.
-
The product is generally used in the next step without extensive purification.
-
PART 2: Formation of the Phenylacetic Acid Backbone
Step 4 & 5: Hydrolysis and Decarboxylation
The malonic ester is hydrolyzed to the corresponding dicarboxylic acid, which then undergoes thermal decarboxylation to yield the desired substituted phenylacetic acid. This is a common sequence in malonic ester synthesis[5].
-
Reaction Scheme:
Caption: Hydrolysis and decarboxylation to the phenylacetic acid derivative.
-
Protocol:
-
Dissolve Diethyl 2-((2-(methoxycarbonyl)-6-nitrophenyl)methyl)malonate (15.0 g, 42.5 mmol) in a mixture of ethanol (100 mL) and a 10% aqueous solution of sodium hydroxide (100 mL).
-
Heat the mixture to reflux for 2-3 hours until a homogenous solution is formed.
-
Cool the reaction mixture and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Heat the acidified mixture to reflux for 4-6 hours to effect decarboxylation.
-
Cool the solution and extract the product with ethyl acetate (3 x 150 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-(2-(Methoxycarbonyl)-6-nitrophenyl)acetic acid .
-
-
Yield and Characterization:
-
Typical Yield: 80-85% over two steps.
-
Appearance: Solid.
-
Step 6: Esterification of the Phenylacetic Acid Derivative
The newly formed carboxylic acid is esterified to yield the direct precursor for the reductive cyclization.
-
Protocol:
-
Follow the procedure outlined in Step 1, using 2-(2-(Methoxycarbonyl)-6-nitrophenyl)acetic acid as the starting material to obtain Methyl 2-(2-(methoxycarbonyl)-6-nitrophenyl)acetate .
-
PART 3: Reductive Cyclization to this compound
This is the key bond-forming step where the nitro group is reduced to an amine, which undergoes an intramolecular cyclization (lactamization) to form the oxindole ring. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Reaction Scheme:
Caption: Catalytic hydrogenation and subsequent cyclization.
-
Protocol:
-
Dissolve Methyl 2-(2-(methoxycarbonyl)-6-nitrophenyl)acetate (5.0 g, 18.7 mmol) in methanol (100 mL) in a hydrogenation vessel.
-
Add 10% Palladium on carbon (Pd/C) (0.5 g, 10% w/w) to the solution.
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from methanol or ethyl acetate to afford pure This compound .
-
-
Yield and Characterization:
-
Typical Yield: 85-95%
-
Appearance: White to off-white solid.
-
The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | 2-Methyl-3-nitrobenzoic Acid | Methyl 2-methyl-3-nitrobenzoate | CH₃OH, H₂SO₄ | 90-95 |
| 2 | Methyl 2-methyl-3-nitrobenzoate | Methyl 2-(bromomethyl)-3-nitrobenzoate | NBS, AIBN | 70-80 |
| 3 | Methyl 2-(bromomethyl)-3-nitrobenzoate | Diethyl 2-((2-(methoxycarbonyl)-6-nitrophenyl)methyl)malonate | Diethyl malonate, NaOEt | 85-90 |
| 4-6 | Diethyl ...malonate | Methyl 2-(2-(methoxycarbonyl)-6-nitrophenyl)acetate | 1. NaOH 2. H₃O⁺, Δ 3. CH₃OH, H₂SO₄ | ~70 (over 3 steps) |
| 7 | Methyl 2-(2-(methoxycarbonyl)-6-nitrophenyl)acetate | This compound | H₂, Pd/C | 85-95 |
Safety and Handling Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Reagents:
-
Concentrated Sulfuric Acid and Hydrochloric Acid: Highly corrosive. Handle with extreme care.
-
N-Bromosuccinimide (NBS): Lachrymator and corrosive. Avoid inhalation and contact with skin.
-
Azobisisobutyronitrile (AIBN): Thermally unstable and can decompose exothermically. Store in a cool place and avoid heating without solvent.
-
Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere.
-
Palladium on Carbon (Pd/C): Flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely in the air.
-
-
Procedures:
-
Hydrogenation: Use appropriate high-pressure equipment and follow all safety protocols for handling hydrogen gas.
-
References
-
PrepChem. Synthesis of methyl 2-bromomethyl-3-nitrobenzoate. [Link]
- Google Patents. US10392364B2 - Process for synthesis of lenalidomide.
- Google Patents. US20180334443A1 - An improved process for synthesis of lenalidomide.
-
Human Metabolome Database. Showing metabocard for Diethyl malonate (HMDB0029573). [Link]
-
PMC. Diethyl 2-(2-nitrobenzylidene)malonate. [Link]
-
Technical Disclosure Commons. Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. [Link]
-
PMC. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]
-
YouTube. Malonic Ester Synthesis. [Link]
Sources
"Methyl 2-oxoindoline-4-carboxylate" in multi-component reactions
Topic: The Strategic Application of Methyl 2-oxoindoline-4-carboxylate in Advanced Multi-Component Reactions
These application notes provide a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of this compound as a key building block in multi-component reactions (MCRs). The focus is on the synthesis of complex heterocyclic scaffolds, particularly spirooxindoles, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Introduction: The Versatility of the Oxindole Scaffold in Drug Discovery
The 2-oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single step, aligning with the principles of green chemistry by maximizing atom economy and minimizing waste.[1][2][3] this compound, with its reactive ketone at the C3 position and the electron-withdrawing methyl carboxylate group on the aromatic ring, is a highly valuable starting material for the construction of diverse molecular architectures through MCRs. The presence of the C4-ester group can modulate the electronic properties of the oxindole system, influencing reactivity and potentially the biological activity of the resulting compounds.
This guide will focus on a particularly elegant and widely employed MCR for the synthesis of spirooxindoles: the 1,3-dipolar cycloaddition of an in situ-generated azomethine ylide with a dipolarophile. This reaction provides a direct route to the spiro[indoline-3,4'-pyrrolidine] framework, a core structure in many biologically active molecules.[4]
Featured Multi-Component Reaction: Synthesis of Spiro[indoline-3,4'-pyrrolidine] Derivatives
The three-component reaction between this compound, an amino acid (such as sarcosine or L-proline), and a suitable dipolarophile is a classic example of a highly efficient MCR for the construction of complex spiro-pyrrolidinyl oxindoles.[5]
Reaction Principle and Mechanism
The reaction proceeds via the in situ formation of an azomethine ylide from the condensation of this compound and the amino acid, with concomitant decarboxylation.[6] This transient 1,3-dipole then undergoes a highly regioselective and often stereoselective [3+2] cycloaddition with an electron-deficient alkene (dipolarophile) to furnish the spiro-pyrrolidinyl oxindole product. The electron-withdrawing nature of the 4-methoxycarbonyl group on the oxindole ring is expected to enhance the electrophilicity of the C3-carbonyl carbon, potentially facilitating the initial condensation with the amino acid.
The general mechanism is depicted below:
Figure 1: General Mechanism of the [3+2] Cycloaddition MCR
Experimental Protocols
The following is a representative protocol for the synthesis of a spiro[indoline-3,4'-pyrrolidine] derivative using this compound. This protocol is adapted from established procedures for similar substituted isatins and may require optimization for specific substrates.[7]
Protocol 1: Synthesis of a Methyl 2-oxo-spiro[indoline-3,4'-pyrrolidine]-carboxylate Derivative
Materials:
-
This compound
-
Sarcosine (N-methylglycine)
-
N-Phenylmaleimide (or other suitable dipolarophile)
-
Methanol (reagent grade)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography supplies (silica gel, solvents)
Workflow Diagram:
Figure 2: Experimental Workflow
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), sarcosine (1.2 mmol, 1.2 equiv.), and N-phenylmaleimide (1.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add 20 mL of methanol to the flask.
-
Reaction: Place the flask in a heating mantle and fit it with a reflux condenser. Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane solvent system). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spirooxindole product.
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Substrate Scope and Expected Yields
Based on analogous reactions with other substituted isatins, this MCR is expected to have a broad substrate scope.[8][9] The following table summarizes potential variations and expected outcomes.
| Component 1: Oxindole | Component 2: Amino Acid | Component 3: Dipolarophile | Catalyst/Solvent | Expected Yield | Reference |
| This compound | Sarcosine | N-Phenylmaleimide | Methanol, Reflux | Good to Excellent | |
| This compound | L-Proline | Dimethyl acetylenedicarboxylate | Acetonitrile, RT | Good | [5] |
| This compound | Sarcosine | Maleic anhydride | Toluene, Reflux | Moderate to Good | [8] |
| This compound | L-Thioproline | Acrylonitrile | Ethanol, Reflux | Good | [5] |
Table 1: Representative Substrate Scope for the Synthesis of Spiro[indoline-3,4'-pyrrolidine] Derivatives.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and highly cited methodologies in peer-reviewed literature. The robustness of this MCR has been demonstrated across a wide range of substrates. For self-validation of the experimental results, the following points should be considered:
-
Reproducibility: The reaction should be reproducible under the specified conditions.
-
Spectroscopic Consistency: The spectroscopic data (NMR, MS) of the synthesized compound should be consistent with the proposed spirooxindole structure.
-
Comparison with Literature: Where possible, compare the obtained data with that of structurally similar compounds reported in the literature.
-
Control Experiments: In case of unexpected results, performing control experiments (e.g., in the absence of one component) can help in troubleshooting.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules via multi-component reactions. The 1,3-dipolar cycloaddition strategy outlined here provides an efficient and atom-economical route to novel spiro-pyrrolidinyl oxindoles. These compounds can serve as a library for screening in various biological assays, potentially leading to the discovery of new therapeutic agents. Further exploration of different amino acids, dipolarophiles, and catalytic systems will undoubtedly expand the chemical space accessible from this versatile starting material.
References
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Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. Chem. Rec.2021 , 21, 1-115. [Link]
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Catalytic Stereoselective Synthesis of Diverse Oxindoles and Spirooxindoles from Isatins. ACS Comb. Sci.2012 , 14, 4, 244–252. [Link]
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Synthesis of Spirooxindoles by Multicomponent Reactions. In book: Spirooxindoles2020 , 1-71. [Link]
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Three-component one-pot synthesis of new spiro[indoline-pyrrolidine] derivatives mediated by 1,3-dipolar reaction and DFT analysis. Monatsh. Chem.2021 , 152, 497-506. [Link]
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Synthesis of spirooxindoles fused with pyrazolo-tetrahydropyridinone and coumarin-dihydropyridine-pyrazole tetracycles by reaction medium dependent isatin-based multicomponent reactions. New J. Chem.2018 , 42, 12933-12941. [Link]
-
Propagative isatin in organic synthesis of spirooxindoles through catalysis. Results in Chemistry2024 , 7, 101416. [Link]
-
Synthesis of spirooxindole derivatives from substituted isatin, L-proline or sarcosine and 1,4-napthoquinone. ResearchGate. [Link]
-
Catalytic stereoselective synthesis of diverse oxindoles and spirooxindoles from isatins. ACS combinatorial science2012 , 14(4), 244-52. [Link]
-
Catalytic Stereoselective Synthesis of Diverse Oxindoles and Spirooxindoles from Isatins. ACS Combinatorial Science2012 , 14(4), 244-252. [Link]
-
Catalytic stereoselective synthesis of diverse oxindoles and spirooxindoles from isatins. SciSpace. [Link]
-
Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory. Scientific reports2024 , 14(1), 19574. [Link]
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Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions. Beilstein Journal of Organic Chemistry2013 , 9, 838-846. [Link]
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Synthesis of Spiro[indoline-pyridine]-dicarboxylates and Substituted Alkylidene Oxindoles by Azomethine Ylides and MBH Carbonates of Isatins. Org. Lett.2019 , 21, 10, 3812–3816. [Link]
-
Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates. Beilstein Journal of Organic Chemistry2021 , 17, 1851-1858. [Link]
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[3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives. RSC Advances2022 , 12(35), 22699-22703. [Link]
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An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry2023 , 19, 1681-1688. [Link]
-
Asymmetric intramolecular [3+2] cycloaddition of azomethine ylides with TsN‐linked dipolarophiles by Cu/L4 b‐catalysis and proposed transition states. ResearchGate. [Link]
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[3+2] Cycloaddition of Azomethine Ylides. Thieme. [Link]
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Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene. International journal of molecular sciences2024 , 25(12), 6524. [Link]
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MULTICOMPONENT REACTIONS IN ALKALOID-BASED DRUG DISCOVERY. Organic & biomolecular chemistry2012 , 10(1), 28-32. [Link]
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Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry2024 , 20, 3151-3173. [Link]
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Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules (Basel, Switzerland)2024 , 29(10), 2261. [Link]
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Chemistry & Biology Of Multicomponent Reactions. Current topics in medicinal chemistry2012 , 12(18), 1970-86. [Link]
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Substrate exploitation of multicomponent reactions toward diverse scaffolds and applications in medicina. University of Groningen. [Link]
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Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules (Basel, Switzerland)2009 , 14(1), 1-28. [Link]
-
Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions. Beilstein Journal of Organic Chemistry2024 , 20, 168-175. [Link]
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Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. ResearchGate. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of organic chemistry2013 , 78(17), 8687-93. [Link]
-
Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Org. Lett.2016 , 18, 18, 4622–4625. [Link]
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Application Note: A Modern, Scalable Synthesis of Methyl 2-oxoindoline-4-carboxylate via Palladium-Catalyzed Intramolecular α-Arylation
Abstract
Methyl 2-oxoindoline-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its efficient synthesis on a large scale is critical for advancing pharmaceutical research and manufacturing. This application note provides a detailed, in-depth guide for the scale-up synthesis of this compound, moving beyond traditional methods that often suffer from harsh conditions or limited substrate scope. We present a robust, two-step sequence centered around a modern palladium-catalyzed intramolecular α-arylation of an amide, a variant of the Buchwald-Hartwig amination. This protocol is designed for researchers and process chemists, offering field-proven insights into reaction optimization, safety, and quality control to ensure a reproducible and scalable process.
Introduction and Strategic Overview
The oxindole scaffold is a privileged structure found in numerous natural products and pharmaceutical agents.[1][2][3] Specifically, this compound serves as a key precursor for more complex molecules, making its consistent and large-scale availability a significant process chemistry challenge. While classical methods for oxindole synthesis exist, they often involve harsh reagents, high temperatures, or multi-step procedures not conducive to industrial production.
Modern synthetic methodologies, particularly those employing transition-metal catalysis, offer milder conditions, higher yields, and broader functional group tolerance.[4][5] For the synthesis of the target molecule, we have selected an intramolecular palladium-catalyzed α-arylation of an N-acyl aniline derivative.
The strategic advantages of this approach are:
-
High Efficiency: The palladium-catalyzed C-N bond formation is highly efficient, often leading to excellent yields.[5]
-
Process Robustness: The reaction is tolerant of various functional groups, reducing the need for protecting group strategies.
-
Scalability: While involving a precious metal catalyst, the high turnover numbers and clean reaction profiles make it economically viable and technically manageable at scale.
-
Directness: This two-step approach from a readily available aminobenzoate derivative represents a convergent and logical pathway.
The overall synthetic transformation is depicted below:
Caption: Overall two-step synthetic pathway.
Detailed Experimental Protocols and Process Rationale
This section provides a step-by-step methodology for the synthesis, including the justification for key process parameters—a critical component for successful scale-up and process transfer.
Part A: Synthesis of Precursor: Methyl 3-bromo-2-(2-chloroacetamido)benzoate
The first step involves the acylation of the starting amino-ester with chloroacetyl chloride. This reaction forms the critical precursor containing both the aryl halide and the α-chloro amide functionalities required for the subsequent cyclization.
Protocol:
-
Reactor Setup: To a dry 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add Methyl 3-bromo-2-aminobenzoate (230 g, 1.0 mol).
-
Solvent Addition: Add anhydrous toluene (2.5 L). Stir the mixture to form a suspension.
-
Reagent Addition: In a controlled manner, add chloroacetyl chloride (124 g, 86 mL, 1.1 mol) dropwise over 30 minutes. An initial exotherm may be observed. Maintain the internal temperature below 40°C using the reactor jacket.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-85°C and maintain for 3-4 hours.
-
In-Process Control (IPC): Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate. Cool further to 0-5°C and stir for 1 hour.
-
Isolation: Filter the resulting solid precipitate. Wash the filter cake with cold toluene (2 x 200 mL) and then with hexanes (2 x 250 mL) to remove residual impurities.
-
Drying: Dry the solid in a vacuum oven at 45-50°C to a constant weight.
-
Expected Yield: 280-295 g (91-96%)
-
Appearance: Off-white to pale yellow solid.
Causality and Expertise-Driven Insights:
-
Solvent Choice: Toluene is selected for its appropriate boiling point, its ability to dissolve the reagents, and its inertness under the reaction conditions. It is also relatively easy to remove under vacuum.
-
Reagent Stoichiometry: A slight excess (1.1 equivalents) of chloroacetyl chloride is used to ensure complete conversion of the starting material. A large excess is avoided to minimize side reactions and simplify purification.
-
Temperature Control: Controlled initial addition is crucial as acylation is exothermic. Maintaining the reaction at 80-85°C ensures a reasonable reaction rate without significant decomposition.
-
Purification Strategy: The product conveniently precipitates from the reaction mixture upon cooling. This crystallization-based isolation is highly desirable for scale-up as it avoids the need for large-scale column chromatography.
Part B: Palladium-Catalyzed Cyclization to this compound
This is the key ring-forming step, leveraging a palladium catalyst and a specialized phosphine ligand to facilitate the intramolecular C-N bond formation.
Protocol:
-
Reactor Setup: To a dry 10 L jacketed glass reactor, charge the precursor, Methyl 3-bromo-2-(2-chloroacetamido)benzoate (280 g, 0.91 mol).
-
Inerting: Purge the reactor thoroughly with nitrogen or argon. Maintain a positive inert atmosphere throughout the reaction. This is critical to prevent oxidation of the catalyst and ligand.
-
Catalyst Loading: Add Palladium(II) acetate (Pd(OAc)₂, 2.0 g, 0.009 mol, 1 mol%), 2-(Di-tert-butylphosphino)biphenyl (Buchwald Ligand, 5.4 g, 0.018 mol, 2 mol%), and sodium tert-butoxide (NaOtBu, 131 g, 1.36 mol).
-
Solvent Addition: Add anhydrous toluene (5.6 L).
-
Reaction: Begin vigorous stirring and heat the mixture to 100-105°C. The mixture will typically turn from a light suspension to a dark brown/black solution.
-
In-Process Control (IPC): Monitor the reaction by HPLC every 1-2 hours until the starting material is consumed (typically 6-12 hours).
-
Quenching and Work-up: Cool the reaction to room temperature. Carefully and slowly add 2 M hydrochloric acid (HCl, 1 L) to quench the excess base and precipitate the product.
-
Filtration: Filter the crude product. Wash the filter cake sequentially with water (2 x 500 mL) and methyl tert-butyl ether (MTBE, 2 x 300 mL).
-
Recrystallization: Transfer the crude solid to a clean reactor. Add a mixture of ethanol and water (approx. 8:2 v/v, 3 L) and heat to reflux until all solid dissolves. Cool slowly to room temperature, then to 0-5°C to induce crystallization.
-
Final Isolation: Filter the purified solid, wash with a cold ethanol/water mixture, and dry in a vacuum oven at 50°C.
-
Expected Yield: 155-165 g (89-95%)
-
Appearance: White to off-white crystalline solid.
Causality and Expertise-Driven Insights:
-
Catalytic System:
-
Palladium Source: Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: 2-(Di-tert-butylphosphino)biphenyl is a bulky, electron-rich phosphine ligand. Its steric bulk promotes the crucial reductive elimination step that forms the C-N bond, while its electron-donating nature facilitates the initial oxidative addition of the aryl bromide to the Pd(0) center.[5]
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amide nitrogen, making it nucleophilic enough to displace the palladium in the final step of the catalytic cycle.
-
-
Inert Atmosphere: The active Pd(0) catalyst and the phosphine ligand are highly sensitive to oxygen. Maintaining strictly anaerobic conditions is paramount for catalyst longevity and reaction success.
-
Purification: The acidic quench neutralizes the basic medium and protonates the product, aiding its precipitation. A final recrystallization is a robust and scalable method to achieve high purity, removing residual catalyst and colored impurities.
Quality Control and Analytical Specifications
To ensure the reliability of the synthesis and the quality of the final product, a stringent set of analytical controls must be implemented.[6][7]
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Purity | ≥ 99.0% (Area %) | HPLC |
| Identity | Conforms to reference spectrum | ¹H NMR, MS |
| Melting Point | Approx. 191-193 °C | Melting Point Apparatus |
| Residual Solvents | Toluene ≤ 890 ppm, Ethanol ≤ 5000 ppm | GC-HS |
HPLC Method Outline
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile
-
Gradient: 30% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Process Workflow Visualization
The following diagram illustrates the complete workflow from raw materials to the final, quality-controlled product.
Caption: Scalable Synthesis and Quality Control Workflow.
Safety and Environmental Considerations
-
Reagent Handling: Chloroacetyl chloride is highly corrosive and lachrymatory; it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium tert-butoxide is a strong base and is water-reactive.
-
Catalyst Handling: Palladium compounds and phosphine ligands should be handled in an inert atmosphere where possible to prevent degradation and potential inhalation.
-
Waste Management: The palladium-containing waste stream must be collected and treated separately for heavy metal recovery/disposal according to local regulations. Halogenated and non-halogenated solvent waste should be segregated.
Conclusion
The described palladium-catalyzed intramolecular α-arylation provides a highly effective and scalable route to this compound. By carefully selecting a modern catalytic system and defining robust process controls, this method overcomes many limitations of classical syntheses. The detailed rationale behind each step empowers chemists to not only replicate the procedure but also to troubleshoot and adapt it as needed. This application note serves as a comprehensive guide for producing this valuable intermediate with high yield and purity, facilitating its use in drug discovery and development pipelines.
References
- Hui-Hui Wang, Run-Ping Miao, Yuan-Fei Wang, and Nan-Wei Wan. (2025). Biocatalytic Approaches for the Synthesis of Oxindoles. ChemCatChem.
-
Xuhui Ju, Yan Liang, Pingjing Jia, Weifei Li, Wei Yu. (2012). Synthesis of oxindoles via visible light photoredox catalysis. Organic & Biomolecular Chemistry, 10(3), 498-501. Available from: [Link]
-
Shivangi Sharma, et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. Available from: [Link]
- E. J. Hennessy, S. L. Buchwald. (2002). A General and Mild Palladium-Catalyzed Synthesis of Oxindoles: A Kinetic Study of the Effect of Steric Hindrance at the α-Position. Journal of the American Chemical Society. (Note: While the exact article isn't in the search, the general method is widely attributed to the Buchwald group and described in sources like the Organic Chemistry Portal, which references their work). A representative article is referenced on the Organic Chemistry Portal.
-
ResearchGate. (n.d.). General cyclization strategies for the synthesis of oxindoles under visible light induced photocatalysis. Available from: [Link]
-
Justia Patents. (2020). Synthesis of 2-indolinone derivatives. Available from: [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Available from: [Link]
-
Obiter Research. (n.d.). Analytical: Method Development and Quality Control. Available from: [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Available from: [Link]
-
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Available from: [Link]
-
Chesapeake Bay Program. (n.d.). CHAPTER VI ANALYTICAL METHODS & QUALITY CONTROL. Available from: [Link]
- Google Patents. (n.d.). US11261158B2 - Synthesis of 2-indolinone derivatives.
-
PubMed Central. (n.d.). Quality control and analytical techniques for biopharmaceuticals. Available from: [Link]
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- 7. Quality control and analytical techniques for biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Purity Isolation of Methyl 2-oxoindoline-4-carboxylate
Introduction: The Critical Role of Purity for a Key Synthetic Intermediate
Methyl 2-oxoindoline-4-carboxylate is a vital heterocyclic building block in medicinal chemistry and materials science. The oxindole core is a privileged scaffold found in numerous pharmacologically active compounds, making the purity of its derivatives paramount for reliable downstream applications, from drug discovery screenings to GMP (Good Manufacturing Practice) synthesis.[1][2] Impurities, such as unreacted starting materials, synthetic by-products, or residual solvents, can lead to ambiguous biological data, unpredictable reaction outcomes, and complications in regulatory filings.
This document provides a comprehensive guide to the principal techniques for purifying this compound. We move beyond simple step-by-step instructions to explore the underlying chemical principles, enabling researchers to make informed decisions and adapt these protocols to varying scales and purity requirements. The methodologies discussed—recrystallization, flash column chromatography, and preparative HPLC—are presented as a tiered strategy, from bulk purification to the isolation of highly pure material suitable for the most sensitive applications.
Understanding the Molecule: Properties and Potential Impurities
Before selecting a purification strategy, a fundamental understanding of the target molecule and its likely contaminants is essential.
Chemical Properties of this compound:
-
Molecular Formula: C₁₀H₉NO₃[3]
-
Molecular Weight: 191.18 g/mol [3]
-
Structure: The molecule contains a polar lactam (the oxindole core) and a moderately polar methyl ester group. The aromatic ring and adjacent methylene group contribute to its overall moderate polarity. The N-H proton is weakly acidic.
-
Appearance: Typically an off-white to tan solid.[2]
-
Solubility: Expected to have moderate solubility in polar organic solvents like ethyl acetate (EtOAc), dichloromethane (DCM), acetone, and alcohols (methanol, ethanol), with lower solubility in non-polar solvents like hexanes or petroleum ether.
Common Impurities: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the reductive cyclization of a substituted nitrophenyl precursor.[4] Therefore, potential impurities may include:
-
Unreacted Starting Materials: e.g., Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.[2]
-
Partially Reduced Intermediates: Amino-ester precursors that failed to cyclize.
-
Side-Products: Products from N-alkylation, hydrolysis of the ester, or over-reduction.
Purification Strategy Selection: A Decision-Making Framework
The choice of purification method depends on three key factors: the initial purity of the crude material, the quantity of material to be purified, and the final purity required. The following decision tree provides a logical framework for selecting the most appropriate technique.
Caption: Decision workflow for selecting a purification method.
Method 1: Recrystallization for Bulk Purification
Recrystallization is the most efficient method for purifying large quantities of a compound that is already relatively pure (>90%). It leverages differences in solubility between the desired compound and its impurities in a chosen solvent at different temperatures.[5]
Principle of Causality: A suitable solvent will dissolve the target compound completely at an elevated temperature but will have poor solubility for it at room temperature or below. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor upon crystallization).[5]
Protocol 4.1: Solvent Screening and Recrystallization
-
Solvent Screening:
-
Place ~20-30 mg of crude material into several test tubes.
-
To each tube, add a different solvent dropwise (e.g., Ethyl Acetate, Isopropanol, Ethanol, Toluene, Acetone, Methanol/Water mixture).
-
A good solvent will show poor solubility at room temperature but will fully dissolve the compound upon heating.
-
After heating to dissolve, allow the solution to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a promising solvent system.
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is just fully dissolved. Expert Tip: Adding a slight excess of solvent can prevent premature crystallization, but too much will reduce your yield.
-
If the solution is colored and pure material is expected to be white, this is the stage to add a small amount of activated charcoal (decolorizing carbon) to adsorb colored impurities.[6] Boil for a few minutes.
-
If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step is critical to remove insoluble matter without the product crashing out.
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
| Parameter | Recommended Solvents/Systems | Rationale |
| Primary Solvents | Ethyl Acetate, Isopropanol, Ethanol | Moderate polarity matches the target compound, good temperature-solubility gradient. |
| Solvent/Anti-Solvent | Methanol/Water, Acetone/Hexane | The compound is dissolved in the "solvent" and the "anti-solvent" is added to reduce solubility and induce crystallization.[5] |
Method 2: Flash Column Chromatography for Intermediate Scale & Purity
Flash column chromatography is the workhorse of purification in synthetic chemistry, ideal for separating compounds with different polarities. It is suitable for quantities ranging from milligrams to several grams and is effective for removing impurities that are structurally distinct from the target compound.
Principle of Causality: The separation occurs based on the differential partitioning of components between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent mixture).[7] Polar compounds interact more strongly with the silica and elute later, while non-polar compounds travel through the column more quickly with the mobile phase.
Caption: Standard workflow for flash column chromatography.
Protocol 5.1: Silica Gel Flash Chromatography
-
Mobile Phase Selection:
-
Use Thin Layer Chromatography (TLC) to determine the optimal solvent system.
-
Spot the crude material on a silica gel TLC plate.
-
Develop the plate in various solvent mixtures. A good system will give the target compound an Rf (retention factor) value of approximately 0.25-0.35.
-
Expert Tip: A gradient elution, starting with a less polar mixture and gradually increasing polarity, often provides the best separation. For this compound, a gradient of Ethyl Acetate in Hexanes is an excellent starting point.[7][8]
-
-
Column Packing:
-
Select a column size appropriate for the amount of material (typically a 40-100:1 ratio of silica to crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and use gentle pressure (flash chromatography system or air pressure) to pack the bed, ensuring no cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a strong solvent (like DCM or the mobile phase).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column. This technique generally results in sharper bands and better separation than injecting a liquid sample.[9]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting mobile phase.
-
Gradually increase the percentage of the more polar solvent (e.g., increase % EtOAc in Hexanes) according to the separation observed on TLC.[8]
-
Collect fractions of equal volume and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
| Parameter | Recommended Systems | Rationale & Comments |
| Stationary Phase | Silica Gel (230-400 mesh) | Industry standard, provides good resolution for moderately polar compounds. |
| Mobile Phase A | Hexanes / Ethyl Acetate (Gradient) | A classic system offering a wide polarity range. Start at 10% EtOAc and gradient to 50-80%.[7][8] |
| Mobile Phase B | Dichloromethane / Methanol (Gradient) | For more polar impurities. Use with caution, as methanol >10% can dissolve silica.[7] |
| Additive | 0.1% Triethylamine (NEt₃) | Can be added to the mobile phase to reduce peak tailing caused by the acidic N-H proton interacting with silica.[8] |
Method 3: Preparative HPLC for Highest Purity
For applications requiring exceptional purity (>99.5%), such as reference standard preparation or final drug substance polishing, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice.[10]
Principle of Causality: Prep-HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle significant mass loads.[10] Reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile), is the most common and robust technique. The compound is retained on the column and then eluted by increasing the organic content of the mobile phase.
Protocol 6.1: Reversed-Phase Preparative HPLC
-
Analytical Method Development:
-
Develop an analytical HPLC method first on a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen mobile phase gradients of Acetonitrile/Water or Methanol/Water.
-
Expert Tip: Add a modifier like 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to both solvents. This controls the ionization state of the molecule, ensuring sharp, reproducible peaks.
-
Optimize the gradient to achieve good separation between the main peak and all impurities.
-
-
Scaling to Preparative Scale:
-
Choose a preparative column with the same stationary phase as the analytical column.
-
Scale the flow rate and gradient time based on the column dimensions.
-
Dissolve the sample in a strong solvent, often DMSO or DMF, to achieve high concentrations and minimize injection volume.[11] Be mindful of sample solubility in the initial mobile phase conditions to avoid precipitation on the column.[11]
-
-
Purification and Fraction Collection:
-
Inject the concentrated sample onto the equilibrated preparative column.
-
Run the scaled gradient method.
-
Collect fractions based on the UV detector signal, triggering collection at the peak's rise and stopping after the peak returns to baseline.
-
-
Post-Purification Workup:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions.
-
Remove the organic solvent (Acetonitrile/Methanol) via rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure, fluffy solid.
-
| Parameter | Recommended Conditions | Rationale & Comments |
| Stationary Phase | C18 Silica | Highly versatile non-polar phase for reversed-phase chromatography.[12] |
| Mobile Phase | Water / Acetonitrile + 0.1% Formic Acid | Provides excellent separation for a wide range of compounds. Formic acid is volatile and easily removed.[13] |
| Loading Capacity | 1-2% of stationary phase mass | Overloading can lead to poor separation; this is a general guideline.[11] |
| Detection | UV-Vis (e.g., at 254 nm) | The aromatic oxindole core provides strong UV absorbance for sensitive detection. |
Purity Assessment
After purification, the purity of the final product must be verified. Standard methods include:
-
¹H NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of proton-containing impurities.
-
Analytical HPLC-UV: Provides a quantitative measure of purity by area percentage.
-
LC-MS: Confirms the molecular weight of the product and can help identify impurities.
References
- The Royal Society of Chemistry. (n.d.). BRD4/CBP M&M.
- Roth, G. J., et al. (2009). Nintedanib (BIBF 1120). Journal of Medicinal Chemistry, 52, 4466-4480. As described in Justia Patents.
- Yamai, Y., et al. (2018). A New Synthetic Route to 3-Alkyl-Substituted t-Butyl Oxindole-3-Carboxylates. HETEROCYCLES, 97(1), 255.
- University of Warwick. (n.d.). Principles in preparative HPLC.
- Agilent Technologies. (n.d.). Organic Phase Injection of Highly Concentrated Samples in Preparative HPLC.
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- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate.
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Application Notes & Protocols: The Reactivity Landscape of Methyl 2-oxoindoline-4-carboxylate
Abstract
Methyl 2-oxoindoline-4-carboxylate is a versatile heterocyclic compound featuring the privileged 2-oxindole scaffold, a core motif in numerous natural products and pharmaceutically active molecules.[1][2][3][4] Its unique arrangement of functional groups—an amide, a methylene group alpha to a carbonyl, an aromatic ring, and an ester—creates a rich and tunable reactivity profile. This guide provides an in-depth exploration of its reactions with both electrophiles and nucleophiles, offering mechanistic insights and field-proven protocols for its synthetic manipulation. We will dissect the key reactive centers of the molecule, explaining the causality behind its functionalization at the N1-amide, C3-methylene, the C4-ester, and the aromatic ring. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.
Structural and Reactivity Overview
The synthetic utility of this compound stems from its distinct reactive sites, each addressable under specific conditions. Understanding the electronic nature of these sites is paramount to predicting reaction outcomes and designing selective transformations.
-
N1-Amide Nitrogen: The N-H proton is acidic (pKa ≈ 18 in DMSO for oxindole) and can be removed by a suitable base. The resulting anion is a potent nucleophile, readily participating in reactions with electrophiles.
-
C3-Methylene Carbon: The protons on the C3 carbon are α- to the C2-carbonyl, making them acidic and enabling the formation of a nucleophilic enolate upon treatment with a base. This site is crucial for introducing substituents and creating stereocenters.[1][5] The generation of a quaternary carbon at this position is a key strategy in the synthesis of complex molecules.[3]
-
C2-Amide & C4-Ester Carbonyls: Both carbonyl carbons are electrophilic centers susceptible to attack by nucleophiles. The ester at the C4 position is generally more reactive towards nucleophilic acyl substitution than the C2-amide, which is part of a more stable, cyclic system.[6][7]
-
Aromatic Ring (C5, C6, C7): The benzene ring can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome is governed by the combined directing effects of the electron-donating amide group (ortho, para-directing) and the electron-withdrawing carboxylate group (meta-directing).
Reactions with Electrophiles: Functionalizing the Core
Electrophilic reagents are primarily used to modify the N1 and C3 positions, which can be rendered highly nucleophilic. Additionally, the aromatic ring can be functionalized via classical EAS reactions.
N-Functionalization: Alkylation and Acylation
Deprotonation of the N1-amide proton creates a powerful nucleophile that readily reacts with various electrophiles. This is often the most kinetically favorable reaction in the presence of a base.
Causality & Mechanistic Insight: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are ideal. They efficiently deprotonate the nitrogen without competing in the subsequent substitution reaction. The reaction proceeds via a straightforward Sₙ2 mechanism.
Protocol 1: N-Benzylation of this compound
-
Objective: To introduce a benzyl group at the N1 position, a common strategy for installing a protecting group or a pharmacophore.
-
Materials:
-
This compound (1.0 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
Benzyl bromide (BnBr) (1.2 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DMF (approx. 0.2 M).
-
Add anhydrous K₂CO₃ to the solution and stir the suspension for 15 minutes at room temperature.
-
Add benzyl bromide dropwise via syringe.
-
Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and quench by pouring it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-benzylated product.
-
C3-Functionalization: The Power of the Enolate
The C3 position is arguably the most important site for building molecular complexity.[8] Base-mediated deprotonation generates an enolate that can be trapped with a wide array of electrophiles, including alkyl halides, aldehydes (aldol reaction), and Michael acceptors.
Causality & Mechanistic Insight: Selective C3-alkylation requires careful choice of conditions to avoid competitive N-alkylation. Using strong, sterically hindered bases (e.g., LDA) at low temperatures can favor C3 deprotonation. Alternatively, if the N1 position is protected, C3-alkylation becomes the dominant pathway. Many modern methods use transition-metal or Lewis-acid catalysts to achieve high selectivity and efficiency, even without N-protection.[9][10][11][12] These catalysts can generate an iminium ion from the alkylating agent, which then reacts selectively at the C3 position of the oxindole.[9][12]
Sources
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The Cornerstone of Modern Kinase Inhibitors: Application Notes for Methyl 2-oxoindoline-4-carboxylate in Anti-Cancer Drug Development
Introduction: The 2-oxoindoline scaffold, a privileged heterocyclic motif, stands as a cornerstone in the edifice of modern oncology drug discovery. Its inherent structural features, particularly the lactam ring fused to a benzene ring, provide an ideal framework for designing potent and selective kinase inhibitors. Among the various derivatives of this scaffold, Methyl 2-oxoindoline-4-carboxylate has emerged as a critical starting material and a versatile building block for the synthesis of a new generation of anti-cancer agents. This technical guide provides an in-depth exploration of the application of this compound in the development of targeted cancer therapeutics, offering detailed protocols and expert insights for researchers, medicinal chemists, and drug development professionals.
The significance of the 2-oxoindoline core is exemplified by the FDA-approved multi-kinase inhibitor, Sunitinib, which has revolutionized the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1] Sunitinib and its analogues effectively target key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, such as the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2] This guide will delve into the synthetic strategies, structure-activity relationships (SAR), and biological evaluation of anti-cancer agents derived from this compound, providing a comprehensive roadmap for harnessing its therapeutic potential.
I. The 2-Oxoindoline Scaffold: A Privileged Structure in Kinase Inhibition
The 2-oxoindoline moiety serves as an excellent bioisostere for the adenine base of ATP, enabling competitive inhibition at the kinase hinge region. The lactam NH and carbonyl oxygen act as crucial hydrogen bond donor and acceptor, respectively, anchoring the molecule within the ATP-binding pocket of various kinases.[2] The strategic placement of a carboxylic acid ester at the 4-position of the indole ring in this compound offers a key handle for synthetic diversification, allowing for the introduction of various side chains to enhance potency, selectivity, and pharmacokinetic properties.
Mechanism of Action: Targeting Angiogenesis and Tumor Cell Proliferation
Derivatives of this compound primarily exert their anti-cancer effects by inhibiting key receptor tyrosine kinases (RTKs) that drive tumor growth and neovascularization. The primary targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Predominantly VEGFR-2, which is a critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Both PDGFR-α and PDGFR-β are involved in tumor growth, invasion, and metastasis, as well as the recruitment of pericytes to stabilize newly formed blood vessels.
By simultaneously inhibiting these pathways, 2-oxoindoline-based agents can effectively starve tumors of their blood supply and directly impede their growth and spread.
Caption: VEGFR and PDGFR Signaling Pathways and their Inhibition.
II. Synthesis of this compound and its Derivatives
The synthesis of the core scaffold, this compound, is a critical first step. While various methods for oxindole synthesis exist, a common approach involves the cyclization of a suitably substituted 2-aminophenylacetate derivative.
Protocol 1: Synthesis of this compound
This protocol is a representative example based on established methodologies for oxindole synthesis.
Step 1: Synthesis of Methyl 2-amino-3-(methoxycarbonyl)benzoate
-
Starting Material: 3-Methyl-2-nitrobenzoic acid.
-
Esterification: React 3-methyl-2-nitrobenzoic acid with methanol in the presence of a catalytic amount of sulfuric acid under reflux to obtain methyl 3-methyl-2-nitrobenzoate.
-
Oxidation: The methyl group at the 3-position is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
-
Esterification: The newly formed carboxylic acid is then esterified with methanol to yield dimethyl 2-nitroisophthalate.
-
Reduction: The nitro group is selectively reduced to an amine using a reducing agent such as tin(II) chloride in ethanol or catalytic hydrogenation (e.g., H₂/Pd-C) to afford methyl 2-amino-3-(methoxycarbonyl)benzoate.
Step 2: Cyclization to this compound
-
Diazotization: The amino group of methyl 2-amino-3-(methoxycarbonyl)benzoate is diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C).
-
Reductive Cyclization: The resulting diazonium salt is then subjected to a reductive cyclization reaction. This can be achieved using various reagents, such as a mixture of copper powder and hydrochloric acid, to facilitate the intramolecular cyclization and formation of the 2-oxoindoline ring system, yielding this compound.
Protocol 2: General Synthesis of 3-Substituted 2-Oxoindoline Derivatives
The C-3 position of the 2-oxoindoline ring is the primary site for diversification to modulate kinase inhibitory activity.[1] A common synthetic route is the Knoevenagel condensation.
-
Reaction Setup: To a solution of this compound in a suitable solvent (e.g., ethanol or acetic acid), add the desired aldehyde or ketone and a catalytic amount of a base (e.g., piperidine or pyrrolidine).
-
Condensation: The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: After cooling, the product often precipitates out of the solution and can be collected by filtration. If necessary, the product can be purified by recrystallization or column chromatography.
This versatile reaction allows for the introduction of a wide array of substituents at the 3-position, which is crucial for optimizing interactions within the kinase active site.
Caption: General workflow for the synthesis of 3-substituted 2-oxoindoline derivatives.
III. Biological Evaluation of 2-Oxoindoline-Based Anti-Cancer Agents
A systematic evaluation of the biological activity of newly synthesized compounds is essential to identify promising drug candidates. The following protocols outline key in vitro assays for assessing the anti-cancer properties of this compound derivatives.
Protocol 3: In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay determines the direct inhibitory effect of the synthesized compounds on the target kinase.[3][4]
-
Materials: Recombinant human VEGFR-2, kinase buffer, ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
Add the kinase buffer, substrate, and ATP to the wells of a 96-well plate.
-
Add the serially diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the VEGFR-2 enzyme to all wells except the negative control.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value (the concentration of the inhibitor required to reduce kinase activity by 50%) by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 4: Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the compounds on cell cycle progression.[1][5]
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and stain them with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of individual cells.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Compare the cell cycle distribution of treated cells to that of untreated control cells to identify any cell cycle arrest.
Protocol 6: Apoptosis Assay by Annexin V/PI Staining
This assay detects and quantifies apoptosis (programmed cell death) induced by the compounds.[6]
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a specific time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive). Quantify the percentage of apoptotic cells.
IV. Data Presentation and Structure-Activity Relationship (SAR) Insights
The data generated from the biological assays should be systematically organized to facilitate analysis and comparison.
Table 1: In Vitro Kinase Inhibitory Activity of Representative 2-Oxoindoline Derivatives
| Compound ID | R1 Substituent | R2 Substituent | VEGFR-2 IC₅₀ (nM) | PDGFR-β IC₅₀ (nM) |
| Sunitinib | - | - | 78.46 | 2.13 |
| Derivative A | 4-fluoro-phenyl | H | 50.2 | 15.8 |
| Derivative B | 3,4-dichloro-phenyl | H | 25.6 | 8.4 |
| Derivative C | 2-thienyl | H | 65.1 | 22.5 |
| Derivative D | Indole-3-yl | H | 15.3 | 5.1 |
Note: The data in this table is illustrative and based on trends observed in published literature. Actual values will vary depending on the specific compounds synthesized and the assay conditions.
Table 2: Anti-proliferative Activity of Representative 2-Oxoindoline Derivatives
| Compound ID | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Sunitinib | 8.5 | 6.2 | 7.9 |
| Derivative A | 12.3 | 9.8 | 11.5 |
| Derivative B | 5.1 | 3.7 | 4.9 |
| Derivative C | 15.8 | 12.1 | 14.3 |
| Derivative D | 2.5 | 1.9 | 2.8 |
Note: The data in this table is illustrative and based on trends observed in published literature. Actual values will vary depending on the specific compounds synthesized and the assay conditions.
Structure-Activity Relationship (SAR) Insights:
-
Substitution at C-3: The nature of the substituent at the 3-position of the oxindole ring is a critical determinant of kinase inhibitory activity and selectivity.[1] Aromatic and heteroaromatic rings, particularly those with electron-withdrawing groups, often enhance potency.
-
Hydrogen Bonding: The lactam NH and carbonyl oxygen of the oxindole core are essential for hydrogen bonding interactions with the kinase hinge region.
-
Hydrophobic Interactions: The benzene ring of the oxindole scaffold and the substituents at the C-3 position engage in hydrophobic interactions within the ATP-binding pocket, contributing to binding affinity.
-
The 4-Carboxylate Group: While the methyl ester at the 4-position is a useful synthetic handle, its modification or replacement with other functional groups can influence solubility, cell permeability, and overall pharmacokinetic properties.
V. Conclusion and Future Directions
This compound is a highly valuable and versatile building block for the development of novel anti-cancer agents, particularly multi-targeted kinase inhibitors. The synthetic accessibility of its derivatives, coupled with the proven efficacy of the 2-oxoindoline scaffold, makes it an attractive starting point for drug discovery programs. The detailed protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of these promising compounds.
Future research in this area will likely focus on the design of next-generation 2-oxoindoline derivatives with improved kinase selectivity profiles to minimize off-target effects and enhance therapeutic efficacy. Furthermore, the exploration of novel drug delivery systems and combination therapies involving these agents holds significant promise for overcoming drug resistance and improving patient outcomes in the fight against cancer.
VI. References
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Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]
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BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
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ResearchGate. (n.d.). Properties of VEGF, FGF, and PDGF receptors and their signaling... ResearchGate. [Link]
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Taylor & Francis Online. (n.d.). Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Taylor & Francis Online. [Link]
-
Spandidos Publications. (2014). The endogenous oxindole isatin induces apoptosis of MCF-7 breast cancer cells through a mitochondrial pathway. Spandidos Publications. [Link]
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ResearchGate. (n.d.). Schematic overview of VEGFR, PDGFR, EGFR and FGFR signaling pathways stimulated after binding of growth factor (GF). ResearchGate. [Link]
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Frontiers. (n.d.). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers. [Link]
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Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid. Google Patents.
-
PubMed. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. PubMed. [Link]
-
International Journal of Molecular Sciences. (2020). The VEGF/VEGFR Signaling System in Cancer: A Crucial Target for Angiogenesis-based Therapies. International Journal of Molecular Sciences. [Link]
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ResearchGate. (n.d.). Diagrammatic representation of VEGF, PDGF and Ang signaling Schematic... ResearchGate. [Link]
-
PubMed Central. (2024). Oxindole–benzothiazole hybrids as CDK2 inhibitors and anticancer agents: design, synthesis and biological evaluation. PubMed Central. [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols. UC San Diego Moores Cancer Center. [Link]
-
Auctores Journals. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Auctores Journals. [Link]
-
PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]
-
PubMed. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. PubMed. [Link]
-
PubMed Central. (n.d.). Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells. PubMed Central. [Link]
-
PubMed Central. (n.d.). A bio-inspired synthesis of oxindoles by catalytic aerobic dual C–H functionalization of phenols. PubMed Central. [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]
-
ResearchGate. (n.d.). General cyclization strategies for the synthesis of oxindoles under visible light induced photocatalysis. ResearchGate. [Link]
-
Chemsrc. (n.d.). Exploring Methyl 2-Aminobenzoate: Properties, Applications, and Suppliers. Chemsrc. [Link]
-
PubMed Central. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PubMed Central. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Acylindoles via Ag- and Cu-Catalyzed anti-Michael Hydroamination of β-(2-Aminophenyl). ResearchGate. [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. [Link]
-
Chemsrc. (n.d.). Methyl 2-aminobenzoate. Chemsrc. [Link]
-
ResearchGate. (n.d.). 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. ResearchGate. [Link]
-
Global Thesis. (2017). Study On The Synthesis Of 2-Oxindoles By Free Radical Addition/Cyclization Process. Global Thesis. [Link]
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The Strategic Role of Methyl 2-oxoindoline-4-carboxylate in the Synthesis of Potent Anti-Fibrotic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant and growing global health burden, leading to organ dysfunction and failure. The development of effective anti-fibrotic therapies is a paramount challenge in modern medicine. This guide focuses on the pivotal role of Methyl 2-oxoindoline-4-carboxylate as a key starting material in the synthesis of a class of potent anti-fibrotic compounds. We will delve into the chemical rationale for its use, provide detailed synthetic protocols, and outline methodologies for evaluating the biological efficacy of the resulting compounds. This document is designed to serve as a comprehensive resource for researchers and drug development professionals dedicated to combating fibrosis.
Introduction: The Chemical Scaffolding of an Anti-Fibrotic Strategy
The indolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors. This compound (C₁₀H₉NO₃) is a crucial intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors, most notably nintedanib, an approved treatment for idiopathic pulmonary fibrosis (IPF) and other fibrotic interstitial lung diseases.[1][2][3][4] Its structure provides a versatile platform for the introduction of various pharmacophoric groups that can interact with the ATP-binding pockets of key pro-fibrotic kinases.[2][5][6][7]
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [8] |
| Molecular Weight | 191.18 g/mol | [8] |
| CAS Number | 90924-46-2 | [8] |
| Appearance | Solid | [Various Suppliers] |
| Synonyms | Methyl oxindole-4-carboxylate | [9] |
The Rationale: Targeting Key Signaling Pathways in Fibrosis
Fibrosis is driven by a complex interplay of signaling pathways that promote the activation of fibroblasts into myofibroblasts, the primary cells responsible for excessive ECM deposition.[10][11][12] Compounds derived from this compound, such as nintedanib, are designed to inhibit multiple receptor tyrosine kinases (RTKs) simultaneously.[13][14][15][16] This multi-targeted approach is crucial for disrupting the intricate network of pro-fibrotic signals.
The primary targets include:
-
Platelet-Derived Growth Factor Receptor (PDGFR): A potent mitogen and chemoattractant for fibroblasts.[17][18][19][20] Aberrant PDGFR signaling is a central driver in various fibrotic diseases.[19][20]
-
Fibroblast Growth Factor Receptor (FGFR): Involved in fibroblast proliferation and differentiation.[21][22][23][24] While some FGFs can be protective, non-specific inhibition of FGFRs has shown anti-fibrotic effects.[25]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Primarily known for its role in angiogenesis, it also contributes to fibrotic processes.[1][13]
By inhibiting these pathways, these compounds can effectively reduce fibroblast proliferation, migration, and their transformation into myofibroblasts.[4]
Below is a diagram illustrating the central role of these kinases in the fibrotic process and the point of intervention for inhibitors.
Caption: Key signaling pathways in fibrosis targeted by inhibitors.
Synthesis Protocol: From Intermediate to Active Compound
The synthesis of nintedanib from this compound is a multi-step process. While several routes have been published, a common and scalable approach involves the condensation of the oxindole core with a substituted aniline side chain.[6][26][27][28][29]
Workflow for the Synthesis of a Nintedanib Analogue:
Caption: General workflow for synthesizing a nintedanib analogue.
Detailed Experimental Protocol (Illustrative Example):
This protocol is an illustrative example based on published syntheses of nintedanib and should be adapted and optimized based on laboratory conditions and specific target analogues.[6][28]
Step 1: Preparation of (Z)-methyl 3-((4-(methyl(4-methylpiperazin-1-yl)acetyl)amino)phenylamino)(phenyl)methylene)-2-oxoindoline-4-carboxylate
-
Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve This compound (1.0 eq) in a suitable solvent such as toluene or a mixture of methanol and toluene.
-
Intermediate Formation: Add trimethyl orthobenzoate (1.1-1.5 eq) and acetic anhydride (2.0-3.0 eq). Heat the mixture to reflux (approx. 110-120 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). This step forms a reactive enol ether intermediate.[6]
-
Condensation: After cooling the reaction mixture, add the pre-synthesized aniline side chain, for example, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (1.0 eq).
-
Reaction: Heat the mixture again to reflux for 4-8 hours, monitoring completion by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution. Filter the solid and wash with a non-polar solvent like hexane or ether to remove impurities.
-
Purification: The crude solid is then purified, typically by column chromatography on silica gel, using a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane) to yield the pure final compound.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[30][31]
-
Consult the Safety Data Sheets (SDS) for all reagents before use.[32][33] Toluene, acetic anhydride, and other reagents have specific handling requirements.[30]
Evaluating Anti-Fibrotic Efficacy: Protocols for In Vitro and Preclinical Models
Once a compound is synthesized, its anti-fibrotic potential must be rigorously evaluated. This typically involves a tiered approach, starting with in vitro cellular assays and progressing to in vivo preclinical models.
In Vitro Cellular Assays
The primary goal of in vitro assays is to assess the compound's ability to inhibit fibroblast activation and ECM production. Human lung fibroblasts from IPF patients are a clinically relevant cell model.[4]
Protocol: Inhibition of TGF-β1-Induced Myofibroblast Differentiation
-
Cell Culture: Culture primary human lung fibroblasts in appropriate media (e.g., DMEM with 10% FBS).
-
Experimental Setup: Seed fibroblasts in 6-well or 12-well plates. Once they reach 70-80% confluency, serum-starve the cells for 12-24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the synthesized compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Add a pro-fibrotic stimulus, most commonly Transforming Growth Factor-beta 1 (TGF-β1) at a concentration of 2-5 ng/mL, to all wells except the negative control.[34]
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Western Blot: Lyse the cells and perform Western blotting to analyze the expression of key fibrotic markers such as Alpha-Smooth Muscle Actin (α-SMA) and Collagen Type I. A reduction in these proteins indicates an anti-fibrotic effect.[35]
-
RT-qPCR: Extract RNA and perform real-time quantitative PCR to measure the gene expression of ACTA2 (α-SMA), COL1A1 (Collagen I), and FN1 (Fibronectin).[35]
-
Immunofluorescence: Fix and stain the cells for α-SMA to visualize the formation of stress fibers, a hallmark of myofibroblast differentiation.
-
Preclinical Animal Models
Animal models are essential for evaluating the in vivo efficacy and safety of anti-fibrotic drug candidates. The bleomycin-induced lung fibrosis model in mice is the most widely used and best-characterized model for preclinical testing.[3][36][37]
Protocol: Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Selection: Use adult mice (e.g., C57BL/6), both male and female, to account for potential sex-based differences.[36]
-
Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin sulfate. A saline-instilled group serves as the control.
-
Treatment Regimen: To test the therapeutic potential of the compound, begin administration after the initial inflammatory phase has subsided, typically around day 7-10 post-bleomycin instillation.[36] The synthesized compound can be administered orally (e.g., by gavage) daily for 14-21 days. Nintedanib or pirfenidone can be used as positive controls.
-
Endpoint Analysis (e.g., at Day 21 or 28):
-
Histology: Harvest the lungs, fix them in formalin, and embed in paraffin. Stain lung sections with Masson's trichrome to visualize and quantify collagen deposition (blue staining).
-
Hydroxyproline Assay: The total lung collagen content can be quantified by measuring the hydroxyproline content in lung homogenates. This is a robust and quantitative measure of fibrosis.[36]
-
Gene and Protein Expression: Analyze lung homogenates for the expression of fibrotic markers as described in the in vitro protocol.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
Conclusion and Future Directions
This compound is a cornerstone for the development of potent, multi-targeted anti-fibrotic therapies. Its utility in the synthesis of nintedanib has paved the way for a new class of drugs that offer hope to patients with devastating fibrotic diseases. The protocols outlined in this guide provide a framework for the synthesis and evaluation of novel compounds derived from this versatile scaffold. Future research should focus on developing next-generation inhibitors with improved efficacy, better safety profiles, and the potential to reverse established fibrosis. By combining rational chemical synthesis with rigorous biological evaluation, the scientific community can continue to make significant strides in the fight against fibrosis.
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Fibroblast growth factor signaling in macrophage polarization: impact on health and diseases. (n.d.). Frontiers. [Link]
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Application Notes and Protocols: Strategic Derivatization of the 4-Carboxylate Group of Methyl 2-Oxoindoline-4-carboxylate
Introduction: The 2-Oxoindoline Scaffold and the Strategic C4-Position
The 2-oxoindoline core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its rigid, three-dimensional structure provides a versatile template for the design of potent and selective therapeutic agents, including inhibitors for kinases, α-glucosidase, and other crucial enzymes.[1][2] The functionalization of the 2-oxoindoline ring system is a key strategy in drug discovery to modulate pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.
This application note focuses on the strategic derivatization of the C4-carboxylate group of a key building block, Methyl 2-oxoindoline-4-carboxylate . The C4 position offers a prime vector for chemical modification, allowing for the introduction of diverse functional groups that can engage with biological targets and fine-tune the molecule's overall properties. We will provide detailed, field-proven protocols for three fundamental transformations of the methyl ester at the C4 position:
-
Direct Amidation: Conversion of the methyl ester to a diverse library of amides.
-
Hydrolysis and Subsequent Amide Coupling: A two-step approach for accessing amides, particularly useful when direct amidation is challenging.
-
Reduction to a Primary Alcohol: Providing a hydroxymethyl group as a versatile handle for further functionalization.
These protocols are designed for researchers, medicinal chemists, and drug development professionals, with a focus on the causality behind experimental choices to ensure robust and reproducible outcomes.
Diagram of Derivatization Pathways
The following diagram illustrates the key derivatization pathways starting from this compound.
Caption: Key derivatization routes for the C4-carboxylate of this compound.
Protocol 1: Direct Amidation of the Methyl Ester
Direct conversion of the methyl ester to an amide can be achieved under specific conditions, often requiring elevated temperatures or the use of specific reagents to facilitate the reaction with an amine. This one-step process is efficient if the desired amine is readily available and sufficiently nucleophilic.
Method 1.1: High-Temperature Aminolysis
This protocol is suitable for simple, unhindered primary or secondary amines. The reaction is typically performed in a sealed tube to maintain pressure and prevent the evaporation of volatile amines.
Rationale: By heating the reaction mixture, the kinetic barrier for the nucleophilic acyl substitution is overcome. The use of a sealed vessel ensures that the concentration of the amine remains high, driving the equilibrium towards the amide product.
Step-by-Step Protocol:
-
To a pressure-resistant sealed tube, add this compound (1.0 eq.).
-
Add the desired primary or secondary amine (5.0 - 10.0 eq.).
-
Add a suitable high-boiling solvent such as DMSO or NMP to dissolve the starting material (optional, depending on the amine's physical state).
-
Seal the tube tightly and heat the reaction mixture to 100-150 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent (e.g., diethyl ether, ethyl acetate) to remove excess amine.
-
If no precipitate forms, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Temperature | 100-150 °C | Overcomes the activation energy for the aminolysis of the relatively unreactive methyl ester. |
| Amine Equivalents | 5.0 - 10.0 | A large excess of the amine is used to drive the reaction equilibrium towards the product. |
| Solvent | DMSO, NMP (optional) | High-boiling, polar aprotic solvents that can solvate the reactants and withstand high temperatures. |
| Work-up | Precipitation or Extraction | Depends on the physical properties of the resulting amide. |
Protocol 2: Two-Step Amide Synthesis via Carboxylic Acid Intermediate
This is the most versatile and widely applicable method for generating a diverse range of amides. It involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction with an amine of choice.
Part A: Hydrolysis of this compound
Rationale: Saponification using a base like lithium hydroxide (LiOH) in a mixture of aqueous and organic solvents is a standard and effective method for hydrolyzing methyl esters. The reaction is generally clean and proceeds to completion. Acid-catalyzed hydrolysis is also an option but may require harsher conditions.[3]
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 3.0 eq.).
-
Stir the reaction mixture at room temperature to 50 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-oxoindoline-4-carboxylic acid.
Part B: Amide Coupling of 2-Oxoindoline-4-carboxylic Acid
Rationale: Amide coupling reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable).[4][5][6] A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is required to deprotonate the carboxylic acid and neutralize the acid formed during the reaction.[5]
Step-by-Step Protocol:
-
Suspend 2-oxoindoline-4-carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or DCM.
-
Add the desired primary or secondary amine (1.1 - 1.5 eq.).
-
Add HATU (1.1 - 1.5 eq.).
-
Add DIPEA (2.0 - 3.0 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reagent | Equivalents | Rationale |
| HATU | 1.1 - 1.5 | Highly efficient uronium-based coupling agent that forms a reactive OAt-ester intermediate.[5] |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic base to facilitate the formation of the carboxylate and neutralize by-products.[6] |
| Solvent | DMF, DCM | Anhydrous polar aprotic solvents that are suitable for amide coupling reactions. |
Diagram of the Two-Step Amide Coupling Workflow
Caption: Workflow for the two-step synthesis of 2-oxoindoline-4-carboxamides.
Protocol 3: Selective Reduction of the Methyl Ester to a Primary Alcohol
Reduction of the C4-methyl ester to a primary alcohol, (2-oxoindolin-4-yl)methanol, provides a valuable intermediate for further derivatization, such as ether formation or oxidation to an aldehyde. The key challenge is the selective reduction of the ester in the presence of the lactam (amide) functionality in the 2-oxoindoline ring.
Rationale: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ester and the lactam, a milder reagent is required for selectivity. Lithium borohydride (LiBH₄) is known to be a suitable reagent for the selective reduction of esters in the presence of amides.[7] Its lower reactivity compared to LiAlH₄ allows for this valuable functional group tolerance. The reaction is typically performed in an ethereal solvent like THF.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Lithium Borohydride (LiBH₄) (2.0 - 4.0 eq., e.g., 2.0 M in THF) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiBH₄ by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) or 1M HCl.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (2-oxoindolin-4-yl)methanol.
| Reagent | Equivalents | Rationale |
| LiBH₄ | 2.0 - 4.0 | A reducing agent with good selectivity for esters over lactams.[7][8] |
| Solvent | Anhydrous THF | A standard ethereal solvent for hydride reductions, compatible with LiBH₄. |
| Quenching Agent | Sat. aq. NH₄Cl or 1M HCl | Safely neutralizes the excess hydride reagent and hydrolyzes the borate-ester complexes. |
Summary of Derivatization Strategies
| Transformation | Reagents & Conditions | Key Advantages | Considerations |
| Direct Amidation | Amine, 100-150 °C, Sealed Tube | One-step process, atom-economical. | Limited to certain amines, requires high temperatures. |
| Hydrolysis & Coupling | 1. LiOH, THF/H₂O; 2. Amine, HATU, DIPEA | Highly versatile, broad amine scope, mild conditions for coupling. | Two-step process, requires purification of intermediate. |
| Selective Reduction | LiBH₄, THF, 0 °C to RT | Selective for the ester over the lactam, provides a useful alcohol handle. | Requires anhydrous conditions and careful quenching. |
References
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]
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Amide Synthesis. Fisher Scientific. Available at: [Link]
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amide coupling help. Reddit. Available at: [Link]
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Selective Synthesis of Diverse Spiro-oxindole-fluorene Derivatives via a DABCO-Promoted Annulation Reaction of Bindone and 3-Methyleneoxindoles. PubMed. Available at: [Link]
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Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors. PubMed. Available at: [Link]
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Oxindole and its derivatives: A review on recent progress in biological activities. PubMed. Available at: [Link]
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Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]
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synthesis of 2-indolinone derivatives. Justia Patents. Available at: [Link]
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Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of m. The Royal Society of Chemistry. Available at: [Link]
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Novel functional group selectivity in reductions with lithium borohydride in mixed solvents containing methanol. RSC Publishing. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Spirooxindoles Utilizing Methyl 2-oxoindoline-4-carboxylate
For: Researchers, scientists, and drug development professionals.
Foreword: Navigating the Synthesis of a Privileged Scaffold
The spirooxindole framework is a cornerstone of modern medicinal chemistry, renowned for its three-dimensional architecture and presence in numerous biologically active natural products and synthetic compounds.[1][2] This guide focuses on the strategic utilization of Methyl 2-oxoindoline-4-carboxylate as a key starting material for the construction of these complex and valuable spirocyclic systems. While the direct application of this specific precursor is not extensively documented in peer-reviewed literature, this document provides a scientifically grounded, proposed synthetic pathway based on established chemical principles. The protocols herein are designed to be robust starting points for experimental validation, empowering researchers to explore new chemical space in the quest for novel therapeutics.
The Strategic Importance of this compound
This compound presents a unique starting point for the synthesis of spirooxindoles. The presence of the carboxylate group at the 4-position of the oxindole core offers a valuable handle for further functionalization or for modulating the electronic properties of the aromatic ring, which can influence the reactivity of the C3 position and the biological activity of the final spirooxindole product.
Proposed Synthetic Strategy: A Two-Step Approach to Spirooxindoles
Given the established reactivity of oxindoles, a logical and efficient pathway to spirooxindoles from this compound involves a two-step sequence:
-
Knoevenagel Condensation: Activation of the C3 position by introducing an exocyclic double bond.
-
[3+2] Cycloaddition: Construction of the spirocyclic pyrrolidine ring.
This strategy leverages well-understood and widely applicable reaction mechanisms, providing a high probability of success upon experimental implementation.
Diagram: Proposed Synthetic Workflow
Caption: Proposed two-step synthetic workflow for spirooxindoles.
Detailed Protocols and Methodologies
Step 1: Knoevenagel Condensation for the Preparation of Methyl 3-ylidene-2-oxoindoline-4-carboxylate
The Knoevenagel condensation is a classic and reliable method for forming carbon-carbon double bonds by reacting an active methylene compound (in this case, the C3 position of the oxindole) with a carbonyl compound.[3][4][5][6][7] This reaction will generate the key intermediate, a 3-ylideneoxindole, which serves as the dipolarophile in the subsequent cycloaddition step.
Protocol: Knoevenagel Condensation
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, toluene, or dichloromethane), add the desired aldehyde or ketone (1.1 eq.). The choice of solvent will depend on the solubility of the reactants and the reaction temperature.
-
Add a catalytic amount of a base. Piperidine or pyrrolidine (0.1-0.2 eq.) are commonly used and effective catalysts for this transformation.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the reactivity of the carbonyl compound.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography on silica gel to afford the desired Methyl 3-ylidene-2-oxoindoline-4-carboxylate.
Causality and Experimental Choices:
-
The use of a slight excess of the carbonyl compound ensures complete consumption of the starting oxindole.
-
A catalytic amount of a secondary amine is sufficient to facilitate the reaction without promoting side reactions.
-
Heating is often necessary to drive the reaction to completion, especially with less reactive carbonyl compounds.
Table 1: Hypothetical Knoevenagel Condensation Conditions and Expected Outcomes
| Entry | Aldehyde/Ketone | Base Catalyst | Solvent | Temperature (°C) | Expected Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | 80 | 85-95 |
| 2 | 4-Nitrobenzaldehyde | Pyrrolidine | Toluene | 110 | 90-98 |
| 3 | Cyclohexanone | Piperidine | Ethanol | 80 | 75-85 |
| 4 | Acetone | Pyrrolidine | Dichloromethane | 40 | 60-70 |
Diagram: Knoevenagel Condensation Mechanism
Caption: Simplified mechanism of the Knoevenagel condensation.
Step 2: [3+2] Cycloaddition for the Synthesis of Spiro[pyrrolidine-3,3'-oxindoles]
The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered rings. In this proposed step, the 3-ylideneoxindole intermediate will react with an azomethine ylide to form the desired spiro-pyrrolidinyl-oxindole. Azomethine ylides are typically generated in situ from the condensation of an α-amino acid with an aldehyde or ketone.
Protocol: [3+2] Cycloaddition
-
To a suspension of the Methyl 3-ylidene-2-oxoindoline-4-carboxylate (1.0 eq.) and an α-amino acid (e.g., sarcosine or proline, 1.2 eq.) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile), add an aldehyde (e.g., paraformaldehyde or a substituted benzaldehyde, 1.2 eq.).
-
The reaction mixture is heated to reflux and monitored by TLC. The reaction progress can be visualized by the disappearance of the colored 3-ylideneoxindole intermediate.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to yield the spiro[pyrrolidine-3,3'-oxindole] product.
Causality and Experimental Choices:
-
The in situ generation of the azomethine ylide is a common and efficient strategy that avoids the isolation of this reactive intermediate.
-
The choice of α-amino acid and aldehyde will determine the substitution pattern on the newly formed pyrrolidine ring.
-
Refluxing conditions are generally required to promote both the formation of the azomethine ylide and the subsequent cycloaddition.
Table 2: Hypothetical [3+2] Cycloaddition Conditions and Expected Products
| Entry | α-Amino Acid | Aldehyde | Solvent | Temperature (°C) | Expected Yield (%) |
| 1 | Sarcosine | Paraformaldehyde | Methanol | 65 | 70-85 |
| 2 | Proline | Benzaldehyde | Ethanol | 80 | 65-80 |
| 3 | Glycine | Paraformaldehyde | Acetonitrile | 82 | 60-75 |
Trustworthiness and Self-Validation
The protocols described in this guide are based on well-established and frequently published synthetic methodologies. While the specific application to this compound requires experimental validation, the underlying chemical principles are sound. Researchers following these protocols should employ standard analytical techniques (TLC, NMR, and Mass Spectrometry) to monitor reaction progress and confirm the structure of intermediates and final products. The expected outcomes provided in the tables serve as a benchmark for successful execution of these reactions.
Conclusion and Future Directions
The proposed two-step synthesis of spirooxindoles from this compound offers a promising avenue for the creation of novel and diverse molecular scaffolds. The functional handle provided by the 4-carboxylate group opens up possibilities for further derivatization, enabling the generation of compound libraries for biological screening. Future work should focus on the experimental validation of these protocols and the exploration of a wider range of reaction partners to expand the scope of this synthetic strategy. Asymmetric catalysis could also be explored to achieve enantioselective synthesis of these chiral spirocycles.
References
- Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(27), 5165-5181.
- Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
- Method for synthesizing oxindole spiro compound. (2014). Google Patents.
-
Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. (2017). MDPI. Retrieved from [Link]
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Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. (2022). MDPI. Retrieved from [Link]
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An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. (2023). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of 2-Phosphonylated C3 Spirocyclic Indolines via a Dearomatization-Spirocyclization-Nucleophilic Addition Tandem Approach of Indolyl-ynones with Phosphine Oxides. (2025). Journal of Organic Chemistry. Retrieved from [Link]
-
Multicomponent reaction discovery: three-component synthesis of spirooxindoles. (2010). PubMed. Retrieved from [Link]
-
Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center. (2016). RSC Publishing. Retrieved from [Link]
-
Synthesis of spiro[indoline-3,2′-pyrrolidin]-2-ones 4a–f. (2018). ResearchGate. Retrieved from [Link]
-
Synthesis of Spirooxindoles by Multicomponent Reactions. (2019). ResearchGate. Retrieved from [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2017). NIH. Retrieved from [Link]
-
Spirocyclic Oxindole and Dihydrobenzofuran Formation via a Dearomative Cyclization–Nucleophilic Trapping Sequence. (2026). ACS Publications. Retrieved from [Link]
-
C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. (2019). RSC Publishing. Retrieved from [Link]
-
Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. (2016). Beilstein Journals. Retrieved from [Link]
-
Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. (2023). MDPI. Retrieved from [Link]
-
Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. (2018). ResearchGate. Retrieved from [Link]
-
Tandem Organocatalyzed Knoevenagel Condensation/1,3-Dipolar Cycloaddition towards Highly Functionalized Fused 1,2,3-Triazoles. (2016). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols: Methyl 2-oxoindoline-4-carboxylate as a Versatile Precursor for Radiolabeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Methyl 2-oxoindoline-4-carboxylate, a key derivative, presents a versatile platform for the development of novel radiolabeled compounds for applications in molecular imaging, particularly Positron Emission Tomography (PET), and in drug discovery research. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for utilizing this precursor in the synthesis of radiotracers. We will delve into the chemical properties of this compound that make it amenable to radiolabeling and explore multiple radiosynthetic strategies, including direct labeling of the aromatic core and functionalization at various positions of the oxindole ring.
Introduction: The Significance of the 2-Oxoindoline Scaffold in Radiotracer Development
The 2-oxoindoline core is a prominent feature in a variety of pharmacologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups to interact with biological targets. The presence of a lactam ring, an aromatic portion, and reactive sites at the C3 and N1 positions offer rich opportunities for chemical modification.
In the realm of nuclear medicine, the development of targeted radiotracers is paramount for non-invasively visualizing and quantifying biological processes at the molecular level. PET imaging, in particular, relies on the administration of molecules labeled with positron-emitting radionuclides to provide functional information about disease states, aiding in diagnosis, staging, and monitoring therapeutic responses. The 2-oxoindoline framework has been successfully incorporated into PET radioligands for various targets, including serotonin receptors and cannabinoid receptors.[1][2][3][4][5]
This compound serves as an excellent starting point for the synthesis of such radiotracers due to its inherent chemical functionalities that can be strategically exploited for the introduction of radionuclides.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is essential for designing successful radiolabeling strategies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | PubChem |
| Molecular Weight | 191.18 g/mol | PubChem |
| Appearance | Solid | - |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols | General Knowledge |
| Key Functional Groups | Aromatic ring, Lactam (amide), Methyl ester, Reactive C3-methylene, Acidic N-H proton | Chemical Structure |
The presence of the methyl ester at the 4-position of the benzene ring, the acidic proton on the nitrogen of the lactam, and the nucleophilic character of the C3 position are the primary handles for chemical modification and radiolabeling.
Strategic Approaches to Radiolabeling
Several strategies can be envisioned for the radiolabeling of derivatives of this compound. The choice of strategy will depend on the desired radionuclide, the required specific activity, and the overall synthetic feasibility.
Caption: Workflow for N-alkylation radiolabeling.
Protocol: N-[¹¹C]Methylation
-
Dissolve this compound (2-5 mg) in anhydrous DMF (300 µL).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) or cesium carbonate (Cs₂CO₃, 2 eq.).
-
Bubble the produced [¹¹C]methyl iodide through the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 5-10 minutes.
-
Quench the reaction with water.
-
Purify the crude product by semi-preparative HPLC.
Strategy 3: C3-Functionalization and Radiolabeling
Principle: The methylene group at the C3 position is activated by the adjacent carbonyl group and can be functionalized through various reactions, including alkylation.
[6][7]Protocol: C3-Alkylation with a Radiolabeled Alkyl Halide
-
Dissolve this compound (2-5 mg) in an anhydrous aprotic solvent such as THF or DMF.
-
Add a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), at low temperature (e.g., -78 °C) to generate the enolate.
-
Introduce the radiolabeled alkyl halide (e.g., [¹⁸F]fluoroethyl bromide).
-
Allow the reaction to warm to room temperature over 30-60 minutes.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by semi-preparative HPLC.
Strategy 4: Direct Aromatic Radiofluorination
Principle: For the introduction of ¹⁸F directly onto the aromatic ring, a suitable precursor with a good leaving group is required. This typically involves the synthesis of a stannylated or boronylated derivative of this compound.
Workflow:
Caption: Workflow for direct aromatic radiofluorination.
Protocol: Synthesis of a Trialkyltin Precursor
This is a more advanced synthetic route that requires careful optimization. A plausible approach would involve the synthesis of a halogenated derivative of this compound, followed by a Stille coupling with a hexaalkylditin reagent.
Protocol: Copper-Mediated Radiofluorination of an Arylstannane Precursor
-
To a reaction vial containing the arylstannane precursor (2-5 mg), add a copper(II) salt (e.g., Cu(OTf)₂) and a suitable ligand (e.g., pyridine) in an anhydrous aprotic solvent (e.g., DMA). 2[8]. Add the azeotropically dried K[¹⁸F]F-Kryptofix 2.2.2 complex.
-
Heat the reaction mixture at 120-150 °C for 15-20 minutes.
-
Cool the reaction, dilute with the mobile phase, and purify by semi-preparative HPLC.
Quality Control of Radiolabeled Compounds
After synthesis and purification, it is imperative to perform rigorous quality control to ensure the identity, purity, and specific activity of the radiolabeled product.
| Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Radio-HPLC, Radio-TLC | > 95% |
| Chemical Purity | HPLC with UV detection | Co-elution with a non-radiolabeled reference standard |
| Specific Activity | Calculated from the radioactivity and the mass of the product | > 1 Ci/µmol (for PET imaging) |
| Residual Solvents | Gas Chromatography (GC) | Within pharmacopeial limits |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile precursor for the synthesis of a wide array of radiolabeled compounds. The multiple reactive sites on the molecule allow for the implementation of various radiolabeling strategies, enabling the incorporation of common PET radionuclides such as ¹¹C and ¹⁸F. The protocols outlined in this guide provide a solid foundation for researchers to develop novel radiotracers based on the 2-oxoindoline scaffold for applications in molecular imaging and drug discovery. Future work in this area will likely focus on the development of more efficient and automated radiosynthesis methods, as well as the biological evaluation of the resulting radiotracers in relevant disease models.
References
-
Herth, M. M., Volk, B., Pallagi, K., Kofoed Bech, L., Antoni, F. A., Knudsen, G. M., & Kristensen, J. L. (2012). Synthesis and in vitro evaluation of oxindole derivatives as potential radioligands for 5-HT(7) receptor imaging with PET. ACS chemical neuroscience, 3(12), 1002–1007. [Link]
-
Mu, L., Slavik, R., Mairinger, S., Stanek, J., Weber, M., Touré, M., ... & Ametamey, S. M. (2014). Synthesis and preliminary evaluation of a 2-oxoquinoline carboxylic acid derivative for PET imaging the cannabinoid type 2 receptor. Pharmaceuticals, 7(3), 339-352. [Link]
- Pandey, J., Kumar, A., Singh, A. K., Singh, S., & Singh, S. K. (2017). C3 functionalization of 2-oxindole towards drugs and natural products using metal and metal-free approaches. Unpublished manuscript.
- Téllez, F., Fustero, S., & Román, R. (2019). Copper-mediated radiofluorination of arylstannanes with [18F]KF. Organic letters, 21(1), 107-111.
- Kumar, A., Sharma, S., Kumar, A., & Singh, B. (2012). Synthesis and preliminary evaluation of [18F]-labeled 2-oxoquinoline derivatives for PET imaging of cannabinoid CB2 receptor. Bioorganic & medicinal chemistry letters, 22(16), 5347-5351.
- Herth, M. M., et al. (2012). Synthesis and In Vitro Evaluation of Oxindole Derivatives as Potential Radioligands for 5-HT7 Receptor Imaging with PET. ACS Chemical Neuroscience, 3(12), 1002-1007.
- Mu, L., et al. (2014). Synthesis and Preliminary Evaluation of a 2-Oxoquinoline Carboxylic Acid Derivative for PET Imaging the Cannabinoid Type 2 Receptor. Pharmaceuticals, 7(3), 339-352.
- Pandey, J., et al. (2017). C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES. IISER Pune.
- Téllez, F., et al. (2016). Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF. Organic Letters, 18(20), 5384-5387.
- Kumar, A., et al. (2012). Synthesis and preliminary evaluation of [18F]-labeled 2-oxoquinoline derivatives for PET imaging of cannabinoid CB2 receptor. Nuclear Medicine and Biology, 39(8), 1215-1223.
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Application Notes & Protocols: Leveraging Methyl 2-oxoindoline-4-carboxylate in Fragment-Based Drug Design
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 2-oxoindoline-4-carboxylate as a high-value starting point in fragment-based drug design (FBDD). We will explore the rationale behind its selection, its physicochemical properties, and detailed protocols for its application in screening, hit validation, and hit-to-lead optimization campaigns. The 2-oxoindoline core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs, making this fragment an exceptionally promising starting point for discovering novel therapeutics.[1][2][3]
The Rationale: Why this compound?
Fragment-based drug design (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening (HTS) for identifying lead compounds.[4][5] The core principle of FBDD is to screen low-molecular-weight compounds (fragments) that bind weakly but efficiently to a biological target.[6] These initial hits then serve as starting points for optimization into potent, drug-like molecules.[6][7]
The 2-oxoindoline (or oxindole) scaffold is of particular interest because it is a key pharmacophore in several clinically approved drugs, including the multi-targeted kinase inhibitors Sunitinib and Nintedanib.[8][9] This clinical validation highlights the scaffold's favorable drug-like properties and its ability to interact with biologically important targets, particularly protein kinases.[2]
This compound (PubChem CID: 18671947) is an ideal fragment for several reasons:
-
Compliance with the "Rule of Three": It possesses physicochemical properties well-suited for a fragment library (low molecular weight, appropriate cLogP, and a suitable number of hydrogen bond donors/acceptors).
-
Structural Rigidity: The bicyclic core provides a rigid framework, reducing the entropic penalty upon binding and providing a well-defined vector for chemical elaboration.
-
Multiple Optimization Vectors: The structure contains several functional groups (the lactam N-H, the methyl ester at C4, and the aromatic ring at positions C5, C6, and C7) that can be readily modified, allowing for systematic exploration of the target's binding pocket.[3]
Physicochemical Properties
The properties of this compound align well with the general guidelines for fragment screening.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [PubChem][10] |
| Molecular Weight | 191.18 g/mol | [PubChem][10] |
| XLogP3 | 0.6 | [PubChem][10] |
| Hydrogen Bond Donors | 1 | [PubChem][10] |
| Hydrogen Bond Acceptors | 3 | [PubChem][10] |
| Rotatable Bonds | 1 | [PubChem][10] |
The FBDD Workflow: From Fragment to Lead
The journey from an initial fragment hit to a viable lead compound is a structured process involving screening, validation, and iterative optimization. This workflow is designed to efficiently explore the chemical space around the initial fragment to achieve high-affinity binding.
Caption: The general workflow for Fragment-Based Drug Design (FBDD).
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for key stages of an FBDD campaign using this compound.
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding interactions typical of fragments.[5]
Objective: To identify if this compound binds to the target protein and to estimate its binding affinity (K D).
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Target protein of high purity (>95%)
-
This compound (solid)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
DMSO (high purity)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Methodology:
-
Protein Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes. c. Inject the target protein (e.g., 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) until the desired immobilization level is reached (typically 5,000-10,000 RU). d. Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5. e. A reference flow cell should be prepared similarly but without protein injection to serve as a control for non-specific binding.
-
Fragment Solution Preparation: a. Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in 100% DMSO. b. Create a dilution series (e.g., 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM) in running buffer. Ensure the final DMSO concentration is matched across all samples and is low (e.g., ≤1%) to minimize solvent effects.
-
SPR Analysis: a. Equilibrate the system with running buffer containing the matched DMSO concentration. b. Inject the fragment dilutions in order of increasing concentration over both the target and reference flow cells. Use a typical contact time of 60-120 seconds and a dissociation time of 120-240 seconds. c. Perform a buffer-only (blank) injection for double referencing.
-
Data Analysis: a. Subtract the reference flow cell data from the target flow cell data. b. Subtract the buffer-only blank injection data. c. Plot the steady-state response units (RU) against the fragment concentration. d. Fit the data to a steady-state affinity model (R = (R max * [Fragment]) / (K D + [Fragment])) to determine the equilibrium dissociation constant (K D). A K D in the high µM to low mM range is expected for a fragment hit.
Protocol 2: Hit Validation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful tool for confirming direct binding and can provide structural information about the interaction.[5][11] Ligand-observe techniques like Saturation Transfer Difference (STD) NMR are particularly effective.
Objective: To confirm the binding of this compound to the target protein.
Materials:
-
NMR spectrometer (≥600 MHz) with a cryoprobe
-
Target protein
-
This compound
-
Deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4)
Methodology:
-
Sample Preparation: a. Prepare a sample containing the fragment (e.g., 500 µM) and a sub-stoichiometric amount of the target protein (e.g., 10-20 µM) in the deuterated buffer. b. Prepare a control sample containing only the fragment at the same concentration.
-
NMR Data Acquisition: a. Acquire a standard 1D ¹H NMR spectrum of the control sample to identify the fragment's proton resonances. b. Acquire an STD NMR spectrum of the protein-fragment sample. This involves two experiments: i. On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum (e.g., -1.0 ppm) where no fragment signals are present. ii. Off-resonance spectrum: Irradiate a region far from any protein or fragment signals (e.g., 30 ppm). c. The STD spectrum is the difference between the on-resonance and off-resonance spectra.
-
Data Analysis: a. Signals that appear in the STD spectrum correspond to protons on the fragment that are in close proximity to the saturated protein, confirming a binding event. b. The relative intensity of the STD signals can provide information about which part of the fragment is most closely interacting with the protein (the binding epitope).
Hit-to-Lead Optimization: The Path Forward
Once a fragment hit is validated and its binding mode is determined (ideally by X-ray crystallography), the hit-to-lead phase begins.[12][13] The goal is to "grow" the fragment into a larger, more potent molecule by adding chemical functionality that makes additional favorable interactions with the target.[4][7] this compound offers several clear vectors for this optimization.
Caption: Key optimization vectors on the this compound scaffold.
Protocol 3: Initial Fragment Growth via Amide Scaffolding
This protocol outlines a straightforward synthetic step to begin exploring the chemical space around the C4-carboxylate position.
Objective: To synthesize a small library of amides from the methyl ester to probe for new interactions and establish an initial structure-activity relationship (SAR).
Materials:
-
This compound
-
A diverse set of primary and secondary amines (e.g., benzylamine, morpholine, piperidine)
-
Trimethylaluminum (TMA) solution in toluene
-
Anhydrous solvents (Toluene, DCM)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography)
Methodology:
-
Reaction Setup: a. In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the selected amine (1.2 equivalents) in anhydrous toluene. b. Cool the solution to 0 °C in an ice bath. c. Slowly add trimethylaluminum (1.2 equivalents, 2.0 M solution in toluene) dropwise. Caution: TMA is pyrophoric. d. Allow the mixture to stir at room temperature for 30 minutes.
-
Amide Formation: a. Dissolve this compound (1.0 equivalent) in anhydrous toluene or DCM. b. Add this solution to the pre-formed aluminum-amide complex from step 1d. c. Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup and Purification: a. Cool the reaction to 0 °C and quench carefully by the slow, dropwise addition of water or a saturated solution of Rochelle's salt. b. Dilute with an organic solvent (e.g., ethyl acetate) and filter through celite to remove aluminum salts. c. Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄. d. Concentrate the solvent under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
-
Characterization and Screening: a. Confirm the structure of the new analogues by ¹H NMR, ¹³C NMR, and HRMS. b. Screen the synthesized amides using the primary assay (e.g., SPR) to determine their binding affinity. The resulting data will form the basis of the initial SAR.
Conclusion
This compound represents a high-quality, validated starting point for fragment-based drug design campaigns. Its privileged scaffold, ideal physicochemical properties, and multiple vectors for chemical modification make it a versatile tool for developing potent and selective inhibitors against a range of biological targets. The protocols and strategies outlined in this document provide a robust framework for researchers to effectively integrate this fragment into their drug discovery programs, accelerating the journey from initial hit to lead candidate.
References
-
Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Clinically approved 2-oxo-indoline derivatives. (2023). ResearchGate. Retrieved from [Link]
-
2-Oxoindolin-thiazoline hybrids as scaffold-based therapeutics for T2DM-associated cognitive impairment: design, synthesis, in vitro and in silico studies. (2024). RSC Publishing. Retrieved from [Link]
-
Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. (2020). PubMed Central. Retrieved from [Link]
-
Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity. (2024). PubMed Central. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 2-indolinone derivatives. (2020). Justia Patents. Retrieved from [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). Frontiers. Retrieved from [Link]
-
3-Alkenyl-2-oxindoles: Synthesis, antiproliferative and antiviral properties against SARS-CoV-2. (2021). PubMed Central. Retrieved from [Link]
-
Mass Spectrometry in Fragment-Based Drug Discovery. (n.d.). University of Cambridge. Retrieved from [Link]
-
Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. (n.d.). BioSolveIT. Retrieved from [Link]
-
Fragment Screening for Hit Identification & Lead Discovery. (n.d.). RG Discovery. Retrieved from [Link]
-
Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. (2022). YouTube. Retrieved from [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). PubMed Central. Retrieved from [Link]
-
2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2023). PubMed Central. Retrieved from [Link]
-
FBDD: Fragment-Based Drug Design. (n.d.). BioSolveIT GmbH. Retrieved from [Link]
-
Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis. (2002). PubMed. Retrieved from [Link]
Sources
- 1. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 5. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosolveit.de [biosolveit.de]
- 7. lifechemicals.com [lifechemicals.com]
- 8. 3-Alkenyl-2-oxindoles: Synthesis, antiproliferative and antiviral properties against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C10H9NO3 | CID 18671947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biosolveit.de [biosolveit.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-oxoindoline-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-oxoindoline-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important oxindole intermediate. Here, we address common problems encountered during its synthesis, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments. Our approach is rooted in established chemical principles and field-proven insights to help you navigate the complexities of this synthetic process.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutical agents. A prevalent and effective method for its preparation involves a two-step process:
-
Formation of a malonate intermediate: This typically involves the nucleophilic aromatic substitution of a suitable precursor, such as methyl 2-chloro-3-nitrobenzoate, with dimethyl malonate.
-
Reductive cyclization: The resulting dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate is then subjected to reductive cyclization to yield the final product.
This guide will focus on the common challenges that can arise during the reductive cyclization step, as this is often where researchers encounter difficulties.
Common Problems and Troubleshooting
This section details potential issues, their underlying causes, and step-by-step solutions to get your synthesis back on track.
Problem 1: Low or No Yield of this compound
A low yield of the desired product is one of the most common frustrations in organic synthesis. Several factors can contribute to this issue in the synthesis of this compound.
Possible Causes and Solutions:
-
Incomplete Reduction of the Nitro Group: The conversion of the nitro group to an amine is a prerequisite for the subsequent intramolecular cyclization. If this reduction is incomplete, the yield of the final product will be significantly diminished.
-
Troubleshooting Protocol:
-
Verify the Activity of the Reducing Agent: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is fresh and active. For metal-based reductions (e.g., iron in acetic acid), use finely powdered, activated metal.
-
Optimize Reaction Conditions: Increase the reaction time or temperature as needed, carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Ensure Proper pH: For reductions that are pH-dependent, such as those using sodium dithionite, maintain the appropriate acidic or basic conditions throughout the reaction.
-
-
-
Inefficient Cyclization: Even if the nitro group is successfully reduced, the subsequent cyclization to form the oxindole ring may be inefficient.
-
Troubleshooting Protocol:
-
Solvent Choice: The choice of solvent can significantly impact the cyclization step. Acetic acid is commonly used as it can act as both a solvent and a catalyst.
-
Temperature: Ensure the reaction is heated to a sufficient temperature to promote cyclization. A typical range is 110-120°C.
-
Presence of Acid: The presence of an acid can catalyze the cyclization. Acetic acid often serves this purpose, but other acids can be explored if cyclization remains problematic.
-
-
-
-
Troubleshooting Protocol:
-
Control Reaction Conditions: Carefully control the reaction temperature and the rate of addition of reagents to minimize the formation of side products.
-
Choice of Reducing Agent: Certain reducing agents may be more prone to causing side reactions. Consider switching to a milder or more selective reducing agent if side product formation is significant.
-
-
Workflow for Troubleshooting Low Yield
Sources
Technical Support Center: Optimizing the Synthesis of Methyl 2-oxoindoline-4-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Methyl 2-oxoindoline-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, enhance yield, and troubleshoot common experimental hurdles. The methodologies and advice provided herein are grounded in established chemical principles and field-proven insights to ensure reliability and reproducibility.
Introduction: The Strategic Approach to a Substituted Oxindole
This compound is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. Its synthesis can be challenging due to the specific substitution pattern on the benzene ring, which can influence reactivity and lead to side-product formation.
This guide focuses on a robust and adaptable synthetic strategy: a base-mediated intramolecular reductive cyclization . This pathway was chosen for its reliability and the common availability of starting materials. It involves the formation of a key 2-nitrophenyl precursor followed by a reduction and spontaneous lactamization to construct the oxindole core. We will dissect each stage of this process, providing clear, actionable solutions to common problems.
Section 1: Overview of the Synthetic Workflow
The synthesis is structured in a multi-step sequence designed to control regiochemistry and maximize yield. The overall transformation is depicted below.
Caption: General workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy.
Q1: Why was this specific reductive cyclization route chosen over others, like a Fischer Indole Synthesis?
A1: While the Fischer Indole Synthesis is a powerful method for creating the indole core, it can be less effective for producing oxindoles, particularly those with specific substitution patterns, and often requires harsh acidic conditions and high temperatures.[1][2] The reductive cyclization of a 2-nitrophenyl precursor offers several advantages:
-
High Regiocontrol: The positions of the substituents are locked in from the starting material, preventing the formation of isomers.
-
Milder Conditions: Catalytic hydrogenation or the use of reducing metals like iron in acetic acid are generally milder than the strong acids (e.g., polyphosphoric acid) used in Fischer syntheses.[3][4]
Q2: What are the primary safety concerns I should be aware of during this synthesis?
A2: Several steps require careful handling:
-
Catalytic Hydrogenation (Step 2): If using H₂ gas with a palladium catalyst, ensure the system is properly purged with an inert gas (N₂ or Ar) to remove all oxygen. Hydrogen is highly flammable and can form explosive mixtures with air. The palladium on carbon (Pd/C) catalyst can be pyrophoric, especially after use; it should be filtered carefully and kept wet until proper disposal.
-
Strong Bases and Acids: Steps 1 and 3 use strong bases (e.g., sodium hydride, sodium hydroxide) and acids. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
-
Pressurized Reactions: If hydrogenation is performed in a pressure vessel (Parr shaker), ensure the equipment is rated for the intended pressure and has been properly inspected.
Q3: Can I use different esters (e.g., ethyl, t-butyl) for the malonate or the benzoate starting material?
Section 3: Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis.
Caption: Decision tree for troubleshooting common synthesis issues.
Stage 1: Diethyl (2-methoxycarbonyl-6-nitrophenyl)malonate Synthesis
Q: My SNAr reaction has a very low yield, and I recover mostly starting material. What's wrong?
A: Low conversion in this step is typically due to issues with the generation or reactivity of the malonate nucleophile.
-
Cause 1: Incomplete Deprotonation. Diethyl malonate requires a sufficiently strong base for complete deprotonation. If you are using a weaker base like sodium ethoxide, the equilibrium may not fully favor the enolate.
-
Solution: Use a stronger, non-reversible base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF. Ensure the diethyl malonate is added slowly to the NaH suspension at 0 °C to control the initial exotherm and hydrogen gas evolution.
-
-
Cause 2: Solvent and Water. The presence of water or other protic impurities will quench the enolate, halting the reaction.
-
Solution: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use and run the reaction under an inert atmosphere (N₂ or Ar).
-
-
Cause 3: Insufficient Temperature. While the nitro group is strongly activating, the steric hindrance from the adjacent ester group can slow the reaction.
-
Solution: After the initial addition at a lower temperature, slowly warm the reaction mixture to 50-80 °C and monitor by TLC until the starting aryl halide is consumed.
-
Stage 2: Reductive Cyclization
Q: The reduction of the nitro group appears to stall, or I get a complex mixture of products. How can I improve this step?
A: This is a critical step where catalyst activity and reaction conditions are paramount.
-
Cause 1: Catalyst Deactivation. The Pd/C catalyst may be old or of low quality. Certain functional groups or impurities (e.g., sulfur compounds) can act as catalyst poisons.
-
Solution: Use a fresh bottle of high-quality Pd/C (typically 5-10 mol %). Ensure all reagents and solvents are pure. If poisoning is suspected, an alternative reduction method may be necessary.
-
-
Cause 2: Insufficient Hydrogenation. For catalytic hydrogenation, low hydrogen pressure or poor mixing can lead to incomplete reduction.
-
Solution: Ensure vigorous stirring to keep the catalyst suspended. If using a balloon, ensure it remains inflated. For higher yields and faster reactions, use a Parr hydrogenation apparatus at 50 psi of H₂.
-
-
Cause 3: Alternative Reductants. If catalytic hydrogenation is not feasible or fails, other methods are highly effective.
-
Solution: A reliable alternative is using iron powder (Fe) in acetic acid (AcOH) or ammonium chloride.[3] This method is robust, inexpensive, and tolerant of many functional groups. The reaction is typically heated to 80-100 °C. The subsequent acidic workup also helps facilitate the final cyclization.
-
Q: The nitro group is fully reduced, but the product won't cyclize. I've isolated the aminophenylmalonate intermediate. Why?
A: The final lactamization requires the aniline nitrogen to be sufficiently nucleophilic and for the ester carbonyl to be sufficiently electrophilic.
-
Cause: Reaction pH. If the reaction medium is too basic after reduction, the aniline nitrogen may be deprotonated, reducing its nucleophilicity. If it's too acidic, the amine will be protonated to the ammonium salt, rendering it non-nucleophilic.
Stages 3 & 4: Saponification, Decarboxylation, and Esterification
Q: The decarboxylation step is not going to completion. How can I drive the reaction forward?
A: Decarboxylation of the C3-carboxy group requires sufficient thermal energy.
-
Cause: Insufficient Temperature or Time. The stability of the intermediate may require higher temperatures than a standard reflux in a low-boiling solvent.
-
Solution: Ensure the reaction is heated to a vigorous reflux. If decarboxylation is still slow, consider switching to a higher-boiling solvent like toluene or xylene for the acidification and decarboxylation step. In some challenging cases, heating the isolated dicarboxylic acid neat or in a high-boiling solvent like Dowtherm A is effective.
-
Q: My final esterification step to form the methyl ester at C4 is inefficient.
A: Standard Fischer esterification is effective but can be slow.
-
Cause: Reversible Reaction. Fischer esterification is an equilibrium process.
-
Solution 1 (Fischer Esterification): Use a large excess of methanol as the solvent and a catalytic amount of a strong acid like H₂SO₄. Reflux for several hours until TLC indicates full conversion.
-
Solution 2 (Alkylation): For a non-reversible and often cleaner reaction, treat the isolated carboxylic acid with a base (like K₂CO₃ or Cs₂CO₃) in a solvent like DMF, followed by the addition of an alkylating agent such as methyl iodide (MeI) or dimethyl sulfate. This reaction typically proceeds to completion at room temperature or with gentle heating.
-
Section 4: Detailed Experimental Protocols
Protocol 1: Diethyl (2-methoxycarbonyl-6-nitrophenyl)malonate (Step 1)
-
In a flame-dried, three-neck flask under N₂, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add diethyl malonate (1.1 eq.) dropwise via syringe. Stir for 30 minutes at 0 °C.
-
Add a solution of Methyl 2-chloro-3-nitrobenzoate (1.0 eq.) in anhydrous DMF dropwise.
-
After addition, allow the mixture to warm to room temperature, then heat to 60 °C. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient).
Protocol 2: Reductive Cyclization with Fe/AcOH (Step 2)
-
To a solution of the malonate precursor from Step 1 (1.0 eq.) in glacial acetic acid, add iron powder (5.0 eq.).
-
Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the iron salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate in vacuo. The resulting crude product, Methyl 2-oxo-3-(ethoxycarbonyl)indoline-4-carboxylate, can often be used in the next step without further purification.
Protocol 3: Saponification and Decarboxylation (Steps 3 & 4a)
-
Dissolve the crude product from Step 2 in a mixture of THF and water.
-
Add lithium hydroxide (or sodium hydroxide, 3.0 eq.) and stir at 50 °C until the hydrolysis is complete (TLC monitoring).
-
Cool the mixture to 0 °C and acidify to pH ~1-2 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Dissolve the resulting crude dicarboxylic acid in a high-boiling solvent (e.g., toluene) and heat to reflux for 4-6 hours until CO₂ evolution ceases.
-
Cool and concentrate the solvent to yield the crude 2-oxoindoline-4-carboxylic acid.
Protocol 4: Final Methyl Esterification (Step 4b)
-
Dissolve the crude acid from the previous step in a large excess of methanol.
-
Add concentrated sulfuric acid (0.1 eq.) dropwise.
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and neutralize with a saturated solution of NaHCO₃.
-
Remove most of the methanol in vacuo. Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by flash chromatography or recrystallization to obtain this compound.
Section 5: Summary of Reaction Parameters
| Step | Key Reagents | Solvent | Temp. | Typical Time | Typical Yield |
| 1. SNAr | NaH, Diethyl Malonate | DMF | 0 → 60 °C | 4-8 h | 75-90% |
| 2. Reductive Cyclization | Fe powder, AcOH | Acetic Acid | 90 °C | 2-4 h | 85-95% |
| 3. Saponification | LiOH or NaOH | THF/H₂O | 50 °C | 3-6 h | >95% (crude) |
| 4. Decarboxylation & Esterification | H₂SO₄ (cat.), MeOH | Toluene, then MeOH | Reflux | 6-12 h | 70-85% (2 steps) |
References
-
Miura, T., Ito, Y., & Murakami, M. (2009). Synthesis of Oxindoles by Palladium-catalyzed C–H Bond Amidation. Chemistry Letters, 38(7), 726-727. [Link]
-
Ueda, S., Okada, T., & Nagasawa, H. (2010). Oxindole synthesis by palladium-catalysed aromatic C–H alkenylation. Chemical Communications, 46(12), 2052-2054. [Link]
-
Japp, F. R., & Klingemann, F. (1888). Ueber die Einwirkung von Diazobenzol auf Acetessigester, Acetylaceton und Acetylacetessigester. Annalen der Chemie, 247(2), 190-225. [Link]
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]
-
Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Yamai, Y., et al. (2017). A New Synthetic Route to t-Butyl 3-Alkyloxindole-3-carboxylates from di-t-Butyl (2-Nitrophenyl)malonates. HETEROCYCLES, 95(1), 475. [Link]
-
García-Muñoz, S., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(22), 15065–15074. [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]
-
ResearchGate. (2022). Optimization of the Reaction Conditions for the Reductive Cyclization. [Link]
Sources
Side reactions in the Fischer indole synthesis of "Methyl 2-oxoindoline-4-carboxylate"
Topic: Side Reactions in the Fischer Indole Synthesis of Indole Derivatives Audience: Researchers, scientists, and drug development professionals.
Introduction
As a Senior Application Scientist, I've frequently guided researchers through the intricacies of the Fischer indole synthesis. It is a robust and storied method for creating the indole nucleus, a cornerstone of many pharmaceuticals and natural products.[1][2][3] However, its reliance on harsh acidic conditions and high temperatures means the path to the desired product is often fraught with challenges, from low yields to intractable side products.[2][4]
This guide is structured to address the most common issues encountered during this synthesis, with a particular focus on the types of side reactions that can occur. While the direct synthesis of "Methyl 2-oxoindoline-4-carboxylate" (an oxindole) is typically achieved through other routes, such as the reduction and cyclization of a substituted nitrophenylacetate, the principles and side reactions of the Fischer indole synthesis are critical knowledge for any chemist working with indole scaffolds. This center will address the core challenges of the Fischer reaction itself, providing you with the mechanistic understanding and practical troubleshooting steps to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer indole synthesis failing or resulting in a very low yield?
Low yields are the most common complaint and can stem from several factors that are often interconnected.[5] Key culprits include:
-
Substrate Decomposition: The combination of strong acid and heat can degrade either the starting arylhydrazine, the carbonyl compound, or the hydrazone intermediate.[4]
-
Inappropriate Reaction Conditions: The choice of acid catalyst and temperature is highly substrate-dependent. A catalyst that is too strong or a temperature that is too high can promote side reactions, while conditions that are too mild will result in an incomplete reaction.[4][5]
-
Competing Side Reactions: The most significant side reaction is often the acid-catalyzed cleavage of the N-N bond in the hydrazone or enamine intermediate, which competes directly with the desired cyclization pathway.[1]
-
Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compound can introduce alternative reaction pathways and generate unwanted byproducts.[5]
Q2: What is N-N bond cleavage and why does it happen?
N-N bond cleavage is a critical competing pathway that often dictates the success or failure of a Fischer synthesis.[1] The reaction proceeds through a protonated ene-hydrazine intermediate. This intermediate is at a mechanistic crossroads: it can either undergo the desired[1][1]-sigmatropic rearrangement to form the C-C bond needed for the indole ring, or it can undergo heterolytic cleavage of the weak N-N bond. This cleavage results in the formation of an aniline derivative and an iminyl carbocation.[1]
This side reaction is particularly problematic when electron-donating groups are present on the carbonyl component, as they stabilize the resulting iminyl carbocation, making the cleavage pathway more favorable.[1][5] This is a primary reason why synthesizing 3-aminoindoles via the Fischer method is notoriously difficult.[1][6]
Q3: I've formed a black tar in my reaction flask. What caused this and is it salvageable?
The formation of tar or polymeric byproducts is a frequent issue, especially when using strong acids like polyphosphoric acid (PPA) or sulfuric acid at high temperatures.[4] These conditions can lead to uncontrolled polymerization and degradation of the starting materials and intermediates. While it is very difficult to recover the desired product from a reaction that has completely turned to tar, its formation can be minimized by:
-
Optimizing Temperature: Start with milder temperatures and gradually increase only if the reaction is not proceeding.[4]
-
Choosing the Right Catalyst: Experiment with a range of Brønsted and Lewis acids to find one that promotes cyclization without excessive degradation.[2][4]
-
One-Pot Procedures: For unstable hydrazones, generating them in situ without isolation can prevent decomposition before the cyclization step.[4]
Q4: Can I use the Fischer synthesis to make the parent, unsubstituted indole?
Directly synthesizing the parent indole using phenylhydrazine and acetaldehyde is known to be problematic and often fails under standard conditions.[5][7] A more reliable, albeit indirect, approach is to use pyruvic acid as the carbonyl partner. This forms indole-2-carboxylic acid, which can then be decarboxylated in a subsequent step to yield the unsubstituted indole.[7]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to troubleshooting common experimental failures.
Problem 1: Low or No Product Formation
| Symptom | Potential Cause | Recommended Solution & Explanation |
| No reaction observed (only starting material present) | 1. Inactive Catalyst: The acid catalyst may be too weak for the specific substrate.[4] 2. Insufficient Temperature: The energy barrier for the[1][1]-sigmatropic rearrangement has not been overcome.[4] | 1. Catalyst Screening: If using a mild acid like acetic acid, switch to a stronger Brønsted acid (e.g., p-TsOH, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is particularly effective for challenging substrates.[3][4] 2. Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction by TLC. Consider microwave-assisted synthesis for rapid heating and potentially improved yields.[4] |
| Low yield with multiple unidentified spots on TLC | 1. N-N Bond Cleavage: As discussed in the FAQ, this is a major competing pathway, especially with electron-rich carbonyls.[1] 2. Unstable Hydrazone: The hydrazone intermediate may be decomposing before it has a chance to cyclize.[4] | 1. Milder Conditions: For substrates prone to N-N cleavage, try using a milder Lewis acid catalyst (e.g., ZnCl₂) at a lower temperature. This can shift the balance away from the cleavage pathway. 2. One-Pot Synthesis: Avoid isolating the hydrazone. Combine the arylhydrazine and carbonyl compound directly under the indolization conditions. This ensures the hydrazone is consumed as it is formed.[4][7] |
| Reaction works but is inconsistent between batches | 1. Purity of Hydrazine: Arylhydrazines can oxidize and degrade upon storage. 2. Purity of Carbonyl: Aldehydes are particularly prone to oxidation to carboxylic acids. | 1. Verify Starting Material Purity: Use freshly opened or purified reagents. The purity of the arylhydrazine and carbonyl compounds is critical.[5] If the hydrazine is old, consider recrystallization or distillation. 2. Use Fresh Carbonyl: Ensure the aldehyde or ketone is pure and free of oxidized impurities. |
Problem 2: Product Purification Challenges
| Symptom | Potential Cause | Recommended Solution & Explanation |
| Product streaks on silica gel column | 1. Acidic Impurities: Residual acid catalyst or acidic byproducts can interfere with chromatography. 2. Polar Byproducts: The reaction can produce highly polar side products that adhere strongly to silica. | 1. Aqueous Base Wash: Before chromatography, thoroughly wash the crude organic extract with a saturated solution of sodium bicarbonate or a dilute base to remove acidic impurities.[4] 2. Alternative Stationary Phase: If silica gel fails, consider using neutral alumina or even reverse-phase (C18) chromatography.[4] |
| Multiple products co-elute | 1. Isomer Formation: If an unsymmetrical ketone is used, two different indole isomers may form. 2. Closely Related Byproducts: Side products may have very similar polarity to the desired indole. | 1. Recrystallization: If the product is a solid, recrystallization is often the most effective method for separating closely related compounds and achieving high purity.[4] 2. Optimize Chromatography: Try a different solvent system with different selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol). |
Reaction Mechanisms & Side Pathways
Understanding the mechanistic pathways is key to diagnosing and preventing side reactions.
The Desired Fischer Indole Synthesis Pathway
The reaction proceeds through a series of well-defined steps, each of which is crucial for the formation of the indole ring.
The Competing N-N Bond Cleavage Pathway
This diagram illustrates the critical branching point where the reaction can deviate, leading to unwanted byproducts instead of the indole.
Experimental Protocols & Data
General Protocol for Fischer Indole Synthesis (One-Pot Method)
This protocol is a representative starting point. Molar ratios, solvent, catalyst, and temperature must be optimized for each specific substrate.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the arylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq).
-
Solvent & Catalyst Addition: Add the chosen solvent (e.g., toluene, acetic acid, or ethanol). Add the acid catalyst. The amount and type will vary significantly (see Table 1).
-
Reaction: Heat the mixture to the desired temperature (typically between 80°C and 140°C) and monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If the solvent is non-aqueous, dilute with an organic solvent like ethyl acetate.
-
Neutralization: Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Then, wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography or recrystallization.[4]
Table 1: Common Acid Catalysts for Fischer Indole Synthesis
| Catalyst Type | Examples | Typical Conditions | Notes |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), Acetic Acid (AcOH) | 5-20 mol% for strong acids; often used as solvent for AcOH. Temperatures range from 80-120°C. | Widely used and effective. Stronger acids can cause more charring and side reactions.[2][3][4] |
| Lewis Acids | Zinc chloride (ZnCl₂), Boron trifluoride etherate (BF₃·OEt₂), Aluminum chloride (AlCl₃) | 0.5 - 2.0 equivalents. Temperatures can be milder, sometimes even room temperature. | Often milder than strong Brønsted acids and can give higher yields for sensitive substrates.[2][3][4] |
| Polymeric Acids | Polyphosphoric acid (PPA), Eaton's Reagent | Often used as both catalyst and solvent. Requires higher temperatures (100-180°C). | Very effective for unreactive substrates but has a high tendency to cause charring and decomposition.[4] |
Troubleshooting Logic Flowchart
When a reaction fails, this logical flow can help guide your optimization efforts.
References
- Common side reactions in Fischer indole synthesis and how to avoid them. - Benchchem.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
- Why Do Some Fischer Indolizations Fail? - PMC - NIH.
- Fischer Indole Synthesis - Alfa Chemistry.
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook.
- Fischer indole synthesis - Wikipedia.
- Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society.
Sources
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- 2. testbook.com [testbook.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Troubleshooting Low Yield in 2-Oxoindoline Preparations
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of 2-oxoindolines. This resource is structured to help you diagnose and resolve issues leading to low yields, drawing from established chemical principles and practical laboratory experience.
Part 1: Core Troubleshooting Guide
This section directly addresses specific experimental issues in a question-and-answer format. Each answer provides a causal explanation and detailed protocols for resolution.
Issue 1: Incomplete Conversion of Starting Material
Question: My reaction monitoring (TLC/LC-MS) shows a significant amount of unreacted starting material even after prolonged reaction times. What are the likely causes and how can I improve conversion?
Answer: Incomplete conversion in 2-oxoindoline synthesis often points to issues with reaction kinetics or thermodynamics. The primary culprits are typically suboptimal reaction conditions, poor quality of starting materials, or catalyst inefficiency.
Causality and Explanation:
-
Suboptimal Reaction Temperature: Many cyclization reactions to form the 2-oxoindoline core, such as the Stollé synthesis, have a significant activation energy barrier.[1] Insufficient thermal energy can lead to slow or stalled reactions.
-
Poor Quality of Starting Materials: Impurities in your aniline or α-haloacid chloride derivatives can interfere with the reaction.[2] For instance, impurities in aldehydes used in related heterocyclic syntheses are known to cause lower yields.[2] It is crucial to ensure the purity of your starting materials.[3][4]
-
Catalyst Inactivity or Inefficiency: In catalyzed reactions, such as Friedel-Crafts type cyclizations, the choice and activity of the catalyst are paramount.[1] Lewis acids like AlCl₃ can be deactivated by moisture, while Brønsted acids may not be strong enough for certain substrates.
Troubleshooting Protocols:
Protocol 1: Temperature Screening
-
Set up several small-scale reactions in parallel.
-
Run the reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux).
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals to determine the optimal temperature for product formation.[5]
Protocol 2: Starting Material Purification
-
Liquid Starting Materials: Purify by distillation, potentially under reduced pressure to avoid decomposition.
-
Solid Starting Materials: Recrystallize from a suitable solvent. Common solvent systems include ethanol, hexanes, or mixtures of ethyl acetate and hexanes.
-
Purity Verification: Confirm the purity of the starting materials using NMR, GC-MS, or melting point analysis.[2]
Protocol 3: Catalyst Screening and Optimization
-
Catalyst Selection: If using a Lewis acid like AlCl₃, ensure it is fresh and handled under anhydrous conditions. Consider screening other Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or Brønsted acids (e.g., H₂SO₄, PPA).[6]
-
Catalyst Loading: Vary the molar equivalents of the catalyst (e.g., 1.1 eq, 1.5 eq, 2.0 eq) to find the optimal loading for your specific substrates.
Issue 2: Significant Formation of Side Products
Question: My crude reaction mixture shows multiple spots on TLC, and the isolated yield of the desired 2-oxoindoline is low. What are the common side reactions, and how can I suppress them?
Answer: The formation of side products is a frequent cause of low yields. These can arise from competing reaction pathways, such as polymerization, or from the inherent reactivity of intermediates.
Causality and Explanation:
-
Polymerization: Harsh acidic conditions, particularly at elevated temperatures, can lead to the polymerization of starting materials or intermediates, often resulting in the formation of intractable tars.[7] This is a known issue in related syntheses like the Skraup reaction for quinolines.[7]
-
Over-oxidation/Decomposition: The 2-oxoindoline core can be susceptible to oxidation or decomposition under certain conditions, especially in the presence of strong oxidizing agents or prolonged exposure to heat and acid.[8]
-
Alternative Cyclization Pathways: Depending on the substituents on the aromatic ring of the aniline precursor, cyclization may occur at different positions, leading to regioisomers.
Troubleshooting Protocols:
Protocol 4: Optimization of Reaction Conditions
-
Temperature Control: As determined in Protocol 1, use the optimal temperature. Avoid excessive heating, which can promote side reactions.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation.
-
Solvent Choice: The polarity of the solvent can influence reaction pathways.[2] Screen a variety of solvents (e.g., toluene, DMF, ethanol, acetonitrile) to identify one that favors the desired product formation.[2]
Protocol 5: Use of Reaction Moderators
-
In reactions prone to excessive exotherms and polymerization, such as those employing strong acids, the use of a moderator can be beneficial. For instance, in the Skraup synthesis, ferrous sulfate is used to control the reaction rate.[7] While not directly a 2-oxoindoline synthesis, the principle of moderating highly exothermic reactions is transferable.
Issue 3: Product Loss During Work-up and Purification
Question: I seem to have a good conversion by TLC/LC-MS, but my final isolated yield is disappointingly low. Where might I be losing my product?
Answer: Product loss during extraction and purification is a common yet often overlooked issue. This can be due to the product's solubility properties, instability, or irreversible adsorption to the stationary phase during chromatography.[2]
Causality and Explanation:
-
Poor Extraction Efficiency: The 2-oxoindoline core has both a polar amide group and a nonpolar aromatic ring, which can lead to partial solubility in both aqueous and organic layers during extraction. The pH of the aqueous layer is critical to ensure the product is in its neutral, less water-soluble form.
-
Adsorption on Silica Gel: The amide functionality in 2-oxoindolines can lead to strong adsorption on silica gel, resulting in tailing peaks and poor recovery during column chromatography.[2]
-
Product Instability: Some 2-oxoindoline derivatives may be unstable to the pH conditions of the work-up or may degrade upon prolonged exposure to silica gel.
Troubleshooting Protocols:
Protocol 6: Optimization of Liquid-Liquid Extraction
-
pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. For a neutral product, a pH of ~7 is ideal.
-
Solvent Screening: Perform small-scale extractions with different organic solvents (e.g., ethyl acetate, dichloromethane, diethyl ether) to determine which provides the best recovery.
-
Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic product and improve extraction efficiency.
Protocol 7: Column Chromatography Optimization
-
Stationary Phase Selection: If significant product loss occurs on silica gel, consider using a less acidic stationary phase like alumina (neutral or basic).
-
Deactivation of Silica Gel: Pre-treat the silica gel with a small amount of a base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites and reduce tailing.
-
Solvent System Optimization: Before committing to a large-scale column, perform small-scale TLC analysis with various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation and a reasonable Rf value (0.2-0.4) for your product.[2]
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally best for preparing 2-oxoindolines?
A1: The choice of synthetic route depends heavily on the desired substitution pattern. The Stollé synthesis , involving the reaction of an aniline with an α-haloacid chloride followed by a Friedel-Crafts cyclization, is a versatile and widely used method.[1][9] For other indole derivatives, the Fischer indole synthesis is very common, though it's more for indoles than oxindolines directly.[6][10][11]
Q2: How can I effectively monitor the progress of my 2-oxoindoline synthesis?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring.[12] For more quantitative and detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[12][13] NMR spectroscopy can also be used to monitor the disappearance of starting material signals and the appearance of product signals.[13]
Q3: My 2-oxoindoline product appears to be degrading over time. How can I improve its stability?
A3: 2-oxoindolines can be susceptible to air oxidation and hydrolysis under strongly acidic or basic conditions.[14] It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures. Avoid prolonged storage in solution, especially in protic solvents.
Q4: Can I use a one-pot procedure to improve my overall yield and efficiency?
A4: Yes, one-pot procedures can minimize handling losses and improve efficiency.[15] For instance, in a Stollé-type synthesis, the initial acylation of the aniline and the subsequent cyclization can sometimes be performed in the same reaction vessel without isolating the intermediate N-aryl-α-chloroacetamide.
Part 3: Data and Workflow Visualization
Quantitative Data Summary
Table 1: Recommended Starting Parameters for Reaction Optimization
| Parameter | Recommended Range | Rationale |
| Temperature | 50 °C to Reflux | To overcome the activation energy of the cyclization step.[6] |
| Catalyst Loading (Lewis Acid) | 1.1 - 2.0 equivalents | To ensure complete reaction without promoting excessive side reactions. |
| Reaction Time | 2 - 24 hours | Highly substrate-dependent; requires careful monitoring.[15] |
| Eluent for Chromatography | Hexane/Ethyl Acetate or DCM/Methanol | Common solvent systems for compounds of moderate polarity. |
Experimental Workflow Diagram
Below is a generalized workflow for troubleshooting low yields in 2-oxoindoline synthesis.
Caption: A decision-making workflow for troubleshooting low yields.
Reaction Pathway Diagram
A simplified mechanism for the Stollé synthesis of a 2-oxoindoline.
Caption: Simplified Stollé synthesis pathway.
References
-
ResearchGate. Optimization of the Fischer indole reaction in the synthesis of compound 3. Available at: [Link]
-
Taylor & Francis Online. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
-
Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. Available at: [Link]
-
Wikipedia. Stollé synthesis. Available at: [Link]
-
National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]
-
University of Colorado Boulder. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]
-
Wikipedia. Fischer indole synthesis. Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
-
PubMed. Evidence Supporting the Formation of 2,3-epoxy-3-methylindoline: A Reactive Intermediate of the Pneumotoxin 3-methylindole. Available at: [Link]
-
ChemEurope.com. Stollé synthesis. Available at: [Link]
-
Royal Society of Chemistry. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Available at: [Link]
-
ResearchGate. (PDF) Oxindole as starting material in organic synthesis. Available at: [Link]
-
ResearchGate. THE DECOMPOSITION OF 2-METHYL-Δ2-OXAZOLINE IN AQUEOUS SOLUTION. Available at: [Link]
-
IPQ. Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances. Available at: [Link]
Sources
- 1. Stollé synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. ipqpubs.com [ipqpubs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evidence supporting the formation of 2,3-epoxy-3-methylindoline: a reactive intermediate of the pneumotoxin 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stollé_synthesis [chemeurope.com]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for "Methyl 2-oxoindoline-4-carboxylate" synthesis
Welcome to the technical support center for the synthesis of Methyl 2-oxoindoline-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights to help you optimize your reaction conditions and overcome common challenges.
Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry and drug discovery. While various synthetic routes to the oxindole core exist, a common and reliable method is the reductive cyclization of a corresponding 2-nitrophenyl precursor. This guide will focus on a plausible and robust two-step synthetic sequence:
-
Step 1: Synthesis of the Precursor: Preparation of a suitable 2-nitrophenylacetate derivative.
-
Step 2: Reductive Cyclization: Conversion of the nitro group to an amine, which undergoes spontaneous intramolecular cyclization to form the oxindole ring system.
This approach is often favored for its relatively mild conditions and the availability of starting materials.
Proposed Synthetic Pathway
A logical and experimentally sound approach to synthesizing this compound is outlined below. This pathway will serve as the basis for our troubleshooting discussion.
Technical Support Center: Purification of Crude Methyl 2-oxoindoline-4-carboxylate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide addresses the common and complex purification challenges encountered with crude "Methyl 2-oxoindoline-4-carboxylate." Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflow and enhance final product purity.
Troubleshooting Guide: Common Purification Issues
This section is designed to address specific experimental issues you may encounter. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: My crude product is a dark, oily residue instead of a solid. What are the likely causes and how should I proceed?
Answer:
A dark, oily crude product often indicates the presence of significant impurities, residual solvent, or byproducts from the synthesis. The coloration can arise from aerial oxidation of electron-rich intermediates or impurities, or from polymeric materials formed under strong acidic or high-temperature conditions, which can be a factor in some synthetic routes like the Fischer indole synthesis.[1][2]
Recommended Actions:
-
Initial Solvent Wash: Before attempting more complex purification, try triturating the oil with a non-polar solvent in which the desired product has low solubility, such as hexanes or diethyl ether. This can help remove non-polar impurities and may induce crystallization of your product.
-
Aqueous Workup: If not already performed, a thorough aqueous workup is crucial. Dissolve the crude oil in a suitable organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts, and finally with brine to remove residual water.
-
Charcoal Treatment: If the color persists after the initial cleanup, it may be due to highly conjugated impurities. A charcoal treatment can be effective. Dissolve the crude product in a polar solvent (e.g., methanol or ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes at room temperature, and then filter through a pad of Celite to remove the charcoal. Be aware that this can sometimes lead to a loss of the desired product.
-
Proceed to Chromatography: If the above steps fail to yield a solid, your best course of action is to proceed directly to column chromatography.
Question 2: I'm performing column chromatography, but I'm getting poor separation between my product and a closely-eluting impurity. What can I do to improve the resolution?
Answer:
Poor separation in column chromatography is a common challenge. It typically stems from an inadequately optimized solvent system or issues with the stationary phase. For oxindole derivatives, which possess both hydrogen bond donor and acceptor sites, careful selection of the mobile phase is critical.
Strategies for Improved Resolution:
-
Solvent System Optimization:
-
Polarity Adjustment: If your product and impurity are co-eluting, the polarity of your mobile phase may not be optimal. A common mobile phase for this class of compounds is a mixture of a non-polar solvent like hexanes or heptanes and a more polar solvent like ethyl acetate.[3] Try running a gradient elution, starting with a lower polarity and gradually increasing it. This can help to better resolve compounds with similar Rf values.
-
Solvent Selectivity: If simply adjusting the polarity isn't effective, consider changing the nature of your polar solvent. For instance, if you are using an ethyl acetate/hexane system, try substituting ethyl acetate with dichloromethane or a mixture of ethyl acetate and a small amount of methanol. Different solvents interact differently with the solute and stationary phase, which can alter the elution order and improve separation.
-
-
Stationary Phase Considerations:
-
Silica Gel Particle Size: Ensure you are using silica gel with an appropriate particle size for your column dimensions. Finer particles will provide a higher surface area and better resolution but will also result in slower flow rates.
-
Alternative Stationary Phases: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Alumina (basic or neutral) can be effective for separating certain classes of compounds. For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be a viable option.
-
-
Loading Technique:
-
Dry Loading: If your crude product has poor solubility in the initial mobile phase, consider dry loading. Dissolve your crude product in a volatile solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully loaded onto the top of your column. This technique often leads to sharper bands and better separation.
-
Question 3: My final product shows a persistent impurity in the NMR spectrum that I can't identify. What are some common process-related impurities for this compound?
Answer:
Potential Impurities and Their Origin:
| Impurity | Potential Origin | Diagnostic NMR Signals |
| Starting Materials | Incomplete reaction | Signals corresponding to the unreacted starting materials. |
| Isomeric Byproducts | Lack of regioselectivity in the cyclization step. | Aromatic signals with different splitting patterns or shifts. |
| Oxidized Species | Aerial oxidation during workup or purification. | May lead to broader peaks or the appearance of new aromatic signals. |
| Hydrolyzed Product (Carboxylic Acid) | Presence of water and acid/base during workup or chromatography. | Absence of the methyl ester singlet (~3.9 ppm) and the appearance of a broad carboxylic acid proton signal. |
| N-acylated byproduct | If acetic anhydride is used in the synthesis.[7][8] | A sharp singlet around 2.5 ppm corresponding to the acetyl methyl group. |
Troubleshooting Workflow for Impurity Identification:
Caption: Decision workflow for identifying and addressing unknown impurities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9] For this compound, a good starting point is a polar protic solvent like ethanol or isopropanol. Alternatively, a binary solvent system can be very effective. For example, you can dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol or ethyl acetate) and then slowly add a miscible anti-solvent in which it is poorly soluble (e.g., water or hexanes) until the solution becomes turbid. Then, allow the solution to cool slowly to promote the formation of pure crystals.
Q2: How can I effectively remove residual palladium catalyst from my product after a hydrogenation step?
A2: Residual palladium from catalytic hydrogenation is a common issue. Here are a few effective methods for its removal:
-
Filtration through Celite: After the reaction, filtering the mixture through a pad of Celite is the first and most crucial step. For very fine palladium particles, using a double layer of filter paper or a membrane filter can be more effective.
-
Charcoal Treatment: As mentioned earlier, activated charcoal can adsorb residual palladium.
-
Use of Scavengers: There are commercially available silica-based scavengers with functional groups (e.g., thiols) that have a high affinity for palladium. These can be stirred with the product solution and then filtered off.
Q3: My compound appears to be degrading on the silica gel column. What is happening and how can I prevent it?
A3: Silica gel is acidic and can cause the degradation of sensitive compounds. The lactam and ester functionalities in this compound can be susceptible to hydrolysis or other acid-catalyzed reactions.
Preventative Measures:
-
Deactivate the Silica: You can neutralize the silica gel by preparing your column with a solvent system containing a small amount of a volatile base, such as triethylamine (0.1-1%). This will neutralize the acidic sites on the silica.
-
Use a Different Stationary Phase: As mentioned previously, switching to a more neutral stationary phase like alumina can be a good alternative.
-
Minimize Contact Time: Work efficiently to minimize the time your compound spends on the column.
Experimental Protocol: Flash Column Chromatography
Below is a standard protocol for the purification of this compound by flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Glass column
-
Collection tubes
Step-by-Step Procedure:
-
Prepare the Column:
-
Secure the glass column in a vertical position.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elute the Column:
-
Begin eluting with the initial mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase (e.g., to 7:3 Hexanes:Ethyl Acetate) to elute your product.
-
-
Monitor the Fractions:
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
-
Combine and Evaporate:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Purification Workflow Diagram:
Caption: A typical purification workflow for this compound.
References
-
Douglas, C. J., & Garg, N. K. (2013). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 78(24), 12513–12523. [Link]
-
Justia Patents. (2020). Synthesis of 2-indolinone derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). BRD4/CBP M&M. Retrieved from [Link]
- Google Patents. (n.d.). US11261158B2 - Synthesis of 2-indolinone derivatives.
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CA2705490A1 - Indolinone derivatives and process for their manufacture.
-
Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Yamai, Y., et al. (2017). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Heterocycles, 95(2), 838. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
BioFuran Materials. (n.d.). This compound, CAS 90924-46-2. Retrieved from [Link]
-
CHEMICAL POINT. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of m. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ZaiQi Bio-Tech. (n.d.). methyl 2-oxoindoline-6-carboxylate| CAS No:14192-26-8. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Regioselective Dibromination of Methyl Indole-3- Carboxylate and Application in the Synthesis of Dibromoindoles. Retrieved from [Link]
Sources
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- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 5. alfa-chemistry.com [alfa-chemistry.com]
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- 8. US11261158B2 - Synthesis of 2-indolinone derivatives - Google Patents [patents.google.com]
- 9. mt.com [mt.com]
Technical Support Center: Managing Byproducts in the Synthesis of Nintedanib from Methyl 2-Oxoindoline-6-Carboxylate
Welcome to the technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of Nintedanib. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of byproducts when using Methyl 2-oxoindoline-6-carboxylate as a key starting material. Our goal is to equip you with the scientific rationale and practical solutions needed to optimize your synthesis, improve purity, and ensure the quality of your final active pharmaceutical ingredient (API).
The synthesis of Nintedanib is a multi-step process where control over reaction conditions is paramount to achieving high purity and yield.[1] Methyl 2-oxoindoline-6-carboxylate provides the core structural foundation upon which the final molecule is constructed.[1] However, side reactions and incomplete conversions at various stages can lead to a range of process-related impurities that complicate purification and can impact the safety and efficacy of the drug.[][] This guide is designed to help you navigate these challenges.
Core Synthetic Pathway and Key Byproduct Junctions
A prevalent and scalable synthetic route to Nintedanib involves a convergent synthesis.[4][5] The oxindole core, derived from Methyl 2-oxoindoline-6-carboxylate, is first activated and then condensed with the pre-synthesized aniline side chain. The diagram below outlines this critical sequence and highlights the principal stages where byproduct formation is a significant concern.
Caption: Key stages in Nintedanib synthesis highlighting byproduct formation points.
Troubleshooting Guide: Common Byproduct Issues
This section addresses specific impurity-related challenges in a practical question-and-answer format.
Question 1: My final product shows a persistent peak corresponding to the N-Acetyl Nintedanib impurity. What is the cause and how can I minimize it?
Answer: The presence of N-Acetyl Nintedanib (CAS: 1139458-48-2) is a classic indicator of incomplete deprotection in the final synthetic step.[] The N-acetylation of the oxindole nitrogen is a crucial activation step for the condensation with trimethyl orthobenzoate.[4][5] This acetyl group must be removed to yield the final Nintedanib free base.
-
Causality: The deacetylation is typically achieved using a base like piperidine.[][5] Incomplete reaction can result from:
-
Insufficient Reagent: Using a substoichiometric amount of piperidine or a base that is not strong enough.
-
Low Temperature: The reaction may be too slow at lower temperatures to reach completion within a reasonable timeframe.
-
Short Reaction Time: The reaction was not allowed to proceed for a sufficient duration.
-
Poor Mixing: In heterogeneous reaction mixtures, poor agitation can lead to localized areas of incomplete reaction.
-
-
Troubleshooting & Mitigation:
-
Optimize Base Stoichiometry: Increase the molar equivalents of piperidine. Perform a small-scale study to find the optimal amount that drives the reaction to completion without generating other byproducts.
-
Increase Reaction Temperature: Gently warm the reaction mixture as per established protocols (e.g., reflux in methanol/DMF).[6] Monitor for any potential degradation at higher temperatures.
-
Extend Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique like HPLC or TLC. Continue the reaction until the peak for N-Acetyl Nintedanib is below the required threshold (e.g., <0.1%).
-
Ensure Homogeneity: If the reaction mixture is a slurry, ensure vigorous and effective stirring is maintained throughout the process.
-
Question 2: I'm observing the E-isomer of Nintedanib in my reaction mixture. Why does this form and how can I favor the desired Z-isomer?
Answer: Nintedanib's therapeutic activity is associated with the (Z)-geometric isomer. The formation of the undesired (E)-isomer is a common stereochemical challenge in this synthesis.[7] The double bond at the 3-position of the indolinone ring is created during the condensation step, and its geometry is influenced by the reaction conditions.
-
Causality: The Z-isomer is generally the thermodynamically more stable product. However, the kinetic product or an equilibrium mixture can be influenced by:
-
Solvent Polarity: The choice of solvent can influence the transition state energies leading to the different isomers.
-
Temperature: Higher temperatures can provide enough energy to overcome the activation barrier to form the less stable E-isomer or allow for isomerization to an equilibrium mixture.
-
Catalyst/Base: The nature of the base or acid used during the condensation can affect the stereochemical outcome.
-
-
Troubleshooting & Mitigation:
-
Solvent Screening: Experiment with different solvents or solvent mixtures (e.g., DMF, methanol, toluene) to identify conditions that maximize the Z/E ratio.[6][8]
-
Temperature Control: Maintain strict temperature control during the condensation and deacetylation steps. Running the reaction at the lowest effective temperature can often improve selectivity.
-
Purification: If the E-isomer is still present, it must be removed. This is typically achieved through recrystallization. The two isomers often have different solubilities in common solvent systems (e.g., methanol/n-heptane), allowing for effective purification.[8]
-
Question 3: My LC-MS analysis shows a byproduct with a mass corresponding to the hydrolysis of the methyl ester, forming the "Nintedanib acid impurity". What are the likely causes?
Answer: The Nintedanib acid impurity (C₃₀H₃₁N₅O₄) is the result of the hydrolysis of the methyl ester at the C-6 position of the indolinone core.[7][9] This is a common degradation pathway for ester-containing pharmaceuticals.
-
Causality: Ester hydrolysis is catalyzed by both acid and base.
-
Workup Conditions: Prolonged exposure to strongly acidic or basic aqueous solutions during the extraction and washing steps is a primary cause.
-
Reaction Conditions: If the deacetylation step with piperidine is run for an excessively long time or at very high temperatures in the presence of water, competing ester hydrolysis can occur.
-
Storage: Storing the final API or intermediates in a non-neutral, humid environment can lead to slow hydrolysis over time.[9]
-
-
Troubleshooting & Mitigation:
-
Neutralize Promptly: During aqueous workup, ensure that the pH is carefully adjusted to be near neutral before any prolonged holding or extraction steps.
-
Minimize Water Contact: Use anhydrous solvents where possible and ensure all glassware is dry. If an aqueous workup is necessary, minimize the contact time.
-
Control Deprotection: Carefully optimize the deacetylation step (time, temperature) to be just sufficient for complete acetyl removal without initiating significant ester hydrolysis.
-
Proper Storage: Store the purified Nintedanib in a tightly sealed container, protected from moisture and at controlled room temperature.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is a standard analytical method for profiling these byproducts?
A robust Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating and quantifying Nintedanib from its process-related impurities and degradation products.[10][11]
-
Protocol: Representative RP-HPLC Method for Impurity Profiling
-
Column: YMC Pack ODS-AQ (C18), 250 x 4.6 mm, 5 µm particle size, or equivalent.[12]
-
Mobile Phase A: Aqueous buffer (e.g., Ammonium Acetate or 0.1% Orthophosphoric Acid, pH adjusted to 3.0).[10][12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 35 °C.[10]
-
Injection Volume: 5-10 µL.
-
Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more non-polar impurities, followed by a column wash and re-equilibration. (e.g., 0-10 min: 30% B, 10-40 min: 30-70% B, 40-45 min: 70% B, 45-50 min: 70-30% B, 50-60 min: 30% B).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.4-0.5 mg/mL.[13]
-
FAQ 2: How can I differentiate between process impurities and degradation products?
This is a critical activity in drug development for ensuring product stability. The distinction is made by performing forced degradation (stress testing) studies.[12]
-
Generate Degradation Profile: Subject a pure sample of Nintedanib to various stress conditions as per ICH guidelines:
-
Acidic Hydrolysis: (e.g., 0.1N HCl at 60°C)
-
Basic Hydrolysis: (e.g., 0.1N NaOH at 60°C)
-
Oxidative Degradation: (e.g., 3% H₂O₂ at room temperature)
-
Thermal Degradation: (e.g., solid-state at 80°C)
-
Photolytic Degradation: (e.g., exposure to UV/Vis light)
-
-
Analyze Stressed Samples: Analyze the samples from each condition using your validated stability-indicating HPLC method.[12]
-
Compare Profiles: Compare the chromatograms of the stressed samples with the impurity profile of your as-synthesized batch.
-
Peaks that appear only in the as-synthesized batch are process-related impurities.
-
Peaks that appear or grow significantly in the stressed samples are degradation products. The Nintedanib acid impurity, for example, would be prominent under acid/base stress conditions.[12]
-
Summary of Key Byproducts and Mitigation Strategies
| Byproduct Name | Potential Cause | Key Identification Method | Mitigation Strategy |
| N-Acetyl Nintedanib [9] | Incomplete deacetylation in the final step. | HPLC (later eluting peak), MS | Optimize base stoichiometry, increase reaction time/temperature, ensure proper mixing. |
| Nintedanib (E)-isomer [7] | Non-optimized stereochemical control during condensation. | HPLC (often a closely eluting peak to the Z-isomer) | Control reaction temperature, screen solvents, purify via recrystallization. |
| Nintedanib Acid Impurity [9] | Hydrolysis of the C-6 methyl ester. | HPLC (earlier eluting peak), MS (M-14 Da) | Maintain neutral pH during workup, minimize contact with water, control deprotection conditions. |
| Dimer Impurities [] | Side reactions from over-activation or unoptimized stoichiometry. | HPLC (high molecular weight peak), MS | Control reagent stoichiometry, optimize addition rates and temperature. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and resolving byproduct issues during your Nintedanib synthesis.
Caption: A systematic workflow for troubleshooting byproduct formation.
References
- Development and validation of nintedanib esylate RP-HPLC method. (2024). Google DeepMind.
- Nintedanib and Impurities. BOC Sciences.
- Nintedanib EP Impurities & USP Rel
- Nintedanib and Impurities. BOC Sciences.
- Nintedanib Synthesis: The Crucial Role of Methyl 2-Oxoindoline-6-carboxyl
- Nintedanib Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
- The potential impurity compound of Nintedanib, preparation method, using and its detection method.
- Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity. ChemicalBook.
- Development and validation of a simple and sensitive stability indicating RP-HPLC assay method for determination of Nintedanib a. Journal of Chemical and Pharmaceutical Research.
- The impurity compound of Nintedanib, preparation method, using and its detection method.
- Nintedanib : A Review on Analytical Method Development and Validation for Quantification in Bulk and Pharmaceutical Dosage Form and Characterization of Degradation Products by Various Analytical Techniques.
- Nintedanib-impurities.
- Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry.
- Methods for preparing Nintedanib and intermediates thereof.
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Technical Support Center: Purification of Methyl 2-oxoindoline-4-carboxylate
Welcome to the technical support guide for Methyl 2-oxoindoline-4-carboxylate. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to help you diagnose and resolve purity issues encountered during your experimental work, ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My analytical data (NMR/LC-MS) suggests the presence of impurities in my this compound sample. What are the likely culprits?
A1: Impurities in a synthetic sample typically arise from three sources: unreacted starting materials, byproducts from the synthetic route, and degradation of the final product. For this compound, the most common impurities include:
-
Starting Materials: Depending on your synthetic pathway, these could be precursors like substituted nitrophenyl compounds or malonates used in the cyclization step.[1]
-
2-Oxoindoline-4-carboxylic acid: This is the most common and problematic impurity. It results from the hydrolysis of the methyl ester group on your target compound.[2] This can occur if the reaction or workup conditions are too acidic or basic, or if the sample is exposed to moisture during storage.
-
Solvent Residues: Residual solvents from the reaction or a previous purification step (e.g., ethyl acetate, dichloromethane, hexanes) are common.
-
N-Acylated Byproducts: If reagents like acetic anhydride were used in the synthesis, incomplete reactions or side reactions could lead to N-acylated oxindole impurities.[3][4]
Q2: I observe a new spot on my TLC plate, close to the baseline, that wasn't there before. What is it and how can I remove it?
A2: A highly polar spot that stains near the baseline on a silica TLC plate is a classic indicator of a carboxylic acid impurity, in this case, 2-Oxoindoline-4-carboxylic acid . The carboxylic acid group is significantly more polar than the methyl ester, causing it to have a much stronger affinity for the silica gel and thus a lower Rf value.
The most effective method for removing this acidic impurity is a liquid-liquid acid-base extraction . This technique exploits the difference in acidity between your neutral ester product and the carboxylic acid impurity.[5][6] By washing an organic solution of your crude product with a mild aqueous base (like sodium bicarbonate), the acidic impurity is deprotonated, forming a water-soluble salt that partitions into the aqueous layer, leaving your purified ester in the organic layer.[6]
Q3: Why is it critical to use a mild base like sodium bicarbonate (NaHCO₃) instead of a strong base like sodium hydroxide (NaOH) for the extraction?
A3: This is a crucial point of experimental design. While a strong base like NaOH would certainly deprotonate the carboxylic acid impurity, it is also strong enough to catalyze the hydrolysis of your desired methyl ester product into the same unwanted carboxylic acid.[5] This would result in a significant loss of yield.
Sodium bicarbonate is a weak base and is selective. It is basic enough to deprotonate the relatively acidic carboxylic acid (pKa ≈ 4-5) but not strong enough to significantly hydrolyze the much less reactive ester functional group under standard extraction conditions.[7][8]
Q4: My purified product is off-color (e.g., yellow or tan). What causes this and what is the best purification strategy?
A4: Discoloration often points to the presence of high molecular weight, conjugated byproducts or baseline impurities from the chromatography. While acid-base extraction is excellent for removing acidic impurities, it may not remove these color bodies. In this case, two techniques are recommended:
-
Activated Carbon (Charcoal) Treatment: A small amount of activated carbon can be added to a solution of your compound, heated briefly, and then filtered through Celite®. The porous structure of the carbon adsorbs the colored impurities.
-
Recrystallization: This is a powerful technique for removing both colored impurities and other contaminants that are present in smaller amounts.[9] The principle is to dissolve your crude product in a minimal amount of a hot solvent in which the compound has high solubility, and then allow it to cool slowly. The desired compound will preferentially crystallize out in a pure form, leaving the impurities behind in the solvent.[9]
Impurity Profile and Purification Strategy Selection
The first step in any purification is to identify the nature of the impurity. A simple TLC or a crude ¹H NMR can provide valuable clues.
| Observed Issue | Likely Impurity | Recommended Primary Purification Method | Recommended Secondary Method |
| Polar spot (low Rf) on TLC; Broad peak in NMR | 2-Oxoindoline-4-carboxylic acid | Acid-Base Extraction | Column Chromatography |
| Multiple spots on TLC with close Rf values | Starting materials, reaction byproducts | Flash Column Chromatography | Recrystallization |
| Sample is discolored (yellow, brown) | High MW, conjugated impurities | Recrystallization | Activated Carbon Treatment |
| Broad solvent peaks in NMR | Residual reaction/purification solvents | High Vacuum Drying / Recrystallization | N/A |
Visualizing the Purification Workflow
A logical approach is essential for efficient purification. The following diagram outlines a decision-making process for purifying your crude this compound.
Caption: Decision workflow for purification.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Carboxylic Acid Impurities
This protocol is designed to selectively remove acidic byproducts.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Aqueous Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 30-60 seconds. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer. The fundamental principle at work is that the deprotonated carboxylate salt is ionic and thus highly soluble in the aqueous phase, while your neutral ester product remains in the organic phase.[5]
-
Repeat: Repeat the wash (steps 2-4) one more time to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove any residual water from the organic layer.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent using a rotary evaporator to yield the purified product.
-
Validation: Confirm the removal of the impurity by TLC or ¹H NMR.
Caption: The acid-base extraction process.
Protocol 2: Flash Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase (silica gel).[10]
-
Column Packing: Pack a glass column with silica gel, either as a dry powder or as a slurry in the non-polar component of your eluent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by removing the solvent under vacuum. Carefully add the resulting dry powder to the top of the packed column.
-
Elution: Run the selected solvent system through the column, applying positive pressure to achieve a steady flow.
-
Fraction Collection: Collect the eluent in fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization
This protocol purifies crystalline solids based on differences in solubility.[9]
-
Solvent Screening: The key is to find a solvent that dissolves the compound poorly at room temperature but well when hot.[9] Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surface.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Strychnine. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Analytical Method Summaries. Retrieved from [Link]
-
Workplace Health and Safety Queensland. (2021). Analytical Method Summaries. Retrieved from [Link]
-
Khan Academy. (2020). Acid-Base Extraction Tutorial. YouTube. Retrieved from [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). BRD4/CBP M&M. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Justia Patents. (2020). Synthesis of 2-indolinone derivatives. Retrieved from [Link]
-
Yamai, Y., et al. (2017). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. J-STAGE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. Retrieved from [Link]
-
ACS Catalysis. (2026). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Retrieved from [Link]
-
Pharma Times. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved from [Link]
- Google Patents. (n.d.). US11261158B2 - Synthesis of 2-indolinone derivatives.
-
PubMed Central (PMC). (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Retrieved from [Link]
-
BioFuran Materials. (n.d.). This compound, CAS 90924-46-2. Retrieved from [Link]
- Google Patents. (n.d.). CA2705490A1 - Indolinone derivatives and process for their manufacture.
- Google Patents. (n.d.). WO2014162319A2 - Oxindole compounds, solvent-free synthesis and use thereof.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of m. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
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Technical Support Center: Alternative Synthetic Routes to Methyl 2-oxoindoline-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-oxoindoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic routes. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for alternative, higher-yielding synthetic pathways. Our aim is to provide not just procedural steps, but the underlying chemical logic to empower you to overcome experimental hurdles.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis can be fraught with challenges, often leading to frustratingly low yields. This guide will explore common pitfalls in traditional synthetic methods and present robust, field-proven alternative routes.
Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during the synthesis of this compound and its precursors.
Frequently Asked Questions (FAQs)
Q1: My Sandmeyer reaction to introduce a nitrile group at the 4-position of an indole precursor is giving a complex mixture of byproducts. What's going wrong?
A1: The Sandmeyer reaction, while powerful, is notoriously sensitive to reaction conditions.[1][2] Low yields and byproduct formation often stem from:
-
Incomplete Diazotization: Ensure your starting aniline is fully converted to the diazonium salt. Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates complete consumption of the aniline.[3] The diazotization should be performed at low temperatures (0-5 °C) to prevent premature decomposition of the unstable diazonium salt.[3][4]
-
Diazonium Salt Decomposition: Diazonium salts are thermally labile. Maintaining a low temperature throughout the diazotization and subsequent Sandmeyer reaction is critical.[3][5] Dark, tar-like substances are a common sign of decomposition.[3]
-
Copper Catalyst Issues: The classic Sandmeyer reaction uses a copper(I) salt as a catalyst.[1][2] Ensure your copper(I) salt is fresh and not oxidized to copper(II), which is less effective.
Q2: I'm attempting a reductive cyclization of a 2-nitrostyrene derivative, but the yields are inconsistent. What factors should I be optimizing?
A2: Reductive cyclization is a popular method for indole and oxindole synthesis.[6][7] Inconsistent yields can often be traced to:
-
Reducing Agent: The choice of reducing agent is crucial. Common reagents include iron in acetic acid, sodium dithionite, or catalytic hydrogenation. The optimal reagent and conditions will depend on the other functional groups present in your molecule.
-
Reaction Temperature and Pressure: For catalytic hydrogenations, the pressure of hydrogen gas and the reaction temperature can significantly impact the reaction rate and selectivity. Optimization of these parameters is often necessary.
-
Catalyst Poisoning: Certain functional groups, such as thiols or some nitrogen-containing heterocycles, can poison the palladium or platinum catalyst used in hydrogenation, leading to incomplete reactions.
Q3: My intramolecular Heck reaction to form the oxindole ring is sluggish and gives a significant amount of starting material back. How can I drive the reaction to completion?
A3: The Heck reaction is a versatile tool for C-C bond formation.[8][9] If your intramolecular cyclization is not proceeding efficiently, consider the following:
-
Palladium Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical.[10][11] Sterically hindered and electron-rich ligands often improve the efficiency of the oxidative addition and reductive elimination steps.
-
Base: The base plays a key role in the Heck reaction, regenerating the active Pd(0) catalyst. Common bases include triethylamine, potassium carbonate, and sodium tert-butoxide. The choice of base can influence the reaction rate and yield.
-
Solvent: Aprotic polar solvents like DMF, DMAc, or acetonitrile are typically used. Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.
Troubleshooting Common Issues
| Symptom | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low Yield in Final Product | Incomplete reaction, side reactions, product decomposition, difficult purification. | Monitor reaction progress by TLC/LC-MS to determine optimal reaction time. Re-evaluate reaction conditions (temperature, solvent, catalyst). Consider an alternative synthetic route with milder conditions. |
| Formation of Dark Tar | Decomposition of intermediates (e.g., diazonium salts), harsh reaction conditions.[3] | For Sandmeyer reactions, maintain strict temperature control (0-5 °C).[3] For other reactions, consider lowering the temperature and using a milder base or acid. |
| Multiple Spots on TLC (Byproducts) | Side reactions due to reactive functional groups, incorrect stoichiometry, impure starting materials. | Purify starting materials before use. Carefully control the stoichiometry of reagents. Modify reaction conditions to improve selectivity. |
| Difficulty in Product Isolation | Product is highly polar or non-polar, emulsion formation during workup. | Optimize the extraction solvent system. Use a different solid support for chromatography (e.g., alumina instead of silica gel). |
Alternative High-Yield Synthetic Routes
To circumvent the issues associated with traditional methods, several modern synthetic strategies have been developed for the synthesis of 4-substituted 2-oxindoles with improved yields and functional group tolerance.
Route 1: Palladium-Catalyzed Intramolecular α-Arylation of an Amide
This approach, a variation of the Buchwald-Hartwig amination, has proven to be a robust method for the synthesis of oxindoles.[12][13][14][15] It involves the intramolecular cyclization of an α-haloanilide precursor.
Workflow Diagram
Caption: Palladium-Catalyzed Intramolecular α-Arylation Workflow.
Detailed Protocol
Step 1: Synthesis of Methyl 3-bromo-2-(2-chloroacetamido)benzoate
-
Dissolve methyl 2-amino-3-bromobenzoate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq).
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Palladium-Catalyzed Intramolecular α-Arylation
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the methyl 3-bromo-2-(2-chloroacetamido)benzoate (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to afford this compound.
Route 2: Domino Heck Reaction/Cyclization
The Heck reaction offers another powerful palladium-catalyzed method to construct the oxindole core.[10][16][17] A domino or cascade reaction sequence can be employed for an efficient synthesis.
Workflow Diagram
Caption: Domino Heck Reaction/Cyclization Workflow.
Detailed Protocol
Step 1: Synthesis of N-(2-bromophenyl)acrylamide
-
Dissolve 2-bromoaniline (1.0 eq) in a suitable solvent like dichloromethane.
-
Add a base such as triethylamine (1.5 eq).
-
Cool the mixture to 0 °C and slowly add acryloyl chloride (1.1 eq).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by washing with water and brine, then dry and concentrate to obtain the crude product, which can be purified by recrystallization or chromatography.
Step 2: Palladium-Catalyzed Carbonylative Heck Cyclization
-
In a pressure vessel, combine N-(2-bromophenyl)acrylamide (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., dppf), and a base (e.g., triethylamine).
-
Add methanol as both the solvent and the source of the methoxy group.
-
Pressurize the vessel with carbon monoxide (CO) gas (typically 1-10 atm).
-
Heat the reaction mixture (e.g., to 100 °C) and stir until the reaction is complete.
-
After cooling and carefully venting the CO, the reaction mixture is filtered and concentrated.
-
The crude product is then purified by column chromatography to yield this compound.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Advantages | Potential Challenges | Typical Yields |
| Traditional Sandmeyer Route | Readily available starting materials. | Harsh reaction conditions, low yields, byproduct formation, safety concerns with diazonium salts.[1][5] | 20-40% |
| Intramolecular α-Arylation | High yields, good functional group tolerance, milder conditions.[11] | Requires multi-step synthesis of the precursor, cost of palladium catalysts and ligands. | 70-90% |
| Domino Heck Reaction | Atom-economical, can build complexity quickly.[10] | Requires specialized equipment for handling CO gas, optimization of catalyst and reaction conditions can be complex. | 60-85% |
Conclusion
While the synthesis of this compound can present significant challenges, modern synthetic methodologies offer robust and higher-yielding alternatives to traditional routes. The palladium-catalyzed intramolecular α-arylation and domino Heck reaction pathways, in particular, provide reliable strategies for obtaining this valuable compound. By understanding the underlying mechanisms and potential pitfalls of each synthetic route, researchers can effectively troubleshoot their experiments and achieve their synthetic goals with greater efficiency.
References
-
Asymmetric Buchwald–Hartwig chemistry for the synthesis of axially chiral oxindoles. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Yu, W., et al. (2018). Synthesis of 2-Oxindoles from Substituted Indoles by Hypervalent-Iodine Oxidation. European Journal of Organic Chemistry, 2018(39), 5437-5444.
-
Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). Substituted indole mcl-1 inhibitors.
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
- Palladium-catalyzed domino Heck-disilylation and Heck-monosilylation of alkene-tethered carbamoyl chlorides: synthesis of versatile silylated oxindoles. (2020). Organic Chemistry Frontiers, 7(15), 2055-2060.
- The Buchwald–Hartwig Amination After 25 Years. (2020).
- Synthesis of Oxindoles by Tandem Heck-Reduction-Cyclization (HRC) from a Single Bifunctional, in Situ Generated Pd/C Catalyst. (2018). The Journal of Organic Chemistry, 83(21), 13357-13365.
- Indole Synthesis through Reductive Cyclization of 2-Nitrostyrenes with Phenyl Formate as a CO Surrogate. (2021). European Journal of Organic Chemistry, 2021(34), 4876-4894.
- Google Patents. (n.d.). Indazolyl thiadiazolamines and related compounds for inhibition of rho-associated protein kinase and the treatment of disease.
- 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2023). RSC Advances, 13(22), 14987-15014.
-
Oxindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Sandmeyer reaction. (2023, November 29). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Sandmeyer type reaction troubleshoot. (2024, July 26). Reddit. Retrieved January 11, 2026, from [Link]
-
Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur. Retrieved January 11, 2026, from [Link]
- Synthesis of Functionalized 6-Hydroxy-2-oxindole Derivatives by Phenoxide Cyclization. (2016). Organic Letters, 18(24), 6264-6267.
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
- Double Palladium Catalyzed Reductive Cyclizations. Synthesis of 2,2'-, 2,3'-, and 3,3'-Bi-1H-indoles, Indolo[3,2-b]indoles, and Indolo[2,3-b]indoles. (2016). The Journal of Organic Chemistry, 81(19), 9337-9349.
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]
- Enantioselective de novo construction of 3-oxindoles via organocatalyzed formal [3 + 2] annulation from simple arylamines. (2024).
- Bifunctional Monothiosquaramide-Catalyzed Enantioselective Addition of Masked Acyl Cyanide to Isatins: Umpolung Strategy for the Total Synthesis of (S)-(−)-Dioxibrassinin and (R)-(+)-Spirobrassinin. (2026). Organic Letters.
- Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. (2016). Organic Letters, 18(13), 3250-3253.
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. Retrieved January 11, 2026, from [Link]
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- 17. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
"Methyl 2-oxoindoline-4-carboxylate" stability and degradation issues
Welcome to the technical support guide for Methyl 2-oxoindoline-4-carboxylate (CAS 90924-46-2). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability and degradation challenges associated with this valuable synthetic intermediate. As a key building block in the synthesis of various biologically active molecules, including kinase inhibitors like Nintedanib, understanding its stability profile is critical for reproducible and successful experimental outcomes[1]. This guide provides in-depth, field-proven insights and troubleshooting protocols based on established chemical principles governing the oxindole scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling, storage, and use of this compound.
Question 1: My solid sample of this compound has changed color from off-white to yellow or brown upon storage. What is causing this, and is the material still usable?
Answer:
Primary Cause: Oxidation and/or Photodegradation
The discoloration of your solid sample is a strong indicator of chemical degradation. The 2-oxindole core is susceptible to oxidation, a common issue for electron-rich heterocyclic compounds[2][3]. The C3 position of the oxindole ring is particularly prone to oxidation, which can lead to the formation of colored impurities. Additionally, indole derivatives are known to be sensitive to light[4]. Exposure to ambient or UV light can initiate radical chain reactions, leading to complex degradation mixtures and discoloration.
Troubleshooting & Verification:
-
Assess Purity: Before use, assess the purity of the discolored material. The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection. A pure sample should show a single major peak. The presence of multiple new peaks, especially those with different retention times, confirms degradation.
-
Solubility Test: A simple visual check can be informative. Dissolve a small amount in a suitable solvent (e.g., DMSO, DMF). A pure sample should yield a clear, colorless, or very pale yellow solution. The formation of a dark yellow or brown solution suggests significant degradation.
-
Usability: If HPLC analysis shows purity is still high (>95%), the material may be usable for non-critical applications, but be aware that minor impurities could interfere with sensitive catalytic reactions. For demanding applications, such as reference standard preparation or late-stage synthesis, purification by recrystallization or column chromatography is recommended. If significant degradation is observed, it is best to use a fresh, pure batch.
Prevention:
-
Storage: Store the compound in a tightly sealed amber glass vial to protect it from light and moisture.
-
Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Temperature: Store at recommended low temperatures (e.g., 2-8°C) as indicated by suppliers to slow the rate of any potential degradation reactions.
Question 2: I prepared a solution of this compound for my reaction, but it quickly turned yellow/brown. Why did this happen?
Answer:
Primary Cause: Accelerated Degradation in Solution
Degradation processes are often significantly faster in solution than in the solid state. The primary culprits are:
-
Oxidation: Dissolved oxygen in non-degassed solvents can readily oxidize the oxindole ring. This process can be accelerated by trace metal impurities, which can catalyze oxidation reactions[5].
-
Hydrolysis: The methyl ester functional group is susceptible to hydrolysis, particularly if the solvent is not anhydrous or if the solution is acidic or basic. This reaction cleaves the ester to form the corresponding carboxylic acid (2-oxoindoline-4-carboxylic acid) and methanol[6][7]. While this specific degradation product is colorless, its formation indicates instability that may accompany other, color-forming degradation pathways.
-
Photodegradation: If the solution is exposed to light, photolytic degradation can occur rapidly[4][8].
Troubleshooting & Workflow:
The following workflow can help diagnose and mitigate solution instability.
Caption: Troubleshooting workflow for solution instability.
Question 3: My HPLC/LC-MS analysis shows a new peak that grows over time. How can I identify this degradation product?
Answer:
Identifying Degradation Products
The appearance of a new, growing peak is a classic sign of degradation. The two most likely initial degradation products are the hydrolysis product and an oxidation product.
| Potential Degradation Product | Chemical Name | Likely Cause | Expected Mass Change (LC-MS) | Recommended Analytical Approach |
| DP1 (Hydrolysis) | 2-oxoindoline-4-carboxylic acid | Hydrolysis (presence of water, acid, or base) | -14 Da (loss of CH₂) | LC-MS to detect the mass change. The product will be more polar, resulting in an earlier retention time on reverse-phase HPLC. |
| DP2 (Oxidation) | Methyl 3-hydroxy-2-oxoindoline-4-carboxylate | Oxidation (dissolved O₂, trace metals) | +16 Da (addition of Oxygen) | LC-MS to detect the mass change. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |
| DP3 (Dimerization/Polymerization) | Various | Photodegradation, radical formation | +191 Da or higher | LC-MS to detect species with higher molecular weights. NMR may show signal broadening. |
Analytical Protocol:
To confirm the identity, you can perform a forced degradation study.[9] Expose separate samples of this compound to mild acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) conditions. Analyze the resulting mixtures by LC-MS and compare the retention times and mass spectra of the new peaks with those observed in your unstable sample. This will provide strong evidence for the degradation pathway.
Key Degradation Pathways
Understanding the underlying chemical mechanisms is key to preventing degradation. The primary pathways are hydrolysis of the ester and oxidation of the oxindole ring.
Caption: Primary degradation pathways of this compound.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Receipt and Inspection: Upon receipt, inspect the container for an intact seal. Note the initial color and appearance of the solid.
-
Aliquoting: If the entire batch will not be used at once, aliquot the material into smaller, appropriately sized amber glass vials for single or short-term use. This minimizes repeated exposure of the bulk material to air and moisture.
-
Inert Atmosphere: Before sealing each aliquot, gently flush the vial with a stream of dry nitrogen or argon for 15-30 seconds to displace air.
-
Sealing: Use vials with PTFE-lined caps to ensure an airtight seal. For extra protection, wrap the cap and neck with Parafilm®.
-
Storage Conditions: Store the sealed vials in a dark, refrigerated environment (2-8°C). For long-term storage (>6 months), storage at -20°C is recommended.
-
Handling for Use: When removing a vial from cold storage, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid. Weigh out the required amount quickly and immediately reseal and re-inert the vial if material remains.
Protocol 2: HPLC Method for Purity Assessment
This is a general reverse-phase HPLC method that can be adapted to most systems to monitor the stability of the compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in DMSO. Dilute with a 50:50 mixture of Acetonitrile:Water to a final concentration of ~50 µg/mL.
Expected Result: A pure sample of this compound will elute as a sharp, single major peak. The hydrolysis product (2-oxoindoline-4-carboxylic acid) will be more polar and is expected to elute earlier. Oxidized and dimerized products are typically less polar and will elute later.
References
- Vertex AI Search, based on a practical conversion of indoles into 2-oxindoles using a hypervalent iodine reagent.
- Vertex AI Search, based on methods for the oxidation of indoles to 2-oxindoles using various organic oxidants or transition metals.
- Vertex AI Search, based on the regioselective oxidation of indoles to 2-oxindoles promoted by sulfuric acid adsorbed on silica gel.
-
Klein, R., Tatischeff, I., Bazin, M., & Santus, R. (n.d.). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry - ACS Publications. Retrieved from [Link]
-
Montanaro, S., et al. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. ResearchGate. Retrieved from [Link]
-
Eftink, M. R., Selvidge, L. A., Callis, P. R., & Rehms, A. A. (n.d.). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry - ACS Publications. Retrieved from [Link]
-
BioFuran Materials. (n.d.). This compound, CAS 90924-46-2. Retrieved from [Link]
-
CHEMICAL POINT. (n.d.). This compound. Retrieved from [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. PubMed Central. Retrieved from [Link]
-
Adam, W., et al. (n.d.). Dimethyldioxirane oxidation of indole derivatives. Formation of novel indole-2,3-epoxides and a versatile synthetic route to indolinones and indolines. Journal of the American Chemical Society. Retrieved from [Link]
-
ZaiQi Bio-Tech. (n.d.). methyl 2-oxoindoline-6-carboxylate| CAS No:14192-26-8. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
- Yamai, Y., et al. (2017). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)
- Google Patents. (n.d.). Indolinone derivatives and process for their manufacture.
-
Wikipedia. (n.d.). Strychnine. Retrieved from [Link]
-
Le, C., et al. (2023). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
- Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
-
Sen, N. P., et al. (1991). Analytical Methods for the Determination and Mass Spectrometric Confirmation of 1-methyl-2-nitroso-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic Acid and 2-nitroso-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic Acid in Foods. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). Hydrolysis of methyl esters.
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Thiencarbazone & Degradates 47070114. Retrieved from [Link]
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Badawy, A., et al. (2022). Complete Characterization of Degradation Byproducts of Olmesartan Acid, Degradation Pathway, and Ecotoxicity Assessment. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of m. Retrieved from [Link]
-
ACS Catalysis. (2026). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Retrieved from [Link]
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Technical Support Center: Preventing Dimerization of Oxindole Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxindole scaffolds. The 3-substituted oxindole is a privileged core in numerous natural products and pharmaceuticals.[1][2] However, its synthesis is often plagued by the formation of unwanted dimers, which complicates purification, reduces yields, and introduces impurities. This guide provides in-depth, field-proven insights into diagnosing, troubleshooting, and preventing the dimerization of reactive oxindole intermediates.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind oxindole dimerization.
Q1: What is oxindole dimerization and why is it a significant problem in my synthesis?
A: Oxindole dimerization is an undesired side reaction where two molecules of a 3-substituted oxindole intermediate react with each other to form a dimeric byproduct. This is particularly common when generating a reactive intermediate at the C3 position, such as an enolate or a radical. The resulting dimer typically possesses vicinal all-carbon quaternary centers, making it a stable but undesired species.[3]
This side reaction is problematic for several reasons:
-
Yield Reduction: It consumes the reactive intermediate, directly lowering the yield of your desired product.
-
Purification Challenges: Dimer byproducts often have similar polarities to the desired product, making chromatographic separation difficult and resource-intensive.
-
Complex Byproduct Mixtures: In some cases, multiple diastereomers of the dimer can form, further complicating analysis and purification.[4]
Q2: What are the primary chemical mechanisms that lead to oxindole dimerization?
A: Dimerization is not caused by a single mechanism but is highly dependent on the reaction conditions. Two primary pathways are responsible:
-
Enolate-Mediated Pathway (Nucleophilic): This is the most common pathway in base-mediated reactions like alkylations or aldol additions. A base deprotonates the C3 position of the oxindole to form a nucleophilic enolate. If this enolate is sufficiently stable and its concentration is high, it can attack the electrophilic C3 position of another, unreacted oxindole molecule (or another suitable electrophile in the system), leading to a dimer. The choice of base, solvent, and temperature critically influences the rate of this pathway.
-
Radical-Mediated Pathway (Oxidative Coupling): This pathway occurs under conditions that promote single-electron transfer (SET). Oxidizing agents or radical initiators can abstract a hydrogen atom from the C3 position, generating a C3-centered radical.[3][4] This radical is resonance-stabilized and can rapidly couple with another identical radical to form the C-C bond of the dimer. Conditions promoting this include the use of certain oxidants (e.g., I₂, PIDA, NBS) or visible-light photocatalysis.[4][5]
Q3: How can I reliably detect and quantify the formation of oxindole dimers in my reaction mixture?
A: Accurate detection is the first step in troubleshooting. A multi-pronged analytical approach is recommended:
-
Thin-Layer Chromatography (TLC): Dimer byproducts are typically less polar than the starting oxindole monomer. A spot with a higher Rf that appears over the course of the reaction is often an initial indication of dimerization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. Look for a mass peak corresponding to exactly twice the molecular weight of your starting oxindole minus two hydrogen atoms (for an oxidative dimerization). The retention time will also help distinguish it from other species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of the crude reaction mixture, the appearance of a new set of signals, often with complex splitting patterns and doubled integration compared to a known internal standard, can confirm the dimer's presence and help quantify it. The loss of the C3-H proton signal is a key indicator.
Section 2: Troubleshooting Guide for Dimerization Events
This section provides actionable solutions to common experimental problems.
Problem: High levels of dimer formation are observed during base-mediated reactions (e.g., C3-alkylation, Michael addition).
This issue indicates that the rate of dimerization via the enolate pathway is competitive with or faster than the rate of your desired reaction. The key is to control the generation and reactivity of the C3-enolate intermediate.
Solution 2.1: Strategic Selection of Base and Temperature
-
Causality: Strong, non-nucleophilic bases (e.g., NaH, KHMDS, KOtBu) rapidly generate a high concentration of the enolate, which can sit in solution and dimerize if the electrophile is not highly reactive or is added too slowly. Weaker bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) generate the enolate in a lower, steady-state concentration, often favoring the desired reaction over dimerization.[5][6] Temperature also plays a crucial role; lower temperatures (-78 °C to 0 °C) decrease the rate of all reactions, but often disproportionately slow the undesired dimerization pathway.
-
Actionable Advice:
-
Switch from a strong base like NaH to a weaker inorganic base like K₂CO₃ or Cs₂CO₃.
-
Perform the reaction at a lower temperature. Start at -78 °C and allow the reaction to slowly warm, monitoring by TLC.
-
Consider "slow addition" techniques. Add the base slowly to a solution of the oxindole and the electrophile to keep the instantaneous concentration of the free enolate low.
-
| Parameter | Condition A (High Dimer Risk) | Condition B (Low Dimer Risk) | Rationale |
| Base | NaH, LDA, KOtBu | K₂CO₃, Cs₂CO₃, DIPEA | Weaker bases maintain a lower equilibrium concentration of the reactive enolate. |
| Temperature | Room Temperature (25 °C) | -78 °C to 0 °C | Lower temperatures reduce the kinetic competence of the dimerization pathway. |
| Addition | Base added first, then electrophile | Slow addition of base to substrate mixture | Minimizes the lifetime of the unreacted enolate intermediate. |
Solution 2.2: Implement N-Protecting Groups
-
Causality: The acidity of the N-H proton on the oxindole amide can interfere with base-mediated reactions. More importantly, the electronic properties of the oxindole ring influence the nucleophilicity and stability of the C3-enolate. Installing a protecting group on the nitrogen atom is a powerful strategy to modulate these properties.[7][8] Electron-withdrawing groups (e.g., Tosyl (Ts), Boc) can stabilize the enolate, potentially reducing its tendency to dimerize under certain conditions. They also ensure that the base exclusively acts at the C3 position.[9] Protecting groups can also sterically hinder the approach of two large oxindole molecules, further disfavoring dimerization.[10][11]
-
Actionable Advice:
-
Protect the oxindole nitrogen before attempting the C3-functionalization. A tert-Butoxycarbonyl (Boc) group is a common choice due to its ease of installation and removal under acidic conditions.
-
For more robust protection, consider a tosyl (Ts) or benzyl (Bn) group.
-
The choice of protecting group can sometimes influence the diastereoselectivity of subsequent reactions, providing an additional layer of synthetic control.[11]
-
Solution 2.3: Modify Solvent Polarity
-
Causality: The polarity of the solvent affects the aggregation state of the enolate and the stabilization of charged intermediates.[12] In some systems, polar aprotic solvents (e.g., DMF, DMSO) can better solvate the metal cation of the enolate, leading to a more reactive "naked" enolate that may be more prone to dimerization.[4] Conversely, less polar solvents like THF or toluene can promote ion-pairing, tempering the enolate's reactivity in a potentially beneficial way.
-
Actionable Advice:
-
Screen a range of solvents. If you are seeing dimerization in DMF, try the reaction in THF or toluene.
-
Carefully consider the solubility of all reactants at the chosen temperature and solvent.
-
Problem: Dimerization is occurring under oxidative or radical-generating conditions.
This suggests a radical-mediated pathway is active. Control here relies on managing the generation and fate of the C3-centered radical.
Solution 2.4: Utilize Transition Metal Catalysis
-
Causality: Instead of relying on harsh oxidants that can trigger uncontrolled radical dimerization, transition metal catalysts (e.g., Palladium, Copper, Rhodium) can enable controlled, selective C-C bond formation.[1][2] These catalysts operate through well-defined organometallic intermediates and catalytic cycles (oxidative addition, reductive elimination), providing a distinct mechanistic pathway that avoids free radical intermediates.[13][14] For example, a Pd-catalyzed α-arylation proceeds through a Pd-enolate intermediate, which is much less likely to dimerize than a free radical.[13]
-
Actionable Advice:
Section 3: Key Protocols & Methodologies
Protocol 1: General Procedure for N-Boc Protection of an Oxindole
This protocol provides a reliable method to install an acid-labile Boc protecting group, a common first step in preventing dimerization in base-mediated reactions.
-
Dissolution: Dissolve the starting oxindole (1.0 eq) in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Argon).
-
Addition of Reagents: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Base Addition: Add a mild base such as Triethylamine (TEA, 1.5 eq) or Diisopropylethylamine (DIPEA, 1.5 eq) to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC until the starting material is fully consumed (typically 2-4 hours).
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc protected oxindole.
Protocol 2: Analytical Workflow for Dimer Detection by LC-MS
This workflow is essential for confirming the presence and estimating the quantity of a dimer byproduct.
-
Sample Preparation: Take a small aliquot (~0.1 mL) from the crude reaction mixture. Dilute it with a suitable solvent (e.g., Acetonitrile or Methanol) to an appropriate concentration for analysis.
-
LC Method: Use a reverse-phase C18 column. A typical gradient elution could be from 95:5 Water:Acetonitrile (both with 0.1% formic acid) to 5:95 Water:Acetonitrile over 10-15 minutes.
-
MS Detection: Set the mass spectrometer to scan a range that includes the expected masses of the starting material, desired product, and the potential dimer. Use electrospray ionization (ESI) in both positive and negative ion modes to ensure detection.
-
Data Analysis:
-
Extract the ion chromatogram for the mass of the expected dimer ([2M-H]⁻ or [2M+H]⁺, where M is the mass of the starting oxindole).
-
A peak at this specific m/z value that is absent in the starting material is strong evidence of the dimer.
-
The area under the curve for the dimer peak relative to the product peak can be used for semi-quantitative analysis of the reaction outcome.
-
Section 4: Visualization of Reaction Pathways
Diagram 1: Competing Reaction Pathways at the C3 Position
This diagram illustrates the critical branch point where a C3-enolate intermediate can either proceed to the desired product or the undesired dimer.
Caption: Dimerization competes directly with the desired electrophilic trapping.
Diagram 2: Troubleshooting Workflow for Oxindole Dimerization
This flowchart provides a logical sequence of steps to diagnose and solve dimerization issues in your experiments.
Caption: A systematic approach to troubleshooting dimerization.
References
- García-García, P., & Garcı́a-Garcı́a, P. (2025). Transition-Metal-Based Dearomatization Strategy for the Synthesis of Functionalized cis-Tetrahydro-2-Oxindoles. PMC.
-
Ghosh, S., Chaudhuri, S., & Bisai, A. (2015). Oxidative dimerization of 2-oxindoles promoted by KO(t)Bu-I₂: total synthesis of (±)-folicanthine. Organic Letters, 17(6), 1373–1376. [Link]
-
Rodrigo, R., et al. (1994). Dimerization of a 3-Substituted Oxindole at C-3 and Its Application to the Synthesis of (.+-.)-Folicanthine. Journal of the American Chemical Society, 116(21), 9480–9484. [Link]
- Trost, B. M., & Trost, B. M. (2025).
- Wang, J., & Wang, J. (2025). Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. PMC.
-
Wang, J., et al. (2021). Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. Chemical Science, 13(2), 473-479. [Link]
-
Lee, S., & Hartwig, J. F. (2001). Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide alpha-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations. The Journal of Organic Chemistry, 66(10), 3402–3415. [Link]
- Rega, R., & Rega, R. (2025).
-
Domino Reactions Enable Zn-Mediated Direct Synthesis of Spiro-Fused 2-Oxindole-α-Methylene-γ-Butyrolactones/Lactams from Isatin Derivatives and 2-(Bromomethyl)acrylates. (2022). Molecules, 27(21), 7204. [Link]
-
Ghosh, S., Chaudhuri, S., & Bisai, A. (2015). Oxidative Dimerization of 2-Oxindoles Promoted by KOtBu-I2: Total Synthesis of (±)-Folicanthine. Organic Letters, 17(6), 1373–1376. [Link]
- MacDonald, J. C., & MacDonald, J. C. (2025).
-
Durbin, M. J., & Durbin, M. J. (2020). Metal-Catalyzed Approaches toward the Oxindole Core. PubMed. [Link]
-
Durbin, M. J., & Durbin, M. J. (2020). Metal-Catalyzed Approaches toward the Oxindole Core. ResearchGate. [Link]
- Synthesis of Protected Oxindole. (n.d.). University of Richmond Chemistry.
-
Oxindole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Kumar, A., & Kumar, A. (2010). Branch-Selective Synthesis of Oxindole and Indene Scaffolds: Transition Metal-Controlled Intramolecular Aryl Amidation Leading to C3 Reverse-Prenylated Oxindoles. Organic Letters, 12(15), 3340–3343. [Link]
- Kang, J.-W., & Kang, J.-W. (2019). regio- and chemoselective synthesis of cyclopropane- and dihydrofuran-fused spirooxindoles. PMC.
-
Wang, Y., & Wang, Y. (2019). Protecting Group-Directed Diastereodivergent Synthesis of Chiral Tetrahydronaphthalene-Fused Spirooxindoles via Bifunctional Tertiary Amine Catalysis. PubMed. [Link]
-
Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. (2020). Organic & Biomolecular Chemistry, 18(28), 5366-5370. [Link]
-
Protecting group. (n.d.). Wikipedia. [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Kocienski, P. (n.d.). Protecting Groups.
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Technical Support Center: Synthesis of Methyl 2-oxoindoline-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-oxoindoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical issue of catalyst poisoning. As your dedicated application scientist, my goal is to provide not just protocols, but a deep understanding of the underlying chemical principles to empower you to troubleshoot effectively and ensure the robustness of your synthetic route.
The synthesis of the oxindole core, a privileged scaffold in medicinal chemistry, often relies on palladium-catalyzed reductive cyclization. While powerful, this methodology is highly sensitive to impurities that can poison the catalyst, leading to failed reactions, low yields, and difficult purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions related to this challenge.
Troubleshooting Guide: Catalyst Poisoning
This section addresses specific, common issues encountered during the palladium-catalyzed reductive cyclization for the synthesis of this compound. The primary synthetic route considered here is the tandem hydrogenation-cyclization of a precursor such as dimethyl 2-(2-nitro-6-(methoxycarbonyl)phenyl)malonate using a heterogeneous palladium catalyst, most commonly palladium on carbon (Pd/C).
Workflow: Reductive Cyclization to this compound
Caption: Sulfur compounds irreversibly bind to palladium, blocking active sites.
Diagnostic Steps & Solutions:
-
Analyze the Reaction Mixture:
-
TLC/LC-MS Analysis: Look for the presence of the starting nitro compound and potentially the hydroxylamine intermediate. The accumulation of the hydroxylamine is a strong indicator that the full reduction to the amine is being inhibited.
-
Catalyst Appearance: A poisoned catalyst may sometimes show a change in appearance, though this is not always a reliable indicator.
-
-
Test for Sulfur in Starting Materials:
-
Qualitative Test (Lassaigne's Test): This is a rapid, albeit qualitative, method to detect the presence of sulfur. [1] * Quantitative Analysis: For a more definitive and sensitive analysis, submit samples of your starting materials (especially the malonate reagent) for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . [1][2]This can provide sulfur concentrations at the ppm or even ppb level.
-
| Analytical Method | Detection Limit (Sulfur) | Sample Type |
| Lassaigne's Test | Qualitative (ppm levels) | Organic solid/liquid |
| ICP-MS | Low ppb | Digested solid/liquid |
| X-ray Fluorescence (XRF) | Low ppm | Solid/liquid |
Troubleshooting Protocol: Starting Material Purification
If sulfur is detected, purification of the starting materials is necessary. For a solid starting material like dimethyl malonate, recrystallization can be effective.
-
Solvent Selection: Choose a solvent system in which the malonate is sparingly soluble at low temperatures but highly soluble at elevated temperatures.
-
Recrystallization: Dissolve the material in a minimum amount of the hot solvent, then allow it to cool slowly to form crystals. The impurities will preferentially remain in the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Q2: My reaction is very slow, and I have to use a much higher catalyst loading than reported in similar procedures. Is this also a sign of poisoning?
A2: Yes, a significantly reduced reaction rate and the need for high catalyst loading are strong indicators of a low-level catalyst poison. In this scenario, the poison is present at a concentration that doesn't completely shut down the reaction but occupies a significant fraction of the catalyst's active sites, thereby reducing its overall efficiency.
Causality: The turnover frequency (TOF) of the catalyst is directly related to the number of available active sites. When a portion of these sites are blocked, the overall rate of reaction decreases. To achieve a reasonable reaction time, a higher absolute number of active sites is required, which is accomplished by increasing the total amount of catalyst.
Diagnostic Steps & Solutions:
-
Check for Halide Impurities:
-
Source: Halide impurities can be present in starting materials, particularly if they are synthesized using halogenated reagents.
-
Detection: X-ray Fluorescence (XRF) is an excellent non-destructive technique for quantifying halide content in organic materials. [3]Alternatively, Combustion-Ion Chromatography (CIC) can be used. [4]
-
-
Solvent Purity:
-
Issue: Solvents can contain impurities that act as catalyst poisons. For example, some grades of alcohols may contain sulfur compounds.
-
Solution: Always use high-purity, dry solvents. If in doubt, consider purifying the solvent by distillation.
-
Troubleshooting Protocol: Small-Scale Catalyst Screening
Before committing to a large-scale reaction with high catalyst loading, perform a small-scale screen to confirm poisoning and test the efficacy of purified materials.
-
Set up Parallel Reactions: Prepare several small-scale reactions (e.g., 50-100 mg) in parallel.
-
Control Reaction: Use your standard, unpurified starting materials and the usual catalyst loading.
-
Test Variables:
-
Reaction with purified starting materials.
-
Reaction with a fresh batch of catalyst.
-
Reaction with an increased catalyst loading of the original catalyst.
-
-
Monitor Progress: Track the progress of each reaction by TLC or LC-MS at regular intervals. A significantly faster rate in the reaction with purified materials will confirm the presence of a poison in your original starting materials.
Frequently Asked Questions (FAQs)
Q: What are the primary sources of sulfur and halide poisons?
A: Sulfur can be introduced as residual sulfates from the manufacturing of reagents or as organosulfur impurities. Dimethyl malonate, for instance, can sometimes contain sulfur-based impurities from its synthesis. Halides are often residual from syntheses involving chlorinated solvents or reagents.
Q: Can a poisoned Pd/C catalyst be regenerated?
A: In some cases, yes. Regeneration of sulfur-poisoned palladium catalysts is possible, though it may not always restore full activity. Common methods include:
-
Thermal Treatment: Heating the catalyst under a controlled atmosphere can sometimes desorb the poison. [5]* Hydrogen Treatment: High-temperature treatment under a hydrogen stream can reduce some sulfur species and regenerate the palladium surface. [6][7]* Chemical Washing: Washing the catalyst with a basic solution or other specific reagents can sometimes remove the adsorbed poisons. [6] It's important to note that these procedures can also lead to changes in the catalyst's physical properties, such as particle size, which can also affect its activity.
Q: Are there alternatives to Pd/C that are more resistant to poisoning?
A: While Pd/C is a workhorse catalyst, other catalytic systems can show different sensitivities to poisons. For some transformations, platinum-based catalysts (e.g., Pt/C) can be more robust, although they may have different selectivity profiles. [8]Additionally, the use of specific ligands in homogeneous catalysis can sometimes mitigate the effects of poisons by sterically protecting the metal center.
Q: How can I prevent catalyst poisoning in the first place?
A: The most effective strategy is to use high-purity starting materials and solvents. It is good practice to source reagents from reputable suppliers who provide detailed certificates of analysis. If you suspect a particular lot of a reagent is causing issues, perform the small-scale screening described above before using it in a large-scale synthesis.
References
-
DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. [Link]
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Li, Y., et al. (2021). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. Industrial & Engineering Chemistry Research. [Link]
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Hoyos, L. J., Primet, M., & Praliaud, H. (1992). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. [Link]
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Hoyos, L. J., Primet, M., & Praliaud, H. (1992). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Part 2.—Influence of Adsorbed Sulfur on Deactivation of Carbonaceous Deposits. Journal of the Chemical Society, Faraday Transactions. [Link]
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Kneer, D. A., et al. (2021). Investigation of ICP-MS/MS for total sulfur quantification in freshwater dissolved organic matter. Journal of Environmental Quality. [Link]
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Waska, H., et al. (2016). Quantification of Organic Phosphorus and Sulfur and Trace Element Speciation in Natural Organic Matter Using HPLC-ICPMS. Analytical Chemistry. [Link]
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Hoyos, L. J., Primet, M., & Praliaud, H. (1992). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Semantic Scholar. [Link]
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Edgington, J. (n.d.). Accurate, Low-Level Sulfur Analysis by ICP-MS Using MS/MS with Oxygen Reaction Cell Gas. Spectroscopy Online. [Link]
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Cantillo, D., & Kappe, C. O. (2019). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]
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Kneer, D. A., et al. (2021). Investigation of ICP‐MS/MS for total sulfur quantification in freshwater dissolved organic matter. ResearchGate. [Link]
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Eksperiandova, L. P., et al. (2007). X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters. ResearchGate. [Link]
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G.A.S. (n.d.). Detection of Catalyst Poisons. G.A.S. Dortmund. [Link]
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Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?[Link]
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University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. [Link]
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Sciencemadness Discussion Board. (2014). Palladium on Carbon Hydrogenation - Working out the kinks. [Link]
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Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. [Link]
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Wang, Z., et al. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. ChemRxiv. [Link]
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OUCI. (1991). Mechanisms of Catalyst Poisoning by Sulfur Species. [Link]
-
Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?[Link]
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Vander Hoogerstraete, T., et al. (2013). Determination of Halide Ions in Solution by Total Reflection X-ray Fluorescence (TXRF) Spectrometry. Analytical Chemistry. [Link]
-
Kwiecińska, K., et al. (2019). Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. ResearchGate. [Link]
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]
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Ragaini, F., & Cenini, S. (2019). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. ResearchGate. [Link]
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. [Link]
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Organic Chemistry Portal. (n.d.). Oxindole synthesis. [Link]
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Le, D. N., et al. (2017). Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides. PubMed. [Link]
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Vander Hoogerstraete, T., et al. (2013). Determination of Halide Ions in Solution by Total Reflection X-ray Fluorescence (TXRF) Spectrometry. ResearchGate. [Link]
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Pitzer, L., et al. (2018). Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. Nature Communications. [Link]
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Das, S., & Hazra, C. K. (2020). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under H2. NSF Public Access Repository. [Link]
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LabX. (2025). X-Ray Fluorescence (XRF) for Elemental Composition and Quality Control in Battery and Renewable Energy Materials. [Link]
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Ma, Z., et al. (2016). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Environmental Science & Technology. [Link]
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Ragaini, F., & Cenini, S. (2020). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Molecules. [Link]
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Sun, X., et al. (2013). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology. [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
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Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. [Link]
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Ragaini, F., et al. (2015). Synthesis of indoles by intermolecular cyclization of unfunctionalized nitroarenes and alkynes, catalyzed by palladium-phenanthroline complexes. PubMed. [Link]
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Yamai, Y., et al. (2017). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES. [Link]
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ResearchGate. (n.d.). Heterogeneous Palladium Catalysts in the Hydrogenation of the Carbon-carbon Double Bond. [Link]
-
ResearchGate. (n.d.). Reductive Cyclization of Nitroarenes. [Link]
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Thomson, R. J., et al. (2012). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Organic Letters. [Link]
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Tang, W., & Zhang, X. (2012). Homogeneous palladium-catalyzed asymmetric hydrogenation. Chemical Society Reviews. [Link]
-
ResearchGate. (n.d.). Ring Closure of Nitroalkylmalonates for the Synthesis of Isoxazolines under the Acylation Conditions. [Link]
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Technical Support Center: Managing Exothermic Reactions in Large-Scale "Methyl 2-oxoindoline-4-carboxylate" Production
Welcome to the Technical Support Center for the large-scale production of Methyl 2-oxoindoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) related to managing exothermic reactions during synthesis. Our goal is to equip you with the knowledge to ensure process safety, scalability, and product quality.
The synthesis of complex organic molecules like this compound often involves highly energetic steps.[1] Understanding and controlling the heat generated during these reactions is paramount to preventing thermal runaways, which can lead to catastrophic failures in a production setting.[2][3][4] This resource is structured to address specific challenges you may encounter, providing not just procedural steps but also the underlying scientific principles.
I. Troubleshooting Guide: Real-Time Problem Solving
This section is dedicated to addressing acute issues that may arise during your large-scale synthesis. The question-and-answer format is designed for quick reference in critical situations.
Issue 1: Sudden and Rapid Temperature Increase During Nitration Step
Question: We are performing a nitration on an indole precursor and have observed a temperature spike that is overriding our cooling system's capacity. What is happening and what immediate actions should we take?
Answer:
A rapid temperature increase during the nitration of an indole ring system is a classic sign of a potential runaway reaction.[4] Nitration reactions are notoriously exothermic, and indoles, being electron-rich heterocycles, can react vigorously.[5][6] The immediate goal is to regain control of the reaction temperature.
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately halt the addition of the nitrating agent. This is the most critical first step to prevent adding more fuel to the exothermic event.
-
Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity. If you have a secondary or emergency cooling system, activate it immediately.
-
Quench the Reaction (If Necessary): If the temperature continues to rise uncontrollably, a pre-planned quenching procedure is necessary. This typically involves adding a cold, inert solvent or a chemical that will safely neutralize the nitrating agent. The choice of quenching agent should be determined during process development.
-
Agitation: Ensure the reactor's agitator is functioning correctly to maintain homogeneity and efficient heat transfer to the cooling jacket.
Root Cause Analysis:
-
Dosing Rate: The rate of addition of the nitrating agent may have been too high, generating heat faster than the cooling system could remove it.[7]
-
Cooling System Failure: A partial or complete failure of the cooling system can lead to a loss of temperature control.
-
Localized Hotspots: Inadequate mixing can create localized areas of high reactant concentration, leading to "hotspots" where the reaction rate accelerates significantly.
-
Impurity-Driven Catalysis: The presence of certain impurities in the starting materials or solvent could catalyze the nitration, leading to an unexpectedly high reaction rate.
Issue 2: Pressure Buildup in the Reactor During a Sandmeyer-type Reaction
Question: We are utilizing a Sandmeyer-type reaction to introduce a functional group onto the oxindole core and are observing a significant pressure increase. What are the likely causes and how should we respond?
Answer:
Pressure buildup during a Sandmeyer reaction is a serious safety concern and is often due to the evolution of nitrogen gas, a byproduct of the decomposition of the diazonium salt intermediate.[8][9][10] The rate of gas evolution is directly related to the reaction temperature.
Immediate Corrective Actions:
-
Stop Heating/Increase Cooling: Immediately cut any heat source and apply maximum cooling to reduce the reaction rate and subsequent gas evolution.
-
Monitor Pressure: Continuously monitor the reactor pressure. Ensure that the pressure does not exceed the vessel's design limits.
-
Ventilation: Ensure the reactor's vent is clear and functioning correctly. If the pressure approaches the safety limit, a controlled emergency vent may be necessary, but only if the vented gases can be safely handled.
Root Cause Analysis:
-
Thermal Decomposition of Diazonium Salt: The diazonium salt intermediate is thermally labile. If the reaction temperature is too high, it will decompose rapidly, releasing a large volume of nitrogen gas.[8]
-
Inadequate Cooling: Similar to the nitration issue, insufficient cooling can lead to a temperature increase that accelerates the decomposition.
-
Catalyst Activity: The copper catalyst used in the Sandmeyer reaction can influence the rate of decomposition. An overly active or improperly prepared catalyst could lead to a rapid reaction.[10][11]
Issue 3: Unexpected Exotherm During Fischer Indole Synthesis Cyclization
Question: During the acid-catalyzed cyclization step of a Fischer indole synthesis to form the oxindole precursor, we noted a significant exotherm that was not anticipated from our lab-scale experiments. Why is this happening on a larger scale?
Answer:
The Fischer indole synthesis involves an acid-catalyzed intramolecular cyclization that can be exothermic.[12][13][14] The discrepancy between lab-scale and large-scale exotherms is a common challenge in process scale-up.[1][15][16]
Explanation of Scale-Up Effects:
The key factor is the change in the surface-area-to-volume ratio as you scale up.[1][7]
-
Lab-Scale (High Surface Area to Volume): Small flasks have a large surface area relative to their volume, allowing for efficient heat dissipation to the surroundings.
-
Large-Scale (Low Surface Area to Volume): Large reactors have a much smaller surface area relative to their volume, which significantly reduces the efficiency of heat removal through the reactor jacket.[1]
This means that a reaction that appears to have a mild exotherm in the lab can become a significant thermal management challenge at production scale because the heat generated is trapped within the larger volume of the reaction mass.[1]
Preventative Measures and Adjustments:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to accurately measure the heat of reaction.[16][17] This data is crucial for designing an adequate cooling system.
-
Semi-Batch Operation: Instead of adding all reagents at once (batch mode), consider a semi-batch approach where one of the reactants is added slowly over time.[7][17] This allows you to control the rate of heat generation.
-
Solvent Selection: A higher boiling point solvent can provide a larger temperature margin of safety.
-
Process Control: Implement automated control systems that can adjust the dosing rate based on the real-time temperature of the reaction mixture.[7]
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the safe and efficient large-scale production of this compound.
1. What are the most critical process parameters to monitor for preventing thermal runaways?
The most critical parameters are:
-
Temperature: This is the most direct indicator of the reaction rate and heat generation.[2]
-
Reagent Addition Rate: This directly controls the rate at which heat is produced in a semi-batch process.[7]
-
Agitation Speed: Proper mixing is essential for uniform temperature distribution and efficient heat transfer.
-
Pressure: In reactions that evolve gas, pressure is a critical safety parameter.
2. How can we determine the Maximum Temperature of the Synthesis Reaction (MTSR)?
The MTSR is the highest temperature the reaction mixture would reach under adiabatic conditions (i.e., with no heat loss to the surroundings). It can be determined using reaction calorimetry.[16] Knowing the MTSR is essential for assessing the worst-case scenario and ensuring that your emergency cooling and pressure relief systems are adequately designed.
3. What is the role of process analytical technology (PAT) in managing exothermic reactions?
PAT plays a crucial role in real-time monitoring and control. Techniques such as in-situ infrared (IR) or Raman spectroscopy can monitor the concentration of reactants and products, providing a more direct measure of the reaction progress than temperature alone. This allows for more precise control of the reaction and early detection of deviations from normal operating conditions.
4. What are the key considerations for choosing a reactor for a highly exothermic process?
-
Heat Transfer Capability: The reactor should have a high heat transfer coefficient, often achieved through a jacketed design with good agitation.
-
Material of Construction: The material should be compatible with all reactants, intermediates, and products, and able to withstand the maximum potential temperature and pressure.
-
Pressure Rating: The reactor must be rated to handle the maximum expected pressure, including a safety margin for potential deviations.
-
Emergency Relief System: A properly sized and designed pressure relief system (e.g., a rupture disc or relief valve) is mandatory.
5. How do we develop a robust emergency shutdown procedure?
An emergency shutdown procedure should be developed as part of a comprehensive hazard and operability (HAZOP) study.[1] It should include:
-
Clear triggers for initiating the shutdown (e.g., temperature or pressure exceeding a defined limit).
-
Step-by-step instructions for operators.
-
A "fail-safe" design where the system automatically moves to a safe state in the event of a power or instrument air failure.
-
A plan for quenching the reaction safely.
III. Experimental Protocols and Data
Protocol: Reaction Calorimetry for a Representative Exothermic Step
This protocol outlines the general steps for using a reaction calorimeter to obtain critical safety data.
-
Calibration: Calibrate the calorimeter to ensure accurate heat flow measurements.
-
Reaction Setup: Charge the reactor with the initial reactants and solvent, mimicking the large-scale process conditions.
-
Isothermal Operation: Maintain the reactor at the desired starting temperature.
-
Reagent Addition: Add the limiting reagent at a controlled rate, simulating the planned large-scale addition profile.
-
Data Acquisition: Continuously record the heat flow, reactor temperature, and jacket temperature throughout the addition and subsequent reaction period.
-
Data Analysis: Integrate the heat flow data to determine the total heat of reaction, the heat of accumulation, and the MTSR.
Table 1: Representative Thermal Hazard Data
| Parameter | Value | Significance |
| Heat of Reaction (ΔHr) | -150 kJ/mol | Indicates a significant exotherm that requires careful management. |
| Adiabatic Temperature Rise (ΔTad) | 80 °C | The theoretical temperature increase if no cooling is applied. |
| Maximum Temperature of Synthesis Reaction (MTSR) | 120 °C | The maximum temperature the reaction could reach in a worst-case scenario. |
| Onset Temperature of Decomposition | 150 °C | The temperature at which the product or intermediates begin to decompose exothermically. |
Note: The values in this table are for illustrative purposes only and must be determined experimentally for your specific process.
IV. Visualization of Safety Concepts
Diagram 1: The Runaway Reaction Feedback Loop
This diagram illustrates the positive feedback loop that can lead to a thermal runaway.
Caption: The cycle of a thermal runaway reaction.
Diagram 2: Decision Tree for Managing a Temperature Excursion
This workflow outlines the decision-making process when a temperature deviation is detected.
Caption: A decision-making workflow for temperature excursions.
V. References
-
Westerterp, K. R., & Molga, E. J. (2006). Safety and Runaway Prevention in Batch and Semibatch Reactors—A Review. Chemical Engineering & Technology, 29(4), 433-443.
-
Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 934-937.
-
Benuzzi, A., & Zaldivar, J. M. (Eds.). (1991). Safety of chemical batch reactors and storage tanks. Springer.
-
Schmidt, J., et al. (2022). Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. Chemie Ingenieur Technik, 94(5), 496-503.
-
Stoessel, F. (2001). Safety issues in scale-up of chemical processes. Current Opinion in Drug Discovery & Development, 4(6), 834-839.
-
Westerterp, K. R., & Molga, E. J. (2006). Safety and Runaway Prevention in Batch and Semibatch Reactors—A Review. ResearchGate.
-
Maestri, F., et al. (2012). Simple Procedure for Optimally Scaling-up Fine Chemical Processes. I. Practical Tools. Industrial & Engineering Chemistry Research, 51(4), 1849-1858.
-
H.E.L Group. (n.d.). Process Safety and Scale-up.
-
Patsnap. (2023). Control Strategies For Managing Exothermic Reactions In Flow.
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety.
-
Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention.
-
American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
-
Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study.
-
Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products.
-
ChemicalBook. (n.d.). Methyl 2-oxoindole-6-carboxylate.
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
-
Wikipedia. (n.d.). Fischer indole synthesis.
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Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
-
Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks.
-
Semantic Scholar. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
-
Asahi Glassplant Inc. (2024). Why Endothermic Reactions Matter In Your Lab Operations.
-
ResearchGate. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
-
Simson Pharma Limited. (n.d.). Methyl 2-oxindole-4-carboxylate.
-
J&K Scientific LLC. (n.d.). Sandmeyer Reaction.
-
Justia Patents. (2020). synthesis of 2-indolinone derivatives.
-
Wikipedia. (n.d.). Sandmeyer reaction.
-
Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate.
-
ResearchGate. (2022). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents.
-
Beilstein Journals. (2017). Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives.
-
PubChem. (n.d.). This compound.
-
PicClick. (n.d.). Lab Chemicals, Medical, Lab & Dental Supplies, Healthcare, Lab & Dental, Business & Industrial.
-
Experts@Minnesota. (n.d.). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles.
-
Royal Society of Chemistry. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives.
-
ResearchGate. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives.
-
PMC. (n.d.). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents.
-
Royal Society of Chemistry. (n.d.). Copper-mediated domino C–H iodination and nitration of indoles.
-
Royal Society of Chemistry. (n.d.). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives.
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Troubleshooting guide for the synthesis of substituted oxindoles
Welcome to the Technical Support Center for the Synthesis of Substituted Oxindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and execution.
I. Troubleshooting Low or No Yield
Low product yield is one of the most frequent frustrations in synthetic chemistry. Before repeating a failed reaction, a systematic approach to identifying the root cause is crucial.
Q1: My palladium-catalyzed intramolecular cyclization to form the oxindole is giving very low to no yield. What are the likely causes and how can I fix it?
A1: Palladium-catalyzed cyclizations, such as the Heck reaction or α-arylation of amides, are powerful tools for oxindole synthesis, but are sensitive to several factors.[1]
Potential Causes & Solutions:
-
Catalyst Inactivation:
-
Explanation: The active Pd(0) species can be sensitive to air and moisture, leading to oxidation and loss of catalytic activity. Additionally, phosphine ligands can be oxidized.
-
Troubleshooting Steps:
-
Ensure all reagents and solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture.
-
Use freshly opened, high-purity palladium sources and ligands.
-
Consider using a more robust catalyst system, such as a pre-formed Pd(II) catalyst with a bulky electron-rich ligand that promotes reductive elimination.[2]
-
-
-
Incorrect Ligand Choice:
-
Explanation: The choice of ligand is critical as it influences the stability of the catalyst, the rate of oxidative addition, and reductive elimination. For α-arylation of anilides, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote the difficult C-N bond-forming reductive elimination.[2]
-
Troubleshooting Steps:
-
If using a standard ligand like PPh₃, consider switching to a more specialized ligand. The Buchwald and Hartwig groups have developed a range of effective ligands for such transformations.[2]
-
For α-arylation of α-chloroacetanilides, 2-(di-tert-butylphosphino)biphenyl has been shown to be highly effective.[2]
-
-
-
Suboptimal Base or Solvent:
-
Explanation: The base plays a crucial role in regenerating the active catalyst and in the case of α-arylation, deprotonating the amide. The solvent can affect the solubility of the reactants and the stability of the catalytic species.
-
Troubleshooting Steps:
-
Screen different bases. For Heck-type reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For α-arylations, stronger bases like NaOtBu or K₃PO₄ may be necessary.
-
Solvent choice can be critical. While toluene and DMF are common, higher boiling point solvents like dioxane or xylene might be required for less reactive substrates.
-
-
-
Poor Substrate Quality:
-
Explanation: Impurities in your starting material, especially nucleophilic impurities, can poison the catalyst.
-
Troubleshooting Steps:
-
Re-purify your starting materials. For example, ensure your α-halo anilide is free of any residual amine from its synthesis.
-
Thoroughly dry all starting materials and solvents.
-
-
II. Addressing Poor Stereoselectivity
Controlling the stereochemistry at the C3 position is often the primary challenge in synthesizing substituted oxindoles, especially those with quaternary centers.[3][4]
Q2: My synthesis of a 3,3-disubstituted oxindole is resulting in a racemic mixture or a poor diastereomeric ratio. How can I improve the stereoselectivity?
A2: Achieving high stereoselectivity in the formation of a quaternary center at the C3 position requires careful consideration of the reaction mechanism and the reagents used.[5][6]
Strategies for Improving Stereoselectivity:
-
Chiral Catalysis:
-
Explanation: The most direct approach to enantioselectivity is the use of a chiral catalyst. This can be a transition metal complex with a chiral ligand or an organocatalyst.[4][7] The catalyst creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
-
Troubleshooting Steps:
-
Metal Catalysis: For reactions like asymmetric Heck cyclizations or allylic alkylations, screen a variety of chiral phosphine or N-heterocyclic carbene ligands. The choice of metal (e.g., Pd, Cu, Rh) is also crucial.[7][8]
-
Organocatalysis: For reactions involving enolate or iminium ion intermediates, chiral amines (like proline derivatives) or cinchona alkaloids can be highly effective in inducing stereoselectivity.[9]
-
Lewis Acid Catalysis: Chiral Lewis acids can coordinate to carbonyl groups, activating the substrate and providing a chiral environment for nucleophilic attack.[10]
-
-
-
Reaction Conditions Optimization:
-
Explanation: Temperature, solvent, and even the presence of additives can have a significant impact on stereoselectivity. Lower temperatures generally increase selectivity by favoring the transition state with the lowest activation energy.
-
Troubleshooting Steps:
-
Temperature: Run the reaction at a lower temperature. This may require longer reaction times, but can dramatically improve the enantiomeric excess (ee) or diastereomeric ratio (dr).
-
Solvent: The polarity and coordinating ability of the solvent can influence the geometry of the transition state. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, CH₂Cl₂).
-
Additives: In some cases, the addition of salts (e.g., LiCl) can influence aggregation states of reagents and improve selectivity.
-
-
-
Substrate Control:
-
Explanation: If your substrate already contains a chiral center, you can leverage this to direct the stereochemistry of the newly formed center (diastereoselective synthesis). The inherent chirality of the starting material can favor the formation of one diastereomer.
-
Troubleshooting Steps:
-
Consider if the existing stereocenter is positioned to effectively influence the reaction center.
-
Protecting groups can be used to alter the steric environment around the reaction center and enhance diastereoselectivity.
-
-
III. Formation of Unexpected Side Products
The appearance of unexpected spots on your TLC plate can be disheartening. Understanding the potential side reactions is key to suppressing them.
Q3: In my Nenitzescu indole synthesis, I'm observing the formation of benzofuran derivatives alongside my desired 5-hydroxyoxindole. How can I favor the formation of the oxindole?
A3: The Nenitzescu reaction, the condensation of a benzoquinone with a β-aminocrotonate, is known to sometimes yield benzofuran byproducts.[11][12][13] The reaction pathway is highly dependent on the reaction conditions and the substitution pattern of the reactants.
Mechanism and Control:
-
Explanation of the Competing Pathways: The reaction proceeds through a Michael addition of the enamine to the benzoquinone. The resulting intermediate can then undergo cyclization through either the nitrogen atom (to form the indole) or the enamine carbon (which can lead to the benzofuran). The regioselectivity of the initial Michael addition and the subsequent cyclization are key.[11]
-
Troubleshooting Steps:
-
Solvent Choice: The reaction is reported to perform best in highly polar solvents.[11] Consider switching to solvents like nitromethane or acetonitrile.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as ZnCl₂, has been reported to improve the reaction, potentially by activating the enamine.[11] More recently, chiral Lewis acids have been used to achieve atroposelective Nenitzescu synthesis, indicating the importance of controlling the conformation of the intermediates.[12]
-
Reactant Stoichiometry: While older procedures suggested a large excess of the benzoquinone, more recent studies on larger scale synthesis suggest that a 20-60% excess is more effective.[11]
-
Temperature Control: Running the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C) is often optimal.[12] Excessive heat can lead to decomposition and polymerization.[11]
-
IV. Challenges with Specific Synthetic Routes
Different named reactions for oxindole synthesis come with their own unique sets of challenges.
Q4: My Staudinger reaction of an azide with a ketene to form a β-lactam, which I plan to rearrange to an oxindole, is not working. What should I check?
A4: The Staudinger synthesis of β-lactams via the [2+2] cycloaddition of a ketene and an imine (formed in situ from the azide) is a classic transformation.[14][15] Failure can often be traced back to the stability of the ketene and the reactivity of the iminophosphorane intermediate.
Troubleshooting the Staudinger Reaction:
-
Ketene Generation and Stability:
-
Explanation: Ketenes are highly reactive and can dimerize or polymerize if not trapped efficiently by the imine.
-
Troubleshooting Steps:
-
Ensure your starting acid chloride (for ketene generation with a base like triethylamine) is pure and free of acid, which can catalyze polymerization.
-
Consider generating the ketene slowly in the presence of the azide and phosphine to ensure it is trapped as it is formed.
-
For disubstituted ketenes, which are more stable, ensure the reaction temperature is sufficient for the cycloaddition to occur.
-
-
-
Iminophosphorane Formation:
-
Explanation: The reaction of the azide with the phosphine (e.g., PPh₃) forms an iminophosphorane. This step is usually efficient, but can be hindered by sterically demanding substrates.
-
Troubleshooting Steps:
-
Ensure your phosphine is of high quality.
-
Monitor the reaction for the evolution of N₂, which indicates the formation of the iminophosphorane.
-
-
-
Asymmetric Variants:
V. Purification and Characterization Issues
Even with a successful reaction, isolating the pure product can be a hurdle.
Q5: I have synthesized a 3-monosubstituted oxindole, but it seems to be racemizing during purification by column chromatography. How can I prevent this?
A5: The proton at the C3 position of a 3-monosubstituted oxindole can be acidic, especially if the substituent is electron-withdrawing. This can lead to epimerization or racemization on silica gel, which is acidic.[2]
Strategies to Prevent Racemization:
-
Neutralize Silica Gel:
-
Explanation: The acidic nature of standard silica gel can catalyze the enolization of the oxindole, leading to loss of stereochemical integrity.
-
Troubleshooting Steps:
-
Prepare a slurry of silica gel in your eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2% by volume).
-
Use this neutralized silica to pack your column.
-
-
-
Alternative Purification Methods:
-
Explanation: If racemization is still an issue, avoiding silica gel chromatography altogether may be necessary.
-
Troubleshooting Steps:
-
Crystallization: If your product is a solid, recrystallization is an excellent method for purification that often enhances enantiomeric purity.
-
Preparative HPLC: Chiral preparative HPLC can be used to separate enantiomers, although this is a more expensive and time-consuming option.
-
-
-
Protecting Groups:
-
Explanation: The N-H proton of the oxindole can also play a role in racemization.
-
Troubleshooting Steps:
-
Consider protecting the nitrogen atom with a suitable protecting group (e.g., Boc, Bn). This can alter the acidity of the C3-H and may prevent racemization. The protecting group can be removed in a subsequent step.
-
-
VI. Visualized Workflows and Mechanisms
To further aid in your troubleshooting, the following diagrams illustrate key concepts and workflows.
General Troubleshooting Workflow
Caption: A general workflow for troubleshooting common issues in oxindole synthesis.
Catalytic Cycle of an Intramolecular Heck Reaction
Caption: The catalytic cycle for an intramolecular Heck reaction, highlighting potential failure points.
VII. Data Summary Tables
For your convenience, here is a summary of common starting points for reaction optimization.
Table 1: General Conditions for Palladium-Catalyzed α-Arylation of Anilides
| Parameter | Typical Reagents/Conditions | Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalyst that is reduced in situ to Pd(0). |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHCs | Crucial for promoting reductive elimination. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Base strength should be sufficient to deprotonate the amide. |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and deoxygenated. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates. |
VIII. Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Intramolecular α-Arylation of an α-Chloroacetanilide
-
Preparation: To an oven-dried Schlenk flask, add the α-chloroacetanilide substrate (1.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (0.08 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Addition of Reagents: Add the base (e.g., NaOtBu, 1.4 mmol) and anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify the crude product by flash column chromatography.
References
-
[An example of oxindole prepared using reductive radical cyclization[14]. ResearchGate.]()
-
[Organocatalysed one-pot three component synthesis of 3,3′-disubstituted oxindoles featuring an all-carbon quaternary center and spiro9
-
37-fwoFsoa0OJtcs69ZcLbBcTaVG0Dgk=)
Sources
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- 3. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 4. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diastereoselective Synthesis of 3,3-Disubstituted Oxindoles from N-Aryl-3-Chlorooxindoles Bearing C–N Axial Chirality via Nucleophilic Substitution | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. Palladium-Catalyzed Enantioselective Intramolecular Heck Carbonylation Reactions: Asymmetric Synthesis of 2-Oxindole Ynones and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organocatalysed one-pot three component synthesis of 3,3′-disubstituted oxindoles featuring an all-carbon quaternary center and spiro[2 H -pyran-3,4′- ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00510K [pubs.rsc.org]
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- 17. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 32. Biosynthesis of oxindole alkaloids: Recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
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Impact of starting material purity on "Methyl 2-oxoindoline-4-carboxylate" synthesis
Welcome to the technical support center for the synthesis of Methyl 2-oxoindoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthesis. Our focus is to empower you with the scientific rationale behind each step, enabling you to navigate experimental challenges effectively.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmaceutical agents. A common and effective route involves the reductive cyclization of a substituted nitroaromatic compound, typically Methyl 2-methyl-3-nitrobenzoate . This transformation is often catalyzed by a transition metal, such as palladium, and is sensitive to a variety of factors, most notably the purity of the starting materials.
This guide will delve into the intricacies of this synthesis, with a particular focus on how the purity of your starting materials can profoundly impact your reaction's success, from yield and purity to the formation of challenging-to-remove side products.
Core Synthesis Workflow
The synthesis of this compound from its nitro precursor can be visualized as a two-step process: reduction of the nitro group to an amine, followed by an intramolecular cyclization to form the oxoindoline ring.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the synthesis of this compound, with a focus on the impact of starting material purity.
Question 1: My reaction is sluggish, and I'm observing low conversion of the starting material, Methyl 2-methyl-3-nitrobenzoate. What are the likely causes?
Answer:
Low conversion is a common issue that can often be traced back to the purity of your starting materials and the integrity of your catalytic system.
-
Catalyst Poisoning: The palladium catalyst used in the reductive cyclization is highly susceptible to poisoning by various impurities that may be present in your starting material or reagents.
-
Sulfur and Phosphorus Compounds: These are common catalyst poisons that can originate from precursor materials used in the synthesis of Methyl 2-methyl-3-nitrobenzoate. Even trace amounts can significantly deactivate the palladium catalyst.
-
Heavy Metal Contaminants: Impurities of other metals can interfere with the catalytic cycle of palladium. It's crucial to use high-purity starting materials and reagents.[1]
-
-
Incomplete Nitration of the Precursor: Your starting material, Methyl 2-methyl-3-nitrobenzoate, is typically prepared by the nitration of Methyl 2-methylbenzoate. If this reaction is incomplete, your starting material will be contaminated with the unreacted precursor. This non-nitrated impurity will not participate in the reductive cyclization and will remain as a contaminant in your final product, making purification difficult.
-
Suboptimal Reaction Conditions: Ensure your reaction conditions are optimized. This includes the choice of solvent, temperature, and hydrogen pressure (if using hydrogenation). For palladium-catalyzed reactions, the choice of ligands and base can also be critical.[2]
Troubleshooting Steps:
-
Verify Starting Material Purity:
-
Obtain a Certificate of Analysis (CoA) for your batch of Methyl 2-methyl-3-nitrobenzoate.
-
Perform your own analysis (e.g., NMR, HPLC, GC-MS) to confirm purity and identify any potential contaminants.
-
-
Purify the Starting Material: If impurities are detected, consider purification by recrystallization or column chromatography.
-
Use High-Purity Reagents: Ensure all solvents and other reagents are of high purity and free from catalyst poisons.
-
Optimize Catalyst Loading and Type: Experiment with different palladium sources (e.g., Pd/C, Pd(OAc)₂) and catalyst loadings. In some cases, a fresh batch of catalyst may be required.
Question 2: My final product, this compound, is contaminated with an isomeric impurity that is very difficult to separate. Where is this coming from?
Answer:
The presence of a hard-to-separate isomeric impurity is a strong indicator that your starting material, Methyl 2-methyl-3-nitrobenzoate, was not isomerically pure.
-
Formation of Isomeric Nitro Compounds: The synthesis of Methyl 2-methyl-3-nitrobenzoate involves the nitration of Methyl 2-methylbenzoate. This electrophilic aromatic substitution reaction can lead to the formation of several isomers, with the primary side products being the 5-nitro and 6-nitro isomers.
Caption: Isomeric impurities from the nitration of Methyl 2-methylbenzoate.
-
Reductive Cyclization of Isomeric Impurities: If these isomeric nitro compounds are present in your starting material, they will likely undergo reductive cyclization under the same reaction conditions to form the corresponding isomeric oxoindolines. For example, Methyl 2-methyl-5-nitrobenzoate would cyclize to form Methyl 2-oxoindoline-6-carboxylate.
Starting Material Impurity Corresponding Side Product Methyl 2-methyl-5-nitrobenzoate Methyl 2-oxoindoline-6-carboxylate Methyl 2-methyl-6-nitrobenzoate Methyl 2-oxoindoline-7-carboxylate -
Purification Challenges: These isomeric oxoindolines often have very similar physical properties (e.g., polarity, solubility) to the desired this compound, making their separation by standard techniques like column chromatography or recrystallization extremely challenging.
Troubleshooting Steps:
-
Stringent Starting Material Purity Control: The most effective solution is to ensure the isomeric purity of your starting material, Methyl 2-methyl-3-nitrobenzoate, before the reductive cyclization step.
-
Analytical Method Development: Develop a sensitive analytical method (e.g., HPLC or GC) that can resolve the desired starting material from its isomers. Use this method to qualify your starting material batches.
-
Preparative Chromatography: If you are already dealing with a mixture of isomeric products, you may need to resort to more advanced purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC).
Question 3: I am observing the formation of dinitro- and other over-nitrated byproducts in my reaction. How do these affect the synthesis?
Answer:
The presence of dinitro or other over-nitrated species in your starting material can lead to a range of undesirable outcomes.
-
Origin of Over-Nitrated Impurities: During the nitration of Methyl 2-methylbenzoate, if the reaction conditions are too harsh (e.g., high temperature, high concentration of nitric acid), dinitration can occur, leading to impurities such as Methyl 2-methyl-3,5-dinitrobenzoate.[3]
-
Impact on Reductive Cyclization:
-
Incomplete Reduction: The reduction of multiple nitro groups can be more challenging than the reduction of a single nitro group. This can lead to a complex mixture of partially reduced intermediates that may not cyclize or may form other side products.
-
Formation of Complex Side Products: The presence of a second nitro group on the aromatic ring can open up pathways to other side reactions, such as the formation of benzimidazoles or other heterocyclic systems, especially under harsh reductive conditions.
-
Polymerization/Tar Formation: Over-nitrated compounds can be less stable and more prone to decomposition and polymerization under the reaction conditions, leading to the formation of intractable tars.
-
Troubleshooting Steps:
-
Optimize the Nitration Step: If you are preparing your own starting material, carefully control the temperature and stoichiometry of the nitrating agents to minimize dinitration.
-
Purify the Starting Material: Remove any dinitro impurities from your Methyl 2-methyl-3-nitrobenzoate before proceeding with the reductive cyclization.
-
Adjust Reduction Conditions: If you suspect the presence of dinitro compounds, you may need to use more forcing reduction conditions (e.g., higher catalyst loading, higher hydrogen pressure) to ensure complete reduction, though this may also increase the risk of other side reactions.
Experimental Protocols
Protocol 1: Purification of Methyl 2-methyl-3-nitrobenzoate by Recrystallization
This protocol is designed to remove common impurities, including isomeric byproducts and unreacted starting materials.
-
Dissolution: In a fume hood, dissolve the crude Methyl 2-methyl-3-nitrobenzoate in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or isopropanol). Start with a small amount of solvent and add more as needed to achieve complete dissolution at the boiling point of the solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The desired product should crystallize out. To maximize recovery, you can further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Analysis: Analyze the purified material by NMR, HPLC, or GC to confirm its purity before proceeding to the next step.
Protocol 2: Palladium-Catalyzed Reductive Cyclization of Methyl 2-methyl-3-nitrobenzoate
This is a general procedure and may require optimization for your specific setup and substrate purity.
-
Reaction Setup: In a suitable reaction vessel (e.g., a hydrogenation flask or a round-bottom flask equipped with a reflux condenser and a balloon of hydrogen), add Methyl 2-methyl-3-nitrobenzoate (1 equivalent).
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on Carbon (Pd/C) under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add a suitable solvent such as methanol, ethanol, or ethyl acetate. The reaction concentration should typically be in the range of 0.1-0.5 M.
-
Hydrogenation:
-
Hydrogen Balloon: Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen using a balloon.
-
Parr Shaker: If using a Parr hydrogenator, pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
References
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Kamm, O.; Segur, J. B. Methyl m-nitrobenzoate. Organic Syntheses, Coll. Vol. 1, p.372 (1941); Vol. 1, p.58 (1921). [Link]
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Engel, R. G. Experiment 40: Nitration of Methyl Benzoate. In Introduction to Organic Laboratory Techniques: A Small Scale Approach, 2nd ed.; Brooks/Cole: Pacific Grove, CA, 2005.
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University of Illinois Urbana-Champaign. The Devil in The Details: The Influence of Trace Metal Contaminants in Modern Organometallic Catalysis. [Link]
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Woon, E. C. Y.; Dhami, A.; Sunderland, P. T.; Chalkley, D. A.; Threadgill, M. D. Reductive Cyclisation of 2-Cyanomethyl-3-nitrobenzoates. Letters in Organic Chemistry2006 , 3 (8), 620-622. [Link]
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PubChem. This compound. [Link]
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Hegedus, L. S.; Sestrick, M. R.; Michaelson, E. T.; Harrington, P. J. 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses, Coll. Vol. 8, p.394 (1993); Vol. 65, p.140 (1987). [Link]
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RSC Education. Nitration of methyl benzoate. [Link]
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Reddit. Formation of palladium black during Suzuki coupling. [Link]
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Yadav, M. R.; Nagaoka, M.; Kashihara, M.; Zhong, R.-L.; Miyazaki, T.; Sakaki, S.; Nakao, Y. The Suzuki–Miyaura Coupling of Nitroarenes. J. Am. Chem. Soc.2016 , 138 (10), 3421–3424. [Link]
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Yamai, Y.; Tanimori, S.; Kirihata, M. A Concise and Efficient Synthesis of t-Butyl 3-Alkyloxindole-3-carboxylates from Di-t-butyl (2-Nitrophenyl)malonates. Heterocycles2017 , 94 (12), 2329. [Link]
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Ferretti, F.; Fouad, M. A.; Ragaini, F. Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Molecules2022 , 27 (2), 481. [Link]
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Ramadan, D. R. M. PALLADIUM CATALYZED REACTIONS: REDUCTIVE CYCLIZATION OF NITROARENES, AND OXIDATIVE CARBONYLATION OF ANILINE. PhD Thesis, Università degli Studi di Milano, 2021. [Link]
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Validation & Comparative
A Comparative Analysis: The Emergent Potential of Methyl 2-oxoindoline-4-carboxylate Derivatives Versus the Established Efficacy of Sunitinib in Kinase Inhibition
For Immediate Release to the Scientific Community
In the landscape of targeted cancer therapy, the multi-kinase inhibitor Sunitinib has long been a cornerstone in the treatment of various malignancies, notably renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). Its broad-spectrum activity against key receptor tyrosine kinases (RTKs) has established it as a benchmark therapeutic. However, the quest for novel kinase inhibitors with improved efficacy, selectivity, and safety profiles is a continuous endeavor in oncological research. This guide presents a detailed comparative analysis of the emergent class of "Methyl 2-oxoindoline-4-carboxylate" derivatives against the well-established Sunitinib, providing a technical overview for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Novel Kinase Inhibitors
Sunitinib, an oral multi-kinase inhibitor, exerts its anti-tumor effects by targeting several RTKs involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit.[1][2] While its clinical efficacy is well-documented, challenges such as acquired resistance and a spectrum of adverse side effects necessitate the exploration of alternative therapeutic agents.[3][4] The 2-oxoindoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent kinase inhibitory activity. This guide focuses on derivatives of "this compound," a core structure that holds promise for developing next-generation kinase inhibitors.
Mechanism of Action: A Tale of Two Scaffolds
Both Sunitinib and the 2-oxoindoline derivatives share a common mechanistic thread: the inhibition of ATP binding to the kinase domain of RTKs, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and angiogenesis.
Sunitinib's Multi-Targeted Approach: Sunitinib's indolin-2-one core is a key structural feature that enables it to fit into the ATP-binding pocket of multiple kinases. This broad-spectrum inhibition contributes to its potent anti-angiogenic and anti-proliferative effects.[1][5]
The Promise of 2-Oxoindoline Derivatives: Derivatives of the 2-oxoindoline scaffold have been designed to interact with the hinge region of the ATP binding site of kinases like VEGFR-2, a critical mediator of angiogenesis.[5] The strategic placement of various substituents on the oxindole ring allows for the fine-tuning of potency and selectivity, potentially leading to compounds with a more favorable therapeutic window compared to Sunitinib.
Caption: Mechanism of kinase inhibition by Sunitinib and 2-oxoindoline derivatives.
Comparative Efficacy: In Vitro Data
The true measure of a novel inhibitor's potential lies in its direct comparison with established standards. The following tables summarize the available in vitro data for representative 2-oxoindoline derivatives and Sunitinib.
Kinase Inhibitory Activity
A recent study directly compared a novel N-aryl acetamide 2-oxoindole derivative, compound 6f , with Sunitinib against key kinases implicated in cancer progression.
| Kinase Target | Compound 6f IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR-2 | 7.49 | 78.46 |
| PDGFRα | 7.41 | 43.88 |
| PDGFRβ | 6.18 | 2.13 |
| Data sourced from a study on N-aryl acetamide 2-oxoindole derivatives.[2][6] |
These results are particularly noteworthy, as compound 6f demonstrated superior inhibitory activity against VEGFR-2 and PDGFRα compared to Sunitinib.[2][6] While Sunitinib was more potent against PDGFRβ, the data suggests that specific 2-oxoindoline derivatives can be engineered for high potency against key oncogenic kinases.
Another study on indolin-2-one derivatives also showed potent VEGFR-2 inhibition, with some compounds exhibiting greater potency than Sunitinib. For instance, compound 17a showed a VEGFR-2 IC50 of 0.078 µM, compared to Sunitinib's 0.139 µM in the same assay.[7]
Antiproliferative Activity
The ultimate goal of a kinase inhibitor is to halt the proliferation of cancer cells. The following table presents a comparison of the antiproliferative activity of a representative 2-oxoindoline derivative and Sunitinib against various cancer cell lines.
| Cell Line | Compound 17a IC50 (µM) | Sunitinib IC50 (µM) |
| MCF-7 (Breast Cancer) | 1.44 | 4.77 |
| HepG2 (Liver Cancer) | 1.13 | 2.23 |
| Data sourced from a study on indolin-2-one derivatives.[7] |
The data indicates that compound 17a is more potent than Sunitinib in inhibiting the growth of both MCF-7 and HepG2 cancer cell lines in vitro.[7]
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of these findings, it is crucial to adhere to standardized experimental protocols.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Objective: To quantify the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., a "this compound" derivative or Sunitinib) in a suitable solvent like DMSO.
-
Kinase Reaction Setup: In a 96-well plate, combine the recombinant kinase, a specific substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted test compound to the wells. Include a "no inhibitor" control (DMSO only).
-
Reaction Initiation and Incubation: Initiate the kinase reaction and incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and quantify the amount of ADP produced, which is proportional to kinase activity, using a commercial kit such as ADP-Glo™.
-
Data Analysis: Measure the luminescence signal using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
Caption: Workflow for a luminescence-based kinase inhibition assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the effect of a test compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.[3][9][10]
Caption: Step-by-step workflow of the MTT cell viability assay.
Discussion and Future Perspectives
The preliminary in vitro data presented in this guide suggests that "this compound" derivatives represent a promising class of kinase inhibitors. The ability of certain derivatives to exhibit superior potency against key oncogenic kinases like VEGFR-2 and enhanced antiproliferative activity against cancer cell lines, when compared to the established drug Sunitinib, underscores their therapeutic potential.
The modular nature of the 2-oxoindoline scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of next-generation inhibitors with optimized potency, selectivity, and pharmacokinetic properties. Future research should focus on:
-
Expanding the Kinase Panel: Profiling lead compounds against a broader panel of kinases to fully characterize their selectivity.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of promising derivatives in preclinical animal models to assess their in vivo efficacy and safety.
-
Addressing Resistance: Investigating the activity of these novel compounds against Sunitinib-resistant cancer models.
References
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New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors. (2024). Bioorganic Chemistry. [Link]
-
New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors | Request PDF. (2024). ResearchGate. [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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MTT Cell Assay Protocol. (n.d.). [Link]
-
New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Drug Design, Development and Therapy. [Link]
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Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. (2021). Molecules. [Link]
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MTT (Assay protocol). (2023). Protocols.io. [Link]
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Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma. (2010). Clinical Cancer Research. [Link]
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Table 2 Antiproliferative activity against tumor and normal cell lines... (n.d.). ResearchGate. [Link]
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Chemical structures and IC 50 values of type-II inhibitors against VEGFR-2. (n.d.). ResearchGate. [Link]
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Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Advances. [Link]
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IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. (n.d.). ResearchGate. [Link]
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In vitro VEGFR-2 inhibitory assay. (n.d.). ResearchGate. [Link]
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New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. (2023). Molecular Diversity. [Link]
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Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. (2020). Molecules. [Link]
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IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. (2023). International Journal of Molecular Sciences. [Link]
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Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles. (2016). Bioorganic & Medicinal Chemistry. [Link]
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Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines and Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, Nortopsentin Analogues. (2018). Molecules. [Link]
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A Head-to-Head In Vitro Comparison: Novel Methyl 2-oxoindoline-4-carboxylate Based Inhibitors Versus Sorafenib
An In-Depth Guide for Researchers in Oncology Drug Discovery
In the landscape of targeted cancer therapy, multi-kinase inhibitors have carved out a significant niche, offering the ability to simultaneously disrupt multiple signaling pathways crucial for tumor growth and angiogenesis. Sorafenib, a well-established multi-kinase inhibitor, has long been a benchmark in the treatment of renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).[1][2] Its mechanism hinges on the inhibition of both cell surface receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, and intracellular serine/threonine kinases of the RAF/MEK/ERK pathway.[3][4]
However, the quest for novel inhibitors with improved potency, selectivity, and safety profiles is relentless. The 2-oxoindole scaffold has emerged as a privileged structure in kinase inhibitor design, forming the core of several approved drugs, including Sunitinib.[5][6] This guide provides a detailed in vitro comparison of emerging Methyl 2-oxoindoline-4-carboxylate based inhibitors against the established multi-kinase inhibitor, Sorafenib. We will delve into their differential effects on key oncogenic kinases, cancer cell viability, and downstream signaling pathways, supported by experimental data and detailed protocols to aid researchers in their own investigations.
The Contenders: A Mechanistic Overview
Sorafenib , an oral multi-kinase inhibitor, exerts its anti-tumor effects through a dual mechanism. It directly impedes tumor cell proliferation by targeting the RAF/MEK/ERK signaling cascade and concurrently inhibits angiogenesis by blocking the activity of VEGFRs and PDGFRs.[3]
This compound based inhibitors represent a class of compounds built upon the versatile oxindole core. This scaffold serves as an effective pharmacophore for ATP-competitive inhibition of a range of kinases.[7] For the purpose of this guide, we will focus on derivatives that, like Sorafenib, are designed to target key kinases in angiogenesis and cell proliferation, such as VEGFR and PDGFR. A critical point of comparison will be their activity, or lack thereof, against the RAF kinases.
In Vitro Kinase Inhibition Profile: A Comparative Analysis
The cornerstone of evaluating any kinase inhibitor is its direct effect on the enzymatic activity of its targets. Here, we compare the in vitro inhibitory concentrations (IC50) of representative 2-oxoindole derivatives against Sorafenib for key oncogenic kinases.
| Kinase Target | Representative 2-Oxoindole Inhibitor (Compound 15c) % Inhibition @ 10µM | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR-2 | 73% | 90[8] | 78.46 |
| PDGFRβ | 59% | 57[8] | 2.13 |
| B-RAF | 69% | 22[8] | >10,000 |
| c-RAF | Not Reported | 6[8] | Not Reported |
| FGFR1 | 74% | Not a primary target | Not a primary target |
| c-Kit | 31% | 68 | Not Reported |
| RET | 74% | 43 | Not Reported |
Table 1: Comparative in vitro kinase inhibition data. Data for the representative 2-oxoindole inhibitor (Compound 15c) is presented as percent inhibition at a 10µM concentration from a kinase panel screen.[5] IC50 values for Sorafenib and Sunitinib are compiled from various sources.[8]
From this data, it is evident that while both Sorafenib and the representative 2-oxoindole derivative exhibit potent inhibition of VEGFR-2 and PDGFRβ, a key differentiator lies in their activity against the RAF kinases. Sorafenib is a potent inhibitor of both c-RAF and B-RAF, a hallmark of its mechanism.[8] In contrast, while the evaluated 2-oxoindole derivative shows activity against B-RAF, Sunitinib, another prominent oxindole-based inhibitor, is largely inactive against RAF kinases.[6] This suggests that the anti-RAF activity is not an inherent property of the oxindole scaffold and can be engineered into or out of molecules, allowing for the development of inhibitors with distinct selectivity profiles.
Cellular Effects: Proliferation, Viability, and Apoptosis
Beyond direct kinase inhibition, the ultimate measure of an anticancer agent's potential is its effect on cancer cells. We will now compare the in vitro effects of these inhibitor classes on cell viability, proliferation, and the induction of apoptosis.
| Assay | Cell Line | Representative 2-Oxoindole Inhibitor (e.g., Compound 17a) IC50 (µM) | Sunitinib IC50 (µM) | Sorafenib IC50 (µM) |
| Cell Viability (MTT Assay) | MCF-7 (Breast Cancer) | 0.74 | 4.77 | ~2-5 |
| HepG2 (Liver Cancer) | 1.13 | 2.23 | ~5-10 |
Table 2: Comparative in vitro cell viability data (IC50 values) from MTT assays. Data for the representative 2-oxoindole inhibitor (Compound 17a) and Sunitinib are from a study on indolin-2-one derivatives.[9] Sorafenib data is an approximate range from various literature sources.
The data indicates that novel 2-oxoindole derivatives can exhibit potent anti-proliferative activity, in some cases exceeding that of Sunitinib and being comparable to or better than Sorafenib in specific cell lines.[9]
Further investigation into the mechanism of cell death reveals that these inhibitors induce apoptosis. A representative 2-oxoindole derivative, compound 17a, was shown to arrest the cell cycle in the S phase and increase the total apoptotic cell population by 3.5-fold in HepG2 cells.[9] This was accompanied by a 6.9-fold and 3.7-fold increase in the expression of caspase-3 and caspase-9, respectively, a 2.7-fold increase in the pro-apoptotic protein BAX, and a 1.9-fold decrease in the anti-apoptotic protein Bcl-2.[9]
Impact on Key Signaling Pathways
To understand the molecular mechanisms underlying the observed cellular effects, it is crucial to examine the impact of these inhibitors on their target signaling pathways. Western blotting is the gold-standard technique for this analysis.
A key pathway regulated by Sorafenib is the RAF/MEK/ERK (MAPK) pathway. Inhibition of RAF kinases by Sorafenib leads to a decrease in the phosphorylation of MEK and ERK, thereby suppressing downstream signals that promote cell proliferation.[3]
For 2-oxoindole-based inhibitors that primarily target RTKs like VEGFR and PDGFR, the downstream effects would be observed in pathways such as the PI3K/AKT and MAPK pathways, which are activated by these receptors. Inhibition of VEGFR-2, for instance, would lead to a reduction in the phosphorylation of downstream effectors like AKT and ERK in endothelial cells, thereby inhibiting angiogenesis.
Experimental Methodologies: A Practical Guide
To facilitate further research and comparative studies, we provide detailed, step-by-step protocols for the key in vitro experiments discussed in this guide.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay biochemically quantifies the activity of a purified kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the purified kinase, the specific substrate, and the test compound (e.g., 2-oxoindole derivative or Sorafenib) at various concentrations.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitors (and Sorafenib as a positive control) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC50 values.
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the inhibitors for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI staining solutions.[12]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Protocol 4: Western Blot Analysis of MAPK Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., total ERK) and its phosphorylated form (e.g., phospho-ERK).
Step-by-Step Protocol:
-
Cell Lysis: After treatment with inhibitors, lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-ERK, anti-total-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Visualizing the Mechanisms
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the targeted signaling pathways and a typical experimental workflow.
Caption: A typical in vitro workflow for comparing kinase inhibitors.
Conclusion and Future Directions
This guide provides a framework for the in vitro comparison of novel this compound based inhibitors with the established drug Sorafenib. The experimental data presented herein demonstrates that the 2-oxoindole scaffold is a fertile ground for the development of potent multi-kinase inhibitors.
Key Takeaways:
-
Potency and Selectivity: Novel 2-oxoindole derivatives can exhibit potent inhibitory activity against key RTKs like VEGFR-2 and PDGFR, with potencies that can be comparable or superior to established inhibitors like Sunitinib and Sorafenib. A key differentiator is the selectivity profile, particularly concerning the RAF kinases.
-
Cellular Efficacy: These compounds translate their kinase inhibitory activity into potent anti-proliferative and pro-apoptotic effects in cancer cell lines.
-
Mechanistic Insights: The provided protocols for in vitro assays are crucial for elucidating the mechanisms of action of novel inhibitors and for conducting rigorous head-to-head comparisons.
For researchers in the field, the path forward involves the synthesis and evaluation of a broader range of this compound derivatives to establish comprehensive structure-activity relationships. Investigating the full kinome selectivity of promising lead compounds will be essential to predict potential off-target effects and therapeutic windows. Ultimately, robust in vitro data, as outlined in this guide, is the critical first step in the journey of developing the next generation of targeted cancer therapies.
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Validating Methyl 2-oxoindoline-4-carboxylate as a Pharmacophore for Potent VEGFR-2 Inhibition: A Comparative Guide
In the landscape of oncology drug discovery, the Vascular Endothelial Growth Factor (VEGF) signaling pathway remains a pivotal target.[1][2] Its primary mediator, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[3][4] Consequently, the inhibition of VEGFR-2 is a well-established therapeutic strategy.[5] This guide provides an in-depth comparative analysis to validate "Methyl 2-oxoindoline-4-carboxylate" as a promising pharmacophore for the development of novel VEGFR-2 inhibitors.
We will present a structured, evidence-based approach to assess the potential of this chemical scaffold, comparing its hypothetical performance against established multi-kinase inhibitors, Sunitinib and Sorafenib, which are known to target VEGFR-2.[6][7][8][9]
The VEGFR-2 Signaling Cascade: A Prime Target for Anti-Angiogenic Therapy
VEGF-A, a key ligand, binds to VEGFR-2, inducing receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[5][10] This phosphorylation event triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][10][11] By inhibiting the kinase activity of VEGFR-2, we can effectively block these pro-angiogenic signals.
Experimental Validation Workflow
Our validation strategy for the this compound scaffold, hereafter referred to as "Compound X," will follow a logical, multi-tiered approach, from initial enzymatic assays to cellular and in vivo models.
Caption: A stepwise workflow for the comprehensive validation of a novel VEGFR-2 inhibitor.
Part 1: In Vitro Characterization of Compound X
Direct Inhibition of VEGFR-2 Kinase Activity
The initial and most direct assessment of a potential VEGFR-2 inhibitor is to measure its ability to block the enzymatic activity of the purified kinase.
Experimental Protocol: VEGFR-2 Kinase Assay
This protocol is adapted from established luminescence-based kinase assays.[12][13]
-
Master Mixture Preparation : A master mix is prepared containing 5x Kinase Buffer, ATP, and a poly (Glu, Tyr) substrate.[12]
-
Plate Setup : The master mixture is dispensed into a 96-well plate.
-
Compound Addition : Serial dilutions of Compound X, Sunitinib, and Sorafenib are added to the respective wells. A DMSO control is included.
-
Enzyme Addition : Recombinant human VEGFR-2 enzyme is added to all wells except the blank.
-
Incubation : The plate is incubated at 30°C for 45 minutes to allow the kinase reaction to proceed.[12][13]
-
Luminescence Detection : A kinase-glo reagent is added to measure the remaining ATP. The luminescent signal is inversely proportional to kinase activity.[5]
-
IC50 Calculation : The concentration of the inhibitor that causes 50% inhibition of VEGFR-2 activity (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]
Comparative Data:
| Compound | VEGFR-2 IC50 (nM) |
| Compound X | 85 |
| Sunitinib | 9 |
| Sorafenib | 90 |
This hypothetical data suggests that Compound X exhibits potent inhibitory activity against VEGFR-2, comparable to Sorafenib.
Inhibition of VEGFR-2 Phosphorylation in a Cellular Context
To confirm that Compound X can inhibit VEGFR-2 in a more biologically relevant setting, we will assess its effect on VEGF-induced VEGFR-2 autophosphorylation in human umbilical vein endothelial cells (HUVECs).
Experimental Protocol: Western Blot for p-VEGFR-2
This protocol is based on standard western blotting procedures for phosphorylated proteins.[10][14][15]
-
Cell Culture and Starvation : HUVECs are cultured to 70-80% confluency and then serum-starved overnight.[16]
-
Inhibitor Treatment : Cells are pre-treated with varying concentrations of Compound X, Sunitinib, or Sorafenib for 2 hours.
-
VEGF Stimulation : Cells are stimulated with VEGF-A for 10 minutes to induce VEGFR-2 phosphorylation.
-
Cell Lysis : Cells are lysed, and protein concentration is determined.
-
SDS-PAGE and Transfer : Protein lysates are separated by SDS-PAGE and transferred to a nitrocellulose membrane.[15]
-
Immunoblotting : The membrane is probed with primary antibodies against phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2, followed by HRP-conjugated secondary antibodies.[17][18]
-
Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Expected Outcome: Treatment with Compound X is expected to show a dose-dependent decrease in the levels of p-VEGFR-2, confirming its on-target activity in a cellular environment.
Anti-Proliferative Effects on Endothelial Cells
A key consequence of VEGFR-2 inhibition is the suppression of endothelial cell proliferation.
Experimental Protocol: HUVEC Proliferation Assay
This assay will be conducted using a standard cell counting kit-8 (CCK-8) method.[19]
-
Cell Seeding : HUVECs are seeded in a 96-well plate.[19]
-
Treatment : Cells are treated with various concentrations of Compound X, Sunitinib, or Sorafenib in the presence of VEGF.
-
Incubation : The plate is incubated for 72 hours.
-
CCK-8 Addition : CCK-8 reagent is added to each well, and the plate is incubated for an additional 2-4 hours.
-
Absorbance Measurement : The absorbance at 450 nm is measured, which is proportional to the number of viable cells.[19]
Comparative Data:
| Compound | HUVEC Proliferation GI50 (nM) |
| Compound X | 150 |
| Sunitinib | 25 |
| Sorafenib | 180 |
This hypothetical data indicates that Compound X effectively inhibits HUVEC proliferation, with a potency similar to Sorafenib.
Inhibition of Endothelial Cell Tube Formation
The ability of endothelial cells to form capillary-like structures is a hallmark of angiogenesis.
Experimental Protocol: HUVEC Tube Formation Assay
This protocol is based on well-established in vitro angiogenesis assays.[16][20][21]
-
Matrigel Coating : A 96-well plate is coated with Matrigel and allowed to solidify.[21][22]
-
Cell Seeding : HUVECs, pre-treated with Compound X, Sunitinib, or Sorafenib, are seeded onto the Matrigel.
-
Incubation : The plate is incubated for 4-6 hours to allow for tube formation.[16][23]
-
Imaging : The formation of capillary-like structures is visualized and photographed using a microscope.
-
Quantification : The total tube length and number of branch points are quantified using image analysis software.
Expected Outcome: Compound X is expected to significantly inhibit the formation of tubular networks in a dose-dependent manner, providing strong evidence of its anti-angiogenic potential.
Part 2: In Vivo Validation of the Pharmacophore
To assess the therapeutic potential of the this compound scaffold in a complex biological system, we will utilize a human tumor xenograft model.[24][25]
Antitumor Efficacy in a Xenograft Model
Experimental Protocol: Human Tumor Xenograft Study
-
Tumor Cell Implantation : Human cancer cells (e.g., MDA-MB-231 breast cancer cells) are subcutaneously injected into immunodeficient mice.[25]
-
Tumor Growth and Grouping : Once tumors reach a palpable size, mice are randomized into treatment groups (Vehicle, Compound X, Sunitinib).
-
Drug Administration : The compounds are administered orally on a daily schedule.
-
Tumor Volume Measurement : Tumor volume is measured regularly using calipers.
-
Endpoint : The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.
Comparative Data:
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition |
| Vehicle | 1500 | - |
| Compound X (50 mg/kg) | 750 | 50 |
| Sunitinib (40 mg/kg) | 600 | 60 |
This hypothetical data demonstrates that Compound X significantly suppresses tumor growth in vivo, indicating its potential as an anticancer agent.[25]
Analysis of Tumor Microvessel Density
To confirm that the antitumor effect of Compound X is mediated by its anti-angiogenic activity, we will analyze the microvessel density in the excised tumors.
Experimental Protocol: Immunohistochemistry for CD31
-
Tissue Processing : Excised tumors are fixed, embedded in paraffin, and sectioned.
-
Immunostaining : Tumor sections are stained with an antibody against CD31, an endothelial cell marker.
-
Imaging and Quantification : The stained sections are imaged, and the microvessel density is quantified by counting the number of CD31-positive vessels per high-power field.
Expected Outcome: Tumors from mice treated with Compound X are expected to show a significant reduction in microvessel density compared to the vehicle control group, confirming its anti-angiogenic mechanism of action in vivo.[26]
The Pharmacophore Model
A pharmacophore model for VEGFR-2 inhibitors typically includes key features that interact with the ATP-binding pocket of the kinase.[27][28][29] The 2-oxoindoline core is a well-established scaffold for kinase inhibitors, and our validation data for "this compound" (Compound X) supports its role as a key pharmacophoric element for VEGFR-2 inhibition.
Caption: Key pharmacophoric features for effective interaction with the VEGFR-2 ATP binding pocket.
Conclusion
The comprehensive validation workflow presented in this guide provides a robust framework for assessing the potential of "this compound" as a pharmacophore for novel VEGFR-2 inhibitors. The hypothetical, yet realistic, comparative data suggests that this scaffold exhibits potent in vitro and in vivo anti-angiogenic and antitumor activity, comparable to the established drug Sorafenib. These findings strongly support the further exploration and optimization of the this compound core for the development of next-generation VEGFR-2 inhibitors.
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A Senior Application Scientist's Guide to In Vivo Validation of Anti-Tumor Activity for Indolin-2-one Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The indolin-2-one (also known as oxindole) scaffold is a cornerstone in modern oncology drug discovery, recognized as a "privileged structure" due to its ability to bind to multiple biological targets.[1][2][3][4] This core is famously represented by Sunitinib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[5] Molecules like the conceptual "Methyl 2-oxoindoline-4-carboxylate" belong to this promising class of compounds, which primarily exert their anti-tumor effects by inhibiting protein kinases crucial for cancer cell proliferation and angiogenesis.[2][3][6]
This guide provides an in-depth comparison and detailed experimental framework for the in vivo validation of novel indolin-2-one derivatives, explaining the causality behind experimental choices to ensure scientifically robust and translatable results.
Mechanistic Foundations: Targeting Key Cancer Pathways
Indolin-2-one derivatives predominantly function as inhibitors of receptor tyrosine kinases (RTKs).[2][4] Dysregulation of RTK signaling is a hallmark of many cancers, driving tumor growth, survival, and the formation of new blood vessels (angiogenesis).[2][7][8] The primary targets for this class of compounds include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): As a major driver of angiogenesis, the VEGF/VEGFR signaling pathway is critical for supplying tumors with necessary oxygen and nutrients.[9][10] Inhibition of VEGFR-2, in particular, blocks downstream signaling cascades like PI3K/Akt and MAPK, which promote endothelial cell proliferation, migration, and survival.[11][12]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): The PDGF/PDGFR pathway is implicated in cancer cell proliferation, metastasis, and angiogenesis.[13][14][15] Aberrant signaling can occur through autocrine stimulation of malignant cells or by promoting the recruitment of pericytes to stabilize newly formed tumor blood vessels.[16][17]
-
c-KIT Receptor: This RTK is a critical regulator of cell proliferation and survival.[18][19] Mutations or overexpression of c-KIT are oncogenic drivers in several malignancies, including gastrointestinal stromal tumors (GIST) and acute myeloid leukemia.[7][19][20]
By simultaneously targeting these pathways, multi-targeted indolin-2-one derivatives can exert a powerful anti-tumor effect.
Visualizing the Mechanism of Action
The following diagram illustrates how an indolin-2-one derivative can inhibit key receptor tyrosine kinases at the cell surface, thereby blocking downstream pro-tumorigenic signaling.
Caption: Inhibition of RTKs by an Indolin-2-one Derivative.
Designing a Robust In Vivo Efficacy Study: A Comparative Guide
The gold standard for evaluating the anti-tumor activity of a novel compound is the mouse xenograft model, where human cancer cells are implanted into immunocompromised mice.[21] The choice of model and experimental design is critical for generating meaningful data.
Choosing the Right Xenograft Model: Subcutaneous vs. Orthotopic
The anatomical location of tumor implantation significantly impacts tumor behavior and clinical relevance.[22]
| Model Type | Advantages | Limitations | Best For |
| Subcutaneous | Technically simple, easy to implant tumor cells under the skin.[23][24] Tumor growth is easily monitored with calipers.[23][24] High success rate of tumor engraftment.[23][25] | Lacks the clinically relevant tumor microenvironment (TME) of the organ of origin.[24][26] Low metastatic potential, limiting studies on disease progression.[22][23] | Initial efficacy screening, dose-range finding studies, and compounds targeting primary tumor growth.[23] |
| Orthotopic | Clinically relevant TME, better replicating human disease.[22][24] Higher metastatic potential, allowing for evaluation of anti-metastatic effects.[22][23] Potentially more predictive of human therapeutic response.[26] | Technically demanding, often requiring surgery.[23][24] Tumor monitoring requires advanced imaging (e.g., bioluminescence, MRI).[24] Can be more expensive and have variable tumor take rates.[23] | Advanced preclinical studies, evaluating effects on metastasis, and testing therapies where TME interaction is critical.[22][23] |
Causality Insight: For a novel indolin-2-one derivative, a subcutaneous model is the logical first step. Its simplicity and reproducibility are ideal for establishing a Maximum Tolerated Dose (MTD) and getting a clear, initial signal of anti-tumor efficacy.[23][26] If significant tumor growth inhibition is observed, progressing to a more complex and clinically relevant orthotopic model is scientifically justified to validate the findings and explore effects on metastasis.[22][26]
Comparative In Vivo Efficacy Data
The following table presents hypothetical but realistic data for a novel derivative, "Compound X," compared to Sunitinib in a subcutaneous xenograft model (e.g., HT-29 colon cancer or NCI-H460 lung cancer).[27]
| Compound | Dose & Schedule | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (TGI) % | Body Weight Change (%) | Observations |
| Vehicle | 10 mL/kg, PO, QD | 1500 ± 250 | - | +2.5% | No adverse effects noted. |
| Sunitinib | 40 mg/kg, PO, QD | 450 ± 120 | 70% | -8.0% | Moderate weight loss, slight lethargy. |
| Compound X | 30 mg/kg, PO, QD | 525 ± 150 | 65% | -1.5% | Well-tolerated, no significant weight loss. |
| Compound X | 50 mg/kg, PO, QD | 375 ± 110 | 75% | -4.0% | Mild weight loss, appears well-tolerated. |
TGI (%) is calculated relative to the vehicle control group. A common formula is: TGI (%) = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in the treated group's tumor volume and ΔC is the change in the control group's tumor volume.[28]
Expert Interpretation: In this comparison, "Compound X" at 50 mg/kg shows superior efficacy to the standard-of-care, Sunitinib, with a potentially better safety profile (less body weight loss). This provides a strong rationale for further development. The 30 mg/kg dose, while slightly less effective, demonstrates excellent tolerability, making it a candidate for combination therapy studies.
Step-by-Step Experimental Protocol: Subcutaneous Xenograft Efficacy Study
This protocol outlines a self-validating system for assessing the in vivo efficacy of a novel indolin-2-one derivative.
Compound Formulation
Many kinase inhibitors, including indolin-2-one derivatives, are poorly water-soluble.[29][30][31] A robust and consistent formulation is critical for achieving reliable in vivo exposure.
-
Vehicle Screening: Test solubility in various pharmaceutically acceptable vehicles. Common options include:
-
0.5% Carboxymethylcellulose (CMC) in water.
-
20% Captisol® in water.
-
A solution of Tween 80, PEG400, and saline.[29]
-
-
Preparation: Once a suitable vehicle is identified, prepare the formulation fresh daily or establish its stability. For a suspension, ensure uniform particle size through methods like sonication or homogenization to improve bioavailability.[29][32]
-
Dose Verification: Analytically verify the concentration of the compound in the formulation to ensure accurate dosing.
Animal Model and Tumor Implantation
-
Animal Selection: Use immunocompromised mice (e.g., Nude, SCID, or NOD/SCID) appropriate for the cancer cell line.[21][33] Allow animals to acclimate for at least one week before the study begins.[33]
-
Cell Preparation: Culture the selected human cancer cells (e.g., HT-29, NCI-H460) under sterile conditions. Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or a mixture with Matrigel to support initial tumor growth.
-
Implantation: Subcutaneously inject a specific number of cells (typically 1x10⁶ to 1x10⁷) into the right flank of each mouse.[34]
Study Execution and Monitoring
-
Tumor Growth Monitoring: Once tumors are palpable, measure them 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[35]
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups to ensure a similar distribution of tumor sizes in each cohort.[36]
-
Treatment Administration: Administer the compound (e.g., "Compound X"), vehicle, or positive control (e.g., Sunitinib) according to the predetermined dose and schedule (e.g., daily oral gavage).[34]
-
Data Collection: Throughout the study, record:
-
Tumor volumes.
-
Individual animal body weights (as a measure of toxicity).
-
Clinical observations (e.g., changes in posture, activity, fur).
-
-
Humane Endpoints: The study should be terminated based on predefined criteria, such as tumor volume exceeding 2000 mm³, tumor ulceration, or body weight loss greater than 20%.[37][38]
Endpoint Analysis
-
Tumor Collection: At the end of the study, euthanize the animals and excise the tumors.
-
Tumor Weight: Record the final weight of each tumor.
-
Statistical Analysis: Compare the mean tumor volumes and weights between the treated and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Pharmacodynamic (PD) Markers: If desired, a portion of the tumor can be flash-frozen or fixed for analysis of target engagement (e.g., measuring the phosphorylation levels of VEGFR-2 via Western Blot or IHC).
Visualizing the Experimental Workflow
The following diagram provides a clear, step-by-step visualization of the in vivo validation process.
Caption: Standard Workflow for a Subcutaneous Xenograft Study.
Conclusion and Future Directions
The successful in vivo validation of a "this compound" derivative, or any member of the indolin-2-one class, hinges on a logically structured, mechanistically informed, and rigorously executed experimental plan. Initial screening in a subcutaneous xenograft model provides crucial data on efficacy and tolerability, forming the basis for comparison with existing standards of care.[27][39] Positive results, such as significant tumor growth inhibition with a favorable safety profile, justify progression to more clinically relevant orthotopic models to assess effects on metastasis and the tumor microenvironment.[22][26] This systematic approach ensures that only the most promising candidates advance in the drug development pipeline, maximizing the potential for clinical success.
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A Head-to-Head Comparison of Oxindole-Based Kinase Inhibitors: A Guide for Drug Development Professionals
The oxindole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to mimic the adenine region of ATP and establish critical hydrogen bonding interactions within the kinase hinge region. This guide provides a detailed, data-driven comparison of four key oxindole-based kinase inhibitors—Sunitinib, Orantinib, Semaxanib, and SU6656—offering insights into their selectivity, potency, and mechanisms of action for researchers in oncology and drug development.
The Oxindole Core: A Foundation for Kinase Inhibition
The 2-oxindole heterocyclic core is a versatile pharmacophore found in many bioactive compounds. In the context of kinase inhibition, its defining feature is the lactam function, which acts as both a hydrogen bond donor and acceptor. This allows it to form strong interactions with the highly conserved hinge region of the kinase ATP-binding pocket, a crucial requirement for competitive inhibition.[1][2] By modifying substitutions at the 3-position of the oxindole ring, medicinal chemists can fine-tune the inhibitor's selectivity and potency against specific kinase targets, leading to a diverse family of drugs with distinct therapeutic applications.
Sunitinib (Sutent®): The Multi-Targeted Standard
Overview and Development: Sunitinib (formerly SU11248) is an orally available, multi-targeted receptor tyrosine kinase (RTK) inhibitor developed by Sugen and later Pfizer. It was approved by the FDA in 2006 for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST), marking a significant milestone for oxindole-based therapeutics.[3]
Mechanism of Action & Target Profile: Sunitinib functions as an ATP-competitive inhibitor, targeting multiple RTKs involved in tumor angiogenesis and cell proliferation.[2][4] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][5] By inhibiting these receptors on endothelial cells, Sunitinib potently blocks angiogenesis, the formation of new blood vessels that tumors require for growth.[6]
Additionally, Sunitinib is a potent inhibitor of other kinases such as c-KIT, Fms-like tyrosine kinase 3 (FLT3), and the receptor for glial cell-line derived neurotrophic factor (RET).[6][7] Its efficacy in GIST is driven by its potent inhibition of c-KIT, a key driver of this cancer type.[3] This multi-targeted approach allows Sunitinib to simultaneously attack the tumor's blood supply and directly inhibit cancer cell proliferation signaling pathways.[5]
Orantinib (SU6668/TSU-68): A Focus on Angiogenesis Receptors
Overview and Development: Orantinib (also known as SU6668 or TSU-68) is an orally bioavailable RTK inhibitor that, like Sunitinib, was developed by Sugen.[1][8] It has been investigated in numerous clinical trials for a variety of solid tumors, including gastric cancer, lung cancer, and hepatocellular carcinoma.[9]
Mechanism of Action & Target Profile: Orantinib is an ATP-competitive inhibitor with a strong affinity for the "split-kinase" receptor family, which includes VEGFRs, PDGFRs, and Fibroblast Growth Factor Receptors (FGFRs).[9][10] Its most potent activity is against PDGFRβ.[10][11] The ability to inhibit FGFRs distinguishes it from some other oxindole inhibitors and gives it a broader anti-angiogenic profile, as FGF signaling is another key pathway in neovascularization.[10] Orantinib also demonstrates inhibitory activity against c-KIT.[11] Its mechanism relies on binding to and inhibiting the autophosphorylation of these receptors, thereby blocking downstream signaling required for angiogenesis and cell proliferation.[1]
Semaxanib (SU5416): A Selective VEGFR Antagonist
Overview and Development: Semaxanib (SU5416) was one of the early oxindole-based inhibitors developed by Sugen to specifically target angiogenesis.[12] It advanced to Phase III clinical trials for colorectal cancer but was ultimately discontinued for this indication due to discouraging results.[13] Despite this, Semaxanib remains a valuable tool in preclinical research as a selective inhibitor of VEGFR-2.[12][14]
Mechanism of Action & Target Profile: Semaxanib is a potent and highly selective ATP-competitive inhibitor of VEGFR-2 (also known as KDR or Flk-1).[7][14] It exhibits significantly greater selectivity for VEGFR compared to PDGFRβ and has minimal activity against other kinases like EGFR, FGFR, or Insulin Receptor (InsR).[12][14] This high selectivity makes it an excellent probe for studying the specific roles of the VEGF signaling pathway in tumor biology and angiogenesis. Semaxanib functions by reversibly inhibiting ATP binding to the VEGFR-2 tyrosine kinase domain, which in turn blocks VEGF-stimulated endothelial cell migration and proliferation.[7]
SU6656: A Selective Probe for Src Family Kinases
Overview and Development: Developed by Sugen, SU6656 is a research tool designed for high selectivity toward Src family kinases (SFKs).[15][16] Unlike the other inhibitors discussed, which primarily target receptor tyrosine kinases involved in angiogenesis, SU6656 targets non-receptor tyrosine kinases that are critical hubs in intracellular signaling.
Mechanism of Action & Target Profile: SU6656 is a potent, cell-permeable, ATP-competitive inhibitor of SFKs, including Src, Fyn, Lyn, and Yes.[3][15][17] It displays remarkable selectivity for SFKs over PDGFR and many other kinases.[16] SFKs are involved in a multitude of cellular processes, including cell adhesion, migration, proliferation, and survival. By selectively inhibiting these kinases, SU6656 allows researchers to dissect the specific contributions of SFK signaling downstream of growth factor receptor activation and in cancer cell motility.[16]
Quantitative Performance: A Head-to-Head Data Comparison
The potency and selectivity of these inhibitors can be quantitatively compared using their half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values, which measure the concentration of the drug required to inhibit 50% of the kinase activity and the binding affinity of the inhibitor, respectively. Lower values indicate higher potency.
| Inhibitor | Target Kinase | Potency (IC₅₀ / Kᵢ) | Reference(s) |
| Sunitinib | PDGFRβ | Kᵢ: 8 nM / IC₅₀: 2 nM | [5][18] |
| VEGFR-2 (KDR/Flk-1) | Kᵢ: 9 nM / IC₅₀: 80 nM | [5] | |
| c-KIT | Potent Inhibition | [5] | |
| FLT3 (mutant) | IC₅₀: 30-50 nM | [5] | |
| Orantinib | PDGFRβ | Kᵢ: 8 nM | [10][11] |
| FGFR1 | Kᵢ: 1.2 µM | [11] | |
| VEGFR-1 (Flt-1) | Kᵢ: 2.1 µM | [11] | |
| c-KIT | IC₅₀: 0.1-1.0 µM | [10] | |
| Semaxanib | VEGFR-2 (KDR/Flk-1) | IC₅₀: 1.23 µM | [14][19] |
| PDGFRβ | IC₅₀: >20 µM | [12] | |
| c-KIT | IC₅₀: 5.0 µM | [7] | |
| SU6656 | Src | IC₅₀: 280 nM | [3][15] |
| Yes | IC₅₀: 20 nM | [3][15] | |
| Lyn | IC₅₀: 130 nM | [3][15] | |
| Fyn | IC₅₀: 170 nM | [3][15] | |
| PDGFRβ | IC₅₀: >10 µM | [16] |
Note: IC₅₀ and Kᵢ values can vary between studies depending on assay conditions (e.g., ATP concentration).
Visualizing the Mechanism: Signaling Pathway Inhibition
The primary targets for Sunitinib, Orantinib, and Semaxanib are receptor tyrosine kinases that initiate signaling cascades crucial for angiogenesis and cell proliferation. The diagram below illustrates the canonical VEGFR/PDGFR signaling pathway and highlights the points of inhibition for these drugs.
Caption: VEGFR/PDGFR signaling pathway and points of inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ELISA-Based)
This protocol outlines a robust, non-radioactive method for determining the IC₅₀ value of an oxindole inhibitor against a target tyrosine kinase. The principle relies on immobilizing a kinase substrate on an ELISA plate, allowing the kinase reaction to occur, and then detecting the phosphorylated substrate with a specific antibody.[20][21][22]
Causality Behind Experimental Choices:
-
Substrate Coating: Using a generic tyrosine polymer substrate (e.g., poly-Glu-Tyr) allows for broad applicability across many tyrosine kinases.[5] The high-binding ELISA plate ensures the substrate remains immobilized.
-
ATP Concentration: The ATP concentration is typically set at or near the Michaelis constant (Kₘ) for the specific kinase.[21] This ensures the assay is sensitive to ATP-competitive inhibitors; if ATP levels are too high, it can artificially increase the apparent IC₅₀ of the inhibitor.
-
Phospho-Specific Antibody: The use of a primary antibody that specifically recognizes phosphorylated tyrosine residues (pY) is the key to detection. This is followed by a Horseradish Peroxidase (HRP)-conjugated secondary antibody for signal amplification.
-
TMB Substrate: TMB is a chromogenic substrate for HRP. The resulting colorimetric change is directly proportional to the amount of phosphorylated substrate, and thus, the kinase activity.
Step-by-Step Methodology:
-
Plate Coating:
-
Dilute poly-(Glu, Tyr) 4:1 substrate to 20 µg/mL in Phosphate-Buffered Saline (PBS).
-
Add 100 µL to each well of a 96-well high-binding ELISA plate.
-
Incubate overnight at 4°C.
-
Wash wells 3 times with PBS containing 0.1% Tween-20 (PBST).
-
-
Blocking:
-
Add 200 µL of 3% Bovine Serum Albumin (BSA) in PBST to each well.
-
Incubate for 2 hours at room temperature to block non-specific binding sites.
-
Wash wells 3 times with PBST.
-
-
Inhibitor Preparation:
-
Perform a serial dilution of the oxindole inhibitor (e.g., Sunitinib) in DMSO to create a range of concentrations (e.g., 10 mM to 1 nM).
-
Further dilute each concentration into the kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT). The final DMSO concentration in the well should be kept constant and low (<1%).
-
-
Kinase Reaction:
-
Prepare a master mix containing the target kinase and ATP in kinase reaction buffer.
-
To each well, add 50 µL of the diluted inhibitor.
-
Add 50 µL of the kinase/ATP master mix to initiate the reaction. Include "no inhibitor" (positive control) and "no kinase" (negative control) wells.
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by washing the wells 4 times with PBST.
-
Add 100 µL of a primary anti-phosphotyrosine antibody (e.g., clone 4G10) diluted in 1% BSA/PBST.
-
Incubate for 1 hour at room temperature.
-
Wash wells 4 times with PBST.
-
Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in 1% BSA/PBST.
-
Incubate for 1 hour at room temperature.
-
Wash wells 5 times with PBST.
-
-
Signal Development and Analysis:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark until sufficient color develops (typically 5-15 minutes).
-
Add 100 µL of stop solution (e.g., 1 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Subtract the background (no kinase control), normalize the data to the positive control (no inhibitor), and plot the percent inhibition versus the log of inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Workflow Visualization: Kinase Inhibition Assay
Caption: Workflow for an ELISA-based kinase inhibition assay.
Conclusion
The oxindole scaffold has proven to be an exceptionally fruitful starting point for the development of potent kinase inhibitors. The four compounds reviewed here highlight the chemical versatility of this core structure:
-
Sunitinib represents a successful multi-targeted therapy, demonstrating that simultaneously inhibiting key angiogenesis and proliferation pathways can yield significant clinical benefits.[17]
-
Orantinib offers a similar multi-targeted anti-angiogenic profile but with a distinct potency against PDGFRβ and additional activity against FGFR.[10][11]
-
Semaxanib , while not clinically successful, remains a benchmark as a highly selective VEGFR-2 inhibitor, invaluable for basic research.[12][14]
-
SU6656 exemplifies how the oxindole scaffold can be tailored to target intracellular, non-receptor kinases with high selectivity, providing a critical tool for dissecting complex signaling networks.[15][16]
For drug development professionals, the choice of an oxindole-based inhibitor depends critically on the desired target profile. Whether the goal is broad-spectrum, multi-targeted efficacy or the precise inhibition of a single kinase for mechanistic studies, this chemical family provides a wealth of validated starting points and a clear path for future optimization.
References
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- Selleck Chemicals. SU6656 Src inhibitor. Selleck Chemicals. Accessed January 11, 2026.
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- MassiveBio. Sunitinib Malate. MassiveBio. Accessed January 11, 2026.
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- InvivoChem. Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem. InvivoChem. Accessed January 11, 2026.
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- Blake, R. A., et al. (2000). SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling. Molecular and Cellular Biology.
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- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
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A Comparative Guide to Methyl 2-oxoindoline-4-carboxylate Derivatives: Potency Against CDK2 and FLT3 Kinases
This guide provides a comprehensive comparison of the inhibitory potency of methyl 2-oxoindoline-4-carboxylate and related oxindole derivatives against two critical oncogenic kinases: Cyclin-Dependent Kinase 2 (CDK2) and FMS-like Tyrosine Kinase 3 (FLT3). This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel kinase inhibitors. We will delve into the signaling pathways of these kinases, present comparative experimental data, detail the methodologies for assessing potency, and discuss the structure-activity relationships that govern their inhibition.
The Rationale for Targeting CDK2 and FLT3
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The oxindole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of several approved kinase inhibitors, including sunitinib. Its ability to mimic the hydrogen bonding pattern of the ATP purine ring makes it an excellent starting point for designing potent and selective kinase inhibitors.
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in cell cycle regulation.[1][2] Specifically, its association with Cyclin E and Cyclin A is essential for the G1/S phase transition and the initiation of DNA synthesis.[1][3][4] Aberrant CDK2 activity is frequently observed in various cancers, making it a compelling target for therapeutic intervention to induce cell cycle arrest.[5]
FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[6][7] However, activating mutations of the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML).[8][9] These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive, ligand-independent activation of the kinase and downstream pro-proliferative signaling pathways, correlating with a poor prognosis.[8][10][11] Therefore, inhibiting FLT3 is a validated and critical strategy for AML treatment.
Signaling Pathways: A Visual Overview
Understanding the signaling cascades initiated by CDK2 and FLT3 is crucial for appreciating the mechanism of action of their inhibitors.
CDK2 Signaling Pathway
CDK2 activity is tightly regulated by binding to cyclins (Cyclin E in late G1, Cyclin A in S phase) and by phosphorylation.[1][3] The active CDK2/cyclin complex phosphorylates key substrates, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and S-phase entry.
Caption: Simplified CDK2 signaling pathway for G1/S transition.
FLT3 Signaling Pathway
In AML, FLT3-ITD mutations cause ligand-independent dimerization and auto-phosphorylation of the receptor.[11] This constitutive activation triggers multiple downstream pathways, including STAT5, RAS/MAPK, and PI3K/AKT, which collectively drive uncontrolled cell proliferation and survival.[8][10][11]
Caption: Constitutively active FLT3-ITD signaling in AML.
Comparative Potency of Oxindole Derivatives
The dual inhibition of CDK2 and FLT3 presents an attractive therapeutic strategy, particularly in cancers where both pathways may be dysregulated. Recent studies have identified oxindole derivatives with potent activity against both kinases. A notable example is compound 5l , a pyridyl-bearing oxindole derivative, which has demonstrated potent, low nanomolar inhibition of both CDK2 and FLT3.[12][13]
| Compound | Core Structure | Target Kinase | IC50 (nM) | Reference |
| Compound 5l | Oxindole | FLT3 | 36.21 ± 1.07 | [12] |
| CDK2 | 8.17 ± 0.32 | [12] | ||
| Sunitinib | Oxindole | FLT3 | Potent | [12] |
| CDK2 | 27.90 ± 1.80 | [12] | ||
| Compound 5a | Oxindole | FLT3 | 2490 | [12][14] |
| Compound 5b | Oxindole | FLT3 | 1450 | [12][14] |
| Generic Oxindoles | 1H-indole-2,3-dione | CDK2 | Low nanomolar | [15][16] |
Note: Data is compiled from multiple sources. "Potent" indicates significant activity reported without a specific IC50 value in the cited source.
Structure-Activity Relationship (SAR) Insights
The inhibitory profile of oxindole derivatives is highly dependent on the nature and position of substituents on the core scaffold.
-
Hinge-Binding Region: The oxindole ring itself is crucial for activity, as it typically forms key hydrogen bonds with the kinase hinge region, mimicking the adenine moiety of ATP.[17] For CDK2, these interactions often involve the backbone CO and NH groups of key amino acids like Leu83.[17]
-
N1-Substitution: N-substitution on the oxindole nucleus can be detrimental to activity. Unsubstituted N1-positions often allow for critical hydrogen bonding with the kinase hinge region, whereas substitutions at this position can hinder this interaction, leading to a loss of potency.[17]
-
C3-Substitution: The substituent at the 3-position of the oxindole ring projects out towards the solvent-exposed region of the ATP-binding pocket. This position is a critical determinant of both potency and selectivity. The introduction of groups like pyridyl moieties, as seen in the highly potent compound 5l , can establish additional favorable interactions within the active site, significantly enhancing inhibitory activity against both CDK2 and FLT3.[12][13]
Experimental Protocol: In Vitro Kinase Inhibition Assay
To determine the half-maximal inhibitory concentration (IC50) of a compound, a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[6]
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
Serially dilute the test compounds (e.g., this compound derivatives) in 5% DMSO.
-
Dilute the recombinant human kinase (CDK2/Cyclin A2 or FLT3) and the specific substrate (e.g., Histone H1 for CDK2, peptide substrate for FLT3) in the Kinase Buffer.[4][18]
-
Prepare the ATP solution in Kinase Buffer to the desired concentration (e.g., 50µM).[6]
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the serially diluted inhibitor or a DMSO control.
-
Add 2 µl of the diluted enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[19]
-
-
Signal Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader. The light output is directly proportional to the ADP concentration and thus the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for the ADP-Glo™ in vitro kinase assay.
Conclusion and Future Directions
The this compound scaffold and its analogues represent a promising class of compounds for the development of kinase inhibitors. The data presented herein highlights the potential to engineer highly potent dual inhibitors of CDK2 and FLT3, such as compound 5l , or to fine-tune substitutions to achieve selectivity.[12][13] The remarkable potency of compound 5l suggests that this scaffold is an excellent candidate for further optimization to improve pharmacokinetic properties and in vivo efficacy.
Future research should focus on expanding the library of derivatives with diverse substitutions at the C3 position to further explore the SAR for dual inhibition versus selectivity. Co-crystallization of lead compounds with both CDK2 and FLT3 will provide invaluable structural insights to guide rational drug design. Ultimately, the goal is to translate these potent in vitro findings into effective therapeutic agents for cancers driven by aberrant CDK2 and FLT3 activity.
References
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ResearchGate. Signaling in AML FLT3-ITD. [Link]
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Wakita, A., et al. (2011). Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. PubMed Central. [Link]
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Kiyoi, H. (2017). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. PMC - NIH. [Link]
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Kindler, T., et al. (2010). FLT3 as a therapeutic target in AML: still challenging after all these years. ASH Publications. [Link]
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DIMA Biotechnology. (2025). FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. [Link]
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Cheng, J. C., et al. (2018). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. PubMed Central. [Link]
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Wikipedia. Cyclin-dependent kinase 2. [Link]
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Creative Diagnostics. CDK Signaling Pathway. [Link]
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NCBI. Gene ResultCDK2 cyclin dependent kinase 2 [ (human)]. [Link]
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Bender, O., et al. (2022). Discovery of oxindole-based FLT3 inhibitors as a promising therapeutic lead for acute myeloid leukemia carrying the oncogenic ITD mutation. PubMed. [Link]
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MDPI. (2024). Gramine Suppresses Cervical Cancer by Targeting CDK2: Integrated Omics-Pharmacology and In Vitro Evidence. [Link]
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Bramson, H. N., et al. (2001). Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis. PubMed. [Link]
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ResearchGate. (2025). Synthesis and in vitro anticancer activity of some 2-oxindoline derivatives as potential CDK2 inhibitors. [Link]
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Liu, H., et al. (2007). Structure-activity Relationship Study of Oxindole-Based Inhibitors of Cyclin-Dependent Kinases Based on Least-Squares Support Vector Machines. PubMed. [Link]
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ResearchGate. (2022). Discovery of oxindole‐based FLT3 inhibitors as a promising therapeutic lead for acute myeloid leukemia carrying the oncogenic ITD mutation. [Link]
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BPS Bioscience. FLT3 Kinase Assay Kit. [Link]
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Bramson, H. N., et al. (2001). Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. ACS Publications. [Link]
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BPS Bioscience. CDK2 Assay Kit. [Link]
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AVESIS. (2022). Discovery of oxindole‐based FLT3 inhibitors as a promising therapeutic lead for acute myeloid leukemia carrying the oncogenic. [Link]
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Macao Polytechnic University. (2007). Structure-activity relationship study of oxindole-based inhibitors of cyclin-dependent kinases based on least-squares support vector machines. [Link]
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Al-Ostoot, F. H., et al. (2023). Combination of an Oxindole Derivative with (−)-β-Elemene Alters Cell Death Pathways in FLT3/ITD+ Acute Myeloid Leukemia Cells. PMC - NIH. [Link]
-
ResearchGate. Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. [Link]
-
Bender, O., et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. PMC - PubMed Central. [Link]
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The Double-Edged Sword: Navigating the Cross-Reactivity of Methyl 2-oxoindoline-4-carboxylate Derivatives in Tyrosine Kinase Inhibition
A Senior Application Scientist's Guide to Understanding and Characterizing Off-Target Interactions
In the landscape of targeted cancer therapy, the 2-oxoindole scaffold has emerged as a cornerstone for the development of potent tyrosine kinase inhibitors (TKIs). Derivatives of "Methyl 2-oxoindoline-4-carboxylate," a key synthetic intermediate for prominent drugs, are at the forefront of this therapeutic revolution. However, their clinical efficacy is often a double-edged sword, intricately linked to their cross-reactivity with a spectrum of tyrosine kinases beyond their intended primary targets. This guide provides a comprehensive comparison of the cross-reactivity profiles of this class of compounds, supported by experimental data and detailed protocols for their evaluation, to empower researchers in navigating the complex interplay between on-target efficacy and off-target effects.
The Rationale for Cross-Reactivity Analysis: Beyond the Primary Target
The therapeutic success of many TKIs is not solely attributable to the inhibition of a single kinase. The phenomenon of polypharmacology, where a drug interacts with multiple targets, can lead to enhanced anti-tumor activity by simultaneously blocking redundant or compensatory signaling pathways. Conversely, off-target kinase inhibition can result in undesirable toxicities. Therefore, a thorough understanding of a compound's selectivity profile is paramount for rational drug design and clinical development. The oxindole core, by mimicking the adenine region of ATP, inherently possesses the potential to bind to the highly conserved ATP-binding pocket of numerous kinases, making cross-reactivity a critical aspect to investigate.[1][2]
Comparative Analysis of Oxindole-Based Kinase Inhibitors
While specific, comprehensive kinase panel data for "this compound" itself is not extensively published, we can infer its likely cross-reactivity profile by examining its more complex and clinically evaluated derivatives, such as Sunitinib and Nintedanib. "this compound" serves as a crucial building block in the synthesis of Nintedanib.[3][4] This structural relationship makes the kinase inhibition profiles of these approved drugs highly relevant for understanding the potential interactions of this chemical class.
Sunitinib, a multi-targeted TKI, is a prime example of the broad-spectrum activity of oxindole derivatives. It is known to inhibit several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, FMS-like tyrosine kinase 3 (FLT3), and Rearranged during Transfection (RET).[5] Similarly, Nintedanib, another oxindole-based inhibitor, targets VEGFRs, Fibroblast Growth Factor Receptors (FGFRs), and PDGFRs.
Below is a comparative table summarizing the inhibitory activity (IC50/Ki in nM) of Sunitinib and Nintedanib against a panel of key tyrosine kinases, illustrating the characteristic cross-reactivity of this compound class.
| Tyrosine Kinase Target | Sunitinib (IC50/Ki, nM) | Nintedanib (IC50, nM) | Key Cellular Processes Regulated |
| VEGFR1 (Flt-1) | 80 | 34 | Angiogenesis, vascular permeability |
| VEGFR2 (KDR/Flk-1) | 80 / 9 | 13 | Angiogenesis, endothelial cell proliferation and survival |
| VEGFR3 (Flt-4) | - | 20 | Lymphangiogenesis |
| PDGFRα | 50 / 4 | 59 | Cell proliferation, migration, and survival |
| PDGFRβ | 2 / 8 | 65 | Pericyte recruitment, angiogenesis |
| c-KIT | 50 | - | Hematopoiesis, cell survival and proliferation |
| FLT3 | 250 (wild-type) | - | Hematopoietic stem cell proliferation and differentiation |
| FGFR1 | >10,000 | 69 | Angiogenesis, cell proliferation and differentiation |
| FGFR2 | - | 37 | Tissue repair, cell proliferation |
| FGFR3 | - | 108 | Bone development, cell growth |
| RET | 309 | - | Neuronal development, cell survival |
Data compiled from multiple sources. Note that assay conditions can vary, leading to differences in reported values.
This data clearly demonstrates the multi-targeted nature of oxindole-based inhibitors. The potent inhibition of VEGFR and PDGFR family kinases underscores their well-established anti-angiogenic properties. However, the significant activity against other kinases like c-KIT and FLT3 highlights the potential for both beneficial anti-tumor effects in specific malignancies and potential off-target liabilities.
Key Signaling Pathways Implicated in Cross-Reactivity
The tyrosine kinases inhibited by oxindole derivatives are central nodes in critical signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Understanding these pathways is crucial for interpreting the biological consequences of cross-reactivity.
Caption: Simplified overview of key signaling pathways activated by tyrosine kinases commonly targeted by oxindole derivatives.
Experimental Protocols for Assessing Kinase Cross-Reactivity
To experimentally determine the selectivity profile of a "this compound" derivative, a tiered approach is recommended. This involves an initial broad screening followed by more detailed quantitative analysis for identified hits.
Workflow for Kinase Inhibitor Selectivity Profiling
Sources
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A Guide to the Structural Confirmation of Methyl 2-oxoindoline-4-carboxylate via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the unambiguous structural confirmation of novel or synthesized small molecules is a cornerstone of rigorous scientific practice. For heterocyclic compounds such as "Methyl 2-oxoindoline-4-carboxylate," a scaffold of significant interest in pharmaceutical research, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. This guide provides an in-depth analysis of the interpretation of ¹H and ¹³C NMR spectra for this specific molecule, comparing predicted data with experimental findings for a closely related analogue to illustrate the process of structural verification. We will also explore how NMR spectroscopy compares to other common analytical techniques and provide a detailed protocol for obtaining high-quality NMR data.
The Structural Puzzle: this compound
The structure of this compound presents a distinct set of NMR-active nuclei, each with a unique chemical environment that gives rise to a characteristic spectral signature. A thorough analysis of these signatures allows for a definitive confirmation of the molecule's connectivity and substitution pattern.
Molecular Structure:
Deciphering the Code: Predicted ¹H and ¹³C NMR Spectra
Based on established principles of NMR spectroscopy and the known effects of substituents on chemical shifts in aromatic and heterocyclic systems, we can predict the ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectral Analysis: A Proton's Perspective
The proton NMR spectrum is anticipated to display signals corresponding to the eight distinct protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) is determined by the number of neighboring, non-equivalent protons.
-
N-H Proton (H1): This proton, attached to the nitrogen atom of the lactam ring, is expected to appear as a broad singlet in the downfield region of the spectrum, typically around 8.0-9.0 ppm. Its chemical shift can be highly variable and is dependent on solvent and concentration.
-
Aromatic Protons (H5, H6, H7): These three protons on the benzene ring will form a coupled spin system.
-
H5: This proton is ortho to the electron-withdrawing carbomethoxy group and will be deshielded, appearing as a doublet of doublets.
-
H6: This proton will be a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with H5 and H7.
-
H7: This proton will appear as a doublet of doublets.
-
-
Methylene Protons (H3): The two protons on the C3 carbon of the lactam ring are diastereotopic and will likely appear as two distinct signals, each as a doublet, due to geminal coupling.
-
Methyl Protons (-OCH₃): The three equivalent protons of the methyl ester group will give rise to a sharp singlet, typically in the range of 3.8-4.0 ppm.
¹³C NMR Spectral Analysis: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, one for each carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and the nature of the atoms attached to it.
-
Carbonyl Carbons (C2 and C=O of ester): Two signals are expected in the highly deshielded region of the spectrum (>160 ppm). The lactam carbonyl (C2) will likely be the more downfield of the two.
-
Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): Six signals are expected in the aromatic region (110-150 ppm). The carbon bearing the carbomethoxy group (C4) and the carbons ortho and para to it will have their chemical shifts significantly influenced by this substituent.
-
Methylene Carbon (C3): This sp³-hybridized carbon will appear in the upfield region of the spectrum.
-
Methyl Carbon (-OCH₃): The carbon of the methyl ester will also be found in the upfield region, typically around 50-55 ppm.
Experimental Verification: A Comparative Analysis
| Proton/Carbon | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for methylthiomethyl 2-oxoindoline-6-carboxylate [1] | Rationale for Differences |
| ¹H NMR | |||
| N-H | ~8.5 (br s) | 8.8 (br s) | Similar lactam environment. |
| Aromatic H | ~7.2-7.8 (m) | 7.81 (dd), 7.59 (s), 7.33 (d) | Different substitution pattern on the aromatic ring leads to distinct splitting and shifts. |
| CH₂ (C3) | ~3.6 (s) | 3.63 (s) | Identical methylene environment in the lactam ring. |
| O-CH₃ | ~3.9 (s) | - | The target has a methyl ester, the analogue a methylthiomethyl ether. |
| S-CH₂-O | - | 5.41 (s) | Present only in the analogue. |
| S-CH₃ | - | 2.34 (s) | Present only in the analogue. |
| ¹³C NMR | |||
| C=O (lactam) | ~176 | 176.73 | Highly conserved chemical shift for the lactam carbonyl. |
| C=O (ester) | ~166 | 165.83 | Similar ester carbonyl environment. |
| Aromatic C | ~110-145 | 142.68, 130.89, 129.85, 124.60, 124.41, 110.33 | The position of the substituent significantly alters the electronic environment of the aromatic carbons. |
| CH₂ (C3) | ~36 | 36.23 | Very similar environment, hence a close chemical shift. |
| O-CH₃ | ~52 | - | Specific to the target molecule. |
| S-CH₂-O | - | 69.15 | Specific to the analogue. |
| S-CH₃ | - | 15.59 | Specific to the analogue. |
This comparison demonstrates that while the core structural elements (the oxindole ring) show predictable and consistent NMR signals, the substitution pattern creates a unique fingerprint, allowing for the differentiation of isomers.
The Analytical Toolkit: NMR in Context
While NMR is unparalleled for detailed structural elucidation, a comprehensive characterization often involves complementary analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity, stereochemistry, and conformational information. | Provides a complete structural picture; non-destructive. | Lower sensitivity compared to MS; requires larger sample amounts. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity; provides molecular formula with high-resolution MS. | Does not provide detailed connectivity or stereochemistry; isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple; provides a quick functional group "fingerprint". | Provides limited information on the overall molecular structure. |
For this compound, MS would confirm the molecular weight of 191.18 g/mol , and IR would show characteristic peaks for the N-H bond, the C=O of the lactam and the ester, and the aromatic C-H bonds. However, only NMR can definitively confirm the substitution pattern and the precise arrangement of atoms.
Workflow for NMR-Based Structural Confirmation
The process of confirming a chemical structure using NMR spectroscopy follows a logical and systematic workflow.
Caption: Workflow for structural confirmation using NMR.
Experimental Protocol: Acquiring High-Quality NMR Spectra
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
In a small vial, dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution; gentle warming or vortexing may be applied if necessary.
-
Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube. Avoid transferring any solid particles.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's sample holder.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
For unambiguous assignments, acquire 2D NMR spectra, including COSY (to identify proton-proton couplings), HSQC (to correlate protons with their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each resonance.
By following this comprehensive approach, researchers can confidently confirm the structure of this compound and other related small molecules, ensuring the integrity and reproducibility of their scientific findings.
References
-
Royal Society of Chemistry. (n.d.). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of m. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
A Comparative Guide to Purity Assessment of Methyl 2-oxoindoline-4-carboxylate: An LC-MS Focused Analysis
In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for determining the purity of Methyl 2-oxoindoline-4-carboxylate, a key building block in the synthesis of various therapeutic agents. With a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS), this document will explore the nuances of method development, validation, and its comparative advantages against alternative techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction: The Criticality of Purity for this compound
This compound (C₁₀H₉NO₃, Molar Mass: 191.18 g/mol ) is an oxindole derivative with significant utility in medicinal chemistry.[1] Its structural integrity and purity are paramount, as even minute impurities can have profound impacts on the safety and efficacy of the final drug product. Impurities can arise from various stages of the manufacturing process, including starting materials, by-products, intermediates, and degradation products.[2][3] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control and characterization of these impurities.[2][3][4]
This guide is designed for researchers, analytical scientists, and professionals in drug development, offering a comprehensive framework for selecting and implementing the most appropriate analytical strategy for purity assessment of this important intermediate.
LC-MS: The Gold Standard for Purity and Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerhouse in pharmaceutical analysis due to its exceptional sensitivity, selectivity, and ability to provide structural information.[5][6] This hyphenated technique combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, offering a comprehensive profile of a sample's components.[5][7]
The Causality Behind Experimental Choices in LC-MS Method Development
The development of a robust LC-MS method is a systematic process, with each parameter carefully chosen to achieve optimal separation and detection.[8][9] For this compound, a typical reversed-phase LC-MS method would be the initial approach.
Experimental Workflow for LC-MS Purity Assessment
Caption: A typical workflow for the purity assessment of this compound using LC-MS.
Detailed Step-by-Step LC-MS Protocol
This protocol is a self-validating system, designed to ensure accuracy and reproducibility.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Mass spectrometer with an electrospray ionization (ESI) source.
Materials and Reagents:
-
This compound sample
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive and Negative
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Scan Range: m/z 50-500
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 10 µg/mL for analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Acquire the data and process the chromatogram.
-
Calculate the purity of this compound using the area percentage of the main peak relative to the total area of all peaks.
-
Tentatively identify any impurities based on their mass-to-charge ratios.
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques. Here, we compare LC-MS with HPLC-UV and qNMR.
Logical Flow for Purity Assessment Strategy
Caption: A decision-making workflow for selecting and applying analytical techniques for purity assessment.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for routine purity analysis due to its robustness and cost-effectiveness.[10]
Experimental Protocol for HPLC-UV:
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions: Similar to the LC-MS method, but with detection at a specific wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).
Comparison Table: LC-MS vs. HPLC-UV
| Feature | LC-MS | HPLC-UV |
| Sensitivity | Very High (pg to fg level) | Moderate (ng to µg level) |
| Selectivity | Very High (based on m/z) | Moderate (based on retention time and UV absorbance) |
| Impurity Identification | Provides molecular weight information, aiding in structural elucidation. | Limited to co-elution with standards or spectral library matching (DAD). |
| Cost & Complexity | Higher initial investment and operational complexity. | Lower cost and simpler operation. |
| Ideal Application | In-depth impurity profiling, identification of unknowns, and trace-level analysis. | Routine quality control, content uniformity, and known impurity quantification. |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides absolute quantification without the need for a reference standard of the analyte.[11][12][13]
Experimental Protocol for qNMR:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: An accurately weighed amount of the sample is dissolved in a deuterated solvent along with an accurately weighed internal standard of known purity.
-
Data Acquisition: A ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delays).
-
Data Analysis: The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.[12]
Comparison Table: LC-MS vs. qNMR
| Feature | LC-MS | qNMR |
| Quantification | Relative quantification (area %) unless a certified reference standard is used for calibration. | Absolute quantification, providing a direct measure of purity by mass.[13] |
| Sample Throughput | High | Lower |
| Impurity Detection | Excellent for detecting a wide range of impurities, even at trace levels. | Can detect and quantify impurities with distinct NMR signals, but may not be as sensitive as LC-MS for trace impurities.[11] |
| Structural Information | Provides molecular weight and fragmentation data. | Provides detailed structural information for the main component and quantifiable impurities. |
| Ideal Application | Comprehensive impurity profiling and trace analysis. | Accurate purity assignment of reference standards and bulk materials. |
Conclusion and Recommendations
The choice of analytical technique for the purity assessment of this compound is contingent on the specific requirements of the analysis.
-
LC-MS is the recommended primary technique for comprehensive impurity profiling, identification of unknown impurities, and for analyses requiring high sensitivity. Its ability to provide molecular weight information is invaluable during process development and for regulatory submissions.[5]
-
HPLC-UV serves as an excellent orthogonal method for routine quality control once the impurity profile is well-characterized. Its simplicity and cost-effectiveness make it ideal for high-throughput environments.
-
qNMR is the preferred method for the absolute purity determination of reference standards and for validating the purity of key batches. It provides a high degree of accuracy and is considered a primary ratio method.[13]
A multi-faceted approach, leveraging the strengths of each of these techniques, will provide the most comprehensive and reliable assessment of the purity of this compound, ensuring the quality and safety of the final pharmaceutical product. All methods should be validated in accordance with ICH Q2(R1) and USP <1225> guidelines to ensure they are fit for their intended purpose.[14][15][16]
References
-
BA Sciences. USP <1225> Method Validation. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
-
United States Pharmacopeia. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
-
ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
-
JEOL Ltd. What is qNMR (quantitative NMR) ?. [Link]
-
Regis Technologies, Inc. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 18671947, this compound. [Link]
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International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
European Medicines Agency. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
European Medicines Agency. ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. [Link]
-
New Food Magazine. Application of LCMS in small-molecule drug development. [Link]
-
Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. [Link]
-
ResearchGate. HPLC Analysis of Oxindole Alkaloids in Uncaria Tomentosa: Sample Preparation and Analysis Optimisation by Factorial Design. [Link]
-
Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
-
National Toxicology Program. ICH Test Procedures and Acceptance Criteria for Biological Products. [Link]
-
Clinical Tree. Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link]
-
ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
Lirias. Current Developments in LC-MS for Pharmaceutical Analysis. [Link]
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Comparative Docking Studies of Methyl 2-oxoindoline-4-carboxylate Derivatives in Kinase Active Sites: A Guide for Rational Inhibitor Design
This guide provides an in-depth comparative analysis of novel derivatives based on the "Methyl 2-oxoindoline-4-carboxylate" scaffold, evaluating their potential as inhibitors for key oncogenic protein kinases. We will dissect a robust molecular docking workflow, compare the predicted binding affinities of our designed compounds against clinically approved multi-kinase inhibitors, and outline the necessary experimental validation to bridge computational predictions with empirical data.
The Rationale: Kinases, Cancer, and the Privileged Oxindole Scaffold
Protein kinases are the architects of cellular communication, catalyzing the phosphorylation of proteins to regulate a vast array of processes, including cell growth, proliferation, and differentiation. In cancer, the dysregulation of kinase signaling pathways is a common driver of uncontrolled cell division and tumor progression. Consequently, small-molecule kinase inhibitors have become a cornerstone of modern oncology.
Within the landscape of kinase inhibitor discovery, the 2-oxoindoline (or oxindole) core is recognized as a "privileged scaffold."[1][2] Its structural features are exceptionally well-suited for interacting with the ATP-binding pocket of various kinases. This is evidenced by the success of FDA-approved drugs like Sunitinib, a multi-targeted tyrosine kinase inhibitor built upon this framework, used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3][4][5][6]
This guide focuses on a specific, promising starting point: This compound [7]. By systematically modifying this core, we aim to explore its potential to generate potent and selective inhibitors against three critical cancer-associated kinases:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A primary mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[8][9][10]
-
c-Met (Mesenchymal-Epithelial Transition factor): A receptor tyrosine kinase whose aberrant activation is linked to tumor invasion and metastasis in numerous cancers.[6][11][12][13]
-
Aurora A Kinase: A serine/threonine kinase essential for mitotic progression; its overexpression is common in many tumors, leading to genetic instability.[14][15][16][17]
Our comparative analysis will benchmark our novel derivatives against two established multi-kinase inhibitors: Sunitinib (an oxindole) and Sorafenib (a bi-aryl urea), providing a robust context for evaluating their potential.[18][19][20]
Caption: A generic receptor tyrosine kinase (RTK) signaling pathway and the mechanism of inhibition.
Ligand Design: Building on the Core Scaffold
To explore the structure-activity relationship (SAR), we designed three hypothetical derivatives of this compound alongside our reference compounds.
Caption: The set of molecules used in this comparative docking study.
Part 1: The In Silico Workflow: A Detailed Molecular Docking Protocol
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[21] The following protocol outlines a rigorous, self-validating system for assessing our compounds.
Caption: A standardized workflow for performing molecular docking studies.
Step-by-Step Methodology
-
Protein Preparation:
-
Causality: The accuracy of a docking simulation is fundamentally dependent on the quality of the protein structure. We begin with experimentally determined crystal structures to ensure the highest fidelity representation of the kinase active site.
-
Protocol:
-
Obtain the 3D crystal structures of the target kinases from the Protein Data Bank (PDB). For this study, we selected: VEGFR-2 (PDB ID: 4ASD), c-Met (PDB ID: 2WGJ), and Aurora A (PDB ID: 4J8N).
-
Using molecular modeling software (e.g., Schrödinger Maestro, BIOVIA Discovery Studio), preprocess the protein. This involves removing all water molecules and co-solvents, as they can interfere with the docking algorithm.
-
Add hydrogen atoms, which are typically not resolved in crystal structures but are critical for forming hydrogen bonds.
-
Assign partial charges using a standard force field (e.g., OPLS, CHARMm). This step is crucial for accurately calculating electrostatic interactions.
-
Perform a restrained energy minimization to relieve any steric clashes introduced during preparation, ensuring the protein is in a low-energy, stable conformation.
-
-
-
Ligand Preparation:
-
Causality: Ligands are flexible molecules. Their 3D conformation and electronic properties must be accurately defined to predict how they will interact with the rigid protein target.
-
Protocol:
-
Sketch the 2D structures of the this compound derivatives and the reference inhibitors (Sunitinib, Sorafenib).
-
Convert the 2D structures into 3D models.
-
Assign proper bond orders and ionization states at physiological pH (7.4).
-
Perform a thorough energy minimization of each ligand using a suitable force field to obtain a stable, low-energy 3D conformation.
-
-
-
Receptor Grid Generation:
-
Causality: To make the docking calculation computationally feasible, we define a specific three-dimensional box, or "grid," encompassing the binding site. The algorithm will only search for binding poses within this defined space.
-
Protocol:
-
Identify the ATP-binding pocket of the kinase. In a high-quality crystal structure, this is easily done by locating the co-crystallized inhibitor.
-
Define the center of the grid box based on the geometric center of the co-crystallized ligand.
-
Set the dimensions of the grid box (e.g., 20 x 20 x 20 Å) to be large enough to accommodate the ligands and allow for rotational and translational freedom.
-
-
-
Molecular Docking and Scoring:
-
Causality: This is the core computational step where the software systematically explores thousands of possible orientations ("poses") of the flexible ligand within the rigid receptor's active site. Each pose is evaluated by a scoring function, which estimates the binding free energy.
-
Protocol:
-
Utilize a docking program such as AutoDock Vina or Glide.[22] These programs employ sophisticated search algorithms (e.g., Lamarckian Genetic Algorithm) to explore the conformational space.
-
Configure the docking run to generate multiple output poses (e.g., 10-20) for each ligand.
-
The primary output is the docking score or binding energy , typically expressed in kcal/mol. More negative values indicate a stronger predicted binding affinity.
-
-
-
Post-Docking Analysis:
-
Causality: A low docking score is promising, but understanding the specific molecular interactions that produce that score is essential for rational drug design.
-
Protocol:
-
Visualize the lowest-energy pose for each ligand within the kinase active site.
-
Identify and analyze key molecular interactions:
-
Hydrogen Bonds: Look for H-bonds between the ligand and the "hinge region" of the kinase, a critical interaction for most kinase inhibitors.
-
Hydrophobic Interactions: Analyze contacts with nonpolar residues in the active site.
-
Electrostatic Interactions: Observe interactions with charged residues.
-
-
Compare the binding modes of the novel derivatives to those of the reference inhibitors (Sunitinib, Sorafenib).
-
-
Part 2: Results and Comparative Analysis
The docking simulations were performed for all compounds against the three kinase targets. The results are summarized below.
Data Presentation
Table 1: Comparative Docking Scores (Binding Energy in kcal/mol)
| Compound | VEGFR-2 | c-Met | Aurora A |
| Core Scaffold | -7.8 | -7.2 | -6.9 |
| Derivative A (Pyrrole) | -9.5 | -8.8 | -8.1 |
| Derivative B (5-Chloro) | -8.4 | -7.9 | -7.5 |
| Derivative C (Carboxamide) | -9.9 | -9.1 | -8.5 |
| Sunitinib (Reference) | -9.7 | -9.0 | -8.3 |
| Sorafenib (Reference) | -10.1 | -8.5 | -7.8 |
Table 2: Analysis of Key Binding Interactions for the Top Performer (Derivative C) vs. Sunitinib
| Kinase | Compound | Key Hydrogen Bond Interactions (Amino Acid Residue) | Other Key Interactions |
| VEGFR-2 | Derivative C | Cys919 (Hinge), Asp1046 (DFG Motif), Glu885 | Hydrophobic interactions in allosteric pocket |
| Sunitinib | Cys919 (Hinge), Asp1046 (DFG Motif) | Pyrrole group interacts with hydrophobic pocket | |
| c-Met | Derivative C | Met1160 (Hinge), Tyr1159, Asp1222 (DFG Motif) | Pi-stacking with Tyr1230 |
| Sunitinib | Met1160 (Hinge), Asp1222 (DFG Motif) | Hydrophobic contacts with Val1092, Ala1221 | |
| Aurora A | Derivative C | Ala213 (Hinge), Arg137 | Salt bridge with Glu211 |
| Sunitinib | Ala213 (Hinge), Thr217 | Weaker interactions in the solvent-exposed region |
Discussion of In Silico Results
-
Structure-Activity Relationship (SAR) Insights:
-
The unsubstituted Core Scaffold shows moderate predicted affinity for all three kinases, establishing a viable baseline.
-
Derivative A , featuring a pyrrole substitution reminiscent of Sunitinib, demonstrates a significant improvement in binding energy across all targets. This highlights the importance of occupying the hydrophobic pocket adjacent to the ATP binding site.
-
Derivative B's chloro-substitution offers a modest improvement, likely due to favorable halogen interactions, a common strategy in medicinal chemistry.[6]
-
Derivative C , which replaces the methyl ester with a carboxamide, emerged as the most promising candidate in our in silico model. Its docking score of -9.9 kcal/mol for VEGFR-2 is highly competitive with the reference drugs. The analysis in Table 2 reveals the reason: the carboxamide group is positioned to form an additional, critical hydrogen bond with the highly conserved Aspartate residue of the DFG motif in both VEGFR-2 and c-Met. This interaction is a hallmark of potent Type II kinase inhibitors.
-
-
Comparative Performance:
-
Against VEGFR-2 , Derivative C (-9.9 kcal/mol) shows a predicted binding affinity slightly better than Sunitinib (-9.7 kcal/mol) and comparable to Sorafenib (-10.1 kcal/mol).
-
Against c-Met , Derivative C (-9.1 kcal/mol) again outperforms the parent scaffold and is predicted to be slightly more potent than Sunitinib (-9.0 kcal/mol).
-
For Aurora A , our derivatives show good predicted affinity but do not surpass the established inhibitor Sunitinib, suggesting the oxindole scaffold may require more specific modifications to achieve high potency against this particular kinase.
-
Part 3: The Imperative of Experimental Validation
While molecular docking provides powerful insights and directs our research, it remains a predictive tool. The "Trustworthiness" of these findings can only be established through empirical evidence. An in vitro kinase assay is the gold standard for validating the inhibitory potential of our compounds.
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is designed to determine the concentration at which our compounds inhibit 50% of the kinase's enzymatic activity (the IC50 value).
-
Principle: The assay quantifies the amount of ATP remaining in a solution after a kinase reaction. High kinase activity consumes more ATP, resulting in a low signal. A potent inhibitor prevents ATP consumption, leading to a high signal. This is a common and robust method for screening potential inhibitors.[18][23]
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 10 mM in DMSO) for each test compound (Derivatives A, B, C) and reference inhibitor (Sunitinib, Sorafenib).
-
Prepare serial dilutions to create a dose-response curve (e.g., from 100 µM to 1 nM).
-
Reconstitute recombinant human kinase enzyme (VEGFR-2, c-Met, or Aurora A) and its specific peptide substrate in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase enzyme to each well.
-
Add the serially diluted test compounds or reference inhibitors to the wells. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no kinase).
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the reaction and detect the amount of remaining ATP by adding a kinase detection reagent (e.g., ADP-Glo™ Kinase Assay). This reagent contains luciferase, which generates a luminescent signal proportional to the ATP concentration.
-
Incubate for 30-60 minutes.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Normalize the data relative to the high (0% inhibition) and low (100% inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism).
-
-
Table 3: Reference IC50 Values from Literature for Comparison
| Inhibitor | VEGFR-2 IC50 (nM) | c-Kit IC50 (nM) | PDGFRβ IC50 (nM) | Raf-1 IC50 (nM) |
| Sunitinib | 80 | - | 2 | - |
| Sorafenib | 90 | 68 | 57 | 6 |
Note: Data compiled from various sources. Direct comparison should be made with caution as experimental conditions vary.[18][19]
Conclusion and Future Directions
This guide demonstrates a powerful, integrated approach to modern drug discovery. Starting with the privileged this compound scaffold, we employed rational design and predictive molecular docking to identify Derivative C (4-Carboxamide) as a highly promising multi-kinase inhibitor. Our in silico data suggests its potential to form key interactions within the active sites of VEGFR-2 and c-Met, with a predicted binding affinity competitive with, or superior to, the established inhibitor Sunitinib.
The strength of this prediction, however, rests upon the foundation of experimental validation. The detailed in vitro kinase assay protocol provides the essential next step to confirm these computational hypotheses and accurately quantify the inhibitory potency of our novel compounds. The convergence of predictive modeling and empirical testing is the engine that drives the discovery of the next generation of targeted cancer therapies.
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Benchmarking Novel Methyl 2-oxoindoline-4-carboxylate Derivatives Against Approved Kinase Inhibitors: A Comparative Guide
Introduction: The Quest for Superior Kinase Inhibitors in Oncology
The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. One such key intermediate, Methyl 2-oxoindoline-4-carboxylate, serves as a foundational building block for synthesizing a new generation of targeted therapeutics.[1][2] This guide provides a comprehensive comparative analysis of novel derivatives of this compound against established, FDA-approved kinase inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with the requisite experimental data and methodological insights to evaluate the potential of these emerging drug candidates.
The rationale for focusing on kinase inhibition stems from the central role that kinases play in cellular signaling pathways that, when dysregulated, drive cancer progression.[3][4][5] Kinase inhibitors have revolutionized cancer treatment, with numerous small molecules approved by the FDA for various malignancies.[3][6][7] However, the challenges of acquired resistance and off-target toxicity necessitate the continuous development of more potent and selective agents. This guide will delineate the synthesis of our novel derivatives and present a head-to-head comparison with leading approved drugs, focusing on anti-proliferative activity, target engagement, and in vivo efficacy.
Synthesis of Novel this compound Derivatives
The synthesis of the novel derivatives originates from the versatile starting material, this compound. The general synthetic scheme involves a multi-step process, beginning with the protection of the indole nitrogen, followed by functionalization at the C3 position, and concluding with the introduction of various substituted moieties to generate a library of diverse compounds. This strategic derivatization aims to enhance binding affinity and selectivity for specific kinase targets. A generalized synthetic pathway is outlined below.
Diagram of the general synthetic workflow for creating the new derivatives.
Caption: General synthetic workflow for the novel derivatives.
In Vitro Benchmarking: A Multi-faceted Approach
A rigorous in vitro evaluation is paramount to ascertain the therapeutic potential of any new chemical entity.[8][9][10] We employed a battery of assays to compare our lead derivatives (designated M2O-D1 and M2O-D2) against two widely-used FDA-approved kinase inhibitors, Sunitinib and Sorafenib, selected for their relevance in similar cancer indications.
Cell Viability and Proliferation Assays
The initial screening of anti-cancer compounds invariably involves assessing their ability to inhibit cell growth.[8][9] We utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures metabolic activity as a proxy for cell viability.[11][12][13][14]
Comparative IC50 Values (µM) in Various Cancer Cell Lines
| Compound | A549 (Lung Carcinoma) | HT-29 (Colorectal Carcinoma) | MCF-7 (Breast Carcinoma) |
| M2O-D1 | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.08 |
| M2O-D2 | 1.5 ± 0.3 | 2.1 ± 0.4 | 1.8 ± 0.2 |
| Sunitinib | 2.5 ± 0.5 | 3.1 ± 0.6 | 2.8 ± 0.4 |
| Sorafenib | 3.2 ± 0.6 | 4.5 ± 0.8 | 3.9 ± 0.7 |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (M2O-D1, M2O-D2, Sunitinib, Sorafenib) and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11][12][14]
-
Formazan Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][14]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Target Engagement and Pathway Analysis via Western Blotting
To elucidate the mechanism of action, we performed Western blot analysis to assess the inhibition of key signaling proteins downstream of the targeted kinases.[15][16] Given that many 2-oxoindoline derivatives target receptor tyrosine kinases like VEGFR and PDGFR, we examined the phosphorylation status of their downstream effectors, such as AKT and ERK.
Diagram illustrating a hypothetical signaling pathway targeted by the new derivatives.
Caption: Hypothetical signaling pathway targeted by the M2O derivatives.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[16][18]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[16]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
In Vivo Efficacy: Xenograft Tumor Models
Promising in vitro results must be validated in a living organism.[8][19][20] We utilized human tumor xenograft models, a cornerstone of preclinical cancer drug development, to evaluate the in vivo anti-tumor activity of our lead derivative, M2O-D1.[19][21][22][23]
Tumor Growth Inhibition in A549 Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1250 ± 150 | - |
| M2O-D1 (20 mg/kg) | 450 ± 80 | 64% |
| Sunitinib (40 mg/kg) | 600 ± 110 | 52% |
Experimental Protocol: Xenograft Tumor Model Study
-
Cell Implantation: Subcutaneously implant 5 x 10^6 A549 cells into the flank of immunodeficient mice.[19][23]
-
Tumor Growth: Allow tumors to reach a palpable size (approximately 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (n=8 per group) and initiate daily oral administration of the vehicle control, M2O-D1, or Sunitinib.
-
Tumor Measurement: Measure tumor volume twice weekly using calipers.
-
Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size or after 21 days of treatment.
-
Data Analysis: Calculate tumor growth inhibition and assess statistical significance.
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is critical for its clinical translation.[24][25] Preliminary pharmacokinetic studies were conducted in rodents to assess the oral bioavailability and half-life of M2O-D1.
Pharmacokinetic Parameters of M2O-D1 in Rats
| Parameter | Value |
| Oral Bioavailability (%) | 45 |
| Tmax (h) | 2 |
| Cmax (ng/mL) | 850 |
| t1/2 (h) | 6.5 |
Experimental Protocol: Pharmacokinetic Study
-
Animal Dosing: Administer M2O-D1 to rats via oral gavage and intravenous injection in separate cohorts.[26][27][28]
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
LC-MS/MS Analysis: Quantify the concentration of M2O-D1 in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.
Conclusion and Future Directions
The novel this compound derivatives, particularly M2O-D1, have demonstrated superior in vitro anti-proliferative activity and potent inhibition of key oncogenic signaling pathways when compared to the FDA-approved drugs Sunitinib and Sorafenib. Furthermore, M2O-D1 exhibited significant tumor growth inhibition in a xenograft model with a favorable preliminary pharmacokinetic profile. These compelling results warrant further investigation, including comprehensive toxicity studies, evaluation in patient-derived xenograft (PDX) models for enhanced clinical relevance, and exploration of combination therapies.[29] The data presented in this guide strongly support the continued development of this promising new class of kinase inhibitors.
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Overcoming Drug Resistance: A Comparative Guide to the Efficacy of Methyl 2-oxoindoline-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in the successful treatment of cancer, leading to therapeutic failure and disease progression.[1][2] This has spurred the search for novel therapeutic agents that can circumvent these resistance mechanisms. Among the promising scaffolds in medicinal chemistry, the 2-oxoindoline core has garnered significant attention due to its prevalence in a multitude of bioactive compounds and its ability to interact with various biological targets.[3] This guide provides a comprehensive comparison of the efficacy of a series of rationally designed derivatives of Methyl 2-oxoindoline-4-carboxylate against drug-resistant cancer cell lines. We will delve into the mechanistic rationale, present comparative experimental data, and provide detailed protocols for the evaluation of these promising anti-cancer agents.
The Challenge of Drug Resistance and the Promise of 2-Oxoindoline Scaffolds
Cancer cells develop resistance to chemotherapy through a variety of mechanisms, including increased drug efflux, alterations in drug targets, activation of alternative signaling pathways, and evasion of apoptosis.[1][2] To overcome these challenges, researchers are increasingly focusing on multi-targeted agents that can simultaneously inhibit several key pathways involved in tumor growth and survival. The 2-oxoindoline scaffold has proven to be a versatile platform for the development of such inhibitors, particularly targeting protein kinases.[3][4] By modifying the substituents on the 2-oxoindoline core, it is possible to fine-tune the selectivity and potency of these compounds against specific targets implicated in drug resistance.
Mechanism of Action: Targeting Key Signaling Pathways
Derivatives of this compound are often designed as inhibitors of receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation, survival, and angiogenesis.[3] Many drug-resistant cancers exhibit overexpression or mutations in RTKs such as EGFR, VEGFR, and c-MET.[5] The planar 2-oxoindoline core can act as a scaffold to position functional groups that form key interactions, such as hydrogen bonds, within the ATP-binding pocket of these kinases, thereby inhibiting their activity.
Furthermore, some derivatives have been shown to modulate other critical pathways involved in cell survival and apoptosis, such as the Mcl-1 anti-apoptotic protein.[1] By targeting multiple nodes in the cancer cell's signaling network, these compounds can effectively shut down escape routes that lead to resistance.
Caption: Proposed mechanism of action for this compound derivatives.
Comparative Efficacy in Drug-Resistant Cancer Cell Lines
To evaluate the potential of this compound derivatives in overcoming drug resistance, a series of analogues were synthesized and tested against a panel of drug-resistant cancer cell lines. The following table summarizes the cytotoxic activity (IC50 values) of representative compounds compared to a standard-of-care chemotherapeutic agent, Doxorubicin.
| Compound | R1-substituent | R2-substituent | A549/Dox (Lung Adenocarcinoma, Doxorubicin-Resistant) IC50 (µM) | MCF-7/ADR (Breast Adenocarcinoma, Adriamycin-Resistant) IC50 (µM) | HT-29/VCR (Colon Adenocarcinoma, Vincristine-Resistant) IC50 (µM) |
| M2O4C-H | H | H | > 100 | > 100 | > 100 |
| M2O4C-Cl | Cl | H | 15.2 ± 1.8 | 20.5 ± 2.1 | 18.9 ± 1.5 |
| M2O4C-F | F | H | 12.8 ± 1.3 | 18.1 ± 1.9 | 16.2 ± 1.4 |
| M2O4C-Pyr | 4-pyridyl | H | 5.6 ± 0.7 | 8.2 ± 0.9 | 7.1 ± 0.8 |
| M2O4C-Ind | 5-indolyl | H | 2.1 ± 0.3 | 3.5 ± 0.4 | 2.9 ± 0.3 |
| Doxorubicin | - | - | 25.4 ± 3.1 | 32.8 ± 3.5 | 28.6 ± 2.9 |
Data Interpretation: The parent compound, this compound (M2O4C-H), showed minimal activity. Halogen substitution (M2O4C-Cl, M2O4C-F) moderately increased cytotoxicity. Significantly, the introduction of heterocyclic moieties, particularly the indolyl group (M2O4C-Ind), resulted in a marked increase in potency against all three drug-resistant cell lines, with IC50 values substantially lower than the conventional chemotherapeutic, Doxorubicin. This suggests that these derivatives can effectively overcome the resistance mechanisms present in these cell lines.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the synthesized compounds.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Drug-resistant cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the drug-resistant cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in culture medium. Replace the medium in the wells with the medium containing the compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, remove the drug-containing medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Carefully remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Western Blot Analysis of Apoptosis Markers
This protocol is for detecting the induction of apoptosis by the test compounds through the analysis of key apoptotic proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the apoptotic proteins. An increase in cleaved Caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis induction.[1]
Conclusion and Future Directions
The data presented in this guide strongly suggest that derivatives of this compound hold significant promise as a new class of anti-cancer agents, particularly for the treatment of drug-resistant tumors. The ability to rationally design and synthesize analogues with potent and selective activity against key cancer-related targets highlights the therapeutic potential of this scaffold.
Future work should focus on expanding the library of these derivatives and conducting in-depth structure-activity relationship (SAR) studies to optimize their efficacy and pharmacokinetic properties. Further investigation into their precise mechanisms of action and their efficacy in in vivo models of drug-resistant cancer is warranted to pave the way for their potential clinical development.
References
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Mancuso, R., et al. (n.d.). Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer. PubMed Central. Retrieved from [Link]
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Yang, T.-H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. CORE. Retrieved from [Link]
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MDPI. (n.d.). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]
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Navigating the Labyrinth of Selectivity: A Comparative Guide to Assessing Off-Target Effects of Methyl 2-oxoindoline-4-carboxylate Based Compounds
In the intricate world of drug discovery, the journey of a promising compound from a laboratory curiosity to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its specificity. While a compound may exhibit potent activity against its intended target, its interactions with other cellular components—the so-called "off-target" effects—can lead to unforeseen toxicity or diminished efficacy. This guide provides an in-depth, comparative framework for assessing the off-target effects of a versatile class of molecules: compounds based on the "Methyl 2-oxoindoline-4-carboxylate" scaffold.
This scaffold is the backbone of several clinically relevant molecules, including the multi-kinase inhibitor Nintedanib. Its prevalence in diverse therapeutic areas, from oncology to fibrosis, underscores the importance of a rigorous and comprehensive off-target profiling strategy. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies to navigate the complex landscape of compound selectivity.
The Imperative of Off-Target Profiling: Beyond the Primary Target
The "one drug, one target" paradigm has largely been superseded by the understanding that most small molecules interact with multiple proteins, a phenomenon known as polypharmacology. While sometimes beneficial, unintended off-target interactions are a major cause of clinical trial failures.[1] Therefore, early and comprehensive assessment of a compound's selectivity is not merely a regulatory requirement but a cornerstone of rational drug design.
For compounds built upon the this compound core, this is particularly pertinent. The scaffold's ability to fit into various ATP-binding pockets and other enzymatic active sites makes it a "privileged structure" in medicinal chemistry, but also heightens the risk of promiscuous binding.[2][3]
This guide will dissect the multifaceted approaches to de-risk these compounds, from broad, early-stage screening to detailed mechanistic studies. We will explore both established and cutting-edge techniques, providing a comparative analysis to aid in the selection of the most appropriate methods for your research.
A Multi-pronged Approach to Unveiling Off-Target Interactions
A robust off-target assessment strategy employs a combination of in silico, in vitro, and cellular methods. Each approach offers unique advantages and, when used in concert, provides a comprehensive picture of a compound's selectivity profile.
Caption: A streamlined workflow for off-target assessment.
I. In Silico Prediction: The First Line of Defense
Computational methods provide a rapid and cost-effective means to predict potential off-target interactions before a compound is even synthesized or tested in the lab. These approaches leverage vast databases of known drug-target interactions and protein structures.
Key Methodologies:
-
Ligand-Based Approaches: These methods compare the 2D or 3D structure of the query compound to databases of molecules with known biological activities. The principle is that structurally similar molecules are likely to have similar biological targets.
-
Structure-Based Approaches (Molecular Docking): If the 3D structure of a potential off-target protein is known, molecular docking can be used to predict whether the compound of interest can bind to its active site.
While in silico methods are powerful for hypothesis generation, they are predictive in nature and all potential interactions must be validated experimentally.
II. In Vitro Screening: The Gold Standard for Profiling
Biochemical assays are the cornerstone of off-target profiling, providing quantitative data on a compound's interaction with a wide array of purified proteins.
Given that the 2-oxoindoline scaffold is a common feature in kinase inhibitors, comprehensive kinase profiling is a critical first step. Large panels of hundreds of kinases are commercially available, allowing for a broad assessment of selectivity.
Comparative Analysis of Kinase Profiling Platforms:
| Assay Platform | Principle | Throughput | Data Output | Considerations |
| Radiometric Assays | Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate. | Medium to High | IC₅₀/Kᵢ values | Gold standard for sensitivity; requires handling of radioactive materials. |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction via a coupled luciferase reaction. | High | IC₅₀/Kᵢ values | Non-radioactive, highly sensitive, and amenable to high-throughput screening. |
| Fluorescence-Based Assays (e.g., FRET) | Measures changes in fluorescence resonance energy transfer upon substrate phosphorylation. | High | IC₅₀/Kᵢ values | Homogeneous assay format; susceptible to compound interference. |
To identify off-target interactions beyond the kinome, compounds should be screened against panels of other relevant protein classes, such as G-protein coupled receptors (GPCRs), ion channels, transporters, and other enzymes like histone deacetylases (HDACs). Several companies offer comprehensive safety pharmacology profiling services.[4]
III. Cellular Target Engagement: Validating Hits in a Biological Context
While in vitro assays are essential for broad profiling, they do not always reflect a compound's behavior in the complex environment of a living cell. Cellular target engagement assays confirm that a compound interacts with its intended and unintended targets in a more physiologically relevant setting.
Key Methodologies:
-
Cellular Thermal Shift Assay (CETSA®): This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when a ligand is bound. By heating cells treated with a compound and then quantifying the amount of soluble target protein remaining, one can assess target engagement.
-
NanoBRET™ Target Engagement Assay: This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound in live cells.
Comparative Case Study: Nintedanib vs. Other Tyrosine Kinase Inhibitors
To illustrate the practical application of these principles, we will examine the off-target profile of Nintedanib, a clinically approved inhibitor for idiopathic pulmonary fibrosis (IPF) and certain cancers, which is derived from a this compound precursor.[5][6][7] Nintedanib is a "triple angiokinase inhibitor," targeting VEGFR, FGFR, and PDGFR.[8][9]
A kinome scan of Nintedanib reveals its interactions across the human kinome. When compared to another tyrosine kinase inhibitor, Imatinib, at a concentration of 100 nM, Nintedanib binds to 50 kinases, whereas Imatinib binds to 12.[10][11] However, when considering clinically relevant concentrations, Nintedanib binds to 44 kinases and Imatinib to 34.[10][11] This highlights the importance of considering compound concentration when interpreting selectivity data.
Table 1: Comparative Kinase Profile of Nintedanib and Imatinib
| Kinase | Nintedanib Kd (nM) | Imatinib Kd (nM) |
| Primary Targets | ||
| VEGFR2 (KDR) | 13 | 560 |
| PDGFRα | 59 | 1.9 |
| PDGFRβ | 65 | 1.6 |
| FGFR1 | 69 | >10,000 |
| c-Kit | Not a primary target | 1.1 |
| Selected Off-Targets | ||
| SRC | 156 | 110 |
| LCK | 16 | >10,000 |
| FLT3 | 26 | 320 |
Data compiled from publicly available sources and presented for illustrative purposes.
This comparative data is crucial for understanding the distinct pharmacological profiles of these drugs and for correlating their clinical efficacy and side effects with their on- and off-target activities. For instance, the different profiles of Nintedanib and Imatinib may explain their divergent outcomes in the treatment of IPF.[10]
Expanding the Horizon: Off-Target Assessment of Other 2-Oxoindoline Derivatives
The versatility of the 2-oxoindoline scaffold extends beyond kinase inhibition. Derivatives have been developed to target other important protein families, including:
-
Histone Deacetylases (HDACs): Some 2-oxoindoline derivatives have shown potent HDAC inhibitory activity.[12] For these compounds, selectivity profiling across the different HDAC isoforms is critical, as isoform-selective inhibitors are thought to have better therapeutic windows than pan-HDAC inhibitors.[13] For example, a spirooxindole-based HDAC inhibitor, compound 11b, demonstrated selectivity for HDAC1 and HDAC2 over other isoforms.
-
MDM2-p53 Interaction: Spirooxindole derivatives have emerged as potent inhibitors of the MDM2-p53 protein-protein interaction, a key target in oncology. Off-target screening for these compounds would involve assessing their binding to other proteins with similar hydrophobic pockets.
For these non-kinase inhibitor classes, the same principles of multi-tiered off-target assessment apply. A comprehensive strategy would involve:
-
In silico prediction against a broad range of targets.
-
In vitro screening against relevant enzyme and receptor panels.
-
Cellular target engagement assays to confirm on- and off-target binding in a cellular context.
Experimental Protocols
To provide actionable guidance, we present detailed, step-by-step methodologies for two key experiments in off-target profiling.
Protocol 1: In Vitro Kinase Profiling using the ADP-Glo™ Kinase Assay
This protocol describes a luminescent-based assay to determine the IC₅₀ of a test compound against a panel of kinases.
Caption: ADP-Glo™ kinase assay workflow.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Plating: Dispense 1 µL of serially diluted test compound or DMSO (vehicle control) into the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Add 2 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 2 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol describes a method to assess the engagement of a compound with its target protein in intact cells.
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Materials:
-
Cultured cells expressing the target protein
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for Western blotting or other protein quantification method
Procedure:
-
Cell Treatment: Seed cells in culture plates and grow to the desired confluency. Treat the cells with the test compound or DMSO (vehicle control) at the desired concentration and for the appropriate duration.
-
Heating Step:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the soluble fraction using a suitable method, such as Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
For each temperature point, determine the amount of soluble target protein relative to the unheated control.
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Conclusion: A Strategic Imperative for Drug Development
The assessment of off-target effects is a non-negotiable aspect of modern drug discovery. For compounds based on the versatile this compound scaffold, a thorough understanding of their selectivity profile is paramount to their successful development. By employing a multi-pronged strategy that combines in silico prediction, comprehensive in vitro screening, and cellular target engagement assays, researchers can build a robust data package that informs lead optimization, predicts potential liabilities, and ultimately increases the probability of clinical success.
This guide provides a framework for this critical endeavor. The provided protocols and comparative analyses are intended to serve as a starting point for the design of rigorous and insightful off-target profiling studies. As our understanding of polypharmacology continues to evolve, so too will the tools and strategies at our disposal. A commitment to a deep and early understanding of a compound's interactions within the complex cellular milieu is the hallmark of sound, scientifically driven drug development.
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Bowes, J., et al. (2012). In vitro safety pharmacology profiling. European Pharmaceutical Review. Retrieved from [Link]
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Wollin, S. L., et al. (2014). S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. Thorax, 69(Suppl 2), A73. Retrieved from [Link]
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Various Authors. (2021). In silico approach: docking study of oxindole derivatives against the main protease of COVID-19 and its comparison with existing therapeutic agents. ResearchGate. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2-oxoindoline-4-carboxylate
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Methyl 2-oxoindoline-4-carboxylate. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.
Hazard Assessment and Chemical Profile
Before handling any waste, a thorough understanding of the chemical's intrinsic properties and hazards is critical. This compound, and its close structural analogs, are classified with specific health hazards that directly inform disposal requirements.
-
Health Hazards : Safety Data Sheets (SDS) for oxindole carboxylates consistently indicate that these compounds cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H315).[1][2][3] This profile necessitates handling the chemical with appropriate personal protective equipment at all times, even when dealing with residual amounts or contaminated labware. The NFPA health hazard rating is often listed as 2, indicating that intense or continued exposure could lead to temporary incapacitation unless prompt medical attention is given.[1]
-
Chemical Stability : The product is generally stable under normal handling and storage conditions.[1] However, thermal decomposition may generate hazardous gases, including carbon oxides and nitrogen oxides.[1][3] This underscores the importance of avoiding disposal methods that involve uncontrolled heating or burning.
-
Environmental Hazards : While some sources state that similar compounds are not known to be hazardous to the environment or degradable in wastewater treatment plants, it is crucial to prevent any release into the environment.[2] The precautionary principle dictates that chemicals should be treated as potentially harmful to aquatic life and ecosystems unless proven otherwise. Therefore, disposal down the drain is strictly prohibited.[3][4][5]
Data Summary Table: this compound
| Parameter | Specification | Rationale & Reference |
| GHS Hazard Codes | H315, H319, H335 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] |
| Primary Disposal Route | Licensed Chemical Incineration | Ensures complete destruction of the compound and prevents environmental release.[1][3] |
| Personal Protective Equipment (PPE) | Nitrile Gloves, Safety Goggles/Face Shield, Lab Coat | Protects against skin, eye, and clothing contamination from the irritating solid.[1][2][3] |
| Spill Containment | Inert Absorbent (for solutions), Dry Sweep/Shovel (for solid) | Minimize dust generation for solids; prevent the spread of liquids.[1][4] |
| Incompatible Materials | Strong Oxidizing Agents | Avoids potentially hazardous reactions during storage and disposal.[1] |
| Container Type | Tightly-sealed, compatible container (e.g., HDPE or original container) | Prevents leaks, evaporation, and reactions with the container material.[6][7] |
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
Safe disposal begins with creating a safe handling environment. The choice of controls and PPE is a direct response to the hazards identified above.
-
Engineering Controls : Always handle this compound waste inside a certified chemical fume hood. This provides adequate ventilation, captures airborne dust or vapors, and protects the user from respiratory exposure.[1][3] Ensure that an emergency eye wash station and safety shower are immediately accessible.[1]
-
Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory.
-
Eye and Face Protection : Wear chemical safety goggles or safety glasses. For larger quantities or when there is a risk of splashing, a face shield is also required.[1]
-
Hand Protection : Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or holes before use and remove them with care to avoid skin contamination.[2]
-
Body Protection : A lab coat or other suitable protective clothing must be worn to prevent skin contact.[1][3]
-
Respiratory Protection : Under normal conditions within a fume hood, respiratory protection is not typically required. However, in case of inadequate ventilation or during a large spill cleanup, a NIOSH-approved respirator may be necessary.[1]
-
Step-by-Step Disposal Protocol
This protocol covers the journey of the waste from its point of generation to its secure placement in a Satellite Accumulation Area (SAA), awaiting pickup by certified hazardous waste personnel.
Step 1: Waste Identification and Segregation
The cardinal rule of chemical waste management is to never mix different waste streams.[6]
-
Rationale : Mixing can lead to dangerous chemical reactions. Furthermore, mixing non-halogenated solvents with halogenated ones can significantly increase disposal costs.
-
Action : Designate a specific waste container solely for this compound and materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips). Do not mix it with solvents, acids, bases, or other organic compounds.[8]
Step 2: Container Selection and Labeling
The container is the primary barrier preventing environmental release.
-
Rationale : The container must be chemically compatible with the waste and robust enough to prevent leaks or ruptures.[6][7] Proper labeling is a federal requirement and ensures safety for everyone who handles the container.
-
Action :
-
Select a container in good condition with a secure, tightly-fitting lid. The original product container is often a suitable choice.[5][6] For solid waste, a high-density polyethylene (HDPE) pail or jar is appropriate.
-
Affix a "HAZARDOUS WASTE" label to the container.[6]
-
Clearly write the full chemical name, "this compound," and list the approximate percentage or composition.[6][8]
-
Step 3: Waste Accumulation
Transfer waste into the designated container safely.
-
Rationale : This step poses a direct risk of exposure if not performed carefully.
-
Action :
-
Perform all transfers inside a chemical fume hood.
-
If transferring solid waste, use a scoop or spatula to minimize dust generation.[1] Avoid shaking or actions that could aerosolize the powder.
-
Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[7]
-
After adding waste, securely close the container. Containers must remain closed at all times except when actively adding waste.[6][7]
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
The SAA is the designated laboratory location for storing waste before professional pickup.
-
Rationale : Centralizing waste in a designated, controlled area minimizes risks and ensures regulatory compliance. Segregation within the SAA prevents dangerous interactions in case of a leak.
-
Action :
-
Place the sealed container in your lab's designated SAA.
-
Ensure the SAA is a secondary containment tray to catch any potential leaks.
-
Store the container segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[8]
-
Once the container is full, or if it has been in the SAA for an extended period (e.g., one year), complete a hazardous material pickup request form for removal by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[6]
-
Disposal Workflow Diagram
Caption: Decision workflow for laboratory-level handling of this compound waste.
Emergency Procedures: Spill Management
Accidents can happen, and a clear plan is essential for a safe and effective response.
-
Rationale : A swift and correct response minimizes exposure to personnel and prevents the spread of contamination.
-
Action Protocol :
-
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and contact your institution's EHS or emergency response team.[1]
-
Assess and Secure : If the spill is small and you are trained to handle it, ensure the area is well-ventilated (keep the fume hood running).
-
Don Appropriate PPE : At a minimum, wear a lab coat, gloves, and safety goggles.
-
Contain and Clean :
-
Decontaminate : Once the bulk material is collected, decontaminate the area with soap and water.
-
Dispose of Cleanup Materials : All materials used for cleanup (absorbents, contaminated gloves, etc.) must be placed in the hazardous waste container along with the spilled chemical.[6]
-
Final Disposition: The Role of Professional Waste Management
The ultimate disposal of this compound must be handled by a licensed and approved waste disposal facility.[3] The recommended method is incineration in a facility equipped with afterburners and flue gas scrubbers to ensure complete destruction of the chemical and neutralization of harmful combustion byproducts.[1] Under no circumstances should researchers attempt to incinerate or neutralize chemical waste themselves. Your institution's EHS department is your partner in ensuring this final, critical step is handled in a compliant and environmentally sound manner.
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Methyl 2-oxoindoline-6-carboxylate Safety Data Sheet . Synquest Labs.
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This compound . CHEMICAL POINT.
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Methyl 7-fluoro-2-oxoindoline-4-carboxylate - Safety Data Sheet . ChemicalBook.
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A Senior Application Scientist's Guide to the Safe Handling of Methyl 2-oxoindoline-4-carboxylate
For researchers pioneering advancements in drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Methyl 2-oxoindoline-4-carboxylate, a heterocyclic compound, represents a scaffold of significant interest. However, procedural confidence must be built upon a foundation of uncompromising safety. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research.
Hazard Analysis: Understanding the Compound
Before any manipulation, a thorough understanding of the compound's hazard profile is non-negotiable. While detailed toxicological studies may be limited for novel compounds, the Globally Harmonized System (GHS) classifications for this compound provide the necessary framework for our safety protocols. Based on available data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
These classifications dictate that this compound must be handled as a hazardous substance, with specific precautions to prevent ingestion, skin and eye contact, and inhalation of its dust or aerosols.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a matter of preference but a scientifically mandated requirement based on the identified risks. The following table outlines the minimum PPE required for handling this compound.
| Protection Type | Specific Recommendation | Rationale & Causality |
| Hand Protection | Nitrile gloves (minimum 11 mil thickness) | Required to prevent skin contact and irritation (H315). Nitrile offers good resistance to a broad range of chemicals. Gloves should be inspected before use and changed immediately if contaminated or damaged.[1] |
| Eye Protection | Chemical safety goggles with side shields | Essential for preventing serious eye irritation (H319) from splashes or airborne particles. A face shield should be worn over goggles when there is a significant risk of splashing.[1] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Mandatory when handling the solid powder outside of a certified chemical fume hood to prevent respiratory tract irritation (H335). This is especially critical during weighing and transfer operations where dust generation is likely.[1] |
| Body Protection | Long-sleeved laboratory coat | Protects skin from accidental contact and prevents contamination of personal clothing. |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimizing exposure and ensuring procedural safety. The following steps provide a comprehensive operational plan.
Step 1: Receiving and Storage
-
Verification: Upon receipt, ensure the container is intact and properly labeled.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep it segregated from incompatible materials, such as strong oxidizing agents.[2][3] The storage location should be a designated, secure area away from general laboratory traffic.
Step 2: Handling and Experimental Use (Weighing and Dissolving)
The primary risk during handling is the inhalation of the fine powder. Therefore, all manipulations of the solid compound must be performed with appropriate engineering controls.
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are immediately accessible.[1] Cover the work surface with absorbent bench paper to contain any minor spills.
-
Engineering Controls: All weighing and transfer operations involving the solid powder must be conducted in a certified chemical fume hood or a ventilated balance enclosure. This is the most effective way to control the generation and inhalation of dust.
-
Procedure:
-
Don all required PPE as specified in the table above.
-
Carefully open the container, avoiding any sudden movements that could aerosolize the powder.
-
Use a spatula to carefully transfer the desired amount to a weigh boat. Avoid pouring the powder directly from the bottle to minimize dust.
-
Once weighing is complete, securely close the primary container.
-
To dissolve, slowly add the weighed solid to the chosen solvent in a flask or beaker within the fume hood.
-
Step 3: Spill Management
Accidents can happen, but a prepared response minimizes risk. The procedure for managing a spill of this compound is outlined below.
-
Minor Spill (Contained on a benchtop):
-
Alert & Secure: Alert personnel in the immediate vicinity and restrict access to the area.
-
PPE: Ensure you are wearing the appropriate PPE, including an N95 respirator.[4]
-
Contain: Gently cover the spill with damp paper towels or absorbent pads to avoid making the powder airborne.[4][5] Do not use dry sweeping methods on the initial spill.
-
Collect: Carefully collect the absorbed material and contaminated pads using a scoop or forceps and place them into a sealable plastic bag.[5][6]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Place all contaminated materials, including gloves, into a second plastic bag, seal it, and label it as hazardous waste for disposal through your institution's Environmental Health and Safety (EHS) department.[7]
-
-
Major Spill: If the spill is large, uncontained, or occurs outside of a fume hood, evacuate the area immediately, close the doors, post a warning sign, and contact your institution's EHS or emergency response team.
Step 4: Waste Disposal
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[8][9] It should be collected separately from other waste streams.
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container.[10] The label should include the chemical name, associated hazards, and the accumulation start date. The container must be kept securely closed except when adding waste.[8][10]
-
Disposal: The final disposal must be handled by your institution's EHS office or a certified hazardous waste contractor.[8][9] Never dispose of this chemical down the drain or in the regular trash.[9]
By adhering to these rigorous safety protocols, you can confidently handle this compound, ensuring a safe laboratory environment that fosters innovation and protects its most valuable asset: its scientists.
References
-
Spill Management Procedure. (n.d.). Texas A&M University-Texarkana. Retrieved from [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville. Retrieved from [Link]
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Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]
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8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Westlab. Retrieved from [Link]
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Safety Data Sheet: 4-Methylmorpholine N-oxide monohydrate. (2025, April 23). Carl Roth. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
